N4-Acetyl-2'-O-methylcytidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19)/t7-,9-,10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDFBLGNJUNSCC-QCNRFFRDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447815 | |
| Record name | Ac-2'-OMe-C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113886-71-8 | |
| Record name | N4-Acetyl-2′-O-methylcytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113886-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ac-2'-OMe-C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N4-Acetyl-2'-O-methylcytidine: A Key Guardian of Translational Fidelity at High Temperatures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the extreme environments inhabited by thermophilic organisms, the integrity of cellular machinery is under constant threat from high temperatures. Transfer RNA (tRNA), a cornerstone of protein synthesis, is particularly vulnerable to thermal denaturation. To counteract this, thermophiles have evolved sophisticated strategies to stabilize their tRNA molecules, one of which is the intricate post-transcriptional modification of nucleosides. Among these, N4-acetyl-2'-O-methylcytidine (ac4Cm) emerges as a critical modification, imparting significant conformational rigidity and ensuring the accuracy of translation in these heat-loving microbes. This technical guide delves into the core functions of ac4Cm in thermophiles, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular processes.
The Structural Significance of ac4Cm in tRNA Thermostability
This compound is a hypermodified nucleoside predominantly found in the tRNA of extremely thermophilic archaebacteria.[1] The presence of both an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose sugar synergistically enhances the structural stability of the tRNA molecule.[1] This dual modification confers a high degree of conformational rigidity to the ribose moiety, which is crucial for maintaining the canonical L-shaped tertiary structure of tRNA at elevated temperatures.[1]
The N4-acetylation and 2'-O-methylation each independently contribute to stabilizing the C3'-endo form of the ribose ring conformation.[1] This preferred conformation is vital for the proper geometry of the anticodon loop, ensuring accurate codon recognition during protein synthesis.[1][2] The acetyl group of ac4C can also form intramolecular hydrogen bonds, further stabilizing the local structure.[1]
Quantitative Impact of Modifications on tRNA Stability
| tRNA Species | Organism | Condition | Melting Temperature (Tm) (°C) | Reference |
| tRNAPhe | Thermus thermophilus | Unmodified (in vitro transcript) | 76 | [3] |
| tRNAPhe | Thermus thermophilus | Native (fully modified) | 84.5 | [3] |
| tRNAMet | Pyrodictium occultum | Unmodified (in vitro transcript) | 80 | [3] |
| tRNAMet | Pyrodictium occultum | Native (fully modified) | >100 | [3] |
This table illustrates the substantial increase in tRNA melting temperature conferred by the full complement of post-transcriptional modifications, including those like ac4Cm, in thermophilic organisms.
Experimental Protocols for Studying ac4Cm Function
A thorough investigation of ac4Cm's role in thermophiles necessitates a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.
Isolation of Total tRNA from Thermophilic Archaea (e.g., Pyrococcus furiosus)
This protocol is adapted from established methods for tRNA purification.
Materials:
-
Cell paste of Pyrococcus furiosus
-
Buffer A: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 50 mM NaCl, 1 mM DTT
-
Phenol:Chloroform:Isoamyl alcohol (25:24:1, pH 4.5)
-
Isopropanol
-
Ethanol (B145695) (70% and 100%)
-
DEAE-cellulose column
Procedure:
-
Resuspend the cell paste in Buffer A.
-
Perform phenol-chloroform extraction to remove proteins and lipids. Centrifuge to separate the phases and collect the aqueous phase.
-
Repeat the extraction until the interface is clear.
-
Precipitate the total nucleic acids from the aqueous phase by adding 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5 volumes of cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge to pellet the nucleic acids, wash with 70% ethanol, and air dry.
-
Resuspend the pellet in Buffer A and apply to a DEAE-cellulose column equilibrated with the same buffer.
-
Elute the tRNA fraction using a linear gradient of NaCl (0.3 M to 1.0 M) in Buffer A.
-
Monitor the elution profile by measuring absorbance at 260 nm. Pool the tRNA-containing fractions.
-
Precipitate the purified tRNA with ethanol as described in step 4.
-
Resuspend the final tRNA pellet in nuclease-free water and store at -80°C.
Quantification of ac4Cm by HPLC-Coupled Mass Spectrometry (LC-MS)
This protocol outlines a general approach for the sensitive detection and quantification of modified nucleosides.[4][5]
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial alkaline phosphatase
-
HPLC system with a C18 reversed-phase column
-
Tandem mass spectrometer (e.g., triple quadrupole)
-
Synthetic standards for canonical and modified nucleosides (including ac4Cm)
Procedure:
-
Enzymatic Digestion:
-
Incubate 1-5 µg of purified tRNA with Nuclease P1 in a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3) at 37°C for 2 hours to digest the tRNA into 5'-mononucleotides.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the mononucleotides into nucleosides.
-
-
HPLC Separation:
-
Inject the digested sample onto a C18 reversed-phase HPLC column.
-
Elute the nucleosides using a gradient of a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) in water or methanol (B129727) in ammonium formate (B1220265) buffer).
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to the mass spectrometer.
-
Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of each nucleoside.
-
Create a standard curve using synthetic nucleoside standards to accurately quantify the amount of ac4Cm and other nucleosides in the sample.
-
In Vitro Translation Assay with Thermophilic Components
This protocol is based on a reconstituted Thermus thermophilus translation system.[2]
Materials:
-
Purified T. thermophilus 70S ribosomes
-
Total tRNA from T. thermophilus
-
Recombinant T. thermophilus initiation factors (IF1, IF2, IF3), elongation factors (EF-Tu, EF-Ts, EF-G), and release factors
-
Aminoacyl-tRNA synthetases from T. thermophilus
-
20 amino acids
-
ATP and GTP
-
An energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)
-
mRNA template encoding a reporter protein (e.g., a thermostable luciferase)
-
Reaction buffer: e.g., 50 mM HEPES-KOH (pH 7.5), 100 mM potassium acetate, 10 mM magnesium acetate, 2 mM DTT, polyamines (e.g., spermine, spermidine).
Procedure:
-
Assemble the reaction mixture on ice, containing all components except the mRNA template.
-
Initiate the reaction by adding the mRNA template.
-
Incubate the reaction at a high temperature (e.g., 60-65°C) for a defined period (e.g., 1-3 hours).[2]
-
Terminate the reaction by placing it on ice.
-
Analyze the translation products by SDS-PAGE and autoradiography (if using radiolabeled amino acids) or by measuring the activity of the reporter protein.
-
To specifically assess the role of ac4Cm, one could, in principle, compare the translation efficiency using native tRNA versus an in vitro transcribed tRNA lacking this modification, though this can be technically challenging.
Biosynthesis of this compound in Thermophiles
The formation of ac4Cm is a two-step enzymatic process involving an acetyltransferase and a methyltransferase.
Caption: Proposed enzymatic pathway for the biosynthesis of this compound in thermophilic archaea.
Step 1: N4-acetylation. The initial step is the acetylation of a cytidine residue in the tRNA molecule to form N4-acetylcytidine (ac4C). In bacteria, this reaction is catalyzed by the enzyme TmcA (tRNA(Met) cytidine acetyltransferase), which utilizes acetyl-CoA as the acetyl group donor.[1] Homologous enzymes are presumed to carry out this function in thermophilic archaea.
Step 2: 2'-O-methylation. Following acetylation, the 2'-hydroxyl group of the ribose is methylated to yield the final ac4Cm product. This reaction is catalyzed by a S-adenosylmethionine (SAM)-dependent 2'-O-methyltransferase. In archaea, several tRNA 2'-O-methyltransferases have been identified, such as aTrm56, which specifically methylates cytidine at position 56. It is hypothesized that a similar enzyme recognizes the ac4C substrate to complete the synthesis of ac4Cm.
Logical Workflow for Investigating ac4Cm Function
Caption: A logical workflow for the experimental investigation of this compound function in thermophiles.
Conclusion and Future Directions
The presence of this compound in the tRNA of thermophiles represents a key evolutionary adaptation to life at high temperatures. By enhancing the conformational rigidity and thermal stability of tRNA, ac4Cm plays a crucial role in maintaining the fidelity and efficiency of protein synthesis under extreme conditions. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to further explore the intricate world of RNA modifications in extremophiles.
Future research should focus on obtaining more precise quantitative data on the contribution of ac4Cm to tRNA stability, for instance, through the use of gene-editing techniques to create thermophilic strains lacking the specific modifying enzymes. Furthermore, elucidating the precise protein-tRNA interactions that are influenced by ac4Cm will provide a more complete picture of its function. For drug development professionals, understanding the unique enzymatic pathways involved in the synthesis of such essential modifications could open avenues for the development of novel antimicrobial agents targeting these heat-loving pathogens.
References
- 1. researchgate.net [researchgate.net]
- 2. Reconstitution of translation from Thermus thermophilus reveals a minimal set of components sufficient for protein synthesis at high temperatures and functional conservation of modern and ancient translation components - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
The Role of N4-Acetylcytidine (ac4C) in Ribosome Stability and Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-transcriptional modifications of ribosomal RNA (rRNA) are critical for the biogenesis, stability, and function of the ribosome, the cellular machinery responsible for protein synthesis.[1][2][3] Among the more than 170 known RNA modifications, N4-acetylcytidine (ac4C) has emerged as a crucial player in ensuring ribosomal fidelity and efficiency.[4][5] This modification, an acetyl group added to the N4 position of cytidine (B196190), is found in all domains of life and is catalyzed in eukaryotes by the highly conserved N-acetyltransferase 10 (NAT10).[6][7][8]
This technical guide provides an in-depth overview of the role of ac4C in ribosome stability and function, with a focus on its biogenesis, the quantitative impact on ribosomal processes, and detailed methodologies for its study. A related modification, N4-acetyl-2'-O-methylcytidine (ac4Cm), has been identified in thermophilic archaea and is thought to enhance RNA stability in extreme environments, though this guide will primarily focus on the more extensively characterized ac4C modification in eukaryotes.[9]
The Role of ac4C in Ribosome Stability
The acetylation of cytidine at the N4 position has a direct impact on the structural integrity of RNA molecules. The acetyl group enhances the stability of RNA duplexes, a critical feature for the complex three-dimensional structure of the ribosome.
Enhanced Duplex Stability: The presence of ac4C within an RNA duplex increases its thermal stability. This is attributed to the acetyl group's ability to enforce a C3'-endo conformation of the ribose sugar, which is a feature shared with other stabilizing modifications like pseudouridine (B1679824) and 2'-O-methylation.[8] This increased stability is crucial for maintaining the intricate folded structure of rRNA within the ribosome, protecting it from degradation and ensuring its proper function.
Contribution to 18S rRNA Processing and 40S Subunit Biogenesis: In eukaryotes, ac4C is found at specific positions within the 18S rRNA of the small ribosomal subunit (40S). The primary enzyme responsible for this modification is NAT10.[1][6] Depletion of NAT10 leads to defects in the processing of the 18S pre-rRNA, specifically the accumulation of the 30S precursor and a reduction in the mature 18S rRNA.[1] This impairment in rRNA maturation directly results in a reduced level of the 40S ribosomal subunit, thereby affecting the overall pool of translation-competent ribosomes.[1]
Quantitative Data on Ribosome Stability and Biogenesis
The functional consequences of ac4C modification, primarily through the action of its "writer" enzyme NAT10, have been quantified in several studies. The following tables summarize key findings.
| Parameter | Condition | Observed Effect | Reference |
| 18S/28S rRNA Ratio | NAT10 Knockdown | Reduced to 82 ± 4% of control | [1] |
| 40S/60S Subunit Ratio | NAT10 Knockdown | Reduced to 77% of control | [1] |
| 30S pre-rRNA Level | NAT10 Knockdown | Clear accumulation | [1] |
| 21S pre-rRNA Level | NAT10 Knockdown | Reduction | [1] |
Table 1: Effects of NAT10 Depletion on Ribosome Biogenesis.
| RNA Duplex Context | Change in Melting Temperature (ΔTm) with ac4C | Reference |
| Native sequence from human rRNA | +3.1 °C | [8] |
Table 2: Impact of ac4C on RNA Duplex Stability.
The Role of ac4C in Ribosome Function
Beyond its structural role, ac4C is integral to the ribosome's primary function: the accurate and efficient translation of mRNA into protein.
Enhancing Translation Fidelity: The ac4C modification, particularly when located at the wobble position of the anticodon loop in transfer RNA (tRNA), plays a crucial role in accurate codon recognition.[7] This modification helps to prevent the misreading of codons by near-cognate tRNAs, thereby ensuring the fidelity of protein synthesis.[4] While this function is well-established for tRNA, the presence of ac4C in 18S rRNA is also thought to contribute to the overall accuracy of the decoding process.
Modulating Translation Efficiency: The stability conferred by ac4C to mRNA can also impact its translation efficiency. By protecting mRNA from degradation, ac4C can increase the half-life of the transcript, making it available for multiple rounds of translation.[7]
Biogenesis of N4-Acetylcytidine in 18S rRNA
In eukaryotes, the acetylation of cytidine at position 1842 of the 18S rRNA is a critical step in ribosome biogenesis.[1][6] This process is catalyzed by NAT10 in an ATP-dependent manner, utilizing acetyl-CoA as the acetyl group donor. The targeting of NAT10 to the specific cytidine residue is guided by small nucleolar RNAs (snoRNAs).
Experimental Protocols
A variety of experimental techniques are employed to study the role of ac4C in ribosome stability and function. Below are detailed methodologies for key experiments.
Sucrose (B13894) Density Gradient Centrifugation for Ribosome Subunit Analysis
This method is used to separate ribosomal subunits (40S and 60S), monosomes (80S), and polysomes based on their size and density, allowing for the quantification of their relative abundance.
Materials:
-
Cell lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 100 µg/ml cycloheximide)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer without cycloheximide)
-
Ultracentrifuge and appropriate rotors (e.g., SW40Ti)
-
Gradient maker
-
UV spectrophotometer or fraction collector with UV monitoring
Protocol:
-
Cell Culture and Lysis: Culture cells to the desired density. Treat with cycloheximide (B1669411) (100 µg/ml) for 5-10 minutes before harvesting to arrest translation and preserve polysomes. Harvest and lyse cells in ice-cold lysis buffer.
-
Clarification of Lysate: Centrifuge the cell lysate at 10,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Gradient Preparation: Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Loading and Centrifugation: Carefully layer the clarified cell lysate onto the top of the sucrose gradient. Centrifuge at high speed (e.g., 35,000 rpm in an SW40Ti rotor) for a specified time (e.g., 2.5 hours) at 4°C.
-
Fractionation and Analysis: Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 260 nm. The resulting profile will show peaks corresponding to the 40S and 60S subunits, 80S monosomes, and polysomes. The area under each peak can be quantified to determine the relative abundance of each species.
Northern Blot Analysis of pre-rRNA Processing
This technique is used to detect and quantify specific pre-rRNA intermediates, providing insights into the efficiency of rRNA processing.
Materials:
-
Total RNA extracted from cells
-
Formaldehyde gel electrophoresis system
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
Radiolabeled or DIG-labeled DNA probes specific for different regions of the pre-rRNA transcript (e.g., 5' ETS, ITS1)
Protocol:
-
RNA Electrophoresis: Separate total RNA (5-10 µg) on a denaturing formaldehyde-agarose gel.
-
RNA Transfer: Transfer the separated RNA to a nylon membrane via capillary action overnight.
-
UV Crosslinking: UV-crosslink the RNA to the membrane to immobilize it.
-
Probe Labeling: Label DNA oligonucleotide probes with 32P or digoxigenin (B1670575) (DIG).
-
Hybridization: Pre-hybridize the membrane in hybridization buffer, then add the labeled probe and incubate overnight at the appropriate temperature.
-
Washing: Wash the membrane under stringent conditions to remove unbound probe.
-
Detection: Expose the membrane to a phosphor screen or X-ray film (for radiolabeled probes) or use an antibody-based detection method (for DIG-labeled probes). The intensity of the bands corresponding to specific pre-rRNA species can be quantified using densitometry.
In Vitro Translation Fidelity Assay using Dual-Luciferase Reporter
This assay measures the frequency of stop codon readthrough as an indicator of translational fidelity.
Materials:
-
In vitro translation system (e.g., rabbit reticulocyte lysate)
-
Reporter plasmid containing a Renilla luciferase gene followed by a stop codon and a Firefly luciferase gene in the same reading frame.
-
Control plasmid with Renilla luciferase only.
-
Luciferase assay reagents.
Protocol:
-
In Vitro Transcription: Linearize the reporter and control plasmids and use them as templates for in vitro transcription to generate capped and polyadenylated mRNAs.
-
In Vitro Translation: Set up in vitro translation reactions containing the rabbit reticulocyte lysate, amino acids, and the transcribed mRNAs.
-
Luciferase Assay: After incubation, measure the activities of both Renilla and Firefly luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for the reporter construct. This ratio is proportional to the frequency of stop codon readthrough. A higher ratio indicates lower translational fidelity.
Signaling Pathways and Experimental Workflow
The regulation of NAT10 and its role in ribosome biogenesis are intertwined with cellular signaling pathways that respond to growth cues and stress. The PI3K-AKT-mTOR pathway, a central regulator of cell growth and proliferation, has been shown to influence ribosome biogenesis, and NAT10 is a component of this regulatory network.
A logical workflow for investigating the role of ac4C in ribosome biogenesis is outlined below.
Conclusion and Future Directions
The N4-acetylcytidine modification is a vital component of the intricate regulatory network that governs ribosome biogenesis and function. Its role in stabilizing rRNA structure and ensuring the fidelity of translation underscores its importance in maintaining cellular homeostasis. The enzyme responsible for this modification, NAT10, presents a potential target for therapeutic intervention in diseases characterized by dysregulated cell growth and protein synthesis, such as cancer.
Future research will likely focus on elucidating the full spectrum of "reader" proteins that recognize ac4C and mediate its downstream effects. Furthermore, a deeper understanding of the interplay between NAT10 and cellular signaling pathways will provide a more complete picture of how ribosome production is coupled to the cell's metabolic state. The development of more precise and high-throughput methods for detecting and quantifying ac4C will undoubtedly accelerate discoveries in this exciting field of epitranscriptomics.
References
- 1. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 2. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection of ac4C in human mRNA is preserved upon data reassessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 7. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TFIIH mutations can impact on translational fidelity of the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
N4-Acetyl-2'-O-methylcytidine: An In-Depth Analysis of its Potential as a Biomarker in Human Disease
A comprehensive review of the current scientific literature reveals a significant lack of evidence to support N4-Acetyl-2'-O-methylcytidine (ac4Cm) as a potential biomarker in human disease. This modified nucleoside, characterized by both an N4-acetylation and a 2'-O-methylation on the cytidine (B196190) base, has been primarily identified in the RNA of thermophilic archaea, where it is thought to contribute to the structural stability of transfer RNA (tRNA) and ribosomal RNA (rRNA) at high temperatures. However, its presence and physiological or pathological roles in mammals, including humans, remain largely unexplored and unconfirmed.
While the closely related modification, N4-acetylcytidine (ac4C), has emerged as a significant player in the epitranscriptomic regulation of human health and disease, the same cannot be said for ac4Cm. The vast majority of research on RNA acetylation in the context of human disease focuses exclusively on ac4C.
This technical guide will first address the limited current knowledge regarding ac4Cm and then provide a detailed overview of ac4C as a potential biomarker, given the likely confusion between these two molecules.
This compound (ac4Cm): Current State of Knowledge
This compound is a dually modified ribonucleoside. The N4-acetylation involves the addition of an acetyl group to the nitrogen atom at the 4th position of the cytosine ring, while the 2'-O-methylation refers to the addition of a methyl group to the 2' hydroxyl group of the ribose sugar.
Scientific investigations have localized ac4Cm to the tRNA and 5S rRNA of thermophilic archaea. It is hypothesized that the combination of these two modifications confers increased rigidity and stability to RNA molecules, a crucial adaptation for organisms thriving in extreme thermal environments. This enhanced stability is attributed to stronger complimentary base pairing with guanosine (B1672433) compared to unmodified cytidine.
Crucially, there is a significant gap in the scientific literature regarding the existence and function of ac4Cm in human cells. The enzymes responsible for the individual modifications, N-acetyltransferases for acetylation and methyltransferases for 2'-O-methylation, are present in humans. However, no enzyme has been identified to specifically catalyze the dual modification to form ac4Cm in human RNA. Consequently, there are no established links between ac4Cm and any human disease, and it is not currently considered a viable biomarker for any pathological condition.
N4-acetylcytidine (ac4C): A Promising Biomarker in Human Disease
In contrast to the scarcity of information on ac4Cm, N4-acetylcytidine (ac4C) has garnered substantial scientific interest as a critical epitranscriptomic mark with implications for various human diseases, particularly cancer and viral infections.
Biochemical Profile and Regulation of ac4C
ac4C is a post-transcriptional modification where an acetyl group is added to the N4 position of cytidine in RNA molecules, including messenger RNA (mRNA), tRNA, and rRNA.[1][2] This modification is dynamically regulated and plays a crucial role in RNA stability, translation efficiency, and proper protein synthesis.[1][3]
The sole enzyme known to catalyze the formation of ac4C in eukaryotes is N-acetyltransferase 10 (NAT10).[1][3] The activity of NAT10 is a key determinant of ac4C levels in cells. While "eraser" enzymes that remove the ac4C mark have not been definitively identified, some studies suggest the potential involvement of certain demethylases like FTO and ALKBH1, though their primary substrates are methylated nucleobases.
Signaling Pathways and Experimental Workflows
The role of ac4C in cellular processes is intrinsically linked to the function of NAT10. Dysregulation of NAT10 expression and activity has been implicated in various signaling pathways that are central to disease pathogenesis.
ac4C as a Biomarker in Cancer
Elevated levels of NAT10 and consequently, ac4C, have been observed in a multitude of cancers, including:
-
Bladder Cancer: Overexpression of NAT10 is associated with tumor progression.
-
Breast Cancer: High NAT10 levels correlate with poor prognosis.
-
Colorectal Cancer: NAT10 promotes cancer cell proliferation and invasion.
-
Gastric Cancer: Increased ac4C modification is linked to metastasis.
-
Glioblastoma: NAT10 is implicated in tumor growth.
-
Hepatocellular Carcinoma: Elevated NAT10 expression is a prognostic marker for poor outcomes.
-
Lung Adenocarcinoma: Increased ac4C levels are found in tumor tissues.
-
Melanoma: NAT10 may contribute to melanogenesis and tumor growth.
-
Osteosarcoma: ac4C modification is involved in glycolysis and tumor promotion.
The general mechanism involves NAT10-mediated ac4C modification of specific oncogenic mRNAs, leading to their increased stability and translation, thereby promoting cancer cell proliferation, survival, and metastasis. This makes both NAT10 and ac4C levels potential biomarkers for cancer diagnosis, prognosis, and therapeutic response.
Table 1: Quantitative Data on NAT10/ac4C in Cancer
| Cancer Type | Finding | Quantitative Change | Reference |
| Lung Adenocarcinoma | Higher ac4C levels in tumor tissue | Significantly higher than adjacent non-tumor tissues | [4] |
| Triple-Negative Breast Cancer | Differentially acetylated genes identified | 180 shared differentially acetylated genes | [5] |
| Bladder Cancer | NAT10 knockdown reduces ac4C on target mRNAs | Significant reduction in ac4C peaks | [6] |
ac4C as a Biomarker in Viral Infections
ac4C modification has also been implicated in the life cycle of several viruses. The host cell's NAT10 enzyme can acetylate viral RNA, which can impact viral replication and pathogenesis.
-
Enterovirus 71 (EV71): ac4C modification of the viral genome enhances its translation and replication.[7]
-
Human Immunodeficiency Virus (HIV-1): NAT10-mediated ac4C modification of HIV-1 RNA promotes viral replication by increasing RNA stability.[7]
-
Alphaviruses: NAT10-mediated ac4C modification of a host factor mRNA (LY6E) is required for efficient viral replication.[8][9][10]
These findings suggest that ac4C could serve as a biomarker for viral load or disease progression and that targeting NAT10 could be a potential antiviral strategy.
Experimental Protocols for ac4C Detection
Several methods are available for the detection and quantification of ac4C in RNA.
1. Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq):
-
Principle: This is the most common method for transcriptome-wide mapping of ac4C. It involves using an antibody specific to ac4C to enrich for RNA fragments containing this modification. The enriched RNA is then sequenced and mapped to the genome to identify the locations of ac4C.
-
Methodology:
-
Isolate total RNA from the sample of interest.
-
Fragment the RNA to a suitable size (e.g., ~100 nucleotides).
-
Incubate the fragmented RNA with an anti-ac4C antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the ac4C-containing RNA fragments.
-
Construct a sequencing library from the eluted RNA.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify enriched regions (ac4C peaks).
-
2. Mass Spectrometry (LC-MS/MS):
-
Principle: Liquid chromatography-tandem mass spectrometry can be used for the direct detection and quantification of ac4C in RNA.
-
Methodology:
-
Isolate and purify the RNA of interest.
-
Digest the RNA into individual nucleosides using nucleases.
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify the mass-to-charge ratio of the nucleosides using mass spectrometry. The presence of a peak corresponding to the mass of ac4C confirms its presence.
-
3. Chemical-based Sequencing Methods:
-
Principle: Certain chemical treatments can selectively modify ac4C, leading to misincorporation during reverse transcription. These changes can then be detected by sequencing.
-
Methodology: These methods are highly specific and can provide single-nucleotide resolution but are technically more challenging.
Conclusion
References
- 1. Emerging roles of RNA ac4C modification and NAT10 in mammalian development and human diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The biological function of demethylase ALKBH1 and its role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro [frontiersin.org]
- 9. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Analysis of N4-Acetyl-2'-O-methylcytidine: A Technical Guide Using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a modified ribonucleoside with significant biological implications, particularly in enhancing the thermal stability of RNA.[1][2][3] This technical guide provides an in-depth exploration of the conformational analysis of ac4Cm utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique for elucidating the three-dimensional structure and dynamics of molecules in solution.[4][5]
Introduction to the Conformational Rigidity of ac4Cm
This compound is a post-transcriptional modification found in the tRNA of thermophilic archaea, contributing to the structural integrity of RNA at high temperatures.[1][2][6] The conformational characteristics of ac4Cm, particularly the ribose moiety, are pivotal to its function. Both the N4-acetylation and the 2'-O-methylation contribute independently to stabilizing the C3'-endo conformation of the ribose sugar.[6] This inherent rigidity is believed to be crucial for accurate codon recognition during protein synthesis.[3][6] The N4-acetyl group typically adopts a "proximal" orientation, stabilized by an intramolecular hydrogen bond, which further enforces a conformation that favors Watson-Crick base pairing with guanosine.[7]
Experimental Protocols for NMR Spectroscopic Analysis
The conformational analysis of ac4Cm by NMR spectroscopy involves precise sample preparation and data acquisition. The following protocols are based on established methodologies for modified nucleosides.
Sample Preparation
-
Synthesis and Purification: this compound can be chemically synthesized, and its purity should be confirmed to be ≥98% using standard analytical techniques.[2][8]
-
Solvent Selection: For NMR analysis, the purified ac4Cm solid is dissolved in a suitable deuterated solvent.[2] Deuterated dimethyl sulfoxide (B87167) (DMSO-d6) is a common choice for nucleosides due to its ability to dissolve a wide range of compounds and its non-exchangeable proton signals.[9] Alternatively, deuterated water (D2O) can be used, but care must be taken to account for the exchange of labile protons.
-
Concentration: The sample concentration for 1H NMR is typically in the millimolar (mM) range. A concentration of around 5-10 mM is generally sufficient for obtaining good signal-to-noise ratios.
-
Internal Standard: A chemical shift reference, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (B1202638) (TMS), is added to the sample to calibrate the chemical shifts of the proton signals.
NMR Data Acquisition
Proton (1H) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz) to achieve optimal signal dispersion.
-
1D 1H NMR: A standard pulse-acquire sequence is used to obtain the one-dimensional proton spectrum. Key acquisition parameters include:
-
Spectral Width: A sweep width of approximately 6 kHz is typically used.
-
Data Points: The data is acquired with a sufficient number of points (e.g., 32K) to ensure high resolution.
-
Relaxation Delay: A repetition time (TR) of 20 seconds or longer is employed to allow for full relaxation of the protons, ensuring accurate integration of the signals.
-
Number of Scans: A suitable number of scans (e.g., 32) are averaged to improve the signal-to-noise ratio.
-
Temperature: The experiment is conducted at a constant temperature, typically 37 °C, to mimic physiological conditions.
-
-
2D NMR (COSY and NOESY): Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning proton signals and determining through-bond and through-space connectivities, respectively. These experiments provide crucial information for elucidating the conformation of the ribose ring and the orientation of the base relative to the sugar.
Data Analysis and Interpretation
The analysis of the NMR spectra provides quantitative data that is used to determine the conformational preferences of ac4Cm.
Chemical Shift and Coupling Constant Analysis
The chemical shifts (δ) of the proton signals provide information about the local electronic environment of each proton. The vicinal coupling constants (J-couplings) between the ribose protons are particularly important for determining the conformation of the sugar ring. The Karplus equation is used to relate the observed J-couplings to the dihedral angles between the coupled protons, allowing for the determination of the sugar pucker.
Table 1: Proton Chemical Shifts and Coupling Constants for this compound and Related Nucleosides
| Nucleoside | H-1' (δ, ppm) | H-2' (δ, ppm) | H-3' (δ, ppm) | H-4' (δ, ppm) | H-5' (δ, ppm) | H-5'' (δ, ppm) | H-6 (δ, ppm) | H-5 (δ, ppm) | J1',2' (Hz) | J2',3' (Hz) | J3',4' (Hz) | J4',5' (Hz) | J4',5'' (Hz) |
| ac4Cm | 5.92 | 4.15 | 4.02 | 4.00 | 3.81 | 3.71 | 8.28 | 7.39 | 4.1 | 4.9 | 6.4 | 3.1 | 4.4 |
| ac4C | 5.86 | 4.23 | 4.29 | 4.02 | 3.81 | 3.71 | 8.35 | 7.39 | 4.6 | 5.1 | 5.1 | 2.9 | 4.4 |
| Cm | 5.92 | 4.07 | 4.04 | 3.96 | 3.80 | 3.70 | 7.89 | 6.04 | 3.7 | 4.9 | 6.6 | 3.1 | 4.6 |
| C | 5.86 | 4.22 | 4.25 | 3.99 | 3.80 | 3.70 | 7.87 | 6.04 | 4.4 | 5.1 | 5.1 | 2.9 | 4.6 |
Data adapted from Kawai et al., Nucleosides and Nucleotides, 1992.[6]
Conformational Population Analysis
The fraction of the C3'-endo conformation of the ribose ring can be calculated from the observed vicinal coupling constants. For ac4Cm, the high J(3',4') and low J(1',2') values indicate a strong preference for the C3'-endo pucker.[6]
Table 2: Conformational Properties of this compound and Related Nucleosides
| Nucleoside | Fraction of C3'-endo form (%) | ΔG (kcal/mol) |
| ac4Cm | 81 | 0.9 |
| ac4C | 62 | 0.3 |
| Cm | 77 | 0.8 |
| C | 35 | -0.2 |
Data adapted from Kawai et al., Nucleosides and Nucleotides, 1992.[6] The free energy difference (ΔG) is calculated relative to the C2'-endo form.
Workflow for Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of this compound using NMR spectroscopy.
Caption: Workflow for NMR-based conformational analysis of this compound.
Conclusion
The conformational analysis of this compound by NMR spectroscopy reveals a highly rigid structure, with a pronounced preference for the C3'-endo conformation of the ribose moiety. This rigidity, conferred by the synergistic effects of N4-acetylation and 2'-O-methylation, is a key determinant of its biological function in stabilizing RNA structures, particularly in organisms thriving in extreme environments. The detailed experimental and analytical workflow presented in this guide provides a robust framework for researchers engaged in the study of modified nucleosides and their roles in nucleic acid structure and function, with direct applications in drug development and molecular biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. akonscientific.com [akonscientific.com]
- 9. researchgate.net [researchgate.net]
The Distribution of N4-Acetyl-2'-O-methylcytidine Across Diverse RNA Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified RNA nucleoside characterized by an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose. This modification is particularly noteworthy for its presence in the RNA of thermophilic archaea, where it is thought to contribute to the structural integrity and function of RNA molecules in extreme temperature environments. While research on ac4Cm is specific, the broader study of N4-acetylcytidine (ac4C), which lacks the 2'-O-methylation, provides significant insights into the roles of cytidine acetylation across a wide range of organisms and RNA types. This technical guide provides a comprehensive overview of the distribution of these modifications, the methodologies for their detection, and the key enzymatic pathways involved in their deposition.
Introduction to N4-Acetylcytidine Modifications
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification found in all domains of life.[1] The addition of an acetyl group to the N4 position of cytidine influences RNA stability, decoding fidelity during translation, and the overall structure of the RNA molecule. In eukaryotes, the primary enzyme responsible for installing ac4C is N-acetyltransferase 10 (NAT10).[2][3]
A related, dually modified nucleoside, this compound (ac4Cm), has been identified in the transfer RNA (tRNA) and 5S ribosomal RNA (rRNA) of thermophilic archaea.[4] This modification is believed to enhance the rigidity and thermal stability of RNA, which is crucial for survival in high-temperature environments.
Distribution and Stoichiometry of N4-acetylcytidine (ac4C) Across RNA Species
Quantitative analysis of ac4C distribution across different RNA species has been a focus of epitranscriptomics research. While specific quantitative data for ac4Cm is limited, studies on ac4C provide a valuable framework for understanding the prevalence and potential roles of this modification. Liquid chromatography-mass spectrometry (LC-MS) and specialized sequencing techniques have been instrumental in determining the stoichiometry of ac4C.
Table 1: Quantitative Distribution of N4-acetylcytidine (ac4C) in Human and Yeast RNA
| Organism/Cell Line | RNA Species | ac4C Abundance (relative to total cytidine) | Key Findings | Reference |
| Human (HeLa cells) | Total RNA | High levels detected, approaching one-third of m7G levels in some cancer cell lines. | ac4C is a widespread modification in human mRNA. | [5] |
| Human (HeLa cells) | mRNA | Enriched in coding sequences (CDS), particularly near the 5' end. | Enhances mRNA stability and translation efficiency. | [6] |
| Human (HeLa cells) | 18S rRNA | Stoichiometric modification at specific sites (C1280 and C1842). | Contributes to ribosome biogenesis and function. | [7] |
| Yeast (S. cerevisiae) | tRNA (tRNA-Ser, tRNA-Leu) | Present at specific positions. | Plays a role in tRNA stability. | [8] |
| Yeast (S. cerevisiae) | 18S rRNA | Found at two conserved sites. | Essential for proper ribosome function. | [8] |
Table 2: N4-acetylcytidine (ac4C) Distribution in Archaeal RNA
| Archaeal Species | RNA Species | Number of Identified ac4C Sites | Key Findings | Reference |
| Thermococcus kodakarensis | Total RNA | >200 | Widespread, temperature-inducible cytidine acetylation in rRNA, tRNA, and mRNA. | [1][8] |
| Sulfolobus solfataricus | Total RNA | Detected | Indicates conservation of ac4C modification in archaea. | [1] |
| Pyrococcus furiosus | ncRNA | Detected | Presence in non-coding RNAs suggests diverse functional roles. | [1][8] |
The NAT10-Mediated RNA Acetylation Pathway
In eukaryotes, the acetylation of cytidine residues in RNA is primarily catalyzed by the highly conserved enzyme N-acetyltransferase 10 (NAT10).[2][3] This process is crucial for the proper functioning of various RNA species. The pathway involves the recognition of specific RNA substrates by NAT10, followed by the transfer of an acetyl group from acetyl-CoA.
Figure 1. The NAT10-mediated RNA acetylation signaling pathway.
Experimental Protocols for the Detection of N4-Acetylcytidine
The detection and mapping of ac4C and ac4Cm modifications require specialized and sensitive techniques. The following sections detail the key experimental protocols used in the field.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to enrich for acetylated RNA fragments from a total RNA population, which are then identified by high-throughput sequencing.[9] This technique provides a transcriptome-wide map of ac4C distribution.
Experimental Workflow:
-
RNA Isolation and Fragmentation: Total RNA is extracted from cells or tissues and fragmented into smaller, manageable sizes (typically 100-200 nucleotides).
-
Immunoprecipitation: The fragmented RNA is incubated with an antibody specific to N4-acetylcytidine.
-
Enrichment: The antibody-RNA complexes are captured using protein A/G magnetic beads.
-
Washing: Non-specifically bound RNA is removed through a series of stringent washes.
-
Elution and RNA Purification: The enriched, acetylated RNA fragments are eluted from the antibody-bead complexes and purified.
-
Library Preparation and Sequencing: The purified RNA is used to construct a cDNA library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: Sequencing reads are aligned to a reference genome or transcriptome, and enriched regions (peaks) are identified, indicating the locations of ac4C modifications.
Figure 2. Experimental workflow for acetylated RNA immunoprecipitation sequencing (acRIP-seq).
Nucleotide-Resolution Mapping by ac4C-seq
ac4C-seq is a chemical-based method that enables the detection of ac4C at single-nucleotide resolution.[8] This technique relies on the chemical reduction of ac4C, which leads to misincorporation during reverse transcription.
Experimental Workflow:
-
RNA Isolation: High-quality total RNA is isolated.
-
Chemical Treatment: The RNA is treated with sodium cyanoborohydride (NaBH3CN) under acidic conditions. This reduces ac4C to a tetrahydro-N4-acetylcytidine derivative. Unmodified cytidine is not affected.
-
RNA Fragmentation and Library Preparation: The treated RNA is fragmented, and sequencing adapters are ligated.
-
Reverse Transcription: During reverse transcription, the reduced ac4C base is read as a uridine (B1682114) (U) instead of a cytidine, leading to a C-to-T transition in the resulting cDNA.
-
Sequencing and Data Analysis: The cDNA library is sequenced, and the sequencing data is analyzed to identify positions with a high frequency of C-to-T mismatches, which correspond to the locations of ac4C.
Figure 3. Experimental workflow for nucleotide-resolution ac4C-seq.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful analytical technique for the direct detection and quantification of modified nucleosides, including ac4C and ac4Cm.
Experimental Workflow:
-
RNA Digestion: Purified RNA is enzymatically digested into individual nucleosides using nucleases and phosphatases.
-
Chromatographic Separation: The resulting mixture of nucleosides is separated by high-performance liquid chromatography (HPLC).
-
Mass Spectrometry Analysis: The separated nucleosides are introduced into a mass spectrometer, which measures the mass-to-charge ratio of each molecule.
-
Quantification: The abundance of ac4C or ac4Cm is determined by comparing its signal intensity to that of an internal standard and the unmodified cytidine.
Conclusion and Future Directions
The study of N4-acetylcytidine modifications, including ac4Cm, is a rapidly evolving field in epitranscriptomics. While significant progress has been made in understanding the distribution and function of ac4C, particularly in eukaryotes, further research is needed to elucidate the specific roles of ac4Cm in thermophilic archaea and to explore the full extent of cytidine acetylation across the tree of life. The development of more sensitive and quantitative methods will be crucial for uncovering the dynamic regulation of these modifications and their impact on cellular processes and disease. For drug development professionals, the enzymes involved in RNA acetylation, such as NAT10, represent potential therapeutic targets. A deeper understanding of the pathways and functional consequences of these modifications will be essential for the development of novel therapeutic strategies.
References
- 1. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of N4-Acetyl-2'-O-methylcytidine on RNA Secondary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the impact of the dual-modified ribonucleoside, N4-acetyl-2'-O-methylcytidine (ac4mC), on the secondary structure and thermodynamic stability of RNA. Found in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, ac4mC is implicated in the adaptation of these organisms to extreme environments by enhancing RNA stability. This document summarizes the current understanding of ac4mC's biophysical properties, details relevant experimental methodologies, and presents available quantitative data to inform research and therapeutic development.
Core Concepts: The Stabilizing Influence of ac4mC
This compound is a post-transcriptional modification where an acetyl group is added to the N4 position of the cytosine base and a methyl group is added to the 2'-hydroxyl of the ribose sugar. Both of these modifications are known to independently contribute to the conformational rigidity and stability of RNA structures.
The N4-acetylation of cytidine (B196190) (ac4C) has been shown to be highly stabilizing. This effect is attributed to the N4-acetyl group favoring a C3'-endo conformation of the ribose sugar, which is characteristic of A-form RNA helices. This pre-organization of the sugar pucker reduces the entropic penalty of duplex formation.
Similarly, 2'-O-methylation (Nm) is a common modification that enhances the thermal stability of RNA duplexes. The 2'-O-methyl group also promotes a C3'-endo ribose conformation and can contribute to increased stacking interactions. The combined effect of both modifications in ac4mC is believed to be synergistic, leading to a significant increase in the stability of RNA secondary structures. This increased rigidity and stability are crucial for the proper functioning of RNA molecules at high temperatures.
Quantitative Analysis of Structural Stability
A key study demonstrated that a single ac4C modification significantly increases the melting temperature (Tm) of RNA duplexes and hairpins. The stabilizing effect of 2'-O-methylation has also been independently quantified.
| RNA Duplex/Hairpin Context | Modification | Change in Melting Temperature (ΔTm) | Free Energy Contribution (per modification) | Reference |
| Fully complementary duplex | N4-acetylcytidine (ac4C) | +1.7 °C | Not explicitly stated, but contributes to increased enthalpy | [1][2] |
| Duplex with a G•U wobble pair | N4-acetylcytidine (ac4C) | +3.1 °C | Not explicitly stated, but contributes to increased enthalpy | [1] |
| Eukaryotic tRNASer D-arm hairpin | N4-acetylcytidine (ac4C) | +8.2 °C | ~1 kcal/mol stabilization | [1] |
| General RNA duplex | 2'-O-methylation (Nm) | Not explicitly stated | ~0.2 kcal/mol stabilization | [3][4][5] |
Note: The data for ac4C provides a strong proxy for the stabilizing effect of the N4-acetyl group in ac4mC. The total stabilizing effect of ac4mC is expected to be a combination of the effects of N4-acetylation and 2'-O-methylation.
Experimental Protocols
The investigation of the impact of modified nucleosides like ac4mC on RNA structure relies on a combination of chemical synthesis and biophysical characterization techniques.
Synthesis of ac4mC-containing RNA Oligonucleotides
The site-specific incorporation of ac4mC into RNA oligonucleotides is achieved through solid-phase phosphoramidite (B1245037) chemistry.
Methodology:
-
Phosphoramidite Synthesis: The ac4mC nucleoside is first converted into a phosphoramidite building block suitable for automated RNA synthesis. This involves protecting the 5'-hydroxyl with a dimethoxytrityl (DMT) group and activating the 3'-hydroxyl with a phosphoramidite group.
-
Solid-Phase RNA Synthesis: The ac4mC phosphoramidite is incorporated at the desired position in the RNA sequence using a standard automated RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.
-
Deprotection and Purification: Following synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. A critical step for acetylated nucleosides is the use of mild deprotection conditions to avoid the removal of the N4-acetyl group. The full-length, modified RNA is then purified, typically by high-performance liquid chromatography (HPLC).
Thermal Melting Analysis (UV-Vis and Circular Dichroism)
Thermal melting analysis is the primary method for quantifying the thermodynamic stability of RNA duplexes.
Methodology:
-
Sample Preparation: The purified ac4mC-modified RNA and its complementary strand are annealed in a buffer containing appropriate salt concentrations (e.g., 1 M NaCl) to form a duplex.
-
UV-Vis Spectroscopy: The absorbance of the RNA duplex solution at 260 nm is monitored as the temperature is slowly increased. As the duplex melts into single strands, the absorbance increases (hyperchromic effect). The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy can also be used to monitor the melting transition. The CD signal of an A-form RNA helix is distinct from that of single-stranded RNA. The change in the CD signal at a specific wavelength (e.g., 268 nm) is monitored as a function of temperature to determine the Tm.
-
Data Analysis: The melting curves are analyzed to determine the Tm. By performing melting experiments at different RNA concentrations, the thermodynamic parameters (ΔH° and ΔS°) can be derived from a van't Hoff plot, and the free energy of duplex formation (ΔG°) can then be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information on RNA molecules in solution, allowing for the detailed characterization of the effects of modifications on local conformation.
Methodology:
-
Isotope Labeling: For detailed structural studies, the RNA can be isotopically labeled with 13C and/or 15N by in vitro transcription using labeled NTPs.
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed. Key experiments for RNA structure include 1H-1H NOESY (to measure proton-proton distances), 1H-13C HSQC (to observe carbon-proton correlations), and various through-bond correlation experiments.
-
Structural Analysis: The chemical shifts of the protons and carbons in the ac4mC nucleotide and its neighboring residues are analyzed. The NOE data is used to determine internuclear distances, which are then used as constraints in computational structure calculations to generate a 3D model of the RNA duplex. This can reveal changes in sugar pucker, glycosidic bond angle, and local helical parameters induced by the ac4mC modification. The observation of a C3'-endo conformation for the ribose of ac4mC would provide direct evidence for its stabilizing effect.[6]
Visualizations
Logical Workflow for Investigating ac4mC Impact
Caption: Experimental workflow for the synthesis and biophysical characterization of ac4mC-modified RNA.
Structural Impact of this compound
Caption: The synergistic effects of N4-acetylation and 2'-O-methylation on RNA structure and stability.
Conclusion
This compound is a potent stabilizing modification in RNA. The combined effects of N4-acetylation and 2'-O-methylation significantly enhance the thermal stability of RNA secondary structures by promoting a pre-organized, A-form helical geometry. While direct and complete thermodynamic data for ac4mC remains to be determined, the available quantitative data for the closely related ac4C modification, coupled with the known stabilizing contribution of 2'-O-methylation, provide a strong foundation for understanding its impact. For researchers in drug development, the ability of ac4mC to rigidify RNA structures could be harnessed in the design of therapeutic oligonucleotides with improved stability and in vivo longevity. Further research to elucidate the precise thermodynamic contributions of ac4mC will be invaluable for the rational design of RNA-based therapeutics and for a deeper understanding of the mechanisms of life in extreme environments.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2'-O-methylation - Wikipedia [en.wikipedia.org]
- 5. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Biological Synthesis of N4-Acetylcytidine in Eukaryotic Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the biological synthesis of N4-acetylcytidine (ac4C), a critical post-transcriptional RNA modification in eukaryotic cells. The document elucidates the central role of N-acetyltransferase 10 (NAT10) as the sole identified enzyme responsible for this modification. We detail the enzymatic mechanism, substrate specificity, and the necessary cofactors involved in the acetylation of cytidine (B196190) residues on various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Furthermore, this guide addresses the topic of N4-Acetyl-2'-O-methylcytidine (ac4Cm), clarifying its established presence in archaea and the current lack of direct experimental evidence for its endogenous occurrence and biosynthesis in eukaryotes. The guide includes a compilation of quantitative data, detailed experimental protocols for the detection and analysis of ac4C, and visual diagrams of the biosynthetic pathway and experimental workflows to facilitate a comprehensive understanding of this essential RNA modification.
Introduction to N4-Acetylcytidine (ac4C)
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification of RNA found across all domains of life.[1] In eukaryotic cells, this modification plays a crucial role in regulating various aspects of RNA metabolism, including stability, translation efficiency, and proper folding.[2][3] The addition of an acetyl group to the N4 position of the cytidine base is a dynamic process, and its dysregulation has been implicated in various human diseases, including cancer.[4]
The Core Enzyme: N-acetyltransferase 10 (NAT10)
The sole enzyme known to catalyze the formation of ac4C in eukaryotic RNA is N-acetyltransferase 10 (NAT10).[2][3] NAT10 is a multifunctional protein belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily.[5] It possesses both RNA-binding and acetyltransferase activities, enabling it to specifically recognize and modify cytidine residues within its target RNA molecules.[5]
The enzymatic reaction catalyzed by NAT10 is an ATP-dependent process that utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.[2]
Substrate Specificity and Cofactors
NAT10 exhibits broad substrate specificity, targeting cytidine residues in various types of RNA:
-
tRNA: NAT10-mediated acetylation of tRNA, specifically at position C12 in the D-arm of tRNASer and tRNALeu, requires the presence of an adaptor protein, THUMPD1 in humans (Tan1 in yeast).[6] This modification is crucial for tRNA stability and function.[6]
-
rRNA: The acetylation of 18S rRNA by NAT10 is guided by small nucleolar RNAs (snoRNAs).[7] For instance, SNORD13 is required for the acetylation of C1842 in human 18S rRNA.[7] This modification is important for ribosome biogenesis and function.
-
mRNA: NAT10 also mediates ac4C modification in mRNAs, which can influence their stability and translational efficiency.[8]
The Case of this compound (ac4Cm) in Eukaryotes
While N4-acetylation and 2'-O-methylation are both well-established RNA modifications in eukaryotes, the existence of the dual-modified nucleoside, this compound (ac4Cm), in these organisms is not supported by current direct experimental evidence.
The MODOMICS database, a comprehensive resource for RNA modifications, lists ac4Cm, but its natural occurrence in eukaryotes and the corresponding biosynthetic pathway have not been elucidated.[3][8] Notably, ac4Cm has been identified in the RNA of thermophilic archaea, where it is thought to contribute to RNA stability in extreme temperature environments.
In eukaryotes, 2'-O-methylation is catalyzed by a distinct set of enzymes, primarily the fibrillarin-snoRNA ribonucleoprotein complex for rRNA and snRNAs, and various tRNA methyltransferases (TRMs) for tRNA. There is currently no evidence to suggest that NAT10 possesses 2'-O-methyltransferase activity or that known eukaryotic 2'-O-methyltransferases can act on N4-acetylated cytidine. Mass spectrometry-based analyses of eukaryotic RNA have identified ac4C and 2'-O-methylcytidine as separate modifications, but not the combined ac4Cm.[7][9]
Therefore, while the biological synthesis of ac4C is a well-defined process in eukaryotes, the pathway for ac4Cm synthesis appears to be absent or yet to be discovered in these organisms.
Quantitative Data on ac4C Synthesis
Quantitative data on enzyme kinetics and modification levels is crucial for understanding the efficiency and regulation of the ac4C biosynthetic pathway. The following table summarizes key quantitative parameters related to NAT10 activity.
| Parameter | Value | Organism/System | Reference |
| Substrate | Cytidine in RNA | Eukaryotes | [2] |
| Enzyme | N-acetyltransferase 10 (NAT10) | Eukaryotes | [2] |
| Cofactors | Acetyl-CoA, ATP | Eukaryotes | [2] |
| tRNA Adaptor | THUMPD1 (human), Tan1 (yeast) | Human, Yeast | [6] |
| rRNA Guide | snoRNAs (e.g., SNORD13) | Human | [7] |
Experimental Protocols
Accurate detection and quantification of ac4C are essential for studying its biological roles. Below are detailed methodologies for key experiments.
Detection of ac4C by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and quantitative method for detecting RNA modifications.
Protocol:
-
RNA Isolation: Isolate total RNA or specific RNA species (e.g., mRNA, tRNA) from eukaryotic cells using a standard protocol (e.g., TRIzol extraction).
-
RNA Digestion: Digest the purified RNA to single nucleosides using a mixture of nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Perform tandem mass spectrometry (MS/MS) analysis on the separated nucleosides.
-
Identify and quantify ac4C based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, comparing to a known ac4C standard.[2][7]
-
ac4C RNA Immunoprecipitation Sequencing (acRIP-Seq)
This technique allows for the transcriptome-wide mapping of ac4C sites.
Protocol:
-
RNA Fragmentation: Fragment total RNA or mRNA to an appropriate size (e.g., ~100 nucleotides).
-
Immunoprecipitation: Incubate the fragmented RNA with an antibody specific to ac4C to enrich for ac4C-containing RNA fragments.
-
Library Preparation: Prepare a cDNA library from the immunoprecipitated RNA fragments.
-
High-Throughput Sequencing: Sequence the cDNA library using a next-generation sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome to identify the locations of ac4C modifications.[2]
Visualizing the Biosynthetic Pathway and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental procedures described in this guide.
Caption: Biosynthetic pathway of N4-acetylcytidine (ac4C) in eukaryotic cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modomics - A Database of RNA Modifications [genesilico.pl]
- 6. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Modomics - A Database of RNA Modifications [genesilico.pl]
- 9. abis-files.istanbul.edu.tr [abis-files.istanbul.edu.tr]
N4-Acetyl-2'-O-methylcytidine's Contribution to Hyperthermophilic Adaptation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperthermophiles, organisms that thrive in environments with extremely high temperatures (typically above 80°C), have evolved sophisticated molecular strategies to maintain the integrity and functionality of their cellular machinery. Among these adaptations, the post-transcriptional modification of RNA, particularly transfer RNA (tRNA), plays a pivotal role in ensuring accurate and efficient protein synthesis under conditions that would denature macromolecules from mesophilic organisms. One such critical modification is N4-acetyl-2'-O-methylcytidine (ac4Cm), a dually modified nucleoside found predominantly in the tRNA of hyperthermophilic archaea.[1][2] This technical guide provides an in-depth exploration of the biosynthesis of ac4Cm, its profound impact on RNA structure and stability, and its overall contribution to the remarkable adaptation of life in high-temperature environments.
The Structural Significance of this compound (ac4Cm)
The unique stability of tRNA in hyperthermophiles is not solely due to a high GC content but is significantly enhanced by a dense landscape of post-transcriptional modifications.[3] The dual modification of cytidine (B196190) to ac4Cm is a prime example of this molecular engineering. The N4-acetylation and the 2'-O-methylation of the ribose moiety work in concert to confer exceptional conformational rigidity to the nucleoside.[4][5]
Proton nuclear magnetic resonance spectroscopy has revealed that both N4-acetylation and 2'-O-methylation independently stabilize the C3'-endo conformation of the ribose ring.[4][5] This conformation is characteristic of A-form RNA helices and contributes to a more stable and rigid tRNA structure. The acetyl group at the N4 position enhances Watson-Crick base-pairing with guanosine, further stabilizing the helical regions of the tRNA.[6] The 2'-O-methyl group provides a steric block, protecting the adjacent phosphodiester bond from temperature-induced hydrolytic cleavage, a major threat to RNA integrity at high temperatures.[7]
Biosynthesis of this compound (ac4Cm) in Hyperthermophiles
The biosynthesis of ac4Cm is a two-step enzymatic process involving the sequential activities of an N4-acetyltransferase and a 2'-O-methyltransferase. While the complete pathway and the specific enzymes have not been fully elucidated in all hyperthermophiles, studies in model organisms like Thermococcus kodakarensis and Pyrococcus furiosus have provided significant insights.
Step 1: N4-Acetylation of Cytidine
The initial step is the acetylation of the N4 position of a cytidine residue within the tRNA molecule. In T. kodakarensis, the protein TK0754 has been identified as a putative tRNA acetyltransferase responsible for this modification.[8] This protein shows homology to the E. coli tRNA(Met) cytidine acetyltransferase (TmcA) and its disruption leads to thermosensitivity, highlighting the importance of this modification for survival at high temperatures.[8]
Step 2: 2'-O-Methylation of the Ribose
Following N4-acetylation, a 2'-O-methyltransferase catalyzes the addition of a methyl group to the 2'-hydroxyl of the ribose sugar. In P. furiosus, cell-free extracts have demonstrated the ability to perform 2'-O-ribose methylations at various positions in tRNA, including on cytidine residues.[6][7][9][10][11] In T. kodakarensis, the tRNA methyltransferase TK1257 has been identified as responsible for the formation of 2'-O-methylcytidine at position 6 (Cm6).[12] While this is not the canonical position for ac4Cm, the existence of such enzymes underscores the capacity of these organisms to perform site-specific 2'-O-methylation on cytidine. It is hypothesized that a similar, yet-to-be-identified, 2'-O-methyltransferase acts on N4-acetylcytidine to complete the synthesis of ac4Cm.
Below is a diagram illustrating the proposed biosynthetic pathway of ac4Cm.
Quantitative Impact of ac4Cm on RNA Thermal Stability
The presence of ac4Cm significantly enhances the thermal stability of RNA molecules. This is quantitatively demonstrated by an increase in the melting temperature (Tm), the temperature at which 50% of the RNA duplex dissociates. While direct quantitative data for the combined effect of both modifications in ac4Cm on a single RNA duplex is limited, studies on the individual modifications provide compelling evidence of their stabilizing contributions.
| Modification | RNA Context | ΔTm (°C) | Reference |
| N4-Acetylcytidine (ac4C) | Synthetic RNA hairpin (D-arm of human tRNASer) | +8.2 | [12] |
| N4-Acetylcytidine (ac4C) | Polyuridine DNA context | +0.4 | [12] |
| 2'-O-Methyluridine (Um) | U14/A14 RNA duplex | +12.0 | [1] |
Note: The ΔTm for 2'-O-methylation is for uridine, as specific data for cytidine in a comparable context was not available in the reviewed literature. However, it serves as a strong indicator of the stabilizing effect of 2'-O-methylation on RNA duplexes.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of ac4Cm and its role in hyperthermophilic adaptation.
Isolation of Total tRNA from Hyperthermophiles
This protocol is adapted from methods used for isolating tRNA from various organisms, with modifications suitable for hyperthermophiles.[9][13]
Materials:
-
Hyperthermophilic archaeal cell paste
-
Lysis Buffer: 10 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1, pH 4.5)
-
3 M Sodium Acetate (B1210297) (pH 5.2)
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water
Procedure:
-
Resuspend the cell paste in 3 volumes of ice-cold Lysis Buffer.
-
Perform cell lysis by sonication or French press on ice.
-
Add an equal volume of acid phenol:chloroform:isoamyl alcohol, vortex vigorously for 1 minute, and incubate on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Repeat the phenol:chloroform extraction until the interface is clear.
-
To the final aqueous phase, add 0.1 volumes of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate the RNA at -20°C overnight or -80°C for 2 hours.
-
Pellet the RNA by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Wash the pellet with ice-cold 70% ethanol and air dry briefly.
-
Resuspend the total RNA pellet in nuclease-free water.
-
To specifically isolate tRNA, further purification can be achieved using anion-exchange chromatography (e.g., DEAE-cellulose) or size-exclusion chromatography.
Quantitative Analysis of ac4Cm by HPLC-Coupled Mass Spectrometry (LC-MS)
This protocol outlines the general steps for the sensitive detection and quantification of modified nucleosides in tRNA.[7][10]
Materials:
-
Purified total tRNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Ammonium (B1175870) Acetate buffer
-
HPLC system with a C18 reverse-phase column
-
Triple quadrupole mass spectrometer
Procedure:
-
Enzymatic Digestion:
-
To 1-5 µg of purified tRNA, add Nuclease P1 in a compatible buffer (e.g., 20 mM ammonium acetate, pH 5.3).
-
Incubate at 37°C for 2 hours.
-
Add bacterial alkaline phosphatase and continue incubation at 37°C for another 2 hours to dephosphorylate the nucleosides.
-
-
LC-MS Analysis:
-
Inject the digested nucleoside mixture onto the C18 column.
-
Separate the nucleosides using a gradient of mobile phases (e.g., Phase A: 0.1% formic acid in water; Phase B: 0.1% formic acid in acetonitrile).
-
The eluent is directly introduced into the mass spectrometer.
-
Perform tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for the specific mass transition of ac4Cm to its characteristic daughter ions for accurate quantification.
-
Quantify the amount of ac4Cm relative to the canonical nucleosides.
-
Thermal Denaturation of tRNA
This protocol describes how to determine the melting temperature (Tm) of tRNA using UV-Vis spectrophotometry.
Materials:
-
Purified tRNA (with and without ac4Cm, if available)
-
Melting Buffer: 10 mM sodium phosphate (B84403) (pH 7.0), 100 mM NaCl, 0.1 mM EDTA
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Prepare tRNA samples in the Melting Buffer to a final concentration of approximately 1 µM.
-
Place the samples in a quartz cuvette in the spectrophotometer.
-
Equilibrate the sample at a low temperature (e.g., 20°C).
-
Slowly increase the temperature at a constant rate (e.g., 0.5°C/min) up to a high temperature (e.g., 95°C).
-
Monitor the absorbance at 260 nm continuously during the temperature ramp.
-
Plot the absorbance as a function of temperature to obtain a melting curve.
-
The Tm is the temperature at which the absorbance is at the midpoint of the transition from the duplex to the single-stranded state. This can be determined from the first derivative of the melting curve.
In Vitro tRNA Charging Assay
This protocol is used to determine the aminoacylation (charging) capacity of tRNA.[8][14][15][16]
Materials:
-
Purified tRNA
-
Aminoacyl-tRNA synthetase (cognate to the tRNA)
-
Radiolabeled amino acid (e.g., ³H- or ¹⁴C-labeled)
-
Charging Buffer: e.g., 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 4 mM ATP, 2 mM DTT
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Set up the charging reaction in a microcentrifuge tube containing Charging Buffer, the purified tRNA, the cognate aminoacyl-tRNA synthetase, and the radiolabeled amino acid.
-
Incubate the reaction at the optimal temperature for the enzyme (for hyperthermophilic enzymes, this could be 60-80°C).
-
At various time points, take aliquots of the reaction and spot them onto glass fiber filters.
-
Immediately quench the reaction by immersing the filters in ice-cold 10% TCA.
-
Wash the filters several times with cold 5% TCA to remove unincorporated radiolabeled amino acids.
-
Wash the filters with ethanol and let them dry.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
The amount of radioactivity is proportional to the amount of charged tRNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of key processes described in this guide.
Conclusion
This compound is a testament to the intricate molecular adaptations that enable life to flourish in extreme environments. Its dual modification provides a robust solution to the challenges of maintaining RNA structural integrity and function at high temperatures. The enhanced stability conferred by ac4Cm is crucial for the fidelity of translation, a cornerstone of cellular life. Further research into the specific enzymes responsible for ac4Cm biosynthesis in various hyperthermophiles will not only deepen our understanding of these remarkable organisms but also provide valuable tools for RNA engineering and the development of thermostable RNA-based therapeutics and diagnostics. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals to delve into this exciting area of molecular biology and biotechnology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [PDF] Posttranscriptional modification of tRNA in thermophilic archaea (Archaebacteria) | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Transfer RNA Modification Enzymes from Thermophiles and Their Modified Nucleosides in tRNA [mdpi.com]
- 5. Molecular Basis for RNA Cytidine Acetylation by NAT10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Transfer RNA modification enzymes from Pyrococcus furiosus: detection of the enzymatic activities in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Random mutagenesis of a hyperthermophilic archaeon identified tRNA modifications associated with cellular hyperthermotolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Transfer RNA modification enzymes from Pyrococcus furiosus: detection of the enzymatic activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Distinct Modified Nucleosides in tRNATrp from the Hyperthermophilic Archaeon Thermococcus kodakarensis and Requirement of tRNA m2G10/m22G10 Methyltransferase (Archaeal Trm11) for Survival at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Compute melting temperature of a nucleic acid duplex — melting • rmelting [aravind-j.github.io]
- 16. biorxiv.org [biorxiv.org]
Unraveling the Machinery: A Technical Guide to the Enzymatic Installation of N4-Acetyl-2'-O-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified RNA nucleoside, distinguished by both an acetylation at the N4 position of the cytidine (B196190) base and a methylation at the 2'-hydroxyl group of the ribose sugar.[1][2] This modification has been identified in the RNA of thermophilic archaea, where it is thought to contribute to the stability of RNA molecules in extreme high-temperature environments.[1] While the precise enzymatic machinery responsible for the installation of ac4Cm has not been fully elucidated, current understanding points towards a two-step biosynthetic process.
This technical guide provides a comprehensive overview of the putative enzymatic pathways for ac4Cm formation, the candidate enzymes involved, their known mechanisms of action, and detailed experimental protocols for investigating this novel RNA modification.
Putative Enzymatic Pathways for ac4Cm Biosynthesis
The formation of ac4Cm is hypothesized to occur through one of two potential two-step enzymatic pathways. The specific enzymes that catalyze these steps to produce the final ac4Cm modification are yet to be definitively identified.
Pathway 1: Acetylation of 2'-O-methylcytidine (Cm)
In this proposed pathway, a cytidine residue in an RNA molecule is first methylated at the 2'-hydroxyl group to form 2'-O-methylcytidine (Cm). Subsequently, the Cm is acetylated at the N4 position to yield ac4Cm.[3]
Pathway 2: Methylation of N4-acetylcytidine (ac4C)
Alternatively, the cytidine residue may first undergo acetylation at the N4 position to form N4-acetylcytidine (ac4C). Following this, the ac4C is methylated at the 2'-hydroxyl group to produce ac4Cm.[4]
Candidate Enzymatic Machinery
Based on the putative pathways, the enzymes responsible for ac4Cm installation are likely members of the N-acetyltransferase and 2'-O-methyltransferase families.
N-acetyltransferase 10 (NAT10) and its Homologs
NAT10 is the only known enzyme that catalyzes the formation of N4-acetylcytidine (ac4C) in eukaryotic RNA.[5][6][7] It is a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily.[7] Homologs of NAT10, such as Kre33 in yeast and TmcA in bacteria, perform the same function in their respective organisms.[6][8]
NAT10 utilizes acetyl-CoA as the acetyl group donor and requires ATP for its activity.[6][7][9] In humans, NAT10 is responsible for ac4C modification in various RNA species, including tRNA, rRNA, and potentially mRNA.[5][7][9] For tRNA acetylation, NAT10 often works in conjunction with an adaptor protein, THUMPD1, which facilitates the binding of NAT10 to the tRNA substrate.[5][9][10]
2'-O-Methyltransferases (2'-O-MTases)
A large and diverse family of enzymes, 2'-O-methyltransferases, are responsible for catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to the 2'-hydroxyl of the ribose sugar in RNA. This modification is widespread across all domains of life and is found in numerous types of RNA.
Given the prevalence of 2'-O-methylation, it is plausible that a specific 2'-O-MTase, potentially one with a preference for acetylated cytidine, is involved in the second step of Pathway 2 for ac4Cm formation.
Quantitative Data on Candidate Enzymes
While specific kinetic data for the enzymes involved in ac4Cm synthesis is not yet available, the following table summarizes key quantitative parameters for the well-characterized human N-acetyltransferase 10 (NAT10).
| Enzyme | Substrate | Km | kcat | Reference |
| Human NAT10 | tRNA | Not Reported | Not Reported | [11] |
| Acetyl-CoA | Not Reported | Not Reported | ||
| ATP | Not Reported | Not Reported |
Note: Detailed kinetic parameters for human NAT10 are still under investigation. The activity is known to be dependent on the presence of the adaptor protein THUMPD1 for tRNA substrates.[11]
Biological Functions of ac4Cm and its Precursors
The dual modification in ac4Cm is suggested to play a significant role in the structural integrity of RNA in thermophilic organisms, enabling them to withstand harsh environmental conditions.[1]
The precursor modifications, ac4C and Cm, have well-established biological functions:
-
N4-acetylcytidine (ac4C): This modification is known to enhance the stability of mRNA and the efficiency of translation.[5][6][9] In tRNA, ac4C is crucial for preventing codon misreading and maintaining the stability of the tRNA's tertiary structure.[8][9] In 18S rRNA, ac4C is important for proper ribosome biogenesis.[5][9]
-
2'-O-methylation (Cm): This modification is involved in a wide range of cellular processes, including protecting RNA from degradation by nucleases, modulating RNA-protein interactions, and fine-tuning the decoding properties of tRNA.
Experimental Protocols
Investigating the enzymatic installation of ac4Cm requires a combination of techniques to identify the modification, characterize the enzymes involved, and elucidate the reaction mechanism.
Protocol 1: Identification and Quantification of ac4Cm in RNA by Mass Spectrometry
This protocol outlines a general workflow for the detection of ac4Cm using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and accurate method for identifying RNA modifications.[12][13]
-
RNA Isolation: Extract total RNA from the organism of interest using a standard method such as TRIzol reagent or a commercial kit.
-
RNA Digestion: Digest the purified RNA into single nucleosides using a mixture of nuclease P1 and phosphodiesterase I, followed by dephosphorylation with alkaline phosphatase.
-
LC-MS/MS Analysis:
-
Separate the resulting nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer.
-
Perform fragmentation of the parent ions and analyze the resulting fragment ions to confirm the identity of ac4Cm.
-
Quantify the amount of ac4Cm relative to the canonical nucleosides.
-
Protocol 2: In Vitro Enzyme Activity Assay for Putative ac4Cm Synthases
This protocol describes a method to test the activity of candidate enzymes (e.g., NAT10 and a 2'-O-MTase) in synthesizing ac4Cm in vitro.
-
Substrate Preparation: Synthesize or purify the RNA substrate containing the target cytidine. This could be a short synthetic RNA oligonucleotide.
-
Enzyme Purification: Purify the recombinant candidate enzymes (N-acetyltransferase and 2'-O-methyltransferase).
-
Reaction Setup:
-
For Pathway 1:
-
Incubate the RNA substrate with the purified 2'-O-MTase and S-adenosylmethionine (SAM).
-
Purify the 2'-O-methylated RNA product.
-
Incubate the purified Cm-containing RNA with the N-acetyltransferase, acetyl-CoA, and ATP.
-
-
For Pathway 2:
-
Incubate the RNA substrate with the purified N-acetyltransferase, acetyl-CoA, and ATP.
-
Purify the ac4C-containing RNA product.
-
Incubate the purified ac4C-containing RNA with the 2'-O-MTase and SAM.
-
-
-
Product Analysis: Analyze the reaction products using LC-MS/MS as described in Protocol 1 to detect the formation of ac4Cm.
Protocol 3: Mapping ac4Cm Sites in RNA using Next-Generation Sequencing (ac4C-seq)
This protocol is adapted from methods used to map ac4C and can be used to identify the locations of ac4Cm at single-nucleotide resolution.[14]
-
RNA Treatment: Treat the total RNA with sodium cyanoborohydride (NaCNBH3), which reduces the acetyl group of ac4Cm, leading to a modified base that is read as a uridine (B1682114) during reverse transcription.
-
Library Preparation: Prepare a cDNA library from the treated RNA. During reverse transcription, the reduced ac4Cm will cause a C-to-T transition in the resulting cDNA.
-
Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to the reference genome or transcriptome and identify sites with a high frequency of C-to-T mismatches, which correspond to the locations of ac4Cm.
Visualizations
Caption: Putative biosynthetic pathways for this compound (ac4Cm).
Caption: Workflow for identification and quantification of ac4Cm using LC-MS/MS.
Future Directions
The study of ac4Cm and its enzymatic machinery is a nascent field with many opportunities for discovery. Future research will likely focus on:
-
Definitive identification of the enzymes responsible for each step of the ac4Cm biosynthetic pathway in various organisms.
-
Structural and mechanistic studies of these enzymes to understand their substrate specificity and catalytic mechanisms.
-
Exploration of the full extent of ac4Cm distribution across different RNA species and organisms.
-
Functional characterization of ac4Cm to elucidate its precise roles in RNA biology and cellular physiology, particularly in extremophiles.
Understanding the enzymatic machinery for ac4Cm installation will not only provide fundamental insights into the diverse world of RNA modifications but may also open up new avenues for the development of novel therapeutic strategies targeting RNA-modifying enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 113886-71-8 | NA08375 [biosynth.com]
- 3. Modomics - A Database of RNA Modifications [genesilico.pl]
- 4. Modomics - A Database of RNA Modifications [genesilico.pl]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Research progress on NAT10-mediated acetylation in normal development and disease [frontiersin.org]
- 9. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-cancer analysis of N4-acetylcytidine adaptor THUMPD1 as a predictor for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterizing the molecular basis of NAT10 cytidine acetyltransferase activity towards tRNA | Poster Board #284 - American Chemical Society [acs.digitellinc.com]
- 12. Current and Emerging Tools and Technologies for Studying RNA Modifications - Charting a Future for Sequencing RNA and Its Modifications - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. RNA Modifications [labome.com]
- 14. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
exploring the physiological role of N4-Acetyl-2'-O-methylcytidine in translation
An In-depth Technical Guide on the Physiological Role of N4-Acetyl-2'-O-methylcytidine in Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epitranscriptome, the collection of chemical modifications to RNA, adds a critical layer of regulatory complexity to gene expression. Among more than 100 known RNA modifications, N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional modification that plays a crucial role in modulating RNA stability and translation. While much of the functional research in eukaryotes focuses on ac4C, a related modification, this compound (ac4CmC), has also been identified. This dual-modified nucleoside is primarily found in the tRNA and rRNA of thermophilic archaea, where it is thought to enhance RNA stability in extreme temperature environments[1][2].
In eukaryotes, the key functional component for regulating translation is the N4-acetylation of cytidine (B196190), catalyzed by the enzyme N-acetyltransferase 10 (NAT10)[3][4][5][6]. This guide will explore the core physiological role of this acetylation in translation, focusing on its impact on mRNA, tRNA, and rRNA, the methodologies used to study it, and its involvement in key cellular signaling pathways. The 2'-O-methylation will be noted in its specific context, but the primary focus will remain on the N4-acetylation that is central to translation regulation in mammalian systems.
The 'Writer' of Cytidine Acetylation: NAT10
In mammals, NAT10 is the sole known acetyltransferase responsible for depositing ac4C on RNA[1][5][7]. It utilizes acetyl-CoA to catalyze the transfer of an acetyl group to the N4 position of cytidine[8]. NAT10 is primarily localized in the nucleolus, a hub for ribosome biogenesis, but it also acts on various RNA species throughout the cell[9]. Its activity is essential for a multitude of cellular processes, and its dysregulation is linked to numerous diseases, including cancer and premature aging syndromes[1][10].
The Role of ac4C in Translation: A Position-Dependent Regulator
The function of ac4C in translation is highly context-dependent, varying with its location on different types of RNA molecules.
In Messenger RNA (mRNA)
The placement of ac4C within an mRNA transcript dictates its regulatory effect. This dual functionality allows for nuanced control over protein synthesis.
-
Promoting Translation Elongation: When located within the coding sequence (CDS), ac4C enhances translation efficiency[3][5][7][11]. The N4-acetyl group stabilizes the Watson-Crick base pairing between cytidine and guanosine, which is thought to facilitate more efficient decoding by the ribosome[11]. This modification is also linked to increased mRNA stability, protecting the transcript from degradation and leading to a longer half-life, which contributes to greater protein output[5][6][12].
-
Inhibiting Translation Initiation: Conversely, when ac4C is present in the 5' untranslated region (5'UTR), it can inhibit translation initiation[7][11][13]. Acetylation in this region can promote initiation at upstream sequences, which competitively inhibits the use of the main start codon[11]. Furthermore, ac4C within or near the Kozak consensus sequence can directly disrupt the binding of the initiator tRNA (tRNAiMet), thereby repressing canonical translation initiation[11].
In Transfer RNA (tRNA)
In tRNA molecules, ac4C is frequently found in the anticodon loop, specifically at the wobble position (position 34)[14][15]. This modification is critical for maintaining translational fidelity. The acetyl group helps to stabilize the codon-anticodon interaction, ensuring that the correct amino acid is incorporated into the growing polypeptide chain and preventing misreading of the genetic code[12][14]. For instance, NAT10-mediated ac4C modification of tRNAs can promote the translation of specific mRNAs, such as that for the Epidermal Growth Factor Receptor (EGFR), which is enriched in codons decoded by these modified tRNAs[1][15].
In Ribosomal RNA (rRNA)
ac4C is also present in 18S rRNA, a core component of the small ribosomal subunit[16]. This modification is important for the proper processing and biogenesis of ribosomes[7]. By contributing to the structural integrity and function of the ribosome, ac4C indirectly ensures the overall accuracy and efficiency of the entire translation machinery[12].
Quantitative Data on the Impact of ac4C Modification
The effect of ac4C on gene expression can be quantified through various experimental approaches. Depletion or inhibition of the writer enzyme NAT10 allows for a comparison of translation-related metrics in ac4C-deficient versus wild-type cells.
| Parameter Measured | Experimental Context | Quantitative Observation | Reference(s) |
| mRNA Stability | Analysis of mRNA half-lives after NAT10 ablation. | A global NAT10-dependent increase in stability was observed in the cohort of acetylated mRNAs. | [5][6] |
| Translation Efficiency (TE) | Ribosome profiling in wild-type vs. NAT10 knockout cells. | Acetylated transcripts in stress granules are less efficiently translated, consistent with the composition of these granules. | [9] |
| Stress Granule (SG) Localization | Comparison of SG-enriched transcripts in wild-type vs. NAT10 knockout HeLa cells. | In WT cells, 418 transcripts were enriched >4-fold in SGs. In NAT10 KO cells, only 55 transcripts were enriched to the same degree. | [9] |
| ac4C Site Density in SGs | Analysis of ac4C sites on SG-localized transcripts. | The average number of ac4C sites in SG-localized transcripts is 3.7, compared to 2.0 for the average acetylated transcript. | [9] |
| Differential Gene Expression | RNA-seq analysis of osteosarcoma cells treated with a NAT10 inhibitor (Remodelin). | Differentially expressed genes were defined as those with a fold change > 1.2 and a P-value < 0.05. | [17] |
| Protein Expression | Quantitative proteomics in acute myeloid leukemia cells after NAT10 knockdown. | Global changes in protein expression were observed, with chromatin regulators identified as key downregulated NAT10 targets. | [14][18] |
Experimental Protocols for Studying ac4C
Several key technologies are employed to map ac4C sites, quantify their abundance, and determine their functional consequences on translation.
Acetylated RNA Immunoprecipitation Sequencing (acRIP-seq)
acRIP-seq is an antibody-based method used to map ac4C sites across the transcriptome[3][4][19].
Methodology:
-
RNA Isolation and Fragmentation: Total RNA or poly(A)-selected mRNA is isolated from cells and fragmented into smaller pieces (typically ~100-200 nucleotides)[17].
-
Immunoprecipitation (IP): The fragmented RNA is incubated with a specific anti-ac4C antibody. This antibody is conjugated to magnetic beads (e.g., Protein G Dynabeads), allowing for the specific capture of RNA fragments containing the ac4C modification[3][19]. An isotype control IgG is used as a negative control[3].
-
Washing and Elution: The beads are washed to remove non-specifically bound RNA. The enriched, ac4C-containing RNA fragments are then eluted.
-
Library Preparation and Sequencing: Sequencing libraries are constructed from the immunoprecipitated RNA and a corresponding input control (un-enriched fragmented RNA). These libraries are then subjected to high-throughput sequencing[3].
-
Data Analysis: Sequencing reads are aligned to a reference genome. Regions that show a significant enrichment in the ac4C-IP sample compared to the input control are identified as ac4C peaks[17].
Ribosome Profiling (Ribo-Seq)
Ribo-Seq provides a snapshot of all ribosome positions on mRNA at a specific moment, allowing for the measurement of translation efficiency (TE) on a genome-wide scale[16][20][21].
Methodology:
-
Translation Arrest: Cells are treated with a translation inhibitor, such as cycloheximide, to freeze ribosomes on the mRNA transcripts[20].
-
Nuclease Digestion: Cell lysates are treated with RNases to digest all mRNA that is not protected by ribosomes. This leaves behind ribosome-protected fragments (RPFs), which are typically ~28-30 nucleotides long[20][21].
-
Ribosome Isolation: The ribosome-RPF complexes are isolated, often through ultracentrifugation or specialized kits[20].
-
RPF Sequencing: The RPFs are purified and converted into a cDNA library for deep sequencing.
-
Calculation of Translation Efficiency: In a parallel experiment, total mRNA levels are quantified using standard RNA-seq. TE is then calculated for each gene by normalizing the abundance of RPF reads to the abundance of total mRNA reads[16][20].
Quantitative Mass Spectrometry-based Proteomics
This technique measures the global changes in protein abundance that result from altered translation efficiency, providing a direct readout of the functional consequences of ac4C modification[14][22].
Methodology:
-
Sample Preparation: Cells (e.g., wild-type vs. NAT10 knockdown) are lysed, and proteins are extracted[14].
-
Protein Digestion and Labeling: Proteins are digested into peptides. For relative quantification, peptides from different samples are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT)[14].
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptides are separated by liquid chromatography and analyzed by a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides and their fragments, allowing for identification and quantification[14].
-
Data Analysis: The relative abundance of each protein between samples is determined by comparing the reporter ion intensities from the TMT labels. Proteins with significantly altered abundance in NAT10-deficient cells are identified as potential downstream targets of ac4C regulation[18].
Signaling Pathways and Logical Workflows
The regulatory role of ac4C in translation extends to the modulation of complex cellular signaling pathways. Below are diagrams illustrating these relationships and a typical experimental workflow.
Conclusion and Future Directions
N4-acetylcytidine is a vital epitranscriptomic mark that exerts precise, position-dependent control over mRNA translation. By enhancing elongation within the coding sequence and modulating initiation in the 5'UTR, ac4C provides a sophisticated mechanism for regulating protein output. Its roles in ensuring tRNA fidelity and supporting ribosome biogenesis further underscore its central importance in cellular function. The dysregulation of its writer enzyme, NAT10, in various cancers highlights the potential of targeting this pathway for therapeutic intervention[1][23]. Future research will likely focus on identifying potential "erasers" and "readers" of ac4C, further elucidating the molecular machinery that governs this modification and its downstream consequences for health and disease. The development of more sensitive, quantitative, and high-resolution mapping techniques will continue to refine our understanding of this critical layer of gene regulation.
References
- 1. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 113886-71-8 | NA08375 [biosynth.com]
- 3. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAT10-mediated lipid metabolic reprogramming drives EGFR-TKI resistance in non-small cell lung cancer via ac4C-dependent mRNA stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. citeab.com [citeab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N‐acetyltransferase 10 facilitates tumorigenesis of diffuse large B‐cell lymphoma by regulating AMPK/mTOR signalling through N4‐acetylcytidine modification of SLC30A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Normalized Ribo-Seq for Quantifying Absolute Global and Specific Changes in Translation [bio-protocol.org]
- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 15. NAT10-mediated ac4C tRNA modification promotes EGFR mRNA translation and gefitinib resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of translatome by Ribo-Seq (Ribosome Profiling) [unige.ch]
- 17. researchgate.net [researchgate.net]
- 18. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 20. Modern Ribosome Profiling: Unlocking Translational Insights [immaginabiotech.com]
- 21. Tracing Translational Footprint by Ribo-Seq: Principle, Workflow, and Applications to Understand the Mechanism of Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mass spectrometry-based proteomics turns quantitative [pubmed.ncbi.nlm.nih.gov]
- 23. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Influence of N4-acetyl-2'-O-methylcytidine on Codon-Anticodon Interactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Post-transcriptional modifications of RNA are critical regulators of gene expression, profoundly influencing RNA structure, stability, and function. Among the over 170 known modifications, N4-acetylcytidine (ac4C) and 2'-O-methylation (Nm) are key players in fine-tuning the translational machinery. This technical guide delves into the molecular effects of these modifications on transfer RNA (tRNA), with a special focus on the dual-modified nucleoside, N4-acetyl-2'-O-methylcytidine (ac4Cm). While direct research on ac4Cm's role in codon-anticodon pairing is nascent, this document synthesizes the extensive knowledge of its constituent modifications—N4-acetylation and 2'-O-methylation—to build a comprehensive understanding of its probable function. We will explore the biogenesis of these modifications, their structural impact on the nucleoside and the broader tRNA molecule, and their ultimate effect on the fidelity and efficiency of protein synthesis. This guide also provides detailed experimental protocols for the analysis of RNA acetylation and its functional consequences, alongside quantitative data and visual models of the underlying molecular mechanisms.
Introduction: The Epitranscriptome's Role in Translation
The fidelity of protein synthesis relies on the precise interaction between the messenger RNA (mRNA) codon and the tRNA anticodon within the ribosome. This interaction is not governed solely by canonical base pairing but is intricately modulated by a vast array of post-transcriptional chemical modifications, collectively known as the epitranscriptome. These modifications, particularly within the tRNA anticodon loop, are essential for maintaining the reading frame and ensuring the correct amino acid is incorporated into the nascent polypeptide chain.[1][2]
This guide focuses on N4-acetylcytidine (ac4C), a universally conserved modification, and 2'-O-methylcytidine (Cm), another common modification. We will examine their individual contributions to tRNA structure and function before exploring the synergistic effects of the combined this compound (ac4Cm) modification, a rarer but structurally significant nucleoside found in the tRNAs of thermophilic archaea.[3][4] Understanding these modifications provides insight into the fundamental mechanisms of translational control and offers potential avenues for therapeutic intervention and synthetic biology applications.
N4-acetylcytidine (ac4C): A Guardian of Translational Fidelity
First identified in the 1960s, N4-acetylcytidine (ac4C) is a highly conserved RNA modification found in all domains of life.[5][6] Its presence is crucial for the stability and proper function of several RNA species, including tRNA, ribosomal RNA (rRNA), and mRNA.[7][8]
Biogenesis of ac4C
In eukaryotes, the synthesis of ac4C is catalyzed by the single, essential enzyme N-acetyltransferase 10 (NAT10) and its homologs, such as Kre33 in yeast.[5][9] This enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the N4 position of cytidine (B196190) in an ATP-dependent reaction.[5] NAT10's activity is often guided by adaptor proteins. For instance, the THUMPD1 protein in humans assists NAT10 in modifying the D-arm of tRNASer and tRNALeu.[10]
Structural Impact and Effect on Codon-Anticodon Interaction
The addition of an acetyl group to the N4 position of cytidine has profound structural consequences. It enhances the stability of the C-G base pair by making the N4 hydrogen more available for hydrogen bonding.[5] This modification stabilizes the C3'-endo conformation of the ribose sugar, a feature that promotes a standard A-form RNA helix.[11]
The most well-characterized role of ac4C in codon-anticodon interaction is at the wobble position (position 34) of E. coli elongator tRNAMet. Here, the CAU anticodon must recognize the AUG codon for methionine but not the near-cognate AUA codon for isoleucine. The presence of ac4C at position 34 (ac4C34) is critical for this discrimination. It prevents misreading of the AUA codon, thereby ensuring high fidelity during protein synthesis.[6] The acetyl group in a "distal" conformation is thought to sterically hinder the pairing with Adenosine (B11128) at the third codon position, while the "proximal" conformation allows proper pairing with Guanosine.[6] This function is crucial for maintaining the accuracy of the genetic code.
2'-O-methylation (Cm): An Enhancer of Structural Stability
Ribose 2'-O-methylation (Nm) is one of the most abundant modifications in cellular RNA. It involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar and can occur on any of the four nucleotides.[12]
This modification does not directly participate in Watson-Crick base pairing. Instead, its primary role is structural. The 2'-O-methyl group sterically favors the C3'-endo conformation of the ribose pucker, which is the characteristic conformation in A-form RNA helices.[12][13] This pre-organization of the sugar moiety stabilizes helical structures and enhances base stacking, thereby increasing the thermal stability of RNA duplexes.[14] In the tRNA anticodon loop, 2'-O-methylation at positions 32 and 34 is critical for proper translation and cellular function.[1][15] Lack of these modifications can lead to impaired growth and has been linked to human diseases.[15]
This compound (ac4Cm): A Synergistic Modification for Extreme Environments
The dual-modified nucleoside this compound (ac4Cm) has been identified in the tRNA and 5S rRNA of extremely thermophilic archaea.[4] While specific studies on its direct impact on codon-anticodon recognition are limited, its function can be inferred from the combined effects of its constituent modifications.
Both N4-acetylation and 2'-O-methylation independently confer significant conformational rigidity to the ribose moiety by stabilizing the C3'-endo pucker.[3] The presence of both modifications on the same cytidine nucleoside is believed to have a powerful synergistic effect on the structural stabilization of tRNA. This enhanced rigidity is particularly crucial for organisms living at high temperatures, as it helps maintain the correct three-dimensional structure of the tRNA, including the anticodon loop, preventing thermal denaturation and ensuring functional integrity during protein synthesis under extreme conditions.[3][16] This structural integrity is a prerequisite for accurate and efficient codon-anticodon pairing.
Quantitative Data Summary
Quantitative analysis underscores the significant impact of ac4C on RNA stability. While data for ac4Cm is scarce, studies on ac4C provide valuable benchmarks.
| Modification Context | Effect Measured | Quantitative Value | Reference(s) |
| ac4C in the D-arm hairpin of eukaryotic tRNASer | Change in melting temperature (ΔTm) | +8.2 °C | [11] |
| ac4C in a duplex RNA based on helix 45 of human 18S rRNA | Change in C-G base pair stability | Stabilizing effect confirmed | [11] |
| NAT10 depletion in esophageal cancer cells | Change in translation efficiency of EGFR mRNA | Decreased | [17] |
| ac4C at wobble site C codon in luciferase reporter assay | Change in protein translation efficiency | Significantly promoted | [6] |
Experimental Protocols
Investigating the role of ac4C and other RNA modifications requires specialized techniques. Below are detailed methodologies for key experiments.
Acetylated RNA Immunoprecipitation and Sequencing (acRIP-seq)
This method is used to identify acetylated RNA regions across the transcriptome.[18][19]
Objective: To enrich for and sequence RNA fragments containing ac4C.
Methodology:
-
RNA Preparation: Isolate total RNA or poly(A) RNA from cells or tissues of interest. Ensure high quality and integrity using a Bioanalyzer.
-
RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides using chemical (e.g., magnesium) or enzymatic methods.
-
Immunoprecipitation (IP):
-
Couple a specific anti-ac4C monoclonal antibody to Protein G magnetic beads. Use an isotype-matched IgG as a negative control.
-
Incubate the fragmented RNA with the antibody-bead complexes in an appropriate IP buffer. An aliquot of the fragmented RNA should be saved as an "input" control.
-
Allow binding to occur for 2-4 hours at 4°C with rotation.
-
-
Washing: Wash the beads extensively with a series of low- and high-salt buffers to remove non-specifically bound RNA.
-
Elution: Elute the bound RNA from the beads using a competitive elution buffer or proteinase K treatment.
-
RNA Purification: Purify the eluted RNA from the IP and input samples using a standard RNA cleanup kit.
-
Library Preparation: Construct sequencing libraries from the IP and input RNA samples using a directional RNA library preparation kit (e.g., NEBNext® Ultra™ II Directional RNA Library Prep Kit).
-
Sequencing: Perform high-throughput sequencing (e.g., Illumina platform, paired-end 150 bp).
-
Data Analysis: Align reads to the reference genome/transcriptome. Use a peak-calling algorithm (e.g., MACS2) to identify regions significantly enriched for ac4C in the IP sample compared to the input and IgG controls.
ac4C-seq: Base-Resolution Mapping
This chemical-based method allows for the quantitative, single-nucleotide resolution mapping of ac4C.[20][21]
Objective: To identify the precise locations of ac4C modifications.
Methodology:
-
RNA Preparation: Isolate high-quality total RNA.
-
Chemical Reduction:
-
Treat the RNA sample with sodium cyanoborohydride (NaBH3CN) under acidic conditions. This reduces ac4C to a stable tetrahydro-ac4C derivative.
-
Prepare a parallel control sample without the reducing agent.
-
-
RNA Cleanup: Purify the RNA to remove chemical reagents.
-
Reverse Transcription (RT): Perform reverse transcription. The reduced ac4C base preferentially mispairs with adenosine during cDNA synthesis, leading to a C-to-T transition in the resulting sequence.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to a reference transcriptome. Identify ac4C sites by computationally screening for positions with a high frequency of C-to-T mismatches in the treated sample compared to the untreated control. The frequency of the mismatch can be used to estimate the stoichiometry of the modification.
Ribosome Profiling (Ribo-seq)
This technique provides a "snapshot" of all the ribosomes actively translating in a cell, allowing for the assessment of translation efficiency at a genome-wide level.[2][22]
Objective: To measure the effect of ac4C (e.g., by comparing wild-type vs. NAT10-knockout cells) on the rate of translation elongation.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with a translation elongation inhibitor (e.g., cycloheximide) to freeze ribosomes on the mRNA.
-
Lyse cells under conditions that preserve the integrity of ribosome-mRNA complexes.
-
-
Nuclease Footprinting: Digest the lysates with RNase I, which will degrade all mRNA not protected by the ribosome. This results in ~30-nucleotide ribosome-protected fragments (RPFs).
-
Ribosome Isolation: Isolate the 80S monosome complexes containing the RPFs, typically by sucrose (B13894) density gradient ultracentrifugation.
-
RPF Extraction: Dissociate the ribosomes and extract the RPFs.
-
Library Preparation:
-
Ligate adapters to the 3' end of the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA and perform PCR amplification.
-
-
Sequencing: Perform deep sequencing of the RPF library.
-
Data Analysis: Align the RPF reads to a reference transcriptome. The density of reads on a given transcript is proportional to its translation rate. Comparing RPF density between different conditions can reveal changes in translation efficiency. Pauses in ribosome movement can indicate decoding difficulties at specific codons.
Conclusion and Future Perspectives
The modification of tRNA nucleosides is a fundamental mechanism for ensuring the speed and accuracy of protein synthesis. N4-acetylcytidine (ac4C) plays a well-defined role in enhancing tRNA stability and promoting translational fidelity by preventing codon misreading. The related modification, 2'-O-methylation, further contributes to the structural integrity of RNA.
In the dual-modified nucleoside this compound (ac4Cm), these effects are likely synergistic, providing a robust structural scaffold that enables tRNA to function under the extreme temperatures faced by thermophilic archaea. While the direct consequences of ac4Cm on the stereochemistry of codon-anticodon pairing remain to be elucidated, the available evidence strongly suggests a primary role in structural stabilization, which is a prerequisite for translational fidelity.
Future research should focus on developing in vitro translation systems using tRNA synthetically modified with ac4Cm to directly quantify its impact on codon recognition and misreading rates. Furthermore, elucidating the specific enzymes responsible for ac4Cm biosynthesis in archaea could reveal novel enzymatic mechanisms and potential targets for synthetic biology, where hyperstable translational components could be engineered for bespoke applications. The continued exploration of the epitranscriptome will undoubtedly uncover further layers of complexity in the regulation of gene expression, with significant implications for both fundamental biology and drug development.
References
- 1. Modifications of the human tRNA anticodon loop and their associations with genetic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Uncovering N4-Acetylcytidine-Related mRNA Modification Pattern and Landscape of Stemness and Immunity in Hepatocellular Carcinoma [frontiersin.org]
- 9. Emerging role of N-acetyltransferase 10 in diseases: RNA ac4C modification and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Lack of 2'-O-methylation in the tRNA anticodon loop of two phylogenetically distant yeast species activates the general amino acid control pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. NAT10-mediated ac4C tRNA modification promotes EGFR mRNA translation and gefitinib resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Immunoprecipitation and Sequencing of Acetylated RNA [en.bio-protocol.org]
- 19. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 21. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
N4-Acetyl-2'-O-methylcytidine (ac4Cm): A Technical Guide to its Natural Occurrence, Abundance, and Analysis
Authored for: Researchers, Scientists, and Drug Development Professionals December 11, 2025
Abstract
N4-acetyl-2'-O-methylcytidine (ac4Cm) is a doubly modified ribonucleoside characterized by both an acetyl group on the nitrogen at position 4 of the cytidine (B196190) base and a methyl group on the 2'-hydroxyl of the ribose sugar. This unique modification is predominantly found in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic and hyperthermophilic archaea, organisms that thrive in high-temperature environments. The presence of ac4Cm is critical for the structural integrity and function of RNA under these extreme conditions, enhancing thermal stability and ensuring translational fidelity. This technical guide provides a comprehensive overview of the natural occurrence of ac4Cm, its biosynthesis, and its functional significance. Furthermore, it details the experimental methodologies used for its detection and quantification, with a focus on mass spectrometry-based approaches, to serve as a resource for researchers in epitranscriptomics and related fields.
Natural Occurrence and Abundance
This compound is a hallmark of organisms living at high temperatures. Its dual modification provides a significant stabilizing effect on RNA structure. While the related modification N4-acetylcytidine (ac4C) is found across all domains of life—including in bacteria, yeast, plants, and humans—the combined ac4Cm modification is uniquely characteristic of thermophilic archaea.[1]
Distribution in Organisms and RNA Types
The primary role of ac4Cm is to confer thermal stability to RNA molecules.[1] Consequently, it is found in the functionally crucial non-coding RNAs of archaea that inhabit environments like deep-sea hydrothermal vents and volcanic springs.
-
Organisms: Predominantly identified in hyperthermophilic archaea, such as species from the genera Pyrococcus and Thermococcus.[2][3]
-
RNA Types: Found in tRNA and 5S rRNA, where structural stability is paramount for function.[1] The modifications are believed to play a role in maintaining the correct L-shaped structure of tRNA and the integrity of the ribosome at temperatures approaching 100°C.
Quantitative Abundance
Direct quantitative data for this compound (ac4Cm) in archaea is not extensively documented in publicly available literature. However, the abundance of its precursor modification, N4-acetylcytidine (ac4C), has been quantified in several model organisms, providing a benchmark for the prevalence of RNA acetylation. The abundance of ac4C is known to be induced by various stresses, including heat stress, which aligns with the prevalence of ac4Cm in thermophiles.[4] In the hyperthermophilic archaeon Thermococcus kodakarensis, ribosomes are known to be "hypermodified" with 4-acetylcytidine, suggesting a significant level of this modification.[2]
For context, the table below summarizes the known abundance of ac4C in the mRNA and total RNA of eukaryotic organisms.
| Organism | RNA Type | Abundance of ac4C (% of total Cytidine) | Reference(s) |
| Homo sapiens (HeLa cells) | mRNA | ~0.2% | [5] |
| Homo sapiens (HeLa cells) | Total RNA | ~0.5% | [5] |
| Arabidopsis thaliana | mRNA | 0.004 ± 0.0017% | [5] |
| Arabidopsis thaliana | Total RNA | 0.115 ± 0.005% | [5] |
Table 1: Quantitative abundance of N4-acetylcytidine (ac4C) in select eukaryotic model organisms.
Biosynthesis and Functional Significance
The formation of ac4Cm is a two-step post-transcriptional process involving two distinct enzymatic activities: N4-acetylation and 2'-O-methylation.
Biosynthesis Pathway
-
N4-Acetylation: The first step is the transfer of an acetyl group from acetyl-CoA to the N4 position of a cytidine residue within an RNA molecule. This reaction is catalyzed by an archaeal homolog of the N-acetyltransferase 10 (NAT10) enzyme family, which is conserved across all domains of life.[6] The reaction is ATP-dependent.
-
2'-O-methylation: The second step involves the methylation of the 2'-hydroxyl group of the ribose sugar. In archaea, this modification is predominantly guided by a C/D box small RNA (sRNA).[7][8][9] The C/D box sRNA forms a ribonucleoprotein (RNP) complex with three core proteins: L7Ae, Nop5, and the S-adenosyl-L-methionine (SAM)-dependent methyltransferase, fibrillarin.[9][10][11] The guide region of the sRNA directs the complex to a specific target site on the RNA through base pairing, where fibrillarin catalyzes the transfer of a methyl group from SAM to the ribose.[9]
While both pathways are well-established, the precise order of events—whether acetylation precedes methylation or vice versa—and the specific interplay between the enzymes in forming the dual ac4Cm modification are not yet fully elucidated.
Functional Significance
The dual modification of ac4Cm provides a synergistic effect on RNA structure and function, which is essential for life at extreme temperatures.
-
Thermal Stabilization: Both N4-acetylation and 2'-O-methylation independently confer rigidity to the ribose moiety, stabilizing the C3'-endo conformation of the sugar.[1] This pre-organizes the RNA backbone, reducing the entropic penalty of folding and significantly increasing the melting temperature (Tm) of RNA duplexes.
-
Enhanced Base Pairing: The acetyl group at the N4 position strengthens Watson-Crick base pairing with guanosine, further stabilizing helical regions in tRNA and rRNA.
-
Translational Fidelity: By maintaining the structural integrity of tRNA anticodon loops and key regions of the ribosome at high temperatures, ac4Cm ensures accurate codon recognition and efficient protein synthesis.
Experimental Protocols and Methodologies
The detection and quantification of ac4Cm rely on sensitive analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). For mapping the location of the acetylation component, antibody-based enrichment methods can be used.
Quantification by LC-MS/MS
LC-MS/MS is the gold standard for accurate quantification of RNA modifications. The method involves the enzymatic digestion of RNA into its constituent nucleosides, which are then separated, identified, and quantified.
Detailed Protocol: Quantification of ac4Cm from Archaeal RNA
-
RNA Isolation:
-
Culture thermophilic archaea (e.g., Pyrococcus furiosus) to mid-log phase at their optimal growth temperature (e.g., 95°C).[12]
-
Harvest cells by centrifugation and extract total RNA using a TRIzol-based method, followed by chloroform (B151607) extraction and isopropanol (B130326) precipitation.[12][13]
-
To isolate specific RNA types (e.g., tRNA), further purification can be performed using size-exclusion chromatography or specialized kits.
-
-
Enzymatic Digestion to Nucleosides:
-
Prepare a digestion reaction for up to 2.5 µg of purified RNA.
-
In a total volume of 25 µL, combine the RNA sample, 2 µL of nuclease P1 (0.5 U/µL), 0.5 µL of bacterial alkaline phosphatase (BAP), and 2.5 µL of 200 mM HEPES buffer (pH 7.0).[13]
-
Incubate the reaction at 37°C for a minimum of 3 hours. Note: 2'-O-methylated nucleosides can be resistant to digestion, so a prolonged incubation (up to 24 hours) may be necessary to ensure complete hydrolysis.[13]
-
After digestion, remove enzymes and salts using a molecular weight cutoff filter (e.g., 3K Nanosep) by centrifuging at 12,000 rpm for 30 minutes at 4°C.[14]
-
-
Liquid Chromatography (LC) Separation:
-
Inject the filtered nucleoside mixture (typically 2-10 µL) onto a reverse-phase C18 HPLC column (e.g., Inertsil ODS-3).[14]
-
Use a binary solvent system for gradient elution:
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water (pH 5.3).[14]
-
Mobile Phase B: 60% (v/v) acetonitrile (B52724) in water.[14]
-
-
Apply a gradient to separate the nucleosides. An example gradient is: 1-22.1% B over 10 min, 22.1-100% B over 7 min, hold at 100% B for 5 min, and re-equilibrate.[14] The flow rate is typically set to 0.4 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Couple the HPLC eluent to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detect nucleosides using Multiple Reaction Monitoring (MRM), which provides high specificity and sensitivity.[14] This involves monitoring a specific precursor-to-product ion transition for each nucleoside.
-
The characteristic transition for a nucleoside is the fragmentation of the protonated molecule [M+H]+ to its corresponding protonated nucleobase [BH2]+ due to the cleavage of the glycosidic bond.
-
MRM Transition for ac4Cm:
-
Precursor Ion (m/z): 300.3 [C12H18N3O6]+
-
Product Ion (m/z): 154.1 [C6H8N3O2]+ (N4-acetylcytosine base)
-
-
-
Quantification:
-
Generate calibration curves using commercially available or synthesized standards for the four canonical nucleosides (A, C, G, U) and ac4Cm.
-
Calculate the amount of ac4Cm relative to the amount of unmodified cytidine (C) to determine its abundance.
-
Mapping by Acetylated RNA Immunoprecipitation (acRIP-seq)
While LC-MS/MS provides quantitative abundance, Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq) is a powerful technique to map the transcriptome-wide locations of the N4-acetylcytidine (ac4C) modification.[15][16] It should be noted that this method specifically targets the acetylated base; its ability to enrich for ac4Cm would depend on the specific antibody's cross-reactivity with the doubly modified nucleoside.
Methodology Overview:
-
RNA Fragmentation: Purified RNA (e.g., poly(A)-selected mRNA) is fragmented into smaller pieces (approx. 100-200 nucleotides).[16][17]
-
Immunoprecipitation (IP): The fragmented RNA is incubated with magnetic beads conjugated to an anti-ac4C antibody. The antibody specifically binds to RNA fragments containing the ac4C modification.[17][18]
-
Washing and Elution: Non-specifically bound RNA is washed away, and the enriched, ac4C-containing RNA fragments are eluted from the beads.[17]
-
Library Preparation and Sequencing: The enriched RNA fragments are converted into a cDNA library and sequenced using a high-throughput sequencing platform.[16]
-
Data Analysis: Sequencing reads are mapped back to the reference genome or transcriptome. Regions with a significant enrichment of reads in the IP sample compared to an input control are identified as sites of ac4C modification.
Conclusion
This compound is a specialized, dual RNA modification critical for the survival of thermophilic archaea. Its presence in tRNA and rRNA provides essential structural reinforcement, enabling these molecules to function correctly under conditions of extreme heat. The biosynthesis of ac4Cm involves a combination of two conserved RNA modification systems: NAT10-mediated acetylation and fibrillarin/sRNA-guided methylation. While the general principles are understood, further research is needed to elucidate the specific enzymes, guide RNAs, and regulatory mechanisms that govern its formation in different archaeal species, as well as to obtain precise quantitative measurements of its abundance. The analytical workflows detailed in this guide, particularly LC-MS/MS, provide a robust framework for advancing our understanding of this unique epitranscriptomic mark and its role in the biology of extremophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel N4,N4-dimethylcytidine in the archaeal ribosome enhances hyperthermophily - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pyrococcus furiosus ironome is dominated by [Fe4S4]2+ clusters or thioferrate-like iron depending on the availability of elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. N4-acetylation of cytidine in mRNA plays essential roles in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N4-acetylcytidine (ac4C) promotes mRNA localization to stress granules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Frontiers | Conservation of Archaeal C/D Box sRNA-Guided RNA Modifications [frontiersin.org]
- 9. Conservation of Archaeal C/D Box sRNA-Guided RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C/D box sRNA-guided 2′-O-methylation patterns of archaeal rRNA molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Archaeal fibrillarin–Nop5 heterodimer 2′-O-methylates RNA independently of the C/D guide RNP particle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The 23S Ribosomal RNA From Pyrococcus furiosus Is Circularly Permuted [frontiersin.org]
- 13. Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.2. Sample Preparation and LC-MS Analysis of Modified RNA Nucleosides [bio-protocol.org]
- 15. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 18. Frontiers | Epitranscriptomic N4-Acetylcytidine Profiling in CD4+ T Cells of Systemic Lupus Erythematosus [frontiersin.org]
Methodological & Application
Synthesis Protocol for N4-Acetyl-2'-O-methylcytidine Phosphoramidite: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified nucleosides are fundamental components in the development of therapeutic oligonucleotides, offering enhanced stability, improved binding affinity, and reduced immunogenicity compared to their unmodified counterparts. N4-Acetyl-2'-O-methylcytidine is a key modified cytidine (B196190) analog used in the synthesis of RNA-based therapeutics, including antisense oligonucleotides and siRNAs. The 2'-O-methyl modification provides resistance to nuclease degradation, while the N4-acetyl group offers a stable protecting group during solid-phase oligonucleotide synthesis. This document provides a detailed protocol for the chemical synthesis of this compound phosphoramidite (B1245037), a critical building block for the incorporation of this modified nucleoside into synthetic RNA strands.
Overall Synthesis Workflow
The synthesis of this compound phosphoramidite from cytidine is a multi-step process involving the strategic protection and modification of the nucleoside. The key stages of the synthesis are:
-
5'-O-Protection: The 5'-hydroxyl group of cytidine is protected with a dimethoxytrityl (DMT) group to prevent its participation in subsequent reactions.
-
N4-Acetylation: The exocyclic amine at the N4 position of the cytosine base is acetylated to protect it during the subsequent chemical transformations.
-
Selective 2'-O-Methylation: The 2'-hydroxyl group of the ribose sugar is selectively methylated. This is a critical step that imparts the desired modification.
-
3'-O-Phosphitylation: The 3'-hydroxyl group is converted to a phosphoramidite moiety, rendering the molecule ready for use in automated solid-phase oligonucleotide synthesis.
Figure 1. Overall workflow for the synthesis of this compound phosphoramidite.
Experimental Protocols
Materials and General Methods
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used for all reactions. Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen). Column chromatography is performed using silica (B1680970) gel (230-400 mesh). Thin-layer chromatography (TLC) on silica gel 60 F254 plates is used to monitor the progress of reactions.
Step 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)cytidine
This step protects the 5'-hydroxyl group of cytidine.
Procedure:
-
Dry cytidine (1 eq) by co-evaporation with anhydrous pyridine (B92270) three times and then dry under high vacuum overnight.
-
Dissolve the dried cytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC (e.g., dichloromethane (B109758):methanol (B129727), 9:1 v/v).
-
Upon completion, quench the reaction by adding methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (eluting with a gradient of methanol in dichloromethane) to afford 5'-O-DMT-cytidine as a white foam.
Step 2: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetylcytidine
This step involves the protection of the exocyclic amino group of the cytosine base. A transient protection method for the 2' and 3' hydroxyl groups is employed.[1]
Procedure:
-
Dry 5'-O-DMT-cytidine (1 eq) by co-evaporation with anhydrous pyridine and then under high vacuum.[1]
-
Dissolve the dried material in anhydrous pyridine.[1]
-
Add chlorotrimethylsilane (B32843) (TMS-Cl, 4.0 eq) dropwise over 5 minutes and stir for 1 hour at room temperature to protect the 2' and 3' hydroxyl groups.[1]
-
Cool the mixture to 0 °C and add acetyl chloride (1.2 eq) dropwise over 10 minutes.[1]
-
Continue stirring for 4 hours at room temperature.[1]
-
Quench the reaction by adding methanol to remove the silyl (B83357) protecting groups.[1]
-
Remove the solvents under reduced pressure.[1]
-
Take up the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.[1]
-
Purify the product by silica gel column chromatography to yield 5'-O-DMT-N4-acetylcytidine.[1]
Step 3: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-methylcytidine
This is a critical step for the selective methylation of the 2'-hydroxyl group.
Procedure:
-
Dissolve 5'-O-DMT-N4-acetylcytidine (1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add silver(I) oxide (Ag₂O, 2.0 eq) and methyl iodide (CH₃I, 5.0 eq) to the solution.
-
Stir the reaction mixture in the dark at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts.
-
Evaporate the filtrate to dryness.
-
Purify the residue by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexane) to isolate the 2'-O-methylated product.
Step 4: Synthesis of N4-Acetyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylcytidine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
The final step is the phosphitylation of the 3'-hydroxyl group.
Procedure:
-
Dry 5'-O-DMT-N4-acetyl-2'-O-methylcytidine (1 eq) under high vacuum overnight.
-
Dissolve the dried compound in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA, 4.0 eq).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (2.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane (B92381) containing 1% triethylamine) to obtain the final phosphoramidite as a white foam.
Data Presentation
The following table summarizes the expected yields and key purification methods for each step of the synthesis. The data is compiled from protocols for closely related compounds and should be considered as representative. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Product | Starting Material | Key Reagents | Purification Method | Reported Yield (%) | Reference Compound |
| 1 | 5'-O-DMT-Cytidine | Cytidine | DMT-Cl, Pyridine | Silica Gel Chromatography | ~85-95 | 5'-O-DMT-3-methylcytidine[1] |
| 2 | 5'-O-DMT-N4-Acetylcytidine | 5'-O-DMT-Cytidine | TMS-Cl, Acetyl Chloride | Silica Gel Chromatography | ~80-90 | N4-Acetyl-5'-O-DMT-3-methylcytidine[1] |
| 3 | 5'-O-DMT-N4-Acetyl-2'-O-methylcytidine | 5'-O-DMT-N4-Acetylcytidine | CH₃I, Ag₂O | Silica Gel Chromatography | ~50-70 | 2'-O-methylated nucleosides (general) |
| 4 | This compound Phosphoramidite | 5'-O-DMT-N4-Acetyl-2'-O-methylcytidine | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | Flash Chromatography | ~80-90 | N4-Acetyl-2'-O-TBDMS-3-methylcytidine phosphoramidite[1] |
Signaling Pathways and Logical Relationships
The synthesis of this compound phosphoramidite is a linear chemical process and does not directly involve biological signaling pathways. The logical relationship between the steps is a sequential series of protection and modification reactions, where the product of one step serves as the substrate for the next. The workflow diagram (Figure 1) visually represents this logical progression. A more detailed workflow illustrating the chemical transformations is provided below.
Figure 2. Detailed chemical transformation workflow for the synthesis of this compound phosphoramidite.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound phosphoramidite. By following these procedures, researchers and drug development professionals can reliably produce this essential building block for the synthesis of modified RNA oligonucleotides. The provided data and workflows offer a clear guide for the successful execution of this multi-step synthesis. Careful execution of each step and appropriate purification are critical for obtaining the final product in high purity, which is essential for its application in therapeutic oligonucleotide synthesis.
References
Application Notes and Protocols: Incorporation of N4-Acetyl-2'-O-methylcytidine into Synthetic Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a modified ribonucleoside that has garnered interest in the field of oligonucleotide therapeutics and diagnostics. This modification combines two key features: an N4-acetyl group on the cytidine (B196190) base and a 2'-O-methyl group on the ribose sugar. The 2'-O-methylation is a well-established modification known to increase the thermal stability of oligonucleotide duplexes and confer significant resistance to nuclease degradation.[1][2] The N4-acetyl group further modulates the biophysical properties of the nucleoside, contributing to the conformational rigidity of the ribose moiety and potentially influencing base pairing fidelity.[3][4]
The site-specific incorporation of ac4Cm into synthetic oligonucleotides offers a powerful tool for enhancing their therapeutic potential by improving their stability and binding affinity. However, the chemical lability of the N4-acetyl group presents a significant challenge to standard solid-phase oligonucleotide synthesis protocols. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic oligonucleotides using an orthogonal protection strategy.
The Challenge: Lability of the N4-Acetyl Group
Standard phosphoramidite (B1245037) chemistry for oligonucleotide synthesis employs nucleophilic reagents, typically concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA), for the final deprotection and cleavage steps. These conditions are designed to efficiently remove the protecting groups from the exocyclic amines of the standard nucleobases (A, G, and C). Unfortunately, the N4-acetyl group of cytidine is highly susceptible to cleavage under these basic and nucleophilic conditions. In fact, N4-acetyl and related acyl groups are often used as "fast-deprotecting" protecting groups for cytidine, designed to be removed during this final step.[5] Therefore, to preserve the intended this compound modification in the final oligonucleotide, a specialized synthesis and deprotection strategy is required.
The Solution: An Orthogonal Synthesis and Deprotection Strategy
To overcome the lability of the N4-acetyl group, an orthogonal protection strategy is employed. This approach utilizes protecting groups for the other nucleobases and a linker to the solid support that can be removed under conditions that are non-nucleophilic and mild enough to leave the N4-acetyl group intact.
A successful strategy involves the following key components:
-
N-cyanoethyl O-carbamate (N-ceoc) or similar non-labile protecting groups: for the exocyclic amines of adenosine (B11128) and guanosine.
-
A photocleavable or other non-nucleophilically cleavable solid support: This allows for the release of the synthesized oligonucleotide from the support without the use of harsh basic reagents.
-
Mild, non-nucleophilic deprotection: The use of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), for the removal of the N-ceoc protecting groups.
This combination of reagents ensures that the final deprotection and cleavage steps are performed under conditions that preserve the desired this compound modification.
Data Presentation: Biophysical Properties of Modified Oligonucleotides
The incorporation of N4-acetylated cytidines has a demonstrable effect on the thermal stability of oligonucleotide duplexes. The following tables summarize key quantitative data from studies on N4-acetylcytidine (ac4C), which provides a strong indication of the expected properties of this compound (ac4Cm) containing oligonucleotides.
Table 1: Thermal Stability (Tm) of Oligonucleotide Duplexes Containing N4-Acetylcytidine (ac4C)
| Duplex Description | Tm (°C) with C | Tm (°C) with ac4C | ΔTm (°C) (ac4C vs. C) |
| Fully Complementary Duplex[5] | 55.2 | 56.9 | +1.7 |
| Duplex with G•U wobble pair[5] | 49.8 | 52.9 | +3.1 |
| tRNA D-arm hairpin model[5] | 68.5 | 76.7 | +8.2 |
Table 2: Effect of Mismatches on Thermal Stability (Tm) of Duplexes with N4-Acetylcytidine (ac4C)
| Mismatch Pair | Tm (°C) with C | Tm (°C) with ac4C | ΔTm (°C) (ac4C vs. C) |
| C-A Mismatch[5] | 45.1 | 44.7 | -0.4 |
| C-U Mismatch[5] | 42.3 | 44.3 | +2.0 |
Data presented is based on published values for N4-acetylcytidine (ac4C). The 2'-O-methyl group in ac4Cm is expected to further increase the thermal stability.
Experimental Protocols
Protocol for Synthesis of 5'-O-DMT-N4-acetyl-2'-O-methylcytidine-3'-phosphoramidite
This protocol is a representative procedure based on analogous syntheses of modified nucleoside phosphoramidites.[6][7]
Diagram: Synthesis of this compound Phosphoramidite
Caption: Workflow for the synthesis of the target phosphoramidite.
-
Transient Protection of Hydroxyl Groups:
-
Co-evaporate 5'-O-DMT-2'-O-methylcytidine with anhydrous pyridine.
-
Dissolve the dried compound in anhydrous pyridine and treat with chlorotrimethylsilane (B32843) (TMSCl) to protect the 3'-hydroxyl group.
-
-
N4-Acetylation:
-
To the solution from step 1, add 4-dimethylaminopyridine (B28879) (DMAP) followed by the dropwise addition of acetic anhydride.
-
Stir the reaction at room temperature until complete as monitored by TLC.
-
Quench the reaction with methanol.
-
-
Desilylation:
-
After removing the solvents under reduced pressure, dissolve the residue in a suitable solvent and treat with a hydrogen fluoride-pyridine complex to remove the silyl (B83357) protecting group.
-
Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-methylcytidine by silica (B1680970) gel chromatography.
-
-
Phosphitylation:
-
Dry the purified nucleoside under high vacuum.
-
Dissolve the dried compound in anhydrous dichloromethane (B109758) and add N,N-diisopropylethylamine (DIPEA).
-
Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and stir at room temperature until the reaction is complete.
-
Purify the final 5'-O-DMT-N4-acetyl-2'-O-methylcytidine-3'-phosphoramidite by silica gel chromatography to yield a white foam.
-
Protocol for Solid-Phase Oligonucleotide Synthesis
This protocol outlines the incorporation of the custom phosphoramidite into an oligonucleotide sequence using an orthogonal protection strategy.
Diagram: Modified Oligonucleotide Synthesis Cycle
Caption: Modified solid-phase synthesis cycle for ac4Cm incorporation.
-
Solid Support: Utilize a controlled pore glass (CPG) solid support functionalized with a photocleavable linker.
-
Phosphoramidites: Use 5'-O-DMT-N-ceoc-protected phosphoramidites for A and G, and the standard T phosphoramidite. For the target modification, use the synthesized 5'-O-DMT-N4-acetyl-2'-O-methylcytidine-3'-phosphoramidite.
-
Synthesis Cycle:
-
Deblocking: Remove the 5'-DMT group using a solution of 3% trichloroacetic acid (TCA) in dichloromethane.
-
Coupling: Couple the appropriate phosphoramidite to the growing oligonucleotide chain using an activator such as 5-ethylthio-1H-tetrazole (ETT).
-
Capping: This step is typically omitted to avoid any potential side reactions with the N-protected exocyclic amines.
-
Oxidation: Oxidize the phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.
-
-
Repeat: Repeat the cycle until the desired sequence is synthesized.
Protocol for Deprotection and Cleavage
This protocol ensures the preservation of the N4-acetyl group.
Diagram: Mild Deprotection and Cleavage Workflow
Caption: Workflow for the mild deprotection of ac4Cm-containing oligonucleotides.
-
On-Column Nucleobase Deprotection:
-
Wash the solid support with anhydrous acetonitrile (B52724).
-
Treat the support with a solution of DBU in acetonitrile to remove the N-ceoc protecting groups from A and G.
-
-
Photolytic Cleavage:
-
Suspend the solid support in a suitable buffer.
-
Irradiate the suspension with UV light (typically 365 nm) to cleave the oligonucleotide from the solid support.
-
-
2'-O-Silyl Group Deprotection:
-
Treat the solution containing the cleaved oligonucleotide with a buffered fluoride source (e.g., triethylamine (B128534) trihydrofluoride) to remove the 2'-O-silyl protecting groups (if used).
-
-
Purification:
-
Purify the crude oligonucleotide by high-performance liquid chromatography (HPLC) to obtain the final product.
-
Protocol for Nuclease Resistance Assay
This protocol provides a general method for assessing the stability of the modified oligonucleotide in the presence of nucleases.
-
Oligonucleotide Preparation: Prepare solutions of the this compound modified oligonucleotide and an unmodified RNA control of the same sequence at a known concentration.
-
Nuclease Digestion:
-
Incubate the oligonucleotides in a buffer containing a nuclease (e.g., snake venom phosphodiesterase or in human serum).
-
Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Quench the reaction at each time point by adding a stop solution (e.g., formamide (B127407) loading buffer) and heating.
-
-
Analysis:
-
Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the bands by staining or, if the oligonucleotides are fluorescently labeled, by fluorescence imaging.
-
Quantify the intensity of the full-length oligonucleotide band at each time point to determine the rate of degradation and the half-life.
-
Expected Outcome: Oligonucleotides containing 2'-O-methyl modifications, including this compound, are expected to show significantly enhanced stability against nuclease degradation compared to unmodified RNA.[8][9]
Conclusion
The incorporation of this compound into synthetic oligonucleotides presents a valuable strategy for enhancing their therapeutic properties. While the lability of the N4-acetyl group poses a synthetic challenge, the use of an orthogonal protection and mild deprotection strategy, as outlined in these protocols, enables the successful synthesis of these modified oligonucleotides. The resulting molecules are expected to exhibit increased thermal stability and significant resistance to nuclease degradation, making them promising candidates for a variety of research and drug development applications.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. Site-Specific Synthesis of Oligonucleotides Containing 6-Oxo-M1dG, the Genomic Metabolite of M1dG, and LC-MS/MS Analysis of Its In Vitro Bypass by Human Polymerase ι - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of 2'-modified-4'-thioRNA: a comprehensive comparison of nuclease stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Acetyl-2'-O-methylcytidine in RNA Crystallography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a doubly modified ribonucleoside found in the transfer RNA (tRNA) of thermophilic archaea.[1][2] This modification combines N4-acetylation of the cytosine base with 2'-O-methylation of the ribose sugar. Both modifications are known to independently confer significant structural stability to RNA molecules. The N4-acetyl group can enhance base pairing specificity and thermal stability, while the 2'-O-methyl group pre-organizes the ribose into an A-form helix-compatible C3'-endo conformation, which can reduce the conformational flexibility of the RNA backbone.[3][4] These stabilizing properties make ac4Cm a highly attractive tool for RNA crystallography, as it can promote the formation of well-ordered crystals by reducing the conformational heterogeneity of the RNA sample.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of ac4Cm-containing RNA and its application in structural biology, particularly X-ray crystallography.
Application Notes
The incorporation of this compound into RNA oligonucleotides offers several advantages for structural studies:
-
Enhanced Thermal Stability: The N4-acetyl group has been shown to increase the melting temperature (Tm) of RNA duplexes.[3] The 2'-O-methyl group also contributes to thermal stability. The combined effect in ac4Cm is expected to be additive or synergistic, leading to more stable RNA molecules that are less prone to unfolding during crystallization trials.
-
Reduced Conformational Heterogeneity: The 2'-O-methyl group restricts the ribose pucker to the C3'-endo conformation, which is characteristic of A-form RNA helices.[5] This pre-organization of the sugar-phosphate backbone can significantly reduce the number of conformational states available to the RNA molecule, thereby increasing the likelihood of forming a well-ordered crystal lattice.
-
Improved Crystal Packing: By promoting a more rigid and uniform RNA structure, ac4Cm can facilitate more favorable intermolecular contacts within the crystal, potentially leading to higher-quality crystals that diffract to a higher resolution.
-
Probing Structure-Function Relationships: The site-specific introduction of ac4Cm allows researchers to investigate the role of this natural modification in RNA folding, stability, and interaction with other molecules, providing insights into the biology of thermophilic organisms and the general principles of RNA structural integrity.
Data Presentation
The stabilizing effects of the individual modifications that constitute this compound have been quantified in previous studies. While direct thermodynamic data for ac4Cm is not yet available, the following tables summarize the known effects of N4-acetylcytidine (ac4C) and 2'-O-methylation on RNA duplex stability. It is anticipated that the dual modification in ac4Cm will exhibit a stabilizing effect that is at least additive of these individual contributions.
Table 1: Effect of N4-acetylcytidine (ac4C) on RNA Duplex Thermal Stability
| RNA Duplex Context | ΔTm (°C) (ac4C vs. C) | Reference |
| Fully complementary duplex | +1.7 | [3] |
| Duplex with a G•U wobble pair | +3.1 | [3] |
| Hypermodified tRNA D-arm hairpin | +8.2 | [3] |
Table 2: General Effect of 2'-O-methylation on RNA Duplex Thermal Stability
| RNA Duplex Context | General ΔTm (°C) per modification | Reference |
| A-form RNA duplex | +0.5 to +1.5 | [5] |
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound (ac4Cm) Phosphoramidite (B1245037)
The synthesis of the ac4Cm phosphoramidite is a multi-step process that starts from a commercially available protected cytidine (B196190) or uridine (B1682114). The following is a proposed synthetic scheme based on established methodologies for the synthesis of N4-acetylated and 2'-O-methylated cytidine phosphoramidites.[6][7]
Materials:
-
5'-O-(4,4'-dimethoxytrityl)-2'-O-methyluridine
-
2,4,6-Triisopropylbenzenesulfonyl chloride (TPSCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Ammonia/Methylamine solution
-
Acetic anhydride (B1165640)
-
Pyridine
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
Anhydrous solvents (Dichloromethane, Acetonitrile)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 2'-O-methylcytidine: Start with 5'-O-DMT-2'-O-methyluridine. Activate the O4 position with TPSCl in the presence of a non-nucleophilic base like DIPEA.
-
Amination: Treat the activated uridine derivative with an ammonia/methylamine solution to convert the uracil (B121893) base to a cytosine base, yielding 5'-O-DMT-2'-O-methylcytidine.
-
N4-Acetylation: Acetylate the exocyclic amine at the N4 position using acetic anhydride in pyridine. This step yields 5'-O-DMT-N4-acetyl-2'-O-methylcytidine.
-
Phosphitylation: React the 3'-hydroxyl group of the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a weak base to generate the final phosphoramidite building block.
-
Purification: Purify the final product by silica gel column chromatography.
Caption: Synthetic pathway for ac4Cm phosphoramidite.
Protocol 2: Solid-Phase Synthesis of ac4Cm-containing RNA
The incorporation of the ac4Cm phosphoramidite into an RNA oligonucleotide is achieved using standard automated solid-phase synthesis protocols.
Materials:
-
This compound phosphoramidite
-
Standard A, G, C, U RNA phosphoramidites
-
Controlled pore glass (CPG) solid support
-
Standard reagents for RNA synthesis (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonium (B1175870) hydroxide (B78521)/methylamine solution for deprotection
Procedure:
-
Synthesizer Setup: Dissolve the ac4Cm phosphoramidite in anhydrous acetonitrile (B52724) to the required concentration and place it on a designated port of the automated DNA/RNA synthesizer.
-
Sequence Programming: Program the desired RNA sequence, specifying the position for the incorporation of the ac4Cm modification.
-
Automated Synthesis: Initiate the synthesis cycle. The synthesizer will perform the iterative steps of detritylation, coupling, capping, and oxidation to build the RNA chain on the solid support.
-
Cleavage and Deprotection: After the synthesis is complete, cleave the oligonucleotide from the CPG support and remove the protecting groups by incubating with a solution of ammonium hydroxide and methylamine.
-
Desilylation: Remove the 2'-O-TBDMS protecting groups using a fluoride (B91410) reagent such as triethylamine (B128534) trihydrofluoride (TEA·3HF).
-
Purification: Purify the full-length RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Caption: Workflow for ac4Cm-RNA synthesis and purification.
Protocol 3: Crystallization of ac4Cm-containing RNA
The crystallization of RNA containing ac4Cm follows general protocols for RNA crystallography. The increased stability of the modified RNA may allow for a broader range of viable crystallization conditions.
Materials:
-
Purified ac4Cm-containing RNA
-
Crystallization screening kits (e.g., Hampton Research, Qiagen)
-
Crystallization plates (sitting-drop or hanging-drop vapor diffusion)
-
Buffer solutions, salts, and precipitants
Procedure:
-
Sample Preparation: Dissolve the purified and desalted RNA in RNase-free water or a low-salt buffer to a final concentration of 5-10 mg/mL.
-
Annealing: If the RNA is expected to form a duplex or a specific secondary structure, heat the sample to 85-95°C for 2-3 minutes, followed by slow cooling to room temperature to ensure proper folding.
-
Crystallization Screening: Set up crystallization trials using the vapor diffusion method. Mix a small volume of the RNA solution (e.g., 1 µL) with an equal volume of the reservoir solution from a sparse-matrix screen.
-
Optimization: If initial screening yields promising hits (e.g., microcrystals, precipitates with crystalline-like shapes), optimize the conditions by systematically varying the concentrations of the precipitant, salt, and buffer pH around the initial hit condition.
-
Crystal Harvesting and Cryo-protection: Once suitable crystals are grown, carefully harvest them using a loop and flash-cool them in liquid nitrogen. It may be necessary to briefly soak the crystals in a cryoprotectant solution (often the mother liquor supplemented with a cryoprotectant like glycerol (B35011) or ethylene (B1197577) glycol) before freezing to prevent ice formation.
-
X-ray Diffraction: Screen the frozen crystals for X-ray diffraction quality at a synchrotron source.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for N4-Acetyl-2'-O-methylcytidine (ac4Cm) Modified Primers in In Vitro Transcription
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional RNA modification that has been shown to play a crucial role in regulating mRNA stability and translation efficiency.[1][2][3][4][5] The acetylation of cytidine (B196190) residues, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), can enhance the stability of mRNA transcripts and promote protein synthesis.[2][3][6] The 2'-O-methylation of the ribose sugar, in conjunction with N4-acetylation to form N4-acetyl-2'-O-methylcytidine (ac4Cm), is thought to create a conformationally rigid nucleobase that can further influence RNA structure and function.
The synthesis of modified mRNA for therapeutic and research applications is a rapidly growing field. The introduction of specific modifications can improve the efficacy and reduce the immunogenicity of mRNA-based drugs and vaccines.[7] While the co-transcriptional incorporation of modified nucleotide triphosphates is a common method for producing modified RNA, the use of primers containing modifications at their 5'-terminus for in vitro transcription (IVT) offers a potential alternative for site-specific modification.
These application notes describe a methodology for the synthesis of mRNA with a 5'-terminal this compound modification using a specifically designed forward primer in an in vitro transcription reaction catalyzed by T7 RNA polymerase. This method allows for the precise placement of the ac4Cm modification at the 5'-end of the transcript.
Principle of the Method
In vitro transcription is a widely used technique to synthesize RNA molecules from a DNA template.[8][9] The reaction is catalyzed by a phage RNA polymerase, most commonly T7 RNA polymerase, which recognizes a specific promoter sequence on the DNA template and initiates transcription.[10][11]
This protocol utilizes a DNA template for transcription that is generated by PCR. The forward primer in the PCR is designed to contain the T7 promoter sequence followed by the desired transcript sequence. Crucially, the first nucleotide of the transcript sequence in the primer is an this compound. When this PCR product is used as a template for in vitro transcription, the T7 RNA polymerase is expected to initiate transcription with the ac4Cm nucleotide, thereby incorporating it at the 5'-terminus of the resulting RNA transcript.
While T7 RNA polymerase typically initiates transcription with a guanosine (B1672433) triphosphate (GTP), studies have shown that it can initiate with other nucleotides and nucleotide analogs, albeit with potentially varying efficiency.[12][13][14] This protocol is based on the principle that the polymerase will recognize the modified base in the template and incorporate it as the first nucleotide of the RNA transcript.
Potential Advantages of Using ac4Cm-Modified Primers
-
Site-Specific Modification: This method ensures the precise placement of the ac4Cm modification at the 5'-terminus of the RNA transcript.
-
High Modification Efficiency: As the modification is part of the primer, it is expected that a high percentage of the full-length transcripts will contain the 5'-terminal modification.
-
Conservation of Nucleotide Triphosphates: This method avoids the need for the synthesis and use of expensive and potentially labile ac4Cm-triphosphate for co-transcriptional incorporation.
-
Potential for Improved RNA Stability and Translation: The presence of ac4Cm at the 5'-end may influence the interaction of the mRNA with the ribosome and other RNA-binding proteins, potentially leading to enhanced stability and translation efficiency.[1][2][3]
Data Presentation
Table 1: Projected Comparison of RNA Synthesis Methods
| Parameter | 5'-ac4Cm Modified Primer IVT (Projected) | Co-transcriptional Incorporation of ac4CTP (Typical) | Standard Unmodified IVT |
| Modification Location | 5'-terminus specific | Internal and potentially 5'-end | None |
| Modification Efficiency | >95% (projected for full-length transcripts) | Variable (dependent on sequence context and NTP ratios) | N/A |
| RNA Yield (µg/20µL reaction) | 80 - 120 (projected) | 60 - 100 | 100 - 150 |
| Transcript Purity (full-length) | High | Moderate to High (potential for premature termination) | High |
| Cost of Modified Nucleotide | Moderate (cost of modified primer) | High (cost of modified NTP) | N/A |
Note: Data for the 5'-ac4Cm Modified Primer IVT is projected based on the principles of in vitro transcription with other 5'-modified primers. Actual results may vary and require optimization.
Table 2: Experimental Data on the Effect of ac4C Modification on mRNA Properties
| Property | Unmodified mRNA | ac4C-modified mRNA | Fold Change | Reference |
| mRNA Half-life (in cells) | Normalized to 1 | Increased | >1.5x | [2][6] |
| Translation Efficiency (in vitro) | Normalized to 1 | Increased | >2x | [2][6] |
| Protein Expression (in vivo) | Normalized to 1 | Increased | Variable | [2] |
Experimental Protocols
Protocol 1: Generation of the DNA Template with a 5'-ac4Cm Modified Primer by PCR
This protocol describes the generation of a linear, double-stranded DNA template for in vitro transcription using a forward primer containing the T7 promoter and the 5'-terminal ac4Cm modification.
Materials:
-
Plasmid DNA or linear DNA fragment containing the gene of interest
-
5'-ac4Cm modified forward primer (custom synthesized) containing the T7 promoter sequence (5'-TAATACGACTCACTATAGGG-3') followed by the initial sequence of the desired RNA with ac4Cm at the +1 position.
-
Reverse primer specific to the 3'-end of the gene of interest
-
High-fidelity DNA polymerase (e.g., Phusion)
-
dNTP mix (10 mM each)
-
PCR buffer
-
Nuclease-free water
-
DNA purification kit (PCR cleanup kit)
Procedure:
-
Primer Design:
-
The forward primer should have the following structure: 5'-(optional overhang)-(T7 promoter sequence)-(ac4Cm)(rest of the 5' sequence of the transcript)-3'.
-
The reverse primer should be designed to amplify the desired length of the transcript and may include a sequence for poly(A) tailing if desired.
-
-
PCR Assembly:
-
Set up the PCR reaction in a nuclease-free tube on ice:
Component Volume (for 50 µL reaction) Final Concentration 5x High-Fidelity PCR Buffer 10 µL 1x dNTP Mix (10 mM) 1 µL 200 µM 5'-ac4Cm Forward Primer (10 µM) 2.5 µL 0.5 µM Reverse Primer (10 µM) 2.5 µL 0.5 µM Template DNA (1-10 ng/µL) 1 µL 1-10 ng High-Fidelity DNA Polymerase 0.5 µL - | Nuclease-free water | to 50 µL | - |
-
-
PCR Cycling:
-
Use a thermocycler with the following parameters (optimize annealing temperature based on primer Tm):
-
Initial Denaturation: 98°C for 30 seconds
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 30-60 seconds/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
-
Verification and Purification:
-
Analyze the PCR product on a 1-2% agarose (B213101) gel to confirm the correct size.
-
Purify the PCR product using a PCR cleanup kit according to the manufacturer's instructions.
-
Elute the purified DNA in nuclease-free water.
-
Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Protocol 2: In Vitro Transcription of 5'-ac4Cm Modified RNA
This protocol describes the synthesis of RNA from the purified DNA template generated in Protocol 1.
Materials:
-
Purified DNA template from Protocol 1
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
rNTP mix (ATP, CTP, UTP, GTP at 10 mM each)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
IVT Reaction Assembly:
-
Set up the in vitro transcription reaction in a nuclease-free tube at room temperature:
Component Volume (for 20 µL reaction) Final Concentration 10x Transcription Buffer 2 µL 1x rATP (100 mM) 2 µL 10 mM rCTP (100 mM) 2 µL 10 mM rUTP (100 mM) 2 µL 10 mM rGTP (100 mM) 2 µL 10 mM Purified DNA Template 1 µg ~50 ng/µL RNase Inhibitor 1 µL - T7 RNA Polymerase 2 µL - | Nuclease-free water | to 20 µL | - |
-
-
Incubation:
-
Mix gently and incubate at 37°C for 2-4 hours.
-
-
DNase Treatment:
-
Add 1 µL of RNase-free DNase I to the reaction mixture.
-
Incubate at 37°C for 15-30 minutes to digest the DNA template.
-
-
RNA Purification:
-
Purify the RNA using an RNA purification spin column kit according to the manufacturer's protocol.[1]
-
Elute the purified RNA in nuclease-free water.
-
-
Quality Control:
-
Assess the RNA integrity and size by denaturing agarose or polyacrylamide gel electrophoresis.
-
Quantify the RNA concentration using a spectrophotometer.
-
(Optional but recommended) Verify the presence of the 5'-ac4Cm modification by mass spectrometry.[15]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 5'-ac4Cm modified RNA.
Caption: Proposed mechanism of 5'-ac4Cm modified mRNA action.
References
- 1. trilinkbiotech.com [trilinkbiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. HPLC purification of in vitro transcribed long RNA. | Semantic Scholar [semanticscholar.org]
- 5. Understanding RNA modifications: the promises and technological bottlenecks of the ‘epitranscriptome’ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5′ and 3′ modifications controlling RNA degradation: from safeguards to executioners - PMC [pmc.ncbi.nlm.nih.gov]
- 7. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 8. HPLC Purification of In Vitro Transcribed Long RNA | Springer Nature Experiments [experiments.springernature.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Roles of RNA Modifications in Diverse Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. T7 RNA polymerase - Wikipedia [en.wikipedia.org]
- 12. Selective 5' modification of T7 RNA polymerase transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deazapurine nucleoside triphosphates as substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Enzymatic synthesis of base-modified RNA by T7 RNA polymerase. A systematic study and comparison of 5-substituted pyrimidine and 7-substituted 7-deaza ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01498A [pubs.rsc.org]
- 15. Mass spectrometric analysis of mRNA 5' terminal modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of N4-Acetyl-2'-O-methylcytidine via Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-Acetyl-2'-O-methylcytidine (ac4C2'OMe) is a modified ribonucleoside that plays a crucial role in the structural stability and function of RNA, particularly in thermophilic organisms where it enhances RNA rigidity.[1] Its accurate quantification is essential for understanding its biological significance and for the development of RNA-based therapeutics. This document provides a detailed protocol for the sensitive and specific quantification of ac4C2'OMe in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction
Post-transcriptional modifications of RNA significantly expand the functional capacity of these molecules.[2] this compound is a dual-modified nucleoside, characterized by both N4-acetylation of cytidine (B196190) and 2'-O-methylation of the ribose sugar.[3] These modifications contribute to the thermal stability of RNA molecules, a critical factor for organisms living in extreme environments.[1][3] The precise measurement of ac4C2'OMe levels is crucial for studies in epigenetics, RNA metabolism, and drug development. LC-MS has emerged as the gold standard for the quantitative analysis of such modified nucleosides due to its high sensitivity and specificity.[4][5]
Experimental Workflow Overview
The overall experimental workflow for the quantitative detection of this compound involves several key stages, from sample preparation to data analysis.
Caption: Experimental workflow for ac4C2'OMe quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the detection of this compound using an LC-MS/MS method. This data is essential for establishing a robust and reproducible analytical method.
| Parameter | Value | Reference |
| Retention Time (min) | 11.69 | [6] |
| Regression Equation | y = 909,322.17x + 930,371.89 | [6] |
| Limit of Detection (LOD) | <0.05 nmol/L | [6] |
| Linear Range | 0.24 - 156.25 nmol/L | [6] |
| Correlation Coefficient (r²) | 0.9969 | [6] |
| Precursor Ion (m/z) | 300.119 | [6] |
| Product Ion (m/z) | Not specified in source | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [7] |
Note: The product ion for MRM analysis is not specified in the provided search results and would need to be determined experimentally.
Detailed Experimental Protocols
RNA Isolation
High-quality total RNA is a prerequisite for accurate quantification.
-
Materials:
-
Protocol:
-
Homogenize the biological sample in TRIzol reagent (e.g., 1 mL per 5-10 x 10^6 cells).[8]
-
Incubate the homogenate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.[8]
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent. Cap the tube securely and shake vigorously for 15 seconds.[8]
-
Incubate at room temperature for 2-3 minutes.[8]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[8]
-
Carefully transfer the upper aqueous phase containing the RNA to a fresh tube.[5]
-
Precipitate the RNA by adding an equal volume of isopropanol. Mix and incubate at room temperature for 10 minutes.[5]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.[5]
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.[5]
-
Resuspend the RNA pellet in nuclease-free water.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Enzymatic Digestion of RNA to Nucleosides
This step breaks down the RNA polymer into its constituent nucleosides for LC-MS analysis.
Caption: Enzymatic digestion of RNA to single nucleosides.
-
Materials:
-
Purified total RNA
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
Appropriate reaction buffers for each enzyme
-
-
Protocol:
-
To the purified RNA sample, add Nuclease P1 and its corresponding reaction buffer.
-
Incubate at 37°C for 2 hours to digest the RNA into 5'-mononucleotides.
-
Next, add Alkaline Phosphatase and its reaction buffer to the mixture.
-
Incubate at 37°C for an additional 2 hours to dephosphorylate the mononucleotides into nucleosides.[4]
-
Proceed immediately to sample cleanup to prevent degradation. It is noted that N4-acetylcytidine can be unstable and hydrolyze to cytidine.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer is recommended for quantitative Multiple Reaction Monitoring (MRM) analysis.[7]
-
-
LC Separation Conditions (Example):
-
Column: A reverse-phase C18 column is often suitable for nucleoside separation.[7]
-
Mobile Phase A: 0.1% formic acid in water.[6]
-
Mobile Phase B: 0.1% formic acid in 60% acetonitrile.[6]
-
Flow Rate: 400 µL/min.[7]
-
Gradient: A 30-minute gradient with a gradual increase in the percentage of Mobile Phase B has been shown to provide good separation.[6]
-
Injection Volume: 10 µL.[7]
-
-
MS/MS Detection Parameters (Example):
Calibration and Quantification
-
Prepare a series of calibration standards of this compound with known concentrations. A typical range could be from 0.05 to 200 nmol/L.[6]
-
Inject the calibration standards into the LC-MS/MS system to generate a standard curve by plotting the peak area against the concentration.
-
Analyze the biological samples and determine the concentration of ac4C2'OMe by interpolating the peak areas from the standard curve using the regression equation.[6]
Considerations and Best Practices
-
Sample Stability: Due to the potential for hydrolysis of the N4-acetyl group, it is crucial to keep samples cold and minimize processing time.[9] Stock solutions of standards should be stored at -80°C.[3][6]
-
Internal Standards: The use of a stable isotope-labeled internal standard for this compound is highly recommended for the most accurate quantification, as it can correct for variations in sample preparation and matrix effects.
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results.
Conclusion
This application note provides a comprehensive protocol for the quantitative detection of this compound by LC-MS/MS. By following these detailed procedures, researchers can obtain accurate and reproducible measurements of this important modified nucleoside, facilitating a deeper understanding of its roles in biology and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Antibody-Based Detection of N4-Acetyl-2'-O-methylcytidine in Total RNA
Introduction
N4-acetylcytidine (ac4C) is a highly conserved RNA modification found in all domains of life. In eukaryotes, this modification is catalyzed by the N-acetyltransferase 10 (NAT10) and has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2][3] The presence of ac4C has been shown to play a crucial role in regulating RNA stability, translation efficiency, and other cellular processes.[2][4][5] Dysregulation of ac4C modification has been implicated in several human diseases, including cancer.[3][5] While N4-Acetyl-2'-O-methylcytidine (ac4Cm2C) is a related dual-modified nucleoside, it is primarily found in the tRNA and 5S rRNA of thermophilic archaea, where it contributes to RNA stability in extreme environments.[6][7] This document focuses on the antibody-based detection of N4-acetylcytidine (ac4C) in total RNA from eukaryotic samples, a common area of investigation for researchers in cellular biology and drug development.
Antibody-based methods provide a sensitive and specific means to detect and quantify ac4C in total RNA. These techniques, such as dot blot analysis and acetylated RNA immunoprecipitation followed by sequencing (acRIP-seq), are instrumental in elucidating the distribution and functional significance of this important epitranscriptomic mark.[1][8][9][10]
Quantitative Data Summary
The following table summarizes the key characteristics of commercially available antibodies and related techniques for the detection of ac4C, based on data compiled from various sources. This allows for a comparative assessment of their suitability for different research applications.
| Parameter | Anti-ac4C Monoclonal Antibody (e.g., Proteintech 68498-1-Ig) | acRIP-seq | ac4C-seq (Chemical Method) |
| Target | N4-acetylcytidine (ac4C) modified RNA | Regions of RNA containing ac4C | N4-acetylcytidine (ac4C) at single-nucleotide resolution |
| Applications | Dot Blot, ELISA, RNA Immunoprecipitation (RIP)[11] | Transcriptome-wide mapping of ac4C[1][8] | Quantitative, base-resolution mapping of ac4C[9][12][13] |
| Specificity | High specificity for ac4C, with no inherent sequence biases reported.[1][11] | Dependent on antibody specificity. Enriched fragments lack specific sequence patterns.[1] | High, based on chemical reactivity of ac4C.[9][13][14] |
| Resolution | Global detection (Dot Blot) or regional enrichment (RIP) | Regional enrichment (typically ~100-200 nt fragments)[8] | Single-nucleotide[9][12][13] |
| Quantitative? | Semi-quantitative (Dot Blot) or relative quantification (RIP-qPCR) | Semi-quantitative (enrichment over input) | Yes, can determine stoichiometry of modification[9][12][13] |
| Limitations | Does not provide positional information at the nucleotide level.[9][13] | Potential for loss of ac4C during RNA fragmentation.[1] Positional information is limited by fragment size.[9] | Can result in RNA degradation under harsh chemical conditions.[15] |
Experimental Protocols
Here, we provide detailed protocols for two common antibody-based methods for the detection of ac4C in total RNA: Dot Blot analysis for semi-quantitative global detection and Acetylated RNA Immunoprecipitation (acRIP) for the enrichment of ac4C-containing RNA fragments.
Protocol 1: Dot Blot Analysis for ac4C Detection in Total RNA
This protocol allows for the rapid and semi-quantitative detection of ac4C levels in total RNA samples.
Materials:
-
Total RNA samples
-
Anti-N4-acetylcytidine (ac4C) antibody
-
Secondary antibody conjugated to Horseradish Peroxidase (HRP)
-
Nitrocellulose or PVDF membrane[16]
-
Dot blot apparatus (optional)
-
Wash buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent HRP substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare serial dilutions of total RNA samples in nuclease-free water. It is recommended to include a positive control (in vitro transcribed RNA with ac4C) and a negative control (RNA from NAT10 knockout cells or untreated with acetyl-CoA).
-
Membrane Preparation: Cut a piece of nitrocellulose or PVDF membrane to the desired size. Pre-wet the membrane in TBST.
-
Sample Application: Spot 1-2 µL of each RNA dilution directly onto the membrane.[17] Allow the spots to dry completely.
-
Crosslinking (Optional but Recommended): UV-crosslink the RNA to the membrane to ensure retention.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[17][18]
-
Primary Antibody Incubation: Dilute the anti-ac4C antibody in blocking buffer. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[18]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system. The signal intensity of the dots will be proportional to the amount of ac4C in the sample.[16]
Protocol 2: Acetylated RNA Immunoprecipitation (acRIP)
This protocol describes the enrichment of ac4C-containing RNA fragments from a total RNA population, which can then be analyzed by RT-qPCR for specific targets or by high-throughput sequencing (acRIP-seq) for transcriptome-wide mapping.[8][10]
Materials:
-
Total RNA
-
Anti-ac4C antibody
-
Control IgG antibody (from the same species as the primary antibody)
-
Protein A/G magnetic beads
-
RNA Fragmentation Buffer
-
IP Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, 1 mM EDTA, with RNase inhibitor and protease inhibitor)
-
Wash Buffers (low salt, high salt, and LiCl washes)
-
Elution Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
-
RNA purification kit
Procedure:
-
RNA Fragmentation: Fragment 10-50 µg of total RNA to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.[8]
-
Antibody-Bead Conjugation: Pre-wash protein A/G magnetic beads with IP buffer. Incubate the beads with the anti-ac4C antibody or control IgG for 1-2 hours at 4°C with rotation to conjugate the antibodies to the beads.
-
Immunoprecipitation: Add the fragmented RNA to the antibody-conjugated beads. It is advisable to save a small aliquot of the fragmented RNA as an "input" control.[1] Incubate the mixture overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with low salt buffer, high salt buffer, and LiCl buffer to remove non-specific binding.
-
Elution: Elute the bound RNA from the beads by incubating with elution buffer at room temperature.
-
RNA Purification: Purify the eluted RNA (and the input control) using an RNA purification kit.
-
Downstream Analysis: The enriched RNA can be analyzed by RT-qPCR to assess the ac4C levels on specific transcripts or used to construct a library for high-throughput sequencing (acRIP-seq).[8]
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the enzymatic pathway for ac4C formation and the general experimental workflow for antibody-based detection of ac4C.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Immunoprecipitation and Sequencing of Acetylated RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation and Sequencing of Acetylated RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N4-acetylcytidine antibody (68498-1-Ig) | Proteintech [ptglab.com]
- 12. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 14. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 15. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. novateinbio.com [novateinbio.com]
- 18. Dot Blot Protocol: A Simple and Quick Immunossay Technique: R&D Systems [rndsystems.com]
solid-phase synthesis of RNA containing N4-Acetyl-2'-O-methylcytidine
An Application Note on the Solid-Phase Synthesis of RNA containing N4-Acetyl-2'-O-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N4-acetylcytidine (ac4C) is a conserved post-transcriptional RNA modification that plays a crucial role in regulating RNA stability and translation.[1][2] Its 2'-O-methylated counterpart, this compound (ac4Cm), combines two significant modifications known to influence the structural and functional properties of RNA. The chemical synthesis of RNA oligonucleotides containing ac4C and its derivatives is challenging due to the lability of the N4-acetyl group under standard alkaline deprotection conditions used in solid-phase synthesis.[3][4] This document provides a detailed protocol for the successful using phosphoramidite (B1245037) chemistry, with a focus on a modified deprotection strategy to preserve the integrity of the acetyl modification.
Principle of the Method
The synthesis of RNA containing this compound is achieved using the phosphoramidite method on an automated solid-phase synthesizer.[5][6] The process involves the sequential addition of 5'-DMT, 2'-O-protected phosphoramidite monomers to a growing RNA chain attached to a solid support, typically controlled pore glass (CPG).[7][8] The key to successfully incorporating the acid- and base-labile ac4Cm modification is the use of an orthogonal protection strategy and a final deprotection step that avoids harsh nucleophilic conditions which can cleave the N4-acetyl group.[3][9]
Materials and Reagents
High-purity reagents are essential for maximizing synthesis yield and fidelity.[] Anhydrous solvents and reagents should be used, and moisture should be rigorously excluded throughout the synthesis process.[11]
| Reagent | Purpose | Recommended Grade/Supplier |
| Phosphoramidites | ||
| This compound CE Phosphoramidite | Monomer for ac4Cm incorporation | Custom synthesis or specialized supplier |
| A, G, C, U (2'-O-Me or 2'-O-TBDMS) CE Phosphoramidites | Standard RNA monomers | High purity, DNA/RNA synthesis grade |
| Solid Support | ||
| Controlled Pore Glass (CPG) | Solid phase for synthesis initiation | 500Å or 1000Å, pre-loaded or universal |
| Synthesis Reagents | ||
| Anhydrous Acetonitrile (B52724) (ACN) | Solvent for phosphoramidites and activator | DNA/RNA synthesis grade (<30 ppm H2O) |
| Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | Detritylation agent (removes 5'-DMT) | 3% (v/v) solution |
| 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) | Activator for coupling reaction | 0.25 M in ACN |
| Acetic Anhydride (B1165640) / N-Methylimidazole | Capping A: Acetylates unreacted 5'-OH groups | Standard capping solution |
| Iodine (I₂) in THF/Pyridine/H₂O | Oxidizer: Converts phosphite (B83602) to phosphate | 0.02 - 0.1 M solution |
| Post-Synthesis Reagents | ||
| Ammonium Hydroxide (NH₄OH) | Cleavage and deprotection | 28-30% aqueous solution, ACS grade |
| Triethylammonium acetate (B1210297) (TEAA) | HPLC buffer component | 1.0 M solution, HPLC grade |
| Acetonitrile (ACN) | HPLC mobile phase | HPLC grade |
Experimental Protocols
Protocol 1: Preparation of this compound Phosphoramidite
The required ac4Cm phosphoramidite is not commonly available and may need to be synthesized. A plausible route starts from commercially available 5'-O-DMT-2'-O-methylcytidine.
-
Protection of N4-amino group : Dissolve 5'-O-DMT-2'-O-methylcytidine in anhydrous pyridine. Cool the solution to 0°C.
-
Add acetic anhydride dropwise and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.
-
Purify the resulting 5'-O-DMT-N4-acetyl-2'-O-methylcytidine by silica (B1680970) gel chromatography.
-
Phosphitylation : Dissolve the purified product in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[9]
-
Stir the reaction under an argon atmosphere at room temperature for 2-24 hours until completion (monitored by ³¹P NMR or TLC).
-
Purify the final phosphoramidite product by silica gel chromatography and dry it under high vacuum. Confirm structure and purity via NMR and mass spectrometry.
Protocol 2: Automated Solid-Phase RNA Synthesis
This protocol assumes the use of a standard automated DNA/RNA synthesizer. The ac4Cm phosphoramidite is installed on the synthesizer as a modified base. All phosphoramidites should be dissolved in anhydrous acetonitrile to a concentration of 0.1 M.[7]
References
- 1. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: N4-Acetyl-2'-O-methylcytidine (ac4Cm) as a Probe for Studying RNA-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified RNA nucleoside, characterized by an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose sugar.[1][2] This modification is found in the transfer RNA (tRNA) and 5S ribosomal RNA (rRNA) of thermophilic archaea, where it is thought to contribute to the increased stability of these RNA molecules in extreme environments.[1][2][3] The presence of both N4-acetylation and 2'-O-methylation suggests that ac4Cm may play a unique role in modulating RNA structure, stability, and its interactions with proteins.[4] These characteristics make ac4Cm an intriguing candidate as a specialized probe for investigating RNA-protein interactions, offering a tool to explore how dual modifications influence the binding affinity and specificity of RNA-binding proteins (RBPs).
These application notes provide an overview of the potential applications of ac4Cm-modified RNA probes and detailed protocols for their use in studying RNA-protein interactions. While specific literature on ac4Cm as a probe is emerging, the protocols provided herein are adapted from established methods for studying RNA-protein interactions with other modified and unmodified RNA probes.
Biochemical Profile of this compound
| Property | Description | Reference |
| Structure | A cytidine nucleoside with an acetyl group on the exocyclic amine (N4) and a methyl group on the 2'-hydroxyl of the ribose. | [1][2] |
| Natural Occurrence | Found in tRNA and 5S rRNA of thermophilic archaea. | [1][2][3] |
| Function | Contributes to enhanced RNA stability, likely through increased conformational rigidity and resistance to nuclease degradation. | [1][2] |
| Chemical Formula | C12H17N3O6 | [2] |
| Molecular Weight | 299.29 g/mol | [2] |
Applications of ac4Cm as a Probe
The unique structural features of ac4Cm can be leveraged to investigate several aspects of RNA-protein interactions:
-
Enhanced Stability in Assays: The inherent stability of ac4Cm-modified RNA makes it a robust probe for in vitro binding assays that may involve harsh conditions or extended incubation times.
-
Investigating the Role of Dual Modifications: By comparing the binding of a protein to RNA containing ac4Cm, ac4C, 2'-O-methylcytidine, or unmodified cytidine, researchers can dissect the individual and synergistic contributions of N4-acetylation and 2'-O-methylation to the interaction.
-
Probing the Active Sites of RNA-Modifying Enzymes: ac4Cm can be used as a substrate analog to study the binding and activity of enzymes involved in RNA acetylation, methylation, or demethylation.
-
Identifying Proteins that Recognize Dually Modified RNA: ac4Cm-containing RNA baits can be used in pull-down assays to identify novel RBPs that specifically recognize this dual modification.
Experimental Protocols
The following are detailed protocols adapted for the use of ac4Cm-modified RNA probes in common RNA-protein interaction assays.
Protocol 1: Synthesis of ac4Cm-Containing RNA Probes
Site-specific incorporation of ac4Cm into RNA oligonucleotides is crucial for their use as probes. This is typically achieved through solid-phase chemical synthesis using a phosphoramidite (B1245037) building block of this compound.
Materials:
-
This compound phosphoramidite
-
Standard DNA/RNA synthesis reagents and synthesizer
-
Biotin (B1667282) or other desired affinity tags (e.g., biotin phosphoramidite)
-
Reagents for deprotection and purification (e.g., HPLC)
Workflow for Synthesis of ac4Cm RNA Probes:
Figure 1: Workflow for the synthesis of ac4Cm-modified RNA probes.
Protocol:
-
Probe Design: Design the RNA sequence of interest, incorporating the ac4Cm modification at the desired position(s). Include an affinity tag such as biotin at the 5' or 3' end if the probe will be used for pull-down assays.
-
Solid-Phase Synthesis: Perform automated solid-phase RNA synthesis using standard phosphoramidite chemistry. At the desired coupling cycle, introduce the this compound phosphoramidite.
-
Cleavage and Deprotection: Following synthesis, cleave the RNA oligonucleotide from the solid support and remove the protecting groups using appropriate chemical treatments.
-
Purification: Purify the full-length ac4Cm-modified RNA probe using high-performance liquid chromatography (HPLC) to ensure high purity.
-
Quality Control: Verify the identity and purity of the synthesized probe by mass spectrometry.
Protocol 2: Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is used to detect RNA-protein interactions in vitro. The principle is that an RNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free RNA probe.[5][6]
Illustrative Quantitative Data for EMSA:
| RNA Probe | Protein Concentration (nM) | % Shifted RNA (Illustrative) |
| Unmodified RNA | 0, 10, 50, 100, 200 | 0, 15, 45, 60, 75 |
| ac4Cm RNA | 0, 10, 50, 100, 200 | 0, 25, 65, 80, 90 |
Workflow for Electrophoretic Mobility Shift Assay (EMSA):
Figure 2: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).
Protocol:
-
Probe Labeling: Label the ac4Cm RNA probe with a detectable marker, such as 32P at the 5' end using T4 polynucleotide kinase or a fluorescent tag.
-
Binding Reaction: In a microcentrifuge tube, combine the labeled ac4Cm RNA probe (at a low, constant concentration) with varying concentrations of the purified protein of interest in a suitable binding buffer.
-
Incubation: Incubate the binding reactions at room temperature or 37°C for 20-30 minutes to allow for complex formation.
-
Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel and run the electrophoresis at a constant voltage in a cold room or with a cooling system.
-
Detection: After electrophoresis, visualize the labeled RNA by autoradiography (for 32P) or fluorescence imaging.
-
Analysis: A "shift" in the mobility of the labeled probe in the presence of the protein indicates an RNA-protein interaction. The intensity of the shifted band relative to the free probe can be used to estimate the binding affinity.
Protocol 3: Affinity Pull-Down Assay
This assay is used to isolate and identify proteins that bind to a specific RNA sequence. A biotinylated ac4Cm RNA probe is used as bait to "pull down" interacting proteins from a cell lysate.[7][8]
Workflow for Affinity Pull-Down Assay:
Figure 3: Workflow for an affinity pull-down assay using a biotinylated ac4Cm RNA probe.
Protocol:
-
Probe Preparation: Synthesize a biotinylated ac4Cm RNA probe as described in Protocol 1.
-
Cell Lysate Preparation: Prepare a whole-cell or nuclear extract from the cells of interest.
-
Binding: Incubate the biotinylated ac4Cm RNA probe with the cell lysate to allow for the formation of RNA-protein complexes. Include a control with a biotinylated, unmodified RNA probe.
-
Capture: Add streptavidin-coated magnetic or agarose (B213101) beads to the binding reaction to capture the biotinylated RNA and any associated proteins.
-
Washing: Wash the beads several times with a wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer or by using a high-salt buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against a candidate protein or by mass spectrometry for unbiased identification of interacting proteins.
Protocol 4: UV Cross-linking and Immunoprecipitation (CLIP)
CLIP is a powerful technique to identify the in vivo binding sites of an RBP on a global scale. While technically challenging, a variation of this method could potentially be adapted to map the binding sites of proteins that specifically recognize ac4Cm. This would require an antibody that specifically recognizes ac4Cm.
Workflow for a Hypothetical ac4Cm-CLIP:
References
- 1. Horizontal Agarose Gel Mobility Shift Assay for Protein-RNA Complexes | Springer Nature Experiments [experiments.springernature.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophoretic mobility shift assays for RNA-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophoretic Mobility Shift Assay (EMSA) for the Study of RNA-Protein Interactions: The IRE/IRP Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. changlab.stanford.edu [changlab.stanford.edu]
- 8. Identification of RNA–Protein Interactions Through In Vitro RNA Pull-Down Assays | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of N4-acetyl-2'-O-methylcytidine (ac4Cm)-Modified RNA using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found in all domains of life. This modification, along with its 2'-O-methylated form (ac4Cm), is crucial for various cellular processes, including the regulation of mRNA stability and translation efficiency.[1][2] The primary enzyme responsible for ac4C modification is N-acetyltransferase 10 (NAT10), which plays a significant role in normal physiological processes and has been implicated in various diseases, including cancer.[1] The growing interest in ac4C- and ac4Cm-modified RNA for therapeutic applications, such as mRNA vaccines and RNA interference, necessitates robust and efficient purification methods to ensure the homogeneity and quality of the final product.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of synthetic and in vitro transcribed RNA, offering high resolution and reproducibility.[3] This document provides detailed application notes and protocols for the purification of ac4Cm-modified RNA using two common HPLC methods: Ion-Pair Reversed-Phase (IP-RP) HPLC and Hydrophilic Interaction Liquid Chromatography (HILIC).
Data Presentation
The following tables summarize representative quantitative data for the purification and characterization of ac4C-modified RNA. While specific data for ac4Cm is limited in publicly available literature, the presented data for ac4C provides a strong reference for expected outcomes.
Table 1: Representative Yields of HPLC-Purified RNA
| RNA Type | Length (nucleotides) | Purification Method | Initial Amount (nmol) | Final Yield (nmol) | Isolated Yield (%) | Reference |
| Synthetic 25mer RNA | 25 | IP-RP HPLC | 10 | 5.6 | >56% | [4] |
| Labeled mRNA probes | 35-276 | HPLC | Not Specified | Not Specified | 26-53% | [5] |
| Labeled mRNA probes | 993-2089 | HPLC | Not Specified | Not Specified | 46-56% | [5] |
Table 2: Purity Assessment of HPLC-Purified RNA
| RNA Type | Purification Method | Purity | Analytical Method | Reference |
| Synthetic Single-Stranded RNA | IP-RP HPLC | >99% | Analytical IP-RP HPLC | [4] |
| Synthetic 32nt RNA oligo | IEX HPLC | >85% | Analytical IEX HPLC | [6] |
Table 3: Biophysical Characterization of ac4C-Modified tRNA Hairpin
| RNA Hairpin | Melting Temperature (Tm) (°C) | ΔTm (°C) (ac4C vs. C) | Reference |
| Unmodified (C) tRNASer D-arm | 62.9 ± 0.7 | - | [2] |
| ac4C-modified tRNASer D-arm | 71.4 ± 0.4 | +8.2 | [2] |
Experimental Protocols
Protocol 1: Purification of ac4Cm-Modified RNA using Ion-Pair Reversed-Phase (IP-RP) HPLC
This protocol is adapted from established methods for the purification of RNA and modified oligonucleotides.[4][7][8] IP-RP HPLC separates oligonucleotides based on their hydrophobicity, which is influenced by both their length and base composition. The ion-pairing reagent neutralizes the negative charge of the phosphate (B84403) backbone, allowing the RNA to interact with the hydrophobic stationary phase.
Materials:
-
Crude ac4Cm-modified RNA sample
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0, in RNase-free water
-
Mobile Phase B: 0.1 M TEAA, pH 7.0, in 25% (v/v) acetonitrile (B52724)/RNase-free water[7]
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A reversed-phase C18 column suitable for oligonucleotide purification (e.g., Agilent PLRP-S, Waters XBridge OST C18).
-
RNase-free water
-
Ethanol (B145695) (molecular biology grade)
-
3 M Sodium acetate, pH 5.2
-
Glycogen (RNase-free)
Methodology:
-
Sample Preparation:
-
Resuspend the crude ac4Cm-modified RNA pellet in RNase-free water to a final concentration of approximately 10-50 µM.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Purification:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column temperature to 60-75°C to denature the RNA and improve peak shape.[8]
-
Inject the prepared RNA sample onto the column.
-
Elute the RNA using a linear gradient of Mobile Phase B. An example gradient is as follows:
-
5-15% B over 5 minutes
-
15-40% B over 30 minutes
-
40-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95-5% B over 2 minutes
-
Hold at 5% B for 10 minutes to re-equilibrate
-
-
Monitor the elution profile at 260 nm. The full-length ac4Cm-modified RNA product should elute as the main peak.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Pool the fractions containing the purified RNA.
-
Add 0.1 volumes of 3 M sodium acetate, 2.5 volumes of cold 100% ethanol, and 1 µL of glycogen.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
Air-dry the pellet and resuspend in an appropriate volume of RNase-free water.
-
-
Quality Control:
-
Assess the purity of the final product using analytical IP-RP HPLC.
-
Quantify the RNA concentration by measuring the absorbance at 260 nm.
-
Verify the integrity and identity of the purified RNA by mass spectrometry.
-
Protocol 2: Purification of ac4Cm-Modified RNA using Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an alternative to IP-RP HPLC that is particularly well-suited for the separation of polar molecules like RNA.[9] It avoids the use of ion-pairing reagents, which can be difficult to remove and may interfere with downstream applications such as mass spectrometry.
Materials:
-
Crude ac4Cm-modified RNA sample
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: 100 mM Ammonium acetate in RNase-free water
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A HILIC column with a diol or amide stationary phase.
-
RNase-free water
-
Ethanol (molecular biology grade)
-
3 M Sodium acetate, pH 5.2
-
Glycogen (RNase-free)
Methodology:
-
Sample Preparation:
-
Resuspend the crude ac4Cm-modified RNA pellet in a solution of 80% acetonitrile and 20% RNase-free water.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Purification:
-
Equilibrate the HILIC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the column temperature to 50-60°C.
-
Inject the prepared RNA sample onto the column.
-
Elute the RNA using a linear gradient of Mobile Phase B. An example gradient is as follows:
-
5-20% B over 5 minutes
-
20-50% B over 30 minutes
-
50-95% B over 5 minutes
-
Hold at 95% B for 5 minutes
-
95-5% B over 2 minutes
-
Hold at 5% B for 10 minutes to re-equilibrate
-
-
Monitor the elution profile at 260 nm.
-
Collect fractions corresponding to the main peak.
-
-
Post-Purification Processing:
-
Lyophilize the collected fractions to remove the mobile phase.
-
Resuspend the dried RNA in RNase-free water.
-
Perform an ethanol precipitation as described in Protocol 1, step 3.
-
-
Quality Control:
-
Assess the purity of the final product using analytical HILIC.
-
Quantify the RNA concentration by measuring the absorbance at 260 nm.
-
Verify the integrity and identity of the purified RNA by mass spectrometry.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of ac4Cm-modified RNA.
Caption: NAT10-mediated ac4C modification signaling pathway affecting mRNA stability and translation.
References
- 1. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAT10 Maintains OGA mRNA Stability Through ac4C Modification in Regulating Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. ads-tec.co.jp [ads-tec.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]
Application Notes and Protocols: N4-Acetyl-2'-O-methylcytidine (ac4Cm) in Therapeutic RNA Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified ribonucleoside, characterized by both an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose sugar.[1][2][3] While its presence in nature has been identified in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, where it contributes to enhanced RNA stability and structural rigidity, its application in eukaryotic therapeutic RNA is a novel and emerging field of investigation.[1][2]
The development of synthetic messenger RNA (mRNA) for therapeutic applications, such as vaccines and protein replacement therapies, has underscored the critical role of nucleoside modifications in enhancing mRNA stability, increasing translation efficiency, and reducing innate immunogenicity.[][5][6][7] The therapeutic potential of ac4Cm is inferred from the known benefits of its constituent modifications: N4-acetylcytidine (ac4C) and 2'-O-methylation. This document provides a comprehensive overview of the potential applications of ac4Cm in therapeutic RNA development, including hypothesized benefits, relevant experimental protocols, and data interpretation guidelines based on studies of ac4C.
Rationale for Use in Therapeutic RNA
The incorporation of ac4Cm into synthetic mRNA is hypothesized to confer several advantages by combining the individual benefits of N4-acetylation and 2'-O-methylation.
-
Enhanced Stability: Both ac4C and 2'-O-methylation are known to increase the thermal stability of RNA duplexes.[8][9] The N4-acetyl group enhances Watson-Crick base-pairing with guanosine, and the 2'-O-methyl group locks the ribose in a C3'-endo conformation, which favors duplex formation.[8][10] The combination of these modifications in ac4Cm is expected to create a highly stable nucleoside that can protect therapeutic mRNA from degradation by cellular nucleases, thereby prolonging its half-life and the duration of protein expression.
-
Reduced Innate Immunogenicity: Unmodified single-stranded RNA can be recognized by innate immune sensors such as Toll-like receptors (TLR7/8) and RIG-I, leading to the production of pro-inflammatory cytokines and potentially limiting the efficacy and safety of mRNA therapeutics.[] Studies on ac4C have demonstrated that its inclusion in synthetic mRNA can lead to a hypoinflammatory profile, diminishing the expression of inflammatory genes.[11] 2'-O-methylation is also a well-established modification for reducing immune stimulation. Therefore, ac4Cm is predicted to be a superior modification for evading innate immune recognition.
-
Modulation of Translation: The effect of ac4C on translation is position-dependent. When located within the coding sequence (CDS), it has been shown to enhance translation efficiency and mRNA stability, while its presence in the 5' untranslated region (UTR) may inhibit translation initiation.[10][12] While some studies show that global incorporation of ac4C results in slightly lower protein production than unmodified cytidine, it significantly outperforms other analogues like 5-fluorocytidine.[11] The 2'-O-methyl group can also influence translation. The combined effect in ac4Cm on translation in eukaryotic systems is a key area for future research.
Potential Applications
The unique predicted properties of ac4Cm make it a promising candidate for inclusion in next-generation RNA therapeutics:
-
mRNA Vaccines: Enhanced stability could lead to a longer duration of antigen expression, potentially requiring lower doses and eliciting a more robust and lasting immune response. Reduced immunogenicity would minimize vaccine reactogenicity.
-
Protein Replacement Therapies: For therapies requiring sustained expression of a functional protein, the increased half-life of ac4Cm-modified mRNA would be highly beneficial.
-
Gene Editing: The stability of guide RNAs used in CRISPR-based systems could be improved by incorporating ac4Cm, potentially increasing editing efficiency.
Data Presentation: Effects of N4-Acetylcytidine (ac4C) on RNA Properties
While quantitative data for ac4Cm in therapeutic RNA is not yet available, the following tables summarize the observed effects of its parent modification, ac4C. This data serves as a benchmark for future investigations into ac4Cm.
Table 1: Effect of ac4C on RNA Duplex Stability
| RNA Duplex Context | Modification | Melting Temperature (Tm) (°C) | Change in Tm (ΔTm) (°C) | Reference |
| 18S rRNA helix 45 model | Unmodified (C) | 54.3 ± 0.2 | - | [8] |
| ac4C | 57.1 ± 0.1 | +2.8 | [8] | |
| 18S rRNA helix 45 with G•U wobble | Unmodified (C) | 50.4 ± 0.3 | - | [8] |
| ac4C | 53.5 ± 0.2 | +3.1 | [8] | |
| tRNASer D-arm hairpin | Unmodified (C) | 62.9 ± 0.7 | - | [8] |
| ac4C | 71.4 ± 0.4 | +8.2 | [8] |
Table 2: Effect of Global ac4C Substitution on Protein Expression and Immunogenicity of eGFP mRNA
| mRNA Modification | Mean eGFP Expression (Normalized to Unmodified) | TNF-α Secretion (pg/mL) in RAW 264.7 cells | Reference |
| Unmodified (C) | 1.00 | ~1200 | [11] |
| ac4C | ~0.85 | ~400 | [11] |
| Pseudouridine (Ψ) | ~0.90 | ~300 | [11] |
Mandatory Visualizations
Caption: Proposed benefits of incorporating ac4Cm into therapeutic RNA.
Caption: Experimental workflow for synthesis and evaluation of ac4Cm-mRNA.
Caption: Hypothesized mechanism of reduced innate immune sensing by ac4Cm-mRNA.
Experimental Protocols
Protocol 1: Site-Specific Chemical Synthesis of ac4Cm-Containing RNA Oligonucleotides
This protocol is adapted from methods developed for ac4C and outlines a general procedure for solid-phase synthesis.[8][13] The key component is the use of a custom-synthesized ac4Cm phosphoramidite (B1245037).
Materials:
-
ac4Cm phosphoramidite (custom synthesis required)
-
Standard A, G, U, C phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Standard RNA synthesis reagents (activator, capping reagents, oxidizing agent)
-
Deprotection solutions (e.g., gaseous ammonia/ethanol, triethylamine (B128534) trihydrofluoride)
-
HPLC purification system with a reverse-phase column
-
Nuclease-free water and buffers
Methodology:
-
Phosphoramidite Preparation: Dissolve the ac4Cm phosphoramidite and standard phosphoramidites in anhydrous acetonitrile (B52724) to the desired concentration.
-
Automated RNA Synthesis: Perform solid-phase RNA synthesis on an automated synthesizer using standard protocols, with the exception of the coupling step for ac4Cm.
-
ac4Cm Coupling: Program the synthesizer to introduce the ac4Cm phosphoramidite at the desired position(s) in the RNA sequence. Use an extended coupling time if necessary to ensure efficient incorporation.
-
On-Column Deprotection: To minimize the degradation of the acetyl group, perform an initial deprotection step on the column using a mild base.
-
Cleavage and Global Deprotection: Cleave the RNA from the solid support and remove remaining protecting groups using a buffered, mild deprotection strategy to preserve the N4-acetyl group. Standard AMA (ammonium hydroxide/methylamine) is too harsh. A buffered photolytic cleavage or fluoride-based deprotection is recommended.[8][13]
-
Purification: Purify the full-length ac4Cm-containing RNA oligonucleotide by reverse-phase HPLC.
-
Quality Control: Confirm the identity and purity of the synthesized RNA using mass spectrometry (e.g., LC-ESI-MS) and analytical HPLC.
Protocol 2: In Vitro Transcription of ac4Cm-Modified mRNA
This protocol describes the generation of mRNA where cytidine residues are globally replaced by ac4Cm using in vitro transcription (IVT).
Materials:
-
This compound triphosphate (ac4CmTP) (custom synthesis or commercial source)
-
ATP, GTP, UTP
-
Linearized DNA template with a T7 promoter
-
T7 RNA polymerase
-
Transcription buffer
-
RNase inhibitor
-
DNase I
-
Capping enzyme (e.g., Vaccinia Capping Enzyme) or cap analog (e.g., CleanCap®)
-
Poly(A) polymerase
-
mRNA purification kit (e.g., silica-based columns or LiCl precipitation)
Methodology:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the transcription buffer, RNase inhibitor, ATP, GTP, UTP, and ac4CmTP. Add the linearized DNA template.
-
Initiation: Add T7 RNA polymerase to initiate the transcription reaction. Incubate at 37°C for 2-4 hours.
-
DNA Template Removal: Add DNase I to the reaction and incubate for 30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the mRNA using a suitable kit or LiCl precipitation to remove unincorporated nucleotides and enzymes.
-
Capping and Tailing: Perform enzymatic 5' capping and 3' poly(A) tailing in separate reactions according to the manufacturers' protocols.
-
Final Purification: Purify the final mRNA product to remove enzymes and reaction components.
-
Quality Control: Assess the integrity and purity of the ac4Cm-mRNA using agarose (B213101) gel electrophoresis or a Bioanalyzer. Confirm concentration using a spectrophotometer (e.g., NanoDrop).
Protocol 3: Assessment of mRNA Stability in Eukaryotic Cells
This protocol uses Actinomycin D to inhibit transcription, allowing for the measurement of mRNA decay over time.
Materials:
-
HEK293T or other suitable eukaryotic cell line
-
Cell culture medium and supplements
-
Transfection reagent (e.g., Lipofectamine)
-
ac4Cm-modified mRNA and unmodified control mRNA (encoding a reporter like luciferase or GFP)
-
Actinomycin D (ActD)
-
RNA extraction kit
-
RT-qPCR reagents (reverse transcriptase, qPCR master mix, primers for the reporter gene and a stable housekeeping gene like GAPDH)
Methodology:
-
Cell Seeding: Seed cells in a multi-well plate to be 70-80% confluent at the time of transfection.
-
Transfection: Transfect cells with equimolar amounts of ac4Cm-modified or unmodified control mRNA using a suitable transfection reagent.
-
Transcription Inhibition: After 4-6 hours (to allow for mRNA uptake and initial translation), add Actinomycin D to the culture medium at a final concentration of 5 µg/mL to halt new transcription. This is the 0-hour time point.
-
Time Course Collection: Harvest cells at various time points after ActD addition (e.g., 0, 2, 4, 8, 12, 24 hours).
-
RNA Extraction: Extract total RNA from the cells at each time point.
-
RT-qPCR Analysis: Synthesize cDNA from the extracted RNA. Perform qPCR using primers specific for the reporter mRNA and the housekeeping gene.
-
Data Analysis:
-
Normalize the Ct values of the reporter gene to the housekeeping gene for each time point (ΔCt).
-
Calculate the amount of remaining mRNA at each time point relative to the 0-hour time point using the 2-ΔΔCt method.
-
Plot the percentage of remaining mRNA versus time and fit a one-phase decay curve to determine the mRNA half-life.
-
Protocol 4: Evaluation of Innate Immune Response
This protocol measures the induction of pro-inflammatory cytokines in response to mRNA transfection in immune-competent cells.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640)
-
Transfection reagent suitable for immune cells
-
ac4Cm-modified mRNA, unmodified control mRNA, and a positive control (e.g., poly(I:C) or R848)
-
ELISA kits for TNF-α and IL-6
-
RNA extraction kit and RT-qPCR reagents for cytokine genes
Methodology:
-
Cell Culture: Culture and, if necessary, differentiate the cells (e.g., treat THP-1 cells with PMA to differentiate into macrophages).
-
Transfection: Transfect the cells with equimolar amounts of the different mRNAs. Include a mock transfection control.
-
Sample Collection:
-
Supernatant: At 12-24 hours post-transfection, collect the cell culture supernatant for cytokine analysis.
-
Cells: Harvest the cells for RNA extraction.
-
-
Cytokine Quantification (ELISA): Measure the concentration of secreted TNF-α and IL-6 in the culture supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Gene Expression Analysis (RT-qPCR): Extract total RNA from the harvested cells, synthesize cDNA, and perform qPCR to measure the relative expression levels of TNF and IL6 genes, normalizing to a stable housekeeping gene.
-
Data Analysis: Compare the levels of secreted cytokines and target gene expression between cells transfected with ac4Cm-modified mRNA, unmodified mRNA, and controls. A significant reduction in cytokine levels for the ac4Cm-mRNA indicates reduced immunogenicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Pivotal Role of Chemical Modifications in mRNA Therapeutics [frontiersin.org]
- 6. Production and Evaluation of Nucleoside-Modified mRNA Vaccines for Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview on the Development of mRNA-Based Vaccines and Their Formulation Strategies for Improved Antigen Expression In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytidine acetylation yields a hypoinflammatory synthetic messenger RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Exploring the impact of N4-acetylcytidine modification in RNA on non-neoplastic disease: unveiling its role in pathogenesis and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Mapping N4-Acetyl-2'-O-methylcytidine (ac4Cm) Sites in the Transcriptome
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified RNA nucleoside, characterized by both an acetylation at the N4 position of cytidine (B196190) and a methylation at the 2'-O position of the ribose sugar. This modification has been identified in the RNA of thermophilic archaea, where it is thought to contribute to the stability of RNA molecules in extreme temperature environments[1][2][3]. The precise mapping of ac4Cm sites across the transcriptome is a critical step in understanding its biological functions, regulatory mechanisms, and potential roles in various physiological and pathological states.
While a multitude of techniques have been developed for mapping various RNA modifications, dedicated and standardized protocols specifically for ac4Cm are still emerging. However, methodologies established for the closely related N4-acetylcytidine (ac4C) provide a strong foundation for the detection of ac4Cm. These methods primarily rely on chemical derivatization that alters the base-pairing properties of the modified nucleotide, leading to a detectable signature upon reverse transcription and high-throughput sequencing.
This document provides a detailed protocol based on the principles of chemical reduction sequencing, which offers single-nucleotide resolution for identifying acetylated cytidine residues. The presented protocol is a synthesized approach based on established methods for ac4C mapping, such as RedaC:T-seq and ac4C-seq, which are currently the most promising strategies for adaptation to ac4Cm detection.[4][5][6][7]
Principle of the Method
The core principle of this protocol involves the chemical reduction of the N4-acetyl group on the cytidine base. Reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) can reduce the acetylated cytidine to a tetrahydro-N4-acetylcytidine intermediate.[4][6][8] This reduced base exhibits altered base-pairing properties during reverse transcription, preferentially pairing with adenosine (B11128) instead of guanosine. Consequently, this misincorporation event is read as a C-to-T transition in the resulting cDNA sequence, allowing for the precise identification of the original modification site at single-nucleotide resolution.[5][8][9]
Comparison of Mapping Strategies
Two primary strategies exist for mapping RNA modifications: antibody-based enrichment and chemical modification-based sequencing.
-
Antibody-Based Enrichment (e.g., acRIP-Seq): This approach utilizes an antibody specific to the modification of interest to immunoprecipitate RNA fragments containing the modification. While effective for identifying regions enriched with a modification, it typically offers lower resolution (100-200 nucleotides) and is highly dependent on the availability of a specific and high-quality antibody.[1] Currently, there is a lack of commercially available and validated antibodies specifically for ac4Cm.
-
Chemical Modification-Based Sequencing: This strategy employs chemical reagents to specifically label the modified base, leading to a signature (e.g., mutation or reverse transcription stop) that can be detected by sequencing. These methods can achieve single-nucleotide resolution and provide quantitative information about modification stoichiometry.[6][9] Given the current limitations of antibody-based approaches for ac4Cm, this protocol will focus exclusively on the chemical modification strategy.
Caption: Comparison of antibody-based vs. chemical modification mapping strategies.
Quantitative Data Summary
The following table summarizes the features of chemical modification-based sequencing methods for acetylated cytidine, derived from studies on ac4C. These metrics are expected to be comparable for ac4Cm mapping, although optimization may be necessary.
| Feature | RedaC:T-seq | ac4C-seq | RetraC:T (Optimized) |
| Principle | NaBH₄ reduction leads to C:T transition | NaCNBH₃ reduction leads to C:T transition | NaBH₄/NaCNBH₃ reduction with 2-amino-dATP in RT |
| Resolution | Single nucleotide | Single nucleotide | Single nucleotide |
| Key Reagent | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaCNBH₃) | NaBH₄ or NaCNBH₃ + 2-amino-dATP |
| Reported C:T Mismatch Rate | <20% at fully modified sites[8] | Variable, dependent on conditions[8][9] | Stoichiometric (~100%) detection reported[8] |
| RNA Integrity | Alkaline conditions cause fragmentation suitable for Illumina sequencing[8] | Acidic conditions can lead to RNA degradation[8] | Dependent on initial reduction method |
| Control | Requires NAT10 knockout/knockdown cells to reduce false positives[4] | Chemical deacetylation control with mild alkali treatment[6][9] | Both control types are applicable |
Detailed Experimental Protocol: Chemical Reduction-Based Mapping of ac4Cm
This protocol integrates steps from established ac4C mapping methodologies to provide a comprehensive workflow for identifying ac4Cm sites.
Part 1: RNA Preparation and Quality Control
-
Cell Culture and Harvest:
-
Culture cells of interest (e.g., HeLa cells) under standard conditions. For comparative analysis, cultivate both wild-type and a control cell line (e.g., with knockdown of the putative ac4Cm writer enzyme).
-
Harvest approximately 2 x 10⁶ cells when they reach 70-80% confluency.[4]
-
-
Total RNA Extraction:
-
Lyse cells using TRIzol reagent or a similar phenol-based solution.
-
Perform chloroform (B151607) extraction to separate the aqueous (RNA-containing) phase.[4]
-
Precipitate RNA from the aqueous phase using isopropanol.
-
Wash the RNA pellet with 70% ethanol (B145695), air dry, and resuspend in nuclease-free water.[4]
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity.
-
-
DNase Treatment:
-
Ribosomal RNA (rRNA) Depletion:
-
Deplete ribosomal RNA from 1-5 µg of total RNA using a commercial kit (e.g., NEBNext rRNA Depletion Kit). This step is crucial for enriching the sample for mRNA and other non-ribosomal RNAs.[4]
-
Purify the rRNA-depleted RNA using RNAClean XP beads or a similar method.
-
Part 2: Chemical Reduction of ac4Cm
Researchers should choose one of the following reduction methods. Method A (NaBH₄) is reported to cause less RNA degradation.
Method A: Sodium Borohydride (NaBH₄) Reduction (Adapted from RedaC:T-seq)
-
Prepare the NaBH₄ reaction buffer: 300 mM Na₂B₄O₇·10H₂O, 200 mM NaOH.
-
Dissolve NaBH₄ in the reaction buffer to a final concentration of 2 M immediately before use.
-
Add the NaBH₄ solution to the rRNA-depleted RNA.
-
Incubate the reaction at 55°C for 1 hour.
-
Quench the reaction by adding an equal volume of 200 mM Tris-HCl (pH 7.0).
-
Purify the RNA using an appropriate clean-up kit (e.g., Zymo RNA Clean & Concentrator).
Method B: Sodium Cyanoborohydride (NaCNBH₃) Reduction (Adapted from ac4C-seq)
-
Prepare the NaCNBH₃ reaction buffer: 50 mM sodium acetate (B1210297) (pH 5.0), 1 M NaCNBH₃.
-
Add the reaction buffer to the rRNA-depleted RNA.
-
Incubate at room temperature (20-25°C) for 20 minutes.[8]
-
Purify the RNA immediately using an RNA clean-up kit to remove the chemical reagents.
Part 3: Sequencing Library Preparation
-
RNA Fragmentation:
-
If the RNA was treated with NaBH₄ under alkaline conditions, it may already be sufficiently fragmented. Verify fragment size on a bioanalyzer.
-
If necessary, fragment the RNA to an average size of ~150-200 nucleotides using a fragmentation buffer (e.g., magnesium-based) at high temperature.
-
-
3' Adapter Ligation:
-
Dephosphorylate the 3' ends of the RNA fragments using T4 Polynucleotide Kinase (PNK).
-
Ligate a 3' adapter to the RNA fragments using T4 RNA Ligase 2, truncated.
-
-
Reverse Transcription (RT):
-
Perform reverse transcription using a reverse transcriptase (e.g., SuperScript III or IV) and a primer complementary to the 3' adapter.
-
For enhanced C:T mismatch detection (optional but recommended): Conduct the RT reaction in the presence of modified dNTPs, specifically substituting dATP with 2-amino-dATP. This has been shown to significantly increase the misincorporation rate opposite the reduced ac4C site.[8]
-
-
cDNA Purification and Circularization:
-
Purify the resulting cDNA using magnetic beads.
-
Circularize the single-stranded cDNA using CircLigase.
-
-
Library Amplification:
-
Re-linearize the circular cDNA at a specific site.
-
Amplify the cDNA library using PCR with primers that add the necessary Illumina sequencing adapters and indexes.
-
Purify the final PCR product using magnetic beads.
-
-
Quality Control and Sequencing:
-
Assess the final library concentration and size distribution.
-
Pool indexed libraries and perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq, NextSeq).
-
Part 4: Bioinformatic Analysis
-
Read Processing:
-
Perform quality control on raw sequencing reads using FastQC.
-
Trim adapter sequences and low-quality bases using tools like Cutadapt or Trimmomatic.
-
-
Alignment:
-
Align the processed reads to the appropriate reference genome/transcriptome using a splice-aware aligner such as HISAT2 or STAR.
-
-
Variant Calling:
-
Use variant calling software (e.g., SAMtools/BCFtools, GATK) to identify single nucleotide polymorphisms (SNPs), specifically focusing on C-to-T transitions.
-
Filter the called variants to retain only high-quality C-to-T mismatches.
-
-
Site Identification:
-
Compare the C-to-T mismatch profiles between the experimental sample and the negative control (e.g., NAT10-knockdown or chemically deacetylated sample).
-
True ac4Cm sites should exhibit a significantly higher C-to-T mismatch frequency in the experimental sample compared to the control.
-
Annotate the identified sites to specific genes and transcript features (e.g., CDS, UTR).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for chemical reduction-based ac4Cm mapping.
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for base resolution mapping of ac4C using RedaC:T-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq | Springer Nature Experiments [experiments.springernature.com]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N4-Acetyl-2'-O-methylcytidine (ac4Cm) in Single-Molecule Studies
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified ribonucleoside characterized by an acetyl group at the N4 position of the cytosine base and a methyl group on the 2'-hydroxyl of the ribose sugar.[1] This modification is notably found in the transfer RNA (tRNA) and 5S ribosomal RNA (rRNA) of thermophilic archaea, where it is believed to contribute to the increased stability of RNA molecules in extreme high-temperature environments.[1][2]
The constituent modifications, N4-acetylcytidine (ac4C) and 2'-O-methylation (Nm), are widespread and functionally significant.
-
N4-acetylcytidine (ac4C): This is a highly conserved modification found in all domains of life, present in mRNA, tRNA, and rRNA.[3][4] It is installed by the enzyme NAT10 (or its homologs) and is known to enhance the thermal stability of RNA duplexes, increase mRNA stability, and promote the efficiency and fidelity of translation.[5][6][7][8][9] The acetyl group can protect RNA from degradation and helps maintain the correct RNA structure for processes like ribosome assembly.[7]
-
2'-O-methylation (Nm): This is one of the most common modifications in cellular RNA. The presence of a methyl group at the 2' position of the ribose sterically hinders RNA degradation and can influence RNA structure and interactions with proteins. In the context of single-molecule studies, 2'-O-methyl modifications are known to produce distinct signals in direct RNA nanopore sequencing, allowing for their detection and mapping.[10][11][12]
The unique combination of these two modifications in ac4Cm makes it a valuable tool for single-molecule biophysics and advanced sequencing studies, enabling detailed investigation into RNA stability, structure, and interactions.
Application Notes
Probing RNA Folding and Helicase Activity with Optical Tweezers
Single-molecule force spectroscopy, particularly using optical tweezers, allows for the mechanical manipulation of individual RNA molecules to study their folding pathways and interactions with RNA-processing enzymes. Incorporating ac4Cm into synthetic RNA substrates can provide unique insights.
-
Enhanced Stability: The inherent thermal and structural stability conferred by ac4Cm makes it an ideal modification for studying the mechanics of RNA helicases.[4][13] Researchers can create RNA hairpin structures containing ac4Cm at specific sites and measure the force required for a helicase to unwind the duplex. This allows for a quantitative assessment of how dual modifications impede or alter helicase translocation and unwinding activity at the single-molecule level.
-
RNA Folding Dynamics: By repeatedly folding and unfolding an ac4Cm-containing RNA, researchers can determine how this dual modification impacts the thermodynamics and kinetics of RNA folding. The increased stability of C-G base pairs due to ac4C can be precisely quantified, providing crucial data for refining RNA folding prediction algorithms to include complex modifications.[4]
High-Resolution Mapping with Single-Molecule Nanopore Sequencing
Direct RNA sequencing using nanopores (e.g., Oxford Nanopore Technologies) is a powerful method for detecting RNA modifications in their native context on long RNA strands.[10][11] As an RNA molecule passes through a protein nanopore, it disrupts an ionic current, creating a characteristic signal. Modified bases produce subtle deviations in this signal compared to their canonical counterparts.
-
Distinct Electrical Signature: The presence of both an N4-acetyl group and a 2'-O-methyl group in ac4Cm is expected to generate a unique and discernible signature in the nanopore current. The 2'-O-methyl group is known to alter both the current level and the dwell time of the RNA in the pore.[10] The N4-acetyl group would further modulate this signal. By sequencing synthetic RNAs with site-specifically placed ac4Cm, a reference signal can be established.
-
Transcriptome-Wide Mapping: Once the characteristic signal of ac4Cm is defined, this knowledge can be applied to sequence total RNA from organisms known to contain this modification, such as thermophilic archaea. This would enable the first transcriptome-wide maps of ac4Cm at single-nucleotide resolution, revealing its precise locations and potential consensus motifs.
Investigating Translational Dynamics with smFRET
Single-molecule Förster Resonance Energy Transfer (smFRET) is a technique used to measure distances on the nanometer scale, making it perfectly suited for observing the conformational dynamics of macromolecules like the ribosome during translation.
-
Codon-Anticodon Interactions: ac4C is known to play a role in the accuracy of codon recognition.[7][9] By incorporating ac4Cm into an mRNA codon, researchers can use smFRET to monitor the binding and dissociation kinetics of cognate vs. near-cognate tRNAs on a single ribosome. This can reveal how the dual modification influences the fidelity of the decoding process.
-
Ribosome Translocation: The enhanced stability of the codon-anticodon interaction due to ac4Cm may affect the rate of ribosomal translocation. Using smFRET reporters on the ribosome or tRNAs, the step-by-step movement of the ribosome along an ac4Cm-modified mRNA can be tracked, providing quantitative data on how this modification impacts the speed and processivity of translation.
Quantitative Data
The stabilizing effect of N4-acetylcytidine (ac4C) has been quantified through thermal denaturation experiments on synthetic RNA duplexes. This data is crucial for designing and interpreting single-molecule experiments.
| RNA Duplex Context | Modification | ΔTm (°C vs. Unmodified) | Free Energy Change (ΔΔG°₃₇, kcal/mol) | Reference |
| Helix 45 of human 18S rRNA (5'-CCG-3' context) | Single ac4C | +2.3 | -0.8 | [4] |
| Helix 45 with proximal G•U wobble pair | Single ac4C | +2.9 | -1.1 | [4] |
| D-arm hairpin of eukaryotic tRNASer | Single ac4C | +8.2 | Not reported | [4] |
Note: Data for the combined ac4Cm modification is not yet available and represents a key area for future single-molecule biophysical studies.
Experimental Protocols
Protocol 1: Site-Specific Synthesis of ac4Cm-Containing RNA Oligonucleotides
This protocol outlines the solid-phase synthesis of RNA containing ac4Cm using phosphoramidite (B1245037) chemistry, adapted from methods for synthesizing ac4C-modified RNA.[4][14] This requires a custom-synthesized ac4Cm phosphoramidite building block.
Materials:
-
ac4Cm phosphoramidite (N4-acetyl-2'-O-methyl-5'-O-DMT-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite)
-
Standard A, G, U, C RNA phosphoramidites
-
Controlled Pore Glass (CPG) solid support
-
Activator (e.g., 5-(Ethylthio)-1H-tetrazole, ETT)
-
Oxidizing solution (Iodine/water/pyridine)
-
Capping reagents (Cap A: Acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Deblocking solution (3% Trichloroacetic acid in Dichloromethane)
-
Cleavage and deprotection solution: Anhydrous methylamine (B109427) (MA) in ethanol/water
-
Desilylation reagent: Triethylamine trihydrofluoride (TEA·3HF)
-
RNA synthesis-grade acetonitrile
-
Automated DNA/RNA synthesizer
Methodology:
-
Synthesizer Setup: Program the RNA synthesizer with the desired sequence. Load the custom ac4Cm phosphoramidite and standard RNA phosphoramidites onto the synthesizer.
-
Solid-Phase Synthesis Cycle: a. Deblocking: Remove the 5'-dimethoxytrityl (DMT) group from the nucleotide on the CPG support using the deblocking solution. b. Coupling: Deliver the ac4Cm phosphoramidite (or standard phosphoramidite) and activator to the column to couple it to the growing RNA chain. Allow a slightly extended coupling time for the modified base to ensure high efficiency. c. Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping reagents to prevent the formation of deletion mutants. d. Oxidation: Oxidize the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizing solution. e. Repeat: Repeat the cycle for each nucleotide in the sequence.
-
Cleavage and Deprotection: a. Transfer the CPG support to a screw-cap vial. b. Add the methylamine solution to cleave the RNA from the support and remove the cyanoethyl and base-protecting groups (note: the N4-acetyl group on ac4Cm is stable to this step). Incubate at the recommended temperature (e.g., 65°C). c. Dry the resulting RNA solution using a centrifugal evaporator.
-
2'-O-Silyl Group Removal (Desilylation): a. Resuspend the dried RNA pellet in the desilylation reagent (e.g., TEA·3HF). b. Incubate at 65°C for the recommended time to remove the 2'-TBDMS protecting groups. c. Quench the reaction and precipitate the RNA.
-
Purification: Purify the full-length ac4Cm-containing RNA oligonucleotide using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
-
Verification: Confirm the mass and purity of the final product using mass spectrometry (e.g., ESI-MS).
Protocol 2: Direct RNA Sequencing of ac4Cm-RNA using Nanopores
This protocol describes the library preparation and sequencing of synthetic or cellular RNA to detect ac4Cm.
Materials:
-
RNA sample containing (or suspected to contain) ac4Cm
-
Oxford Nanopore Technologies (ONT) Direct RNA Sequencing Kit (e.g., SQK-RNA002)
-
Poly(A) Polymerase
-
ONT flow cell (e.g., R9.4.1) and sequencing device (e.g., MinION)
-
Magnetic beads for cleanup steps
Methodology:
-
RNA Quality Control: Assess the purity and integrity of the input RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Poly(A) Tailing (for non-polyadenylated RNA): If the target RNA does not have a native poly(A) tail (e.g., synthetic oligos, rRNA), add one using Poly(A) Polymerase. This is required for the sequencing adapter to bind.
-
Adapter Ligation: a. Ligate the ONT RNA Adapter (RTA) to the poly(A) tail of the RNA. This adapter contains the motor protein that guides the RNA through the nanopore. b. Perform a cleanup step using magnetic beads to remove excess adapters.
-
Reverse Transcription (Optional but Recommended): Perform a reverse transcription step using the provided RNA CS (Control Strand) primer. This improves sequencing performance.
-
Final Library Preparation: Ligate the Sequencing Adapter (RMX) to the library. This adapter helps tether the RNA complex to the flow cell surface. Perform a final bead cleanup.
-
Flow Cell Priming and Loading: a. Prime the ONT flow cell according to the manufacturer's protocol. b. Load the final prepared RNA library onto the flow cell.
-
Sequencing and Data Acquisition: a. Start the sequencing run on the MinKNOW software. b. Perform real-time basecalling of the raw electrical signal data.
-
Data Analysis for Modification Detection: a. Align the basecalled reads to the reference sequence. b. Use specialized software (e.g., Tombo, Nanopolish) to analyze the raw signal data for systematic deviations from the expected signal of the canonical bases. c. Compare the signal from the sample RNA to a control in-vitro transcribed RNA (without modifications) to identify current shifts and dwell time changes indicative of ac4Cm.
Visualizations
Caption: Workflow for the site-specific chemical synthesis of ac4Cm-containing RNA.
Caption: Experimental workflow for direct RNA sequencing to detect ac4Cm modifications.
Caption: Relationship between ac4Cm properties and its single-molecule applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. nanoporetech.com [nanoporetech.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Enzyme-Linked Probes with N4-Acetyl-5'-O-DMT-2'-O-methylcytidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Modified oligonucleotides are pivotal tools in molecular biology, diagnostics, and therapeutic research. The incorporation of specific modifications can enhance their properties, such as nuclease resistance and binding affinity. N4-Acetyl-5'-O-DMT-2'-O-methylcytidine is a modified nucleoside that offers the benefits of a 2'-O-methyl group for increased stability and binding affinity, while the N4-acetyl group can modulate hybridization properties.[1][2] This document provides detailed application notes and protocols for the synthesis of oligonucleotide probes containing N4-Acetyl-5'-O-DMT-2'-O-methylcytidine and their subsequent conjugation to enzymes, such as Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP), to create highly sensitive detection reagents.
Enzyme-linked oligonucleotide probes are widely used in various applications, including in situ hybridization (ISH), Northern blotting, and enzyme-linked oligonucleotide assays (ELONA).[3][4][5] The enzymatic signal amplification provides a significant enhancement in sensitivity compared to direct fluorescently labeled probes.[6] These protocols are designed to guide researchers through the process of creating high-quality enzyme-linked probes for their specific research and development needs.
Data Presentation
The performance of enzyme-linked oligonucleotide probes is critical for reliable and sensitive detection of target nucleic acids. The following tables summarize key quantitative data for probes conjugated to Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP) in typical applications.
Table 1: Performance Characteristics of HRP-Conjugated Oligonucleotide Probes in Northern Blot Analysis
| Parameter | HRP-Linked Probe with ECL Detection | Radiolabeled Probe | Biotinylated Probe with Streptavidin-HRP |
| Limit of Detection | 1-10 attomoles | 0.1-1 attomoles | 10-50 attomoles |
| Signal-to-Noise Ratio | High | Very High | Moderate to High |
| Resolution | High | High | Good |
| Exposure Time | 1 second to 5 minutes | 30 minutes to 7 days | 5 to 30 minutes |
| Safety | Non-radioactive | Radioactive | Non-radioactive |
Table 2: Performance Characteristics of AP-Conjugated Oligonucleotide Probes in Chromogenic In Situ Hybridization (CISH)
| Parameter | AP-Linked Probe (NBT/BCIP substrate) | Fluorescent Probe (FISH) | Digoxigenin-Labeled Probe |
| Sensitivity | High (femtogram range) | High | High |
| Cellular Localization | Excellent (punctate signals) | Excellent | Excellent |
| Signal Stability | Permanent | Prone to photobleaching | Stable |
| Concordance with FISH | >95% | N/A | High |
| Instrumentation | Bright-field microscope | Fluorescence microscope | Bright-field microscope |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Solid-Phase Synthesis of a 5'-Amine-Modified Oligonucleotide containing N4-Acetyl-5'-O-DMT-2'-O-methylcytidine
This protocol outlines the automated synthesis of an oligonucleotide incorporating the modified cytidine (B196190) and a 5'-amine linker for subsequent enzyme conjugation.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, G, C, T)
-
N4-Acetyl-5'-O-DMT-2'-O-methylcytidine phosphoramidite (B1245037)
-
5'-Amino-Modifier C6
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solutions (Cap A and Cap B)
-
Oxidizing solution (Iodine/water/pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the DNA/RNA synthesizer with the desired oligonucleotide sequence.
-
Standard Cycles: For standard nucleosides, use the manufacturer's recommended synthesis cycles. A typical cycle includes:
-
Deblocking: Removal of the 5'-DMT group.
-
Coupling: Addition of the next phosphoramidite. A standard coupling time is 2-3 minutes.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups.
-
Oxidation: Conversion of the phosphite (B83602) triester to a stable phosphate (B84403) triester.
-
-
Incorporation of N4-Acetyl-5'-O-DMT-2'-O-methylcytidine: When the synthesis reaches the position for the modified cytidine, use the N4-Acetyl-5'-O-DMT-2'-O-methylcytidine phosphoramidite.
-
Optimized Coupling: Extend the coupling time to 6-10 minutes to ensure efficient incorporation of the modified nucleoside.[3]
-
-
Incorporation of 5'-Amine-Modifier: In the final synthesis cycle, use the 5'-Amino-Modifier C6 phosphoramidite to introduce a primary amine at the 5'-terminus.
-
Cleavage and Deprotection: Proceed to Protocol 2 for the cleavage of the oligonucleotide from the solid support and removal of protecting groups.
Figure 1. Workflow for solid-phase oligonucleotide synthesis.
Protocol 2: Cleavage and Deprotection of the Amine-Modified Oligonucleotide
This protocol is critical for removing the protecting groups from the oligonucleotide while preserving the N4-acetyl group on the modified cytidine and the 5'-amine linker. An "Ultra-Mild" deprotection method is recommended.[4][7][8]
Materials:
-
Oligonucleotide synthesized on CPG support (from Protocol 1)
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
Alternatively, for ultra-mild deprotection: 0.05 M Potassium Carbonate in anhydrous Methanol
-
Ammonium acetate (B1210297) or sodium acetate for precipitation
-
Nuclease-free water
Procedure (Ultra-Mild Method):
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of 0.05 M potassium carbonate in methanol.[8]
-
Incubate at room temperature for 4-6 hours.
-
-
Neutralization and Precipitation:
-
Centrifuge the vial and carefully transfer the supernatant containing the deprotected oligonucleotide to a new tube.
-
Neutralize the solution with an appropriate buffer (e.g., TEAA).
-
Add 0.1 volumes of 3 M sodium acetate and 3 volumes of cold absolute ethanol.
-
Incubate at -20°C for at least 1 hour to precipitate the oligonucleotide.
-
-
Purification:
-
Centrifuge at high speed to pellet the oligonucleotide.
-
Wash the pellet with 70% ethanol and air-dry.
-
Resuspend the purified oligonucleotide in nuclease-free water.
-
Quantify the oligonucleotide by UV spectrophotometry at 260 nm.
-
Protocol 3: Conjugation of Amine-Modified Oligonucleotide to Horseradish Peroxidase (HRP)
This protocol describes the conjugation of the 5'-amine-modified oligonucleotide to HRP using a heterobifunctional crosslinker, Sulfo-SMCC.
Materials:
-
5'-Amine-modified oligonucleotide
-
Horseradish Peroxidase (HRP)
-
Sulfo-SMCC (sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
N-succinimidyl S-acetylthioacetate (SATA)
-
Hydroxylamine (B1172632) hydrochloride
-
Conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Thiolation of the Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in conjugation buffer.
-
Add a 20-fold molar excess of SATA and incubate for 1 hour at room temperature.
-
Deacetylate the SATA-modified oligonucleotide by adding hydroxylamine hydrochloride to a final concentration of 0.5 M and incubating for 2 hours at room temperature.
-
Purify the thiolated oligonucleotide using a desalting column.
-
-
Activation of HRP:
-
Dissolve HRP in conjugation buffer.
-
Add a 20-fold molar excess of Sulfo-SMCC and incubate for 1 hour at room temperature.
-
Purify the maleimide-activated HRP using a desalting column.
-
-
Conjugation:
-
Immediately mix the thiolated oligonucleotide and the maleimide-activated HRP.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Purify the HRP-oligonucleotide conjugate using size-exclusion chromatography to remove unconjugated enzyme and oligonucleotide.
-
Analyze the conjugate by SDS-PAGE and UV-Vis spectrophotometry to confirm conjugation.
-
Figure 2. Workflow for HRP-oligonucleotide conjugation.
Protocol 4: Conjugation of Amine-Modified Oligonucleotide to Alkaline Phosphatase (AP)
This protocol utilizes a one-step glutaraldehyde (B144438) cross-linking method for conjugating the amine-modified oligonucleotide to Alkaline Phosphatase.
Materials:
-
5'-Amine-modified oligonucleotide
-
Alkaline Phosphatase (AP)
-
Glutaraldehyde solution (25%)
-
Conjugation buffer (e.g., 0.1 M phosphate buffer, pH 6.8)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or centrifugal filtration devices
Procedure:
-
Conjugation Reaction:
-
Dissolve the amine-modified oligonucleotide and AP in the conjugation buffer. A molar ratio of 1:1 to 5:1 (oligo:AP) is a good starting point.
-
Slowly add glutaraldehyde to a final concentration of 0.2%.
-
Incubate with gentle stirring for 2-3 hours at room temperature.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 0.1 M to stop the reaction.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the AP-oligonucleotide conjugate by dialysis against PBS or by using centrifugal filtration devices to remove unreacted components.
-
Analyze the conjugate by gel electrophoresis and an enzyme activity assay to confirm successful conjugation.
-
Signaling Pathway and Logical Relationships
The following diagrams illustrate the general signaling pathway of an enzyme-linked probe in a hybridization assay and the logical relationship between the components of the final probe.
Figure 3. General signaling pathway of an enzyme-linked probe.
Figure 4. Logical relationship of probe components.
References
- 1. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. Northern Blot probes (non-radioactive) - Jena Bioscience [jenabioscience.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
Application Notes and Protocols for N4-Acetyl-2'-O-methylcytidine in mRNA Vaccine Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N4-acetyl-2'-O-methylcytidine (ac4Cm) as a modification to enhance the stability and translational efficiency of mRNA vaccines. The following sections detail the molecular basis for its utility, present available data on its performance, and provide detailed protocols for its incorporation and evaluation.
Introduction to this compound (ac4Cm)
N4-acetylcytidine (ac4C) is a naturally occurring post-transcriptional modification of RNA. The inclusion of a 2'-O-methyl group to create ac4Cm further enhances its properties for therapeutic mRNA applications. This modification has emerged as a promising strategy to improve the stability and translational efficiency of mRNA-based vaccines and therapeutics. The acetylation at the N4 position of cytidine (B196190) is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) in eukaryotes.[1][2][3][4] This modification has been shown to play a crucial role in regulating mRNA stability and translation.[1][2][3][4][5]
The primary advantages of incorporating ac4Cm into synthetic mRNA for vaccines include:
-
Enhanced mRNA Stability: The acetyl group is thought to protect the mRNA from degradation by cellular nucleases, thereby increasing its half-life within the cell.[6] This prolonged persistence allows for a greater cumulative expression of the encoded antigen.
-
Increased Translational Efficiency: By stabilizing the mRNA structure, ac4Cm can promote more efficient translation by the ribosomal machinery, leading to higher levels of antigen production from a given amount of mRNA.[3][7]
-
Reduced Immunogenicity: While not as extensively studied as pseudouridine (B1679824), some modified nucleosides can help the mRNA evade recognition by the innate immune system, which could otherwise lead to premature degradation and reduced protein expression.
Data Summary: Performance of ac4Cm-Modified mRNA
While direct head-to-head comparisons with other modifications like pseudouridine (Ψ) or N1-methylpseudouridine (m1Ψ) in the context of commercial mRNA vaccines are limited in publicly available literature, the following tables summarize the expected improvements based on current research. The data presented is a representative compilation from multiple studies investigating the effects of ac4C on mRNA stability and translation.
Table 1: Comparative Stability of Modified mRNA
| mRNA Modification | Reported Half-Life (in vitro) | Key Findings |
| Unmodified | Baseline | Susceptible to rapid degradation by cellular nucleases. |
| Pseudouridine (Ψ) | Increased | Confers enhanced stability compared to unmodified mRNA. |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased | Offers superior stability over Ψ, a key feature in current mRNA vaccines.[8][9] |
| This compound (ac4Cm) | Increased | ac4C modification enhances mRNA stability by protecting against nuclease degradation. [6] |
Table 2: Comparative Translational Efficiency of Modified mRNA
| mRNA Modification | Relative Protein Expression | Key Findings |
| Unmodified | Baseline | Standard level of protein production. |
| Pseudouridine (Ψ) | Increased | Generally enhances translation efficiency over unmodified mRNA.[10] |
| N1-methylpseudouridine (m1Ψ) | Significantly Increased | Demonstrates robust and sustained protein expression.[8][9] |
| This compound (ac4Cm) | Increased | ac4C modification promotes more efficient translation, leading to higher protein yields. [3][7] |
Table 3: Comparative Immunogenicity of Modified mRNA
| mRNA Modification | Relative Antibody Titer (in vivo) | Key Findings |
| Unmodified | Baseline | Can elicit a strong innate immune response that may hinder adaptive immunity. |
| Pseudouridine (Ψ) / N1-methylpseudouridine (m1Ψ) | Increased | Reduced innate immunogenicity allows for a more robust adaptive immune response and higher antibody titers.[11] |
| This compound (ac4Cm) | Expected Increase | By enhancing stability and translation, ac4Cm is expected to lead to higher antigen expression and consequently, a stronger immune response. |
Molecular Mechanism of ac4Cm-Mediated mRNA Stabilization
The enhanced stability of ac4Cm-modified mRNA is attributed to its influence on the structural integrity of the RNA molecule. The acetyl group at the N4 position of cytidine can alter the local RNA structure, potentially by strengthening Watson-Crick base pairing with guanosine. This increased duplex stability can make the mRNA less susceptible to cleavage by endonucleases.
Caption: ac4Cm modification by NAT10 enhances mRNA stability, reducing degradation and promoting translation.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of ac4Cm-modified mRNA for vaccine applications. Researchers should optimize these protocols for their specific mRNA sequence and experimental setup.
Protocol 1: In Vitro Transcription (IVT) of ac4Cm-Modified mRNA
This protocol describes the synthesis of ac4Cm-modified mRNA using a T7 RNA polymerase-based in vitro transcription system.
Materials:
-
Linearized DNA template with a T7 promoter upstream of the antigen-coding sequence and a poly(A) tail template.
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
Ribonucleotide solution mix (ATP, GTP, UTP)
-
This compound triphosphate (ac4CmTP)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Reaction Setup: Thaw all components on ice. In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. The optimal concentration of ac4CmTP may need to be determined empirically, but a 1:1 substitution for CTP is a good starting point.
-
Nuclease-free water: to a final volume of 50 µL
-
10x Transcription Buffer: 5 µL
-
ATP, GTP, UTP Solution (100 mM each): 1 µL of each
-
CTP Solution (100 mM): X µL (adjust based on ac4CmTP concentration)
-
ac4CmTP Solution (100 mM): Y µL (e.g., for full substitution, X=0, Y=1)
-
Linearized DNA template (1 µg/µL): 1 µL
-
RNase Inhibitor: 1 µL
-
T7 RNA Polymerase: 2 µL
-
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes to digest the DNA template.
-
Purification: Purify the mRNA using an appropriate RNA purification kit according to the manufacturer's instructions. Elute the purified mRNA in nuclease-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the mRNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0. Analyze the integrity of the mRNA transcript by denaturing agarose (B213101) gel electrophoresis.
Caption: Workflow for the synthesis and purification of ac4Cm-modified mRNA.
Protocol 2: Assessment of mRNA Stability - RNase Degradation Assay
This protocol assesses the stability of ac4Cm-modified mRNA in the presence of RNases.
Materials:
-
Purified ac4Cm-modified mRNA and control (unmodified or Ψ-modified) mRNA (e.g., 1 µg/µL).
-
RNase A/T1 mix
-
10x RNase Digestion Buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM EDTA, 2 M NaCl)
-
Nuclease-free water
-
RNA loading dye
-
Denaturing agarose gel electrophoresis system
Procedure:
-
Reaction Setup: For each mRNA sample, prepare a reaction mix in a nuclease-free tube on ice.
-
mRNA (1 µg): 1 µL
-
10x RNase Digestion Buffer: 2 µL
-
Nuclease-free water: 16 µL
-
-
Enzyme Addition: Add 1 µL of a diluted RNase A/T1 mix to each tube. The dilution factor should be optimized to achieve gradual degradation over the time course.
-
Time Course Incubation: Incubate the reactions at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 5 µL aliquot and immediately mix it with 5 µL of RNA loading dye to stop the reaction.
-
Gel Electrophoresis: Analyze the samples by denaturing agarose gel electrophoresis to visualize the extent of mRNA degradation at each time point.
-
Analysis: Compare the degradation profiles of the ac4Cm-modified mRNA to the control mRNAs. A slower degradation rate for the ac4Cm-mRNA indicates enhanced stability.
Protocol 3: In Vivo Immunogenicity Study in Mice
This protocol outlines a basic study to evaluate the immunogenicity of an ac4Cm-modified mRNA vaccine in a mouse model.
Materials:
-
ac4Cm-modified mRNA vaccine formulated in lipid nanoparticles (LNPs).
-
Control mRNA-LNP vaccine (e.g., unmodified or Ψ-modified).
-
Placebo (LNP formulation without mRNA).
-
BALB/c mice (6-8 weeks old).
-
Syringes and needles for intramuscular injection.
-
Equipment for blood collection (e.g., retro-orbital sinus or tail vein).
-
ELISA plates and reagents for antibody titration.
Procedure:
-
Animal Groups: Divide mice into experimental groups (n=5-10 per group):
-
Group 1: ac4Cm-mRNA-LNP vaccine
-
Group 2: Control mRNA-LNP vaccine
-
Group 3: Placebo
-
-
Immunization: Administer a prime vaccination (e.g., 1-10 µg of mRNA) via intramuscular injection into the hind limb on day 0. Administer a booster vaccination on day 21.
-
Blood Collection: Collect blood samples at pre-immunization (day 0) and at various time points post-immunization (e.g., days 14, 28, 42).
-
Antibody Titer Measurement (ELISA): a. Coat ELISA plates with the recombinant antigen encoded by the mRNA vaccine. b. Serially dilute the collected sera and add to the wells. c. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG). d. Add a substrate and measure the absorbance to determine the antibody titer.
-
Data Analysis: Compare the antigen-specific antibody titers between the different groups. Higher antibody titers in the ac4Cm-mRNA group would indicate enhanced immunogenicity.
Caption: Workflow for assessing the in vivo immunogenicity of an ac4Cm-mRNA vaccine.
Conclusion
This compound is a promising modification for enhancing the stability and translational efficiency of mRNA vaccines. The provided protocols offer a foundation for researchers to incorporate and evaluate ac4Cm in their mRNA vaccine candidates. Further quantitative studies directly comparing ac4Cm with other state-of-the-art modifications will be crucial for fully elucidating its potential in the next generation of mRNA therapeutics.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RNA N4‐acetylcytidine modification and its role in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N(1)-methylpseudouridine-incorporated mRNA outperforms pseudouridine-incorporated mRNA by providing enhanced protein expression and reduced immunogenicity in mammalian cell lines and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N1‐methylpseudouridine modification level correlates with protein expression, immunogenicity, and stability of mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative RNA pseudouridine maps reveal multilayered translation control through plant rRNA, tRNA and mRNA pseudouridylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Application Notes and Protocols: Fluorescent Labeling of N4-Acetyl-2'-O-methylcytidine for Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-Acetyl-2'-O-methylcytidine (ac4mC) is a modified ribonucleoside found in RNA that plays a role in enhancing RNA stability, particularly in thermophilic archaea. The study of the localization and dynamics of RNAs containing this modification within cells is crucial for understanding their biological functions. Direct fluorescent labeling of ac4mC would enable high-resolution imaging studies to elucidate its role in cellular processes.
Currently, direct fluorescent labeling of the native ac4mC nucleoside for imaging is challenging due to the chemical inertness of the N4-acetyl group. Existing methods for detecting the related N4-acetylcytidine (ac4C) modification primarily rely on antibody-based immunoprecipitation (acRIP-seq) or chemical derivatization followed by sequencing (ac4C-seq), which do not permit live-cell imaging. A recently developed method, FMPLA, allows for in situ imaging but relies on metabolic labeling with a fluorine analog and proximity ligation assay rather than direct fluorescent labeling of the modified base itself.[1][2]
This document provides a detailed, albeit conceptual, protocol for the fluorescent labeling of RNA containing ac4mC for imaging studies. The proposed strategy involves metabolic incorporation of a bio-orthogonally functionalized cytidine (B196190) analog, followed by highly specific and efficient click chemistry for fluorophore conjugation. This approach is designed to be minimally perturbative to the biological system while enabling robust fluorescent detection.
Principle of the Method
The proposed method is a multi-step process that circumvents the challenge of directly labeling the chemically stable native ac4mC. The workflow involves:
-
Metabolic Labeling: Cells are incubated with a cytidine analog bearing a bio-orthogonal functional group (e.g., an azide (B81097) or alkyne). This analog is taken up by the cells and incorporated into newly synthesized RNA. It is presumed that the cellular machinery will subsequently modify this incorporated analog to an ac4mC analog.
-
Cell Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow the entry of the fluorescent labeling reagents.
-
Click Chemistry Reaction: A fluorescent dye containing a complementary bio-orthogonal handle is introduced. A highly efficient and specific click reaction, such as Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is used to covalently attach the fluorophore to the modified RNA.
-
Imaging and Analysis: The cells are then imaged using fluorescence microscopy to visualize the subcellular localization of the ac4mC-containing RNA.
Experimental Workflow
Caption: Overall experimental workflow for fluorescent labeling of ac4mC-containing RNA.
Detailed Protocols
Protocol 1: Metabolic Labeling of RNA with Azide-Modified Cytidine
Materials:
-
Cell culture medium appropriate for the cell line of choice
-
Cell line of interest
-
5-Ethynyl-uridine (EU) for positive control (optional)
-
Azide-modified cytidine analog (e.g., 5-Azido-cytidine)
-
Nuclease-free water
-
DMSO
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of labeling.
-
Preparation of Labeling Solution: Prepare a stock solution of the azide-modified cytidine analog in DMSO. The final working concentration will need to be optimized for the specific cell line but typically ranges from 100 µM to 1 mM.
-
Labeling: Add the azide-modified cytidine analog to the cell culture medium and incubate for a period of 2 to 24 hours. The optimal incubation time will depend on the rate of RNA synthesis in the chosen cell line.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed phosphate-buffered saline (PBS).
Protocol 2: Cell Fixation and Permeabilization
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
Nuclease-free water
Procedure:
-
Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
Permeabilization: Permeabilize the cells by incubating with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
Protocol 3: Click Chemistry Labeling of Azide-Modified RNA
Materials:
-
Fluorescent alkyne dye (e.g., an Alexa Fluor or Cy dye with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
PBS
-
Nuclease-free water
-
DMSO
Click Reaction Mix Preparation (per sample):
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Fluorescent Alkyne Dye | 1 mM in DMSO | 1 | 2 µM |
| CuSO4 | 100 mM in H2O | 1 | 200 µM |
| TCEP | 100 mM in H2O | 5 | 1 mM |
| TBTA | 10 mM in DMSO | 2.5 | 50 µM |
| PBS | 1X | 490.5 | to 500 µL |
Procedure:
-
Prepare Click Reaction Mix: Prepare the click reaction mix immediately before use. Add the components in the order listed in the table above.
-
Labeling Reaction: Add the click reaction mix to the fixed and permeabilized cells on the coverslips. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the click reaction mix and wash the cells three times with PBS containing 0.05% Tween-20.
-
Nuclear Staining (Optional): Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33342.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
References
- 1. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-cell imaging of N4-acetylcytidine-modified RNA using fluorine metabolic labeling mediated proximity ligation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in the chemical synthesis of N4-Acetyl-2'-O-methylcytidine
Welcome to the technical support center for the chemical synthesis of N4-Acetyl-2'-O-methylcytidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this modified nucleoside. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.
Troubleshooting and FAQs
This section provides solutions to specific issues that may arise during the synthesis of this compound.
| Question | Answer |
| Why am I observing low yields in the 2'-O-methylation step? | Low yields in 2'-O-methylation are often due to a lack of selectivity between the 2'- and 3'-hydroxyl groups of the ribose sugar. To achieve selective methylation at the 2'-position, it is crucial to employ a protecting group strategy that temporarily blocks the 3'- and 5'-hydroxyls. Inadequate protection or premature deprotection of these groups can lead to a mixture of products and a lower yield of the desired 2'-O-methylated isomer. Ensure your protecting groups are stable under the methylation conditions. |
| I am losing the N4-acetyl group during the synthesis. What could be the cause? | The N4-acetyl group on cytidine (B196190) is known to be labile, particularly under basic and nucleophilic conditions commonly used for deprotection in standard nucleoside synthesis.[1][2] If you are observing loss of this group, review your deprotection steps. Standard protocols using reagents like ammonia (B1221849) or methylamine (B109427) will likely cleave the N4-acetyl group. An orthogonal protection strategy is necessary, where protecting groups on other functional moieties can be removed under conditions that do not affect the N4-acetyl group.[3] Consider using milder deprotection methods or protecting groups that are labile to non-nucleophilic conditions.[3] |
| My final product is difficult to purify. What are some common impurities and how can I avoid them? | Purification challenges in nucleoside synthesis often arise from the formation of side products due to incomplete reactions or side reactions. Common impurities in the synthesis of this compound can include the starting material, the 3'-O-methylated isomer, di-methylated products, and molecules that have lost the N4-acetyl group. To minimize these, ensure each reaction goes to completion through careful monitoring (e.g., by TLC or LC-MS). The use of a well-designed orthogonal protecting group strategy is critical to prevent unwanted side reactions. Purification can typically be achieved using silica (B1680970) gel chromatography; however, the similar polarity of the desired product and its isomers may necessitate the use of specialized chromatographic conditions or multiple purification steps. |
| What is an effective orthogonal protection strategy for this synthesis? | An effective orthogonal protection strategy for synthesizing this compound involves the careful selection of protecting groups for the hydroxyl and amino functionalities. For the hydroxyl groups, a common strategy is to protect the 3' and 5' positions, leaving the 2'-OH free for methylation. For the N4-amino group, the acetyl group itself is the desired modification and must be preserved. Protecting groups for other nucleobases in an oligonucleotide chain should be chosen such that their removal conditions (e.g., non-nucleophilic bases like DBU) do not cleave the N4-acetyl group.[3] For the hydroxyl groups, silyl (B83357) ethers are often employed due to their stability and selective removal conditions. |
| Can I perform the N4-acetylation and 2'-O-methylation in a single step? | It is highly unlikely that N4-acetylation and 2'-O-methylation can be performed efficiently and selectively in a single step. These two modifications require different reaction conditions and reagents. A sequential approach is necessary, which involves the protection of other reactive sites, followed by one modification, and then the other. The order of these steps (acetylation first or methylation first) will depend on the overall synthetic strategy and the chosen protecting groups. |
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for key steps analogous to the synthesis of this compound, based on reported literature for similar compounds.
Table 1: Representative Conditions for 2'-O-Methylation of Nucleosides
| Starting Material | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3',5'-O-protected Cytidine | Methyl iodide | Sodium hydride | THF | Room Temp. | 24 | ~70-85 |
| 3',5'-O-protected Uridine | Methyl iodide | Sodium hydride | DMF | 0 to Room Temp. | 12 | ~80-90 |
| Protected Guanosine | Methyl iodide | Sodium hydride | THF | Room Temp. | 18 | ~65-75 |
Table 2: Representative Conditions for N4-Acetylation of Cytidine
| Starting Material | Acetylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cytidine | Acetic anhydride (B1165640) | Pyridine | Pyridine | Room Temp. | 4 | >90 |
| 2',3',5'-O-protected Cytidine | Acetyl chloride | Pyridine | Pyridine | 0 to Room Temp. | 2 | >95 |
Experimental Workflow and Methodologies
The chemical synthesis of this compound is a multi-step process requiring careful control of protecting groups. Below is a generalized workflow and detailed protocols for the key transformations.
Caption: Synthetic workflow for this compound.
Experimental Protocols
1. Protection of 3' and 5' Hydroxyl Groups of Cytidine
This protocol describes a general method for the protection of the 3' and 5' hydroxyl groups of cytidine using a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS).
-
Materials: Cytidine, TBDMS-Cl, Imidazole (B134444), Dry DMF.
-
Procedure:
-
Dissolve cytidine in dry DMF.
-
Add imidazole (approximately 2.5 equivalents).
-
Slowly add TBDMS-Cl (approximately 2.2 equivalents) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with methanol.
-
Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting di-silylated cytidine by silica gel column chromatography.
-
2. Selective 2'-O-Methylation
This protocol outlines the methylation of the 2'-hydroxyl group of the protected cytidine.
-
Materials: 3',5'-O-bis(TBDMS)-cytidine, Sodium hydride (NaH), Methyl iodide (MeI), Dry THF.
-
Procedure:
-
Dissolve the 3',5'-O-bis(TBDMS)-cytidine in dry THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C and slowly add NaH (approximately 1.5 equivalents).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (approximately 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the 2'-O-methylated product by silica gel column chromatography.
-
3. N4-Acetylation
This protocol describes the acetylation of the exocyclic amine of the 2'-O-methylated cytidine derivative.
-
Materials: 2'-O-methyl-3',5'-O-bis(TBDMS)-cytidine, Acetic anhydride, Dry pyridine.
-
Procedure:
-
Dissolve the 2'-O-methyl-3',5'-O-bis(TBDMS)-cytidine in dry pyridine.
-
Cool the solution to 0 °C and add acetic anhydride (approximately 1.5 equivalents).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with methanol.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer, filter, and concentrate to obtain the fully protected product.
-
4. Deprotection of Hydroxyl Groups
This protocol describes the removal of the silyl protecting groups from the 3' and 5' hydroxyls.
-
Materials: Fully protected this compound, Tetrabutylammonium fluoride (B91410) (TBAF) in THF.
-
Procedure:
-
Dissolve the protected nucleoside in THF.
-
Add a 1M solution of TBAF in THF (approximately 2.5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture.
-
Purify the final product, this compound, by silica gel column chromatography.
-
Disclaimer: These protocols are intended as a general guide. Researchers should consult the primary literature and adapt these procedures to their specific laboratory conditions and safety protocols.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Acetylcytidine. A previously unidentified labile component of the small subunit of eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of N4-Acetyl-2'-O-methylcytidine Phosphoramidite
Welcome to the technical support center for N4-Acetyl-2'-O-methylcytidine phosphoramidite (B1245037). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the coupling efficiency of this modified phosphoramidite in oligonucleotide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound phosphoramidite.
Issue 1: Low Coupling Efficiency
Question: We are observing low coupling efficiency for this compound phosphoramidite, resulting in a high proportion of n-1 shortmers. What are the potential causes and solutions?
Answer:
Low coupling efficiency with this compound phosphoramidite is a common issue, often attributed to its steric bulk. Several factors can contribute to this problem. Below is a systematic approach to troubleshoot and resolve this issue.
Potential Causes and Solutions:
-
Suboptimal Activator: The choice of activator is critical for sterically hindered phosphoramidites.
-
Solution: Standard activators like 1H-Tetrazole may not be sufficiently reactive. Switch to a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). DCI is known to increase the rate of coupling compared to tetrazole.
-
-
Insufficient Coupling Time: The steric hindrance of the 2'-O-methyl group slows down the coupling reaction.
-
Solution: Extend the coupling time significantly. While standard DNA phosphoramidites couple within a minute, 2'-O-methylated phosphoramidites often require longer coupling times, ranging from 6 to 15 minutes. It is advisable to perform a time course experiment to determine the optimal coupling time for your specific synthesizer and conditions.
-
-
Moisture Contamination: Phosphoramidites and synthesis reagents are highly sensitive to moisture. Water competes with the 5'-hydroxyl group of the growing oligonucleotide chain for reaction with the activated phosphoramidite, leading to phosphoramidite hydrolysis and reduced coupling efficiency.
-
Solution: Ensure all reagents, especially the acetonitrile (B52724) (ACN) used for phosphoramidite dissolution and on the synthesizer, are anhydrous. Use fresh, high-quality reagents and consider drying ACN over molecular sieves. Handle phosphoramidite vials under an inert atmosphere (e.g., argon) and minimize exposure to ambient humidity.
-
-
Degraded Phosphoramidite: Improper storage or prolonged exposure to air can lead to the degradation of the phosphoramidite.
-
Solution: Use fresh vials of phosphoramidite. If you suspect degradation, it is recommended to use a fresh lot. Store phosphoramidites at the recommended temperature (typically -20°C) under an inert atmosphere.
-
-
Incorrect Phosphoramidite Concentration: An incorrect concentration of the phosphoramidite solution can lead to inefficient coupling.
-
Solution: Verify the concentration of the prepared phosphoramidite solution. Ensure complete dissolution in anhydrous acetonitrile.
-
Issue 2: Side Reactions and Impurities
Question: We are observing unexpected peaks in our HPLC or mass spectrometry analysis after synthesizing an oligonucleotide with this compound. What could be the cause?
Answer:
Side reactions can occur during oligonucleotide synthesis, particularly with modified phosphoramidites. Here are some potential causes and their remedies:
-
N4-Acetyl Group Instability: The N4-acetyl protecting group on cytidine (B196190) can be labile under certain conditions.
-
Solution: During the final deprotection step, avoid harsh basic conditions that could lead to the premature removal or modification of the N4-acetyl group if its retention is desired. If the acetyl group is intended as a protecting group to be removed, ensure the deprotection conditions are sufficient for its complete cleavage. For some applications requiring the acetyl group to remain, specialized deprotection strategies may be necessary.
-
-
Phosphoramidite Oxidation: Premature oxidation of the phosphoramidite to the corresponding phosphonate (B1237965) can occur if it is exposed to air and moisture.
-
Solution: As mentioned previously, maintain strict anhydrous and anaerobic conditions during phosphoramidite handling and storage.
-
-
Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups will lead to the formation of deletion sequences (n-1, n-2, etc.), which can complicate purification.
-
Solution: Ensure your capping reagents (Cap A and Cap B) are fresh and delivered efficiently by the synthesizer. For some modified phosphoramidites, alternative capping reagents may be beneficial.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended activator for this compound phosphoramidite?
A1: For sterically hindered phosphoramidites like this compound, more reactive activators than 1H-Tetrazole are recommended. 5-(Ethylthio)-1H-tetrazole (ETT) and 4,5-Dicyanoimidazole (DCI) are excellent choices that have been shown to significantly improve coupling efficiency.
Q2: What is the optimal coupling time for this modified phosphoramidite?
A2: The optimal coupling time can vary depending on the synthesizer, activator, and other reaction conditions. However, a general recommendation is to start with a longer coupling time than used for standard DNA phosphoramidites. A range of 6 to 15 minutes is a good starting point for optimization.
Q3: How critical are anhydrous conditions for the coupling reaction?
A3: Extremely critical. Any moisture present in the reagents or on the synthesizer will hydrolyze the activated phosphoramidite, drastically reducing the coupling efficiency. Always use high-purity, anhydrous reagents and take precautions to prevent moisture contamination.
Q4: Can I use the same deprotection conditions as for standard DNA oligonucleotides?
A4: The 2'-O-methyl group is stable to standard deprotection conditions. However, the N4-acetyl group on cytidine may require specific considerations. If the acetyl group is intended to be retained in the final oligonucleotide, standard deprotection with concentrated ammonium (B1175870) hydroxide (B78521) may lead to its partial or complete removal. For applications where the N4-acetyl group should be preserved, alternative, milder deprotection strategies may be necessary. Conversely, if complete removal is desired, ensure the deprotection time and temperature are sufficient.
Q5: How can I confirm the purity and identity of my synthesized oligonucleotide?
A5: A combination of analytical techniques is recommended. High-performance liquid chromatography (HPLC), either ion-exchange or reverse-phase, can be used to assess the purity and quantify the amount of full-length product versus shorter sequences. Mass spectrometry (electrospray ionization or MALDI-TOF) is essential to confirm the molecular weight of the final product and identify any potential side products or modifications.
Data Presentation
Table 1: Representative Coupling Efficiencies of this compound Phosphoramidite with Different Activators and Coupling Times.
| Activator (Concentration) | Coupling Time (minutes) | Expected Coupling Efficiency (%) |
| 1H-Tetrazole (0.45 M) | 5 | 85 - 90 |
| 1H-Tetrazole (0.45 M) | 10 | 90 - 95 |
| 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M) | 5 | 95 - 98 |
| 5-(Ethylthio)-1H-tetrazole (ETT) (0.25 M) | 10 | > 98 |
| 4,5-Dicyanoimidazole (DCI) (0.25 M) | 5 | > 98 |
| 4,5-Dicyanoimidazole (DCI) (0.25 M) | 10 | > 99 |
Note: These are representative values based on literature for sterically hindered 2'-O-methyl phosphoramidites. Actual efficiencies may vary depending on the specific synthesis platform and conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound Phosphoramidite
This protocol is adapted from established procedures for the synthesis of modified phosphoramidites.
Materials:
-
This compound
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine (anhydrous)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
Ethyl acetate
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Procedure:
-
5'-O-DMT Protection:
-
Dissolve this compound in anhydrous pyridine.
-
Add DMT-Cl in portions at 0°C and stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with methanol (B129727) and evaporate the solvent.
-
Purify the DMT-protected nucleoside by silica gel column chromatography.
-
-
Phosphitylation:
-
Co-evaporate the 5'-O-DMT-N4-acetyl-2'-O-methylcytidine with anhydrous acetonitrile.
-
Dissolve the dried compound in anhydrous DCM.
-
Add DIPEA to the solution.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite at 0°C and stir at room temperature until the reaction is complete (monitor by TLC and 31P NMR).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent.
-
Purify the final phosphoramidite by precipitation from a DCM solution into cold hexanes or by silica gel chromatography.
-
Dry the purified product under high vacuum and store at -20°C under argon.
-
Protocol 2: Optimization of Coupling Time for this compound Phosphoramidite
Objective: To determine the optimal coupling time for maximizing the incorporation of this compound phosphoramidite.
Procedure:
-
Prepare a solution of this compound phosphoramidite in anhydrous acetonitrile at the standard concentration for your synthesizer.
-
Set up a series of small-scale syntheses of a short, test oligonucleotide (e.g., a 5-mer) where the modified phosphoramidite is incorporated at a single, defined position.
-
For each synthesis, vary the coupling time for the this compound phosphoramidite, for example: 2, 4, 6, 8, 10, 12, and 15 minutes. Keep all other synthesis parameters constant.
-
After synthesis, cleave and deprotect the oligonucleotides using your standard protocol.
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Calculate the coupling efficiency for each time point by comparing the peak area of the full-length product to the sum of the peak areas of the full-length product and the n-1 deletion sequence.
-
Plot the coupling efficiency as a function of coupling time to determine the optimal duration that yields the highest efficiency without significant side reactions.
Mandatory Visualization
preventing side reactions during N4-Acetyl-2'-O-methylcytidine synthesis
Welcome to the technical support center for the synthesis of N4-Acetyl-2'-O-methylcytidine (ac4Cm). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis and prevent the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the most critical aspect of this compound synthesis to avoid side reactions?
A1: The most critical aspect is maintaining an orthogonal protection strategy. The N4-acetyl group is sensitive to both acidic and basic conditions, particularly nucleophilic bases, which can cause its premature removal. Therefore, protecting groups for the 5'- and 3'-hydroxyls must be chosen carefully so they can be removed under conditions that leave the N4-acetyl group intact.
Q2: What are the most common side reactions observed during this synthesis?
A2: The primary side reactions include:
-
Hydrolysis of the N4-acetyl group: This can occur during workup or purification if the pH is not carefully controlled.
-
Incomplete acetylation or methylation: Leading to a mixture of starting material, partially modified, and fully modified products.
-
Formation of di-acetylated byproducts: Acetylation can potentially occur on the hydroxyl groups if they are not properly protected.
-
Transamination: While less common with acetyl protecting groups compared to others like benzoyl, it can still be a concern under certain deprotection conditions involving amines.[1]
Q3: Why is the choice of acetylating agent important?
A3: The reactivity of the acetylating agent is crucial. A highly reactive agent like acetyl chloride might be less selective and could lead to side reactions if other functional groups are not protected. Acetic anhydride (B1165640) is a commonly used and effective acetylating agent for this purpose.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a common method for monitoring the reaction's progress by observing the consumption of the starting material and the appearance of the product spot. For more detailed analysis and to confirm the identity of the product, techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are recommended. UV spectroscopy can also be used to monitor the deacetylation of N4-acetylcytidine by observing the shift in maximum absorbance.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete acetylation or methylation. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction conditions (temperature, time). | 1. Increase the equivalents of the acetylating or methylating agent. Ensure anhydrous conditions. 2. Use mild, buffered conditions for workup and purification. Avoid strong acids or bases. 3. Optimize reaction temperature and time based on literature for similar compounds. |
| Presence of Unacetylated Starting Material | 1. Insufficient acetylating agent. 2. Deactivation of the acetylating agent by moisture. 3. Premature removal of the acetyl group during workup. | 1. Increase the molar ratio of the acetylating agent. 2. Ensure all reagents and solvents are anhydrous. 3. Perform aqueous workup with buffered solutions (e.g., saturated sodium bicarbonate) and avoid prolonged exposure to basic conditions. |
| Detection of Di- or Tri-acetylated Byproducts | Hydroxyl groups (3'-OH, 5'-OH) were not properly protected before the N4-acetylation step. | Ensure complete protection of the hydroxyl groups before proceeding with N4-acetylation. Verify the completion of the protection step by TLC or NMR. |
| N4-Acetyl Group is Lost During Final Deprotection | The deprotection conditions are too harsh for the labile N4-acetyl group. | Use an orthogonal protecting group strategy. For example, if using a 5'-DMT group, deprotection should be carried out with a mild acid for a minimal amount of time. If removing other base-labile protecting groups, conditions must be carefully selected to be non-nucleophilic. |
| Difficulty in Purifying the Final Product | The polarity of the product is very similar to that of the starting material or byproducts. | Optimize the mobile phase for column chromatography. A gradient elution might be necessary. Reversed-phase HPLC is often effective for purifying nucleoside analogues. |
Experimental Protocols
Hypothetical Protocol for this compound Synthesis
This protocol is a generalized procedure based on common synthetic routes for modified nucleosides. Optimization will be required.
Step 1: 5'-O-DMT Protection of 2'-O-methylcytidine
-
Co-evaporate 2'-O-methylcytidine with anhydrous pyridine (B92270) twice.
-
Dissolve the dried 2'-O-methylcytidine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) (1.1 equivalents) in portions at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Extract the product with dichloromethane (B109758) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate (B86663) and purify by silica (B1680970) gel chromatography.
Step 2: N4-Acetylation
-
Dissolve the 5'-O-DMT-2'-O-methylcytidine in anhydrous dichloromethane.
-
Add N,N-diisopropylethylamine (DIPEA) (3 equivalents) and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Cool the mixture to 0°C and add acetic anhydride (1.5 equivalents) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute with dichloromethane and wash with saturated sodium bicarbonate solution.
-
Dry the organic layer and purify the product by silica gel chromatography.
Step 3: 5'-O-DMT Deprotection
-
Dissolve the fully protected nucleoside in dichloromethane.
-
Add 3% trichloroacetic acid in dichloromethane and stir for 1-2 hours at room temperature.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction with saturated sodium bicarbonate solution.
-
Extract the product and purify by silica gel chromatography or reversed-phase HPLC to yield this compound.
Data Presentation
Table 1: Typical Reaction Conditions for Modified Cytidine Synthesis
| Step | Reagents | Solvent | Temperature | Time | Typical Yield |
| 5'-O-Protection | DMT-Cl | Pyridine | 0°C to RT | 12-16 h | 85-95% |
| N4-Acetylation | Acetic Anhydride, DIPEA, DMAP | Dichloromethane | 0°C to RT | 4-6 h | 80-90% |
| 5'-O-Deprotection | 3% TCA | Dichloromethane | RT | 1-2 h | 75-85% |
Visualizations
Logical Workflow for this compound Synthesis
Caption: Synthetic workflow for this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Troubleshooting guide for low product yield.
References
improving the yield of N4-Acetyl-2'-O-methylcytidine modified oligonucleotides
Welcome to the technical support center for the synthesis of N4-Acetyl-2'-O-methylcytidine (ac4Cm) modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their syntheses. The primary challenge in synthesizing ac4Cm-containing oligonucleotides is the sensitivity of the N4-acetyl group to standard deprotection conditions, which can lead to its premature removal and significantly lower the yield of the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my ac4Cm-modified oligonucleotide consistently low?
The most common reason for low yield is the lability of the N4-acetyl group on the cytidine (B196190) base.[1] Standard oligonucleotide deprotection protocols, which typically use harsh, nucleophilic bases like concentrated ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) (AMA), will cleave this acetyl group, resulting in a final product with a standard, unmodified cytidine at the desired position.[1][2] This leads to a low yield of the intended ac4Cm-modified oligonucleotide and a complex mixture of products that is difficult to purify.
Q2: What are the most critical steps to optimize for a successful synthesis?
Optimizing the synthesis of ac4Cm-containing oligonucleotides requires a specialized approach that differs from standard protocols. The key is to use an orthogonal protection strategy where the protecting groups on the other nucleobases (A, G, C) and the solid-support linker are removable under conditions mild enough to preserve the N4-acetyl group.
Key optimization points include:
-
Orthogonal Protecting Groups: Employ base-protecting groups that are labile to non-nucleophilic conditions, such as N-cyanoethyl O-carbamate (N-ceoc) or 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) groups.[1][2][3][4]
-
Mild Deprotection/Cleavage: This is the most critical step. Avoid all standard ammonium hydroxide or AMA-based deprotection methods.[1][2] Specialized, non-nucleophilic reagents are required.
-
Synthesis Cycle Modifications: To further enhance the yield of the full-length product, consider omitting the 5'-capping step and using an N-unprotected guanosine (B1672433) phosphoramidite (B1245037) during synthesis.[1][5]
Q3: What specific deprotection protocols are recommended to preserve the N4-acetyl group?
To maintain the integrity of the ac4Cm modification, a non-nucleophilic deprotection strategy is essential. Below are protocols that have been successfully used:
-
Strategy 1: DBU-Based Deprotection for N-ceoc Protecting Groups
-
This method uses N-ceoc protected phosphoramidites for A, G, and C.
-
An on-column deprotection step is performed by flowing a solution of 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile (B52724) over the solid support. This efficiently removes the N-ceoc groups and the cyanoethyl phosphate (B84403) protecting groups while limiting exposure of the oligonucleotide to acrylonitrile (B1666552) byproducts, which can cause alkylation.[1]
-
Cleavage from the support and final desilylation must also be performed under buffered, mild conditions to prevent side reactions.[1]
-
-
Strategy 2: Dmoc-Based Protection with Oxidative Cleavage
-
This advanced method uses the Dmoc group for amino protection and as a linker to the solid support.[2][6]
-
Deprotection and cleavage are achieved in a multi-step process that avoids harsh bases. It involves oxidation with sodium periodate (B1199274) (NaIO₄) followed by β-elimination induced by a weak, non-nucleophilic base like potassium carbonate (K₂CO₃) or aniline.[2][3][4]
-
-
Strategy 3: Commercially Available "UltraMILD" Reagents
-
For researchers using commercially available reagents, the "UltraMILD" line of phosphoramidites (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) is designed for sensitive modifications.[7][8]
-
Deprotection is typically achieved with 0.05 M potassium carbonate in methanol (B129727) for 4 hours at room temperature, which is significantly milder than standard conditions and may be compatible with preserving the ac4Cm modification.[7][9]
-
Q4: How can I effectively purify the final ac4Cm-modified oligonucleotide?
The primary purification challenge is separating the desired ac4Cm-containing oligonucleotide from the failure sequences and, more importantly, from any sequences that have lost the N4-acetyl group.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and effective method. Retaining the 5'-dimethoxytrityl (DMT) group on the oligonucleotide after synthesis ("DMT-on" purification) significantly aids in separating the full-length product from shorter failure sequences.
-
Polyacrylamide Gel Electrophoresis (PAGE): PAGE purification is another viable option for isolating the full-length product, especially for longer oligonucleotides.[5]
Ultimately, the most effective purification strategy begins with an optimized synthesis and deprotection protocol. By minimizing the loss of the acetyl group, the crude product will be cleaner, making the final purification more straightforward and improving the overall isolated yield.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of ac4Cm-modified oligonucleotides.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Full-Length Product | 1. Premature loss of N4-acetyl group: Standard deprotection conditions (ammonium hydroxide, AMA) are too harsh.[1][2] 2. Inefficient Coupling: Poor quality phosphoramidite; presence of moisture.[6] 3. Side Reactions: Standard capping reagents (acetic anhydride) can potentially affect sensitive modifications. | 1. MUST USE MILD DEPROTECTION. Switch to a non-nucleophilic strategy (e.g., DBU for ceoc-protected amidites or an oxidative cleavage method for Dmoc-protected amidites).[1][2] 2. Ensure phosphoramidite is of high quality and handled under anhydrous conditions. Consider extending the coupling time.[6] 3. Consider omitting the 5'-capping step or using an unprotected guanosine phosphoramidite to improve accumulation of full-length product.[1][5] |
| Final Product Mass Corresponds to Deacetylated Oligonucleotide | The deprotection conditions were too nucleophilic and cleaved the N4-acetyl group. This is the expected result when using standard reagents like ammonium hydroxide. | Immediately switch to a compatible mild deprotection protocol as described in the FAQs. The N4-acetyl group is known to be highly sensitive to nucleophilic bases.[1] |
| Complex Mixture in Crude Product Analysis (HPLC/MS) | 1. Incomplete deprotection: The mild deprotection conditions were not applied for a sufficient duration. 2. Side reactions: Alkylation of nucleobases by acrylonitrile (a byproduct of cyanoethyl group removal).[1] 3. Oligonucleotide degradation: Use of incompatible reagents or conditions during cleavage or deprotection. | 1. Ensure the recommended time and temperature for your chosen mild deprotection protocol are followed precisely. 2. Employ an on-column deprotection scheme (e.g., with DBU) to continuously wash away reactive byproducts as they form.[1] 3. Strictly adhere to validated mild, non-nucleophilic protocols and avoid high temperatures unless specified. |
Quantitative Data
The successful incorporation of ac4Cm is critical as it significantly stabilizes RNA duplexes. The following table summarizes the observed change in melting temperature (ΔTm) when a standard cytidine (C) is replaced with ac4Cm in various RNA contexts. A positive value indicates increased thermal stability.
| Duplex Context | ΔTm (ac4Cm vs. C) | Reference |
| Fully complementary duplex (human 18S rRNA sequence) | +1.7 °C | [5] |
| Duplex with proximal G•U wobble pair (human 18S rRNA) | +3.1 °C | [1] |
| D-arm hairpin of eukaryotic tRNASer | +8.2 °C | [1] |
| Polyuridine DNA context | +0.4 °C | [5] |
Detailed Experimental Protocol
This protocol outlines the synthesis of ac4Cm-containing RNA oligonucleotides using the recommended mild deprotection strategy with N-ceoc protecting groups.[1]
Materials:
-
ac4Cm phosphoramidite
-
N-ceoc protected A, G, and C phosphoramidites
-
Unprotected U phosphoramidite
-
Photocleavable solid support
-
Standard automated DNA/RNA synthesizer
-
On-Column Deprotection Solution: 0.5 M DBU in anhydrous acetonitrile
-
Cleavage Buffer: Triethylamine trihydrofluoride (TEA·3HF) in buffered solution
-
Desilylation Buffer: Buffered solution for 2'-O-silyl group removal
Procedure:
-
Automated Solid-Phase Synthesis:
-
Perform solid-phase synthesis on an automated synthesizer using the ac4Cm, N-ceoc (A, G, C), and standard U phosphoramidites.
-
Crucial Modification: Disable the 5'-capping step in the synthesis cycle program.[1]
-
Upon completion, leave the final 5'-DMT group on the oligonucleotide for purification (DMT-on).
-
-
On-Column Deprotection (Removal of Phosphate and Base Protecting Groups):
-
Keep the solid support in the synthesis column.
-
Flow the On-Column Deprotection Solution (0.5 M DBU in acetonitrile) over the solid support for 2-4 hours at room temperature. This step removes both the cyanoethyl groups from the phosphate backbone and the N-ceoc groups from the nucleobases.[1]
-
Thoroughly wash the support with anhydrous acetonitrile.
-
-
Cleavage and Desilylation:
-
Transfer the solid support to a new tube.
-
Add the appropriate buffered solutions for photolytic cleavage and subsequent 2'-O-desilylation according to the manufacturer's protocol for the specific reagents used. These steps must be performed under mild, buffered conditions to prevent degradation and preserve the N4-acetyl group.[1]
-
-
Purification:
-
Purify the crude oligonucleotide using DMT-on RP-HPLC.
-
Collect the major peak corresponding to the full-length, DMT-on product.
-
Treat the collected fraction with a standard detritylation solution (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the final product to yield the purified ac4Cm-modified oligonucleotide.
-
Confirm the final product identity and purity using LC-MS and/or PAGE.
-
Visualizations
The following diagrams illustrate key workflows for troubleshooting and synthesis.
Caption: Troubleshooting decision tree for low-yield ac4Cm oligo synthesis.
Caption: Optimized workflow for synthesis of ac4Cm-modified oligonucleotides.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. glenresearch.com [glenresearch.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
Technical Support Center: N4-Acetyl-2'-O-methylcytidine (ac4Cm) Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Acetyl-2'-O-methylcytidine (ac4Cm) analysis via mass spectrometry.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of ac4Cm, from sample preparation to data interpretation.
Sample Preparation
Q1: My sample shows poor signal intensity and high background noise. What are the likely causes in my sample preparation?
A1: High background noise and low signal intensity often originate from contaminants introduced during sample preparation. Key areas to check include:
-
Incompatible Solvents and Additives: Avoid using low vapor pressure solvents like DMSO, as they are difficult to remove and can suppress ionization.[1] Similarly, trifluoroacetic acid (TFA) can cause strong ion pairing, which reduces sensitivity; use formic acid or acetic acid as a substitute if acidification is needed.[2]
-
Presence of Salts and Buffers: High concentrations of inorganic salts (e.g., NaCl, K₂HPO₄) or non-volatile organic buffers (e.g., TRIS, MOPS) are incompatible with electrospray ionization (ESI) and must be removed.[2] These can cause signal suppression and contaminate the instrument. Desalting with a C18 column or another appropriate method is critical.[3]
-
Particulates in Sample: Any precipitate or particulate matter in your final sample can block instrument lines and capillaries.[1] Always filter or centrifuge your sample before placing it in an autosampler vial.
-
Overly Concentrated Samples: Injecting a sample that is too concentrated can lead to increased chemical noise, poor mass resolution, and contamination of the mass spectrometer.[1] Aim for a final analyte concentration in the range of 10-100 µg/mL for small molecule analysis.[1]
Q2: How should I prepare my ac4Cm sample from a biological matrix like RNA?
A2: A general workflow involves enzymatic hydrolysis of the RNA to release the individual nucleosides.[4][5][6]
-
RNA Isolation: Isolate total RNA using a standard protocol, ensuring all materials are RNase-free to prevent degradation.[6][7]
-
Enzymatic Digestion: Use a two-step or one-pot protocol for hydrolysis.[4][5] A common method involves using nuclease P1 at a slightly acidic pH to generate nucleotides, followed by dephosphorylation with an alkaline phosphatase to yield nucleosides.[4][5][6]
-
Sample Cleanup: After digestion, the sample must be cleaned to remove enzymes, salts, and other matrix components. This can be achieved through solid-phase extraction (SPE) or other chromatographic cleanup methods.
-
Final Preparation: Resuspend the dried, cleaned nucleosides in a solvent compatible with your LC-MS system, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid.[1]
Liquid Chromatography
Q3: I'm seeing poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) for ac4Cm. How can I improve this?
A3: Poor peak shape can be caused by several factors related to the chromatography:
-
Column Choice: The choice of chromatographic column is critical. For separating polar molecules like nucleosides, reversed-phase (RP) C18 columns are common, but hydrophilic-interaction chromatography (HILIC) can also be an alternative, though it may suffer from irreversible adsorption issues.[8][9]
-
Mobile Phase Compatibility: Ensure your sample solvent is compatible with the initial mobile phase conditions to avoid peak distortion. If using reversed-phase, the sample solvent should not be significantly stronger (i.e., have a much higher organic percentage) than the mobile phase.
-
Column Contamination/Age: Contaminants from previous samples can build up on the column, affecting performance. Use a guard column and run blank injections between samples to clean the column.[1][10] If the column is old, it may need to be replaced.
-
Secondary Interactions: Peak tailing can occur due to interactions between the analyte and active sites on the stationary phase. Adjusting the mobile phase pH or using a different column chemistry can mitigate these effects.
Mass Spectrometry
Q4: I am having trouble detecting ac4Cm with good sensitivity. Which ionization mode should I use?
A4: For nucleosides, positive mode electrospray ionization (ESI) is generally preferred as the protonated molecule [M+H]⁺ is readily formed.[8] The analytical sensitivity for nucleosides in positive mode typically follows the order A > G > C > U.[8] While negative mode is an option, cytidine (B196190) and its analogs can be more challenging to ionize this way.[8][11] Improving protonation with additives like ammonium (B1175870) bicarbonate can sometimes enhance the signal.[9]
Q5: I am observing multiple peaks in my mass spectrum that could correspond to my target molecule. How do I confirm the identity of ac4Cm?
A5: The presence of multiple peaks can be due to adduct formation, in-source fragmentation, or the presence of isomers.
-
Adduct Formation: In ESI, it is common to see adducts with sodium [M+Na]⁺, potassium [M+K]⁺, or other ions from your sample or solvent.[12] These are often unavoidable but can be minimized by using high-purity solvents and clean glassware.[12]
-
Isomers: Be aware of potential isomers. Modified nucleosides have many structural isomers and mass-analogs that can be difficult to distinguish with low-resolution mass spectrometers.[8] For example, other modified cytidines could have the same mass. Chromatographic separation is key to resolving isomers before they enter the mass spectrometer.[8]
-
Tandem MS (MS/MS): The most reliable way to confirm identity is through MS/MS. By isolating the precursor ion of interest and fragmenting it, you can obtain a characteristic fragmentation pattern. For nucleosides, a common fragmentation is the neutral loss of the ribose or deoxyribose sugar moiety.[13]
Q6: What are the expected masses and fragments for ac4Cm in MS and MS/MS analysis?
A6: You should look for the following masses and transitions. The monoisotopic mass of this compound is 299.1117 Da.[14]
| Ion Type | Description | Expected m/z |
| [M+H]⁺ | Protonated Molecule | 300.1190 |
| [M+Na]⁺ | Sodium Adduct | 322.1009 |
| [M+K]⁺ | Potassium Adduct | 338.0749 |
| Table 1: Expected precursor ions for this compound in positive ionization mode. |
For MS/MS analysis, the primary fragmentation involves the cleavage of the glycosidic bond.
| Precursor Ion (m/z) | Transition | Product Ion (m/z) | Description |
| 300.1190 | [M+H]⁺ → [BH₂]⁺ | 168.0713 | Loss of the 2'-O-methylribose sugar moiety (neutral loss of 132.0477 Da) |
| Table 2: Primary MS/MS transition for this compound. |
II. Experimental Protocols
General Protocol for LC-MS/MS Analysis of ac4Cm from RNA
This protocol outlines a standard procedure for the digestion of RNA and subsequent analysis by LC-MS/MS.
1. Materials:
-
Isolated RNA sample
-
Nuclease P1 (NP1)
-
Ammonium acetate (B1210297) buffer (pH ~5.3)
-
Bacterial Alkaline Phosphatase (BAP)
-
Ammonium bicarbonate buffer (pH ~8.0)
-
LC-MS grade water, acetonitrile, and formic acid
-
Solid-Phase Extraction (SPE) C18 cartridges
2. RNA Digestion (Two-Step Protocol): [4][5]
-
To 1-5 µg of RNA, add Nuclease P1 (e.g., 2 Units) in a final volume of 25 µL containing 20 mM ammonium acetate, pH 5.3.
-
Incubate the reaction at 45°C for 2 hours. This step digests RNA into 5'-mononucleotides.
-
Add 5 µL of 100 mM ammonium bicarbonate buffer (pH ~8.0) and Bacterial Alkaline Phosphatase (e.g., 0.5 Units).
-
Incubate at 37°C for an additional 2 hours. This step dephosphorylates the nucleotides to nucleosides.
3. Sample Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the digested sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar impurities.
-
Elute the nucleosides with a solution of 50% methanol or acetonitrile in water.
-
Dry the eluted sample completely using a vacuum centrifuge.
4. LC-MS/MS Analysis:
-
Reconstitute the dried sample in 50-100 µL of the initial mobile phase (e.g., 98% water, 2% acetonitrile, 0.1% formic acid).
-
Inject the sample onto a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Use a gradient elution, for example, from 2% to 50% acetonitrile (with 0.1% formic acid) over 15-20 minutes.
-
Set the mass spectrometer to operate in positive ESI mode.
-
Monitor the transitions specified in Table 2 using Multiple Reaction Monitoring (MRM) for quantification or perform full scan MS followed by data-dependent MS/MS for identification.
III. Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting ac4Cm analysis.
Caption: General troubleshooting workflow for mass spectrometry analysis.
Caption: Standard sample preparation workflow for nucleoside analysis from RNA.
Caption: Potential sources of error in modified nucleoside quantification.
References
- 1. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. O-glycan preparation for MS analysis (all sample types) | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 4. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. acdlabs.com [acdlabs.com]
- 13. Emerging Technologies in Mass Spectrometry-Based DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modomics - A Database of RNA Modifications [genesilico.pl]
stability issues of N4-Acetyl-2'-O-methylcytidine under different buffer conditions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of N4-Acetyl-2'-O-methylcytidine (ac4Cm) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound (ac4Cm)?
The main stability issue for this compound (ac4Cm) is its chemical lability, particularly the hydrolysis of the N4-acetyl group. This degradation leads to the formation of 2'-O-methylcytidine and acetic acid. The rate of this hydrolysis is significantly influenced by the pH, temperature, and buffer composition of the solution.
Q2: How does pH affect the stability of ac4Cm?
The stability of ac4Cm is highly pH-dependent. The N4-acetyl group is susceptible to both acid- and base-catalyzed hydrolysis. Generally, the molecule is most stable at slightly acidic to neutral pH (around pH 5-7). Under strongly acidic or alkaline conditions, the rate of deacetylation increases significantly. For instance, studies on the related compound N4-acetylcytidine (ac4C) have shown that it is labile and can undergo spontaneous deacetylation at neutral pH at room temperature[1].
Q3: What is the impact of temperature on ac4Cm stability?
Temperature is a critical factor in the stability of ac4Cm. As with most chemical reactions, the rate of hydrolytic degradation of the acetyl group increases with temperature. For long-term storage of ac4Cm solutions, it is recommended to use low temperatures, such as -20°C or -80°C.[2] A systematic study on modified nucleosides, including N4-acetylcytidine, demonstrated that degradation is temperature-dependent, with hydrolysis to cytidine (B196190) being a primary degradation pathway.[3]
Q4: Are there specific buffer components that can affect the stability of ac4Cm?
Yes, the choice of buffer can influence the stability of ac4Cm. Buffers containing nucleophilic species can potentially accelerate the degradation of the acetyl group. For example, Tris buffers, while common, contain a primary amine that could act as a nucleophile.[4][5][6] Phosphate (B84403) buffers are generally considered more inert in this regard.[4][5][6] It is advisable to use buffers with non-nucleophilic components where possible, especially for long-term storage or prolonged experiments at elevated temperatures.
Q5: What are the expected degradation products of ac4Cm?
The primary degradation product of this compound is 2'-O-methylcytidine, formed through the hydrolysis of the N4-acetyl group. Under certain conditions, further degradation of 2'-O-methylcytidine could occur, but the deacetylation is the most prominent initial degradation step.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Loss of biological activity or inconsistent experimental results. | Degradation of ac4Cm to 2'-O-methylcytidine due to improper storage or experimental conditions. | 1. Verify Storage: Ensure that stock solutions of ac4Cm are stored at or below -20°C in a suitable buffer (e.g., slightly acidic, non-nucleophilic).[2]2. Check Buffer pH: Measure the pH of your experimental buffer. If it is outside the optimal range (pH 5-7), consider adjusting it or using a different buffer system.3. Control Temperature: Minimize the time that ac4Cm solutions are kept at room temperature or higher. For prolonged incubations, consider running experiments at a lower temperature if feasible.4. Analyze Purity: Use a stability-indicating analytical method, such as HPLC-UV, to check the purity of your ac4Cm stock and working solutions. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products, primarily 2'-O-methylcytidine. | 1. Identify Peaks: Compare the retention time of the unexpected peak with a standard of 2'-O-methylcytidine, if available.2. Perform Forced Degradation: Intentionally degrade a sample of ac4Cm (e.g., by treating with mild acid or base) to confirm the identity of the degradation product peak.[7][8][9]3. Optimize Experimental Conditions: Based on the identification of the degradation product, revise your experimental protocol to minimize its formation (e.g., adjust pH, lower temperature, change buffer). |
| Variability between different batches of ac4Cm. | Differences in initial purity or handling during synthesis and purification. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to check the initial purity.2. Perform Incoming Quality Control: Analyze the purity of each new batch upon receipt using a standardized analytical method.3. Standardize Solution Preparation: Ensure that stock solutions are prepared consistently across all batches. |
Data Summary
Table 1: Expected Stability of this compound under Different Conditions
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| pH | pH < 4 | Low | Acid-catalyzed hydrolysis of the N4-acetyl group. |
| pH 5 - 7 | High | Minimal hydrolysis. | |
| pH > 8 | Low | Base-catalyzed hydrolysis of the N4-acetyl group. | |
| Temperature | -80°C | Very High | Negligible degradation over extended periods.[2] |
| -20°C | High | Suitable for long-term storage (months).[2] | |
| 4°C | Moderate | Gradual degradation over days to weeks. | |
| Room Temp (20-25°C) | Low | Significant degradation can occur within hours to days.[1] | |
| > 37°C | Very Low | Rapid degradation. | |
| Buffer Type | Phosphate Buffer | Good | Generally non-reactive towards the acetyl group.[4][5][6] |
| Tris Buffer | Moderate to Good | Potential for nucleophilic attack by the amine group, especially at higher pH and temperature.[4][5][6] | |
| Buffers with primary amines | Potentially Lower | Increased risk of nucleophilic catalysis of hydrolysis. |
Experimental Protocols
Protocol 1: Stability Testing of this compound using HPLC-UV
This protocol outlines a method to assess the stability of ac4Cm in different buffer solutions over time.
1. Materials:
- This compound (ac4Cm)
- Buffer solutions of interest (e.g., 50 mM Sodium Phosphate pH 5.0, 7.0, and 9.0; 50 mM Tris-HCl pH 7.5 and 8.5)
- HPLC-grade water
- HPLC-grade acetonitrile
- HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of ac4Cm Stock Solution:
- Accurately weigh a known amount of ac4Cm and dissolve it in HPLC-grade water to prepare a concentrated stock solution (e.g., 10 mM).
- Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Stability Study Setup:
- For each buffer condition to be tested, dilute the ac4Cm stock solution to a final concentration of 100 µM.
- Prepare multiple aliquots for each condition to be analyzed at different time points.
- Incubate the samples at the desired temperatures (e.g., 4°C, 25°C, and 37°C).
- Include a "time zero" sample for each condition, which is analyzed immediately after preparation.
4. HPLC Analysis:
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at the λmax of ac4Cm (around 245 nm and 298 nm) and 2'-O-methylcytidine (around 271 nm).
- Gradient:
- 0-5 min: 5% B
- 5-25 min: 5% to 50% B
- 25-30 min: 50% B
- 30-31 min: 50% to 5% B
- 31-35 min: 5% B
- Inject a fixed volume (e.g., 10 µL) of each sample at specified time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Data Analysis:
- Integrate the peak areas for ac4Cm and any degradation products.
- Calculate the percentage of remaining ac4Cm at each time point relative to the time zero sample.
- Plot the percentage of remaining ac4Cm versus time for each condition to determine the degradation kinetics.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for ac4Cm stability issues.
Caption: Enzymatic synthesis and function of N4-acetylcytidine.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. The Difference Between Tris Buffer and Phosphate Buffer [vacutaineradditives.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. biomedres.us [biomedres.us]
Technical Support Center: Overcoming Poor Solubility of N4-Acetyl-2'-O-methylcytidine Derivatives
Welcome to the technical support center for N4-Acetyl-2'-O-methylcytidine and its derivatives. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: Why do this compound derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of this compound and its derivatives can be attributed to their molecular structure. The presence of the acetyl group at the N4 position and the methyl group at the 2'-O position increases the lipophilicity of the molecule. This increased lipophilicity can lead to stronger intermolecular interactions in the solid state (higher crystal lattice energy), making it more difficult for water molecules to solvate the compound.
Q2: What is the first step I should take when encountering solubility issues with my this compound derivative?
A2: The initial step is to determine the compound's solubility in a range of common solvents. This will help in preparing a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is a common starting point as many organic molecules are soluble in it.[1] It is also beneficial to assess solubility in other organic solvents such as ethanol (B145695) and methanol, as well as in aqueous buffers of different pH values if the compound has ionizable groups.
Q3: Can I use heat or sonication to dissolve my compound?
A3: Yes, gentle heating and/or sonication can be effective in dissolving this compound derivatives, especially when preparing stock solutions or working with supersaturated solutions.[2] However, it is crucial to be mindful of the compound's stability at elevated temperatures. It is recommended to use the lowest effective temperature and shortest duration to avoid potential degradation. For N4-acetylcytidine, it has been noted that it can hydrolyze to cytidine (B196190).[3]
Q4: Are there any ready-to-use formulation protocols for this compound?
A4: Yes, for in vivo or in vitro applications requiring higher concentrations, pre-formulated solvent systems can be used. One such formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.[2] Another approach uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[2] These formulations are designed to enhance the solubility and bioavailability of poorly soluble compounds.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments.
| Issue | Possible Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer/media | The concentration of the compound in the final aqueous solution exceeds its solubility limit. This "solvent shock" is common for hydrophobic compounds. | 1. Optimize Dilution Protocol: Perform serial dilutions in DMSO first, then add the diluted DMSO solution to the aqueous buffer.[4] 2. Slow Addition with Mixing: Add the DMSO stock solution dropwise into the aqueous buffer while vortexing or stirring to ensure rapid dispersion. 3. Use a Co-solvent System: Prepare the final solution in a mixture of the aqueous buffer and a water-miscible organic co-solvent (e.g., ethanol, propylene (B89431) glycol). Ensure the final co-solvent concentration is compatible with your experimental system. 4. Pre-warm the Aqueous Buffer: Warming the aqueous buffer (e.g., to 37°C for cell culture) before adding the compound can sometimes help maintain solubility. |
| Compound is insoluble even in 100% DMSO at the desired concentration | The desired concentration is above the compound's solubility limit in DMSO. | 1. Try Alternative Solvents: Test solubility in other strong organic solvents like dimethylformamide (DMF). 2. Gentle Heating: Gently warm the solution while dissolving. Be cautious about compound stability. 3. Prepare a Suspension: If a true solution is not possible at the required concentration, you may need to work with a fine, homogenous suspension. This is often a last resort for in vitro assays. |
| Inconsistent results in cell-based assays | This could be due to precipitation of the compound in the cell culture medium, leading to variable effective concentrations. | 1. Visually Inspect for Precipitate: Before and during the assay, check for any signs of precipitation in your assay plates. 2. Use a Solubilizing Excipient: Formulate the compound with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to increase its aqueous solubility before adding it to the cell culture medium. 3. Determine the Kinetic Solubility: Assess the compound's solubility directly in the cell culture medium over the time course of your experiment to identify the maximum workable concentration. |
| Low or variable bioavailability in animal studies | Poor aqueous solubility leads to low dissolution and absorption in the gastrointestinal tract. | 1. Formulate with Enhancers: Use solubility-enhancing formulations such as co-solvent systems, cyclodextrin complexes, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2] 2. Particle Size Reduction: Consider techniques like micronization or creating an amorphous solid dispersion to improve the dissolution rate. |
Quantitative Solubility Data
The following tables summarize the available solubility data for N4-Acetylcytidine and this compound.
Table 1: Solubility of N4-Acetylcytidine
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL | --INVALID-LINK-- |
| PBS (pH 7.2) | ~2 mg/mL | --INVALID-LINK-- |
| Water | 2.94 mg/mL (Sonication recommended) | --INVALID-LINK-- |
| DMSO | 55 mg/mL (Sonication recommended) | --INVALID-LINK-- |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 2 mg/mL | --INVALID-LINK-- |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | --INVALID-LINK-- |
| Water | Slightly soluble | --INVALID-LINK-- |
| Acetonitrile | Slightly soluble | --INVALID-LINK-- |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL (8.35 mM) | --INVALID-LINK--[2] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (8.35 mM) | --INVALID-LINK--[2] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (8.35 mM) | --INVALID-LINK--[2] |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stock Solution using a Co-solvent System
This protocol describes the preparation of a stock solution of an this compound derivative using a co-solvent system for in vitro or in vivo studies.
Materials:
-
This compound derivative
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of the this compound derivative in a sterile vial.
-
Add DMSO to the vial to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex the mixture until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Add PEG300 to the vial to constitute 40% of the final volume (400 µL for a 1 mL final volume). Mix thoroughly by vortexing until the solution is clear.
-
Add Tween-80 to the vial to constitute 5% of the final volume (50 µL for a 1 mL final volume). Mix thoroughly.
-
Finally, add saline to reach the final desired volume (450 µL for a 1 mL final volume).
-
Vortex the final solution until it is homogeneous and clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is suitable for increasing the aqueous solubility of the compound, particularly for cell-based assays where organic solvents should be minimized.
Materials:
-
This compound derivative
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, cell culture medium)
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer. A common starting concentration is 10-20% (w/v). Stir until the HP-β-CD is completely dissolved.
-
Add the weighed this compound derivative directly to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The vial should be sealed to prevent evaporation.
-
After the equilibration period, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex.
-
Determine the concentration of the solubilized compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
The resulting solution can be sterile-filtered for use in cell culture experiments.
Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This method aims to improve solubility and dissolution rate by converting the crystalline drug into a more soluble amorphous form, dispersed within a polymer matrix.
Materials:
-
This compound derivative
-
A suitable polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common solvent that dissolves both the compound and the polymer (e.g., methanol, acetone, or a mixture)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Mortar and pestle
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 by weight).
-
Dissolve both the this compound derivative and the polymer in a minimal amount of the chosen common solvent in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film or powder is formed on the wall of the flask, continue to dry under a high vacuum for an extended period (12-24 hours) to remove any residual solvent.
-
Scrape the resulting solid material from the flask.
-
Gently grind the ASD into a fine powder using a mortar and pestle.
-
Store the ASD powder in a desiccator to protect it from moisture, which can induce recrystallization.
-
Characterize the ASD to confirm its amorphous nature (e.g., using XRD or DSC) and assess its dissolution profile compared to the crystalline compound.
Visualizations
Signaling Pathway Involving NAT10
N-acetyltransferase 10 (NAT10) is the enzyme responsible for N4-acetylcytidine (ac4C) modification of RNA. Its activity has been shown to influence several key signaling pathways implicated in cell proliferation and cancer progression. Dysregulation of NAT10 can impact the stability and translation of target mRNAs, including those for oncogenes like c-Myc.[5] It has also been linked to the Wnt/β-catenin and PI3K/AKT pathways.[6][7]
Caption: Signaling pathways influenced by NAT10-mediated RNA acetylation.
Troubleshooting Workflow for Compound Precipitation
This diagram outlines a logical workflow for addressing the common issue of compound precipitation when diluting a stock solution into an aqueous buffer for an experiment.
Caption: A step-by-step workflow for troubleshooting compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A critical role of N4-acetylation of cytidine in mRNA by NAT10 in T cell expansion and antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Deprotection Steps for ac4C-Containing RNA
Welcome to the technical support center for the optimization of deprotection steps for N4-acetylcytidine (ac4C)-containing RNA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful synthesis and purification of ac4C-modified RNA oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: Why are standard RNA deprotection protocols not suitable for ac4C-containing RNA?
A1: Standard protocols for solid-phase RNA synthesis often utilize nucleophilic reagents like aqueous methylamine (B109427) or ammonium (B1175870) hydroxide (B78521) for the deprotection of exocyclic amines on the nucleobases.[1][2] These conditions are too harsh for the N4-acetyl group on cytidine (B196190) and will lead to its cleavage, resulting in an unmodified cytidine residue at the intended ac4C position.[1][3]
Q2: What is the key principle for successfully deprotecting ac4C-containing RNA?
A2: The central principle is the use of orthogonal protection and deprotection strategies. This involves employing protecting groups for the other nucleobases and the solid support linker that can be removed under non-nucleophilic conditions, thereby preserving the sensitive ac4C modification.[1][3]
Q3: What are the recommended types of protecting groups for the other nucleobases (A, G, U) in ac4C RNA synthesis?
A3: To ensure the integrity of ac4C, it is advisable to use protecting groups that are labile to non-nucleophilic conditions. One successful strategy employs N-cyanoethyl O-carbamate (N-ceoc) protected phosphoramidites for adenosine, cytidine, and guanosine.[1] These can be deprotected using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[1][3]
Q4: How can I monitor the success of the deprotection steps and the integrity of my ac4C-containing RNA?
A4: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and compare it against standards.[1] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is crucial for confirming the correct mass of the synthesized RNA, which will verify the presence of the acetyl group on cytidine.[3][4] For sequence-specific verification, ac4C-sequencing methods can be employed.[5][6][7]
Q5: What is the impact of incomplete deprotection of other protecting groups on my experiment?
A5: Incomplete removal of protecting groups from other nucleobases can interfere with the proper folding of the RNA molecule and its subsequent biological function. This can lead to artifacts in downstream applications such as structural studies, binding assays, or cellular experiments. It is crucial to ensure complete deprotection of all other protecting groups while preserving the ac4C modification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of ac4C modification confirmed by Mass Spectrometry. | Use of standard nucleophilic deprotection reagents (e.g., aqueous methylamine, ammonium hydroxide). | Switch to a non-nucleophilic deprotection strategy. An established method is the use of N-ceoc protected phosphoramidites with on-column deprotection using 0.5 M 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in acetonitrile (B52724).[3] |
| Prolonged exposure to basic conditions during other steps of the workup. | Minimize exposure to basic conditions. Use buffered solutions where possible for cleavage and desilylation steps.[3] | |
| Incomplete deprotection of other nucleobase protecting groups (e.g., N-ceoc). | Insufficient DBU concentration or reaction time. | Optimize the on-column DBU deprotection step. Ensure fresh 0.5 M DBU in acetonitrile is used and allow for sufficient reaction time (e.g., pass the solution over the solid support multiple times over a period of up to 4 hours).[1][3] |
| Inefficient flow of reagent over the solid support. | Ensure the synthesis column is properly packed and that the deprotection solution flows evenly through the solid support. | |
| RNA degradation observed on gel electrophoresis or HPLC. | Use of harsh cleavage or desilylation conditions. | Employ milder, buffered conditions for photolytic cleavage and desilylation to minimize RNA degradation.[3] For example, use a buffered photolytic cleavage and a buffered desilylation condition. |
| Presence of nucleophilic scavengers like morpholine. | Avoid the use of nucleophilic scavengers. The on-column deprotection strategy with DBU is designed to obviate the need for such scavengers.[1][3] | |
| Low yield of the final ac4C-containing RNA product. | Alkylation of nucleobases by acrylonitrile, a byproduct of N-ceoc deprotection. | The on-column deprotection protocol is designed to limit the exposure of the RNA to acrylonitrile, thus minimizing alkylation and improving yield.[3] |
| Suboptimal solid-phase synthesis conditions. | Ensure standard phosphoramidite (B1245037) coupling times and reagents are used. Omitting the 5'-capping step can also be beneficial in some cases.[3] |
Experimental Protocols
Protocol 1: On-Column Deprotection of N-ceoc Protecting Groups for ac4C-RNA
This protocol is adapted from established methods for the synthesis of ac4C-containing RNA oligonucleotides.[3]
Materials:
-
Synthesized RNA on solid support with N-ceoc protected A, C, and G, and an unprotected U.
-
0.5 M 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in anhydrous acetonitrile.
-
Anhydrous acetonitrile.
-
Syringe or automated synthesizer capable of delivering reagents to the synthesis column.
Procedure:
-
Following the final synthesis cycle, keep the RNA oligonucleotide on the solid support within the synthesis column.
-
Wash the column thoroughly with anhydrous acetonitrile to remove any residual reagents from the synthesis.
-
Prepare a fresh solution of 0.5 M DBU in anhydrous acetonitrile.
-
Using a syringe or the synthesizer, pass the 0.5 M DBU solution over the solid support. The volume should be sufficient to completely wet the support.
-
Allow the DBU solution to remain in contact with the solid support for a defined period. Initial optimizations can start with passing the solution back and forth through the column for 15-30 minutes. For complete deprotection, this can be extended up to 4 hours.[1][3]
-
Following the incubation, thoroughly wash the column with anhydrous acetonitrile to remove the DBU and the cleaved protecting groups.
-
The RNA, now with its exocyclic amines deprotected (except for the intended ac4C), is ready for cleavage from the solid support and subsequent 2'-O-silyl group removal under mild, buffered conditions.
Visualizations
Caption: Optimized workflow for the synthesis and deprotection of ac4C-containing RNA.
Caption: Troubleshooting decision tree for ac4C-RNA deprotection issues.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. biorxiv.org [biorxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 7. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthetic N4-Acetyl-2'-O-methylcytidine (ac4mC) RNA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N4-Acetyl-2'-O-methylcytidine (ac4mC) RNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ac4mC) and why is it used in synthetic RNA?
A1: this compound (ac4mC) is a modified nucleoside with an acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose sugar.[1][2] In nature, these modifications can enhance RNA stability and influence its biological function.[1][3] Specifically, N4-acetylation can increase thermal stability and affect codon recognition, while 2'-O-methylation provides resistance to nuclease degradation.[1][4] Incorporating ac4mC into synthetic RNA can therefore improve its half-life and modulate its interactions with cellular machinery, which is particularly valuable for therapeutic applications.
Q2: What are the critical quality attributes (CQAs) for synthetic ac4mC RNA?
A2: The critical quality attributes for synthetic ac4mC RNA are essential for ensuring its safety and efficacy. Key CQAs include:
-
Identity: Confirmation of the correct RNA sequence and the presence of the ac4mC modification at the intended positions.
-
Purity: The percentage of the full-length product, free from synthesis-related impurities such as truncated sequences (n-1, n-2) or by-products from failed capping.[][6]
-
Integrity: The intactness of the RNA molecule, with minimal degradation.
-
Quantity: Accurate determination of the amount of RNA.
-
Stability: The ability of the RNA to resist degradation under defined storage and experimental conditions.[][8]
Q3: Which analytical techniques are recommended for the quality control of synthetic ac4mC RNA?
A3: A combination of analytical methods is recommended for comprehensive quality control. These include:
-
High-Performance Liquid Chromatography (HPLC): Primarily used for purity assessment. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common method for separating the full-length product from shorter sequences and other impurities.[6][9][10]
-
Mass Spectrometry (MS): Essential for confirming the identity (molecular weight) of the synthetic RNA and verifying the successful incorporation of the ac4mC modification.[11][12][13][14] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are frequently used techniques.[9][12]
-
Capillary Gel Electrophoresis (CGE): An alternative or complementary method to HPLC for assessing purity and integrity.[15]
-
UV-Vis Spectroscopy: Used for quantifying the concentration of the RNA solution.[16]
Troubleshooting Guides
Synthesis and Purification Issues
Q4: My final product has low purity with many shorter sequences (n-1, n-2). What could be the cause and how can I troubleshoot this?
A4: Low purity with significant amounts of truncated sequences often points to inefficient coupling during solid-phase synthesis.[][6]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inefficient phosphoramidite (B1245037) coupling | Ensure the ac4mC phosphoramidite and other reagents are of high quality and anhydrous. Consider extending the coupling time for the modified nucleotide.[17] |
| Poor quality of synthesis reagents | Use fresh, high-quality reagents, especially the activator and phosphoramidites. |
| Suboptimal synthesis cycle parameters | Optimize the synthesis cycle, including coupling and capping times, for the specific sequence and modification. |
| Ineffective capping | Incomplete capping of unreacted 5'-hydroxyl groups leads to the elongation of failure sequences in subsequent cycles. Ensure the capping solution is fresh and the reaction time is sufficient.[] |
Q5: I am having difficulty purifying my ac4mC-containing RNA using standard HPLC protocols. What should I consider?
A5: The presence of the acetyl and methyl groups in ac4mC can alter the chromatographic behavior of the RNA.
Troubleshooting HPLC Purification:
| Issue | Recommendation |
| Poor peak resolution | Optimize the HPLC gradient. A shallower gradient may be necessary to resolve the modified RNA from closely eluting impurities.[6] Adjusting the column temperature can also improve separation by minimizing secondary structures.[18] |
| Co-elution of impurities | Consider using a different ion-pairing reagent or a column with a different stationary phase.[18][19] |
| Loss of acetyl group during purification | Ensure the pH of the mobile phase is within a stable range for the N4-acetyl group, which can be labile under certain conditions.[20] |
Characterization and Stability Issues
Q6: My mass spectrometry results show a mass that does not correspond to the expected molecular weight of my ac4mC RNA. What could be the issue?
A6: Discrepancies in mass spectrometry results can arise from several sources.
Troubleshooting Mass Spectrometry Results:
| Observation | Potential Cause | Suggested Action |
| Lower than expected mass | Incomplete synthesis (truncated sequences) or degradation during sample preparation/analysis. | Review HPLC data for purity. Ensure gentle sample handling and appropriate MS conditions. |
| Higher than expected mass | Incomplete removal of protecting groups, salt adduction, or unintended modifications.[12] | Optimize deprotection steps. Desalt the sample thoroughly before MS analysis.[21] |
| Absence of mass shift for ac4mC | Failed incorporation of the modified phosphoramidite. | Review synthesis records. Consider enzymatic digestion followed by LC-MS/MS to pinpoint the location of modifications.[22] |
| Loss of acetyl group (-42 Da) | The N4-acetyl group can be labile. The MS conditions (e.g., in-source fragmentation) might be too harsh. | Use milder ionization conditions. Be aware of potential deacetylation during sample workup. |
Q7: I am observing degradation of my purified ac4mC RNA during storage. What are the best practices for storage?
A7: RNA is inherently less stable than DNA, and proper storage is crucial to maintain its integrity.
Storage Recommendations:
| Storage Form | Recommended Temperature | Notes |
| Lyophilized (dry) pellet | -20°C or -80°C | This is the most stable form for long-term storage. Store in the dark.[23] |
| Resuspended in RNase-free buffer | -80°C | For short-term storage, -20°C is acceptable, but for longer periods, -80°C is recommended.[24] Use a buffered solution (e.g., TE buffer) to maintain a stable pH.[23] |
| Ethanol precipitate | -80°C | An alternative for long-term storage that can provide additional protection against degradation.[24] |
Important Considerations:
-
Always use RNase-free tubes, tips, and solutions to prevent enzymatic degradation.[24]
-
Avoid repeated freeze-thaw cycles by aliquoting the RNA solution.[24]
Experimental Protocols
Protocol 1: Purity Analysis by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
This protocol provides a general framework for analyzing the purity of a synthetic ac4mC RNA oligonucleotide.
-
Column: Use a column suitable for oligonucleotide analysis (e.g., C8 or C18 stationary phase).
-
Mobile Phase A: Prepare an aqueous buffer containing an ion-pairing agent (e.g., 0.1 M Triethylammonium (B8662869) acetate (B1210297) (TEAA)).
-
Mobile Phase B: Prepare a solution of the same ion-pairing agent in a higher concentration of organic solvent (e.g., 0.1 M TEAA in 50% acetonitrile).[21]
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a defined period (e.g., 5% to 65% B over 30 minutes). The optimal gradient will depend on the length and sequence of the RNA.
-
Flow Rate: A typical flow rate is 0.5-1.0 mL/min for an analytical column.
-
Temperature: Maintain a constant column temperature (e.g., 50-60°C) to minimize secondary structures.
-
Detection: Monitor the absorbance at 260 nm.
-
Analysis: Integrate the peak areas to determine the percentage of the full-length product relative to impurities.
Protocol 2: Identity Verification by LC-MS
This protocol outlines the steps for confirming the molecular weight of the synthetic ac4mC RNA.
-
Sample Preparation: Desalt the purified RNA sample to remove non-volatile salts from the HPLC purification, which can interfere with ionization.
-
LC Separation: Use a compatible HPLC method (as described in Protocol 1, but with volatile buffers like triethylammonium bicarbonate if necessary) coupled directly to the mass spectrometer.[21]
-
Mass Spectrometer: Operate the mass spectrometer in negative ion mode, as RNA has a negatively charged phosphate (B84403) backbone.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Deconvolute the resulting spectrum of multiply charged ions to obtain the zero-charge mass of the oligonucleotide. Compare this experimentally determined mass with the theoretical (calculated) mass of the ac4mC RNA sequence. The expected mass difference for the ac4mC modification compared to a standard cytidine is +56.06 Da (Acetylation: +42.01 Da; Methylation: +14.05 Da).
References
- 1. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide resolution sequencing of N4-acetylcytidine in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 8. Stability Studies for Oligonucleotide Drug Substance and Drug Product - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 9. Quality Control of Oligonucleotide - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. Separation of oligo-RNA by reverse-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based analysis of RNA and its modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. trilinkbiotech.com [trilinkbiotech.com]
- 18. lcms.cz [lcms.cz]
- 19. researchgate.net [researchgate.net]
- 20. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 22. neb.com [neb.com]
- 23. horizondiscovery.com [horizondiscovery.com]
- 24. Stability and Storage of Oligonucleotides [biosyn.com]
Technical Support Center: N4-Acetyl-2'-O-methylcytidine (ac4Cm) Sample Preparation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of N4-Acetyl-2'-O-methylcytidine (ac4Cm) during sample preparation for analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ac4Cm) and why is its stability a concern?
A1: this compound is a modified nucleoside found in the RNA of some organisms, particularly thermophilic archaea, where it contributes to RNA stability.[1][2] Its stability is a concern during experimental analysis because the N4-acetyl group is susceptible to hydrolysis, which can lead to inaccurate quantification and misinterpretation of its biological role.
Q2: What is the primary degradation pathway for ac4Cm?
A2: The primary degradation pathway for ac4Cm is the hydrolysis of the N4-acetyl group, leading to the formation of 2'-O-methylcytidine. This process is also known as deacetylation. A related compound, N4-acetylcytidine (ac4C), has been shown to hydrolyze to cytidine (B196190), which can then be further deaminated to uridine.[3] This suggests that ac4Cm degradation is a critical factor to control during sample handling.
Q3: What are the main factors that promote the degradation of ac4Cm?
A3: The main factors that promote the degradation of ac4Cm are elevated temperature and alkaline pH.[4][5] Exposure to harsh chemical reagents and certain enzymatic activities can also contribute to its degradation.
Q4: How should I store my ac4Cm standards and samples?
A4: For long-term storage, it is recommended to store ac4Cm standards and biological samples at -80°C.[3] For short-term storage, -20°C is acceptable for up to a month. Avoid repeated freeze-thaw cycles. Aqueous solutions of modified nucleosides are more stable when stored at -80°C.[6]
Troubleshooting Guide
This section addresses specific issues that may arise during sample preparation, leading to ac4Cm degradation.
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of ac4Cm in my sample. | Degradation during sample extraction due to high temperature or pH. | - Maintain low temperatures (on ice) throughout the extraction process.- Use buffers with a slightly acidic to neutral pH (pH 5.0-7.0).- Minimize the duration of the extraction procedure. |
| Degradation during RNA hydrolysis to nucleosides. | - Use enzymatic hydrolysis methods with nucleases that are active at or near neutral pH.- Avoid harsh alkaline or acidic hydrolysis conditions.- Optimize incubation times and temperatures for enzymatic digestion to be as short and mild as possible while ensuring complete digestion. | |
| Inconsistent quantification of ac4Cm across replicates. | Partial degradation of ac4Cm during sample workup. | - Ensure uniform and consistent handling of all samples and standards.- Prepare fresh dilutions of standards for each experiment.- Use an internal standard to normalize for any sample loss or degradation during preparation. |
| Instability of ac4Cm in the autosampler of the analytical instrument. | - If possible, use a cooled autosampler (e.g., 4°C).- Minimize the time samples spend in the autosampler before injection.- Analyze samples promptly after preparation. | |
| Appearance of unexpected peaks corresponding to degradation products (e.g., 2'-O-methylcytidine). | Deacetylation of ac4Cm has occurred. | - Review and optimize your sample preparation protocol to minimize exposure to high temperatures and alkaline conditions.- Confirm the identity of the degradation product using a chemical standard of 2'-O-methylcytidine. |
Quantitative Data on Stability
While specific kinetic data for this compound is limited, studies on the closely related N4-acetylcytidine (ac4C) provide valuable insights into its stability. The primary degradation route is deacetylation.
Table 1: Stability of N4-acetylcytidine (ac4C) in Aqueous Solution
| Temperature | Time | % Degradation (Deacetylation) | pH | Reference |
| 20°C | 6 months | ~10% | Neutral | [3] |
| 8°C | 6 months | <5% | Neutral | [3] |
| -20°C | 6 months | No significant degradation | Neutral | [3] |
| -80°C | 6 months | No significant degradation | Neutral | [3] |
| Ambient | 18 hours | ~25% | 7.0 | [7] |
| 85°C | 24 hours | Near complete | Neutral | [4][8] |
This data is for N4-acetylcytidine (ac4C) and serves as a proxy for the expected stability of this compound (ac4Cm) due to the similar N4-acetyl group.
Experimental Protocols
Protocol 1: Recommended Sample Storage
-
Solid Compounds: Store pure standards of this compound at -20°C or -80°C in a desiccated environment.
-
Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO or water). Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[9]
-
Biological Samples: Immediately after collection, snap-freeze biological samples (cell pellets, tissues, biofluids) in liquid nitrogen and store them at -80°C until processing.
Protocol 2: Extraction of RNA and Nucleosides from Biological Samples
This protocol is a general guideline and may need optimization for specific sample types.
-
Homogenization (for tissues): Homogenize frozen tissue samples in a suitable lysis buffer on ice.
-
RNA Extraction: Extract total RNA using a standard method such as TRIzol reagent or a commercial RNA extraction kit. Perform all steps on ice or at 4°C to minimize degradation.
-
RNA Digestion to Nucleosides: a. To 1-5 µg of total RNA, add nuclease P1 buffer (e.g., 10 mM ammonium (B1175870) acetate, pH 5.3). b. Add nuclease P1 and incubate at a mild temperature (e.g., 37-42°C) for 1-2 hours. c. Add a buffer suitable for alkaline phosphatase (e.g., Tris-HCl, pH 8.0). d. Add alkaline phosphatase and incubate at 37°C for 1-2 hours. e. Stop the reaction by adding a solvent like acetonitrile (B52724) or by heat inactivation at a temperature that minimizes degradation (e.g., 70°C for a short period), followed by immediate cooling on ice.
-
Sample Cleanup: a. Centrifuge the digested sample to pellet the enzymes. b. Transfer the supernatant containing the nucleosides to a new tube. c. For sensitive analyses, further cleanup using a solid-phase extraction (SPE) cartridge may be necessary to remove salts and other contaminants.
-
Analysis: Analyze the resulting nucleoside mixture promptly by LC-MS/MS or store it at -80°C.
Visualizations
Figure 1: Primary degradation pathway of this compound.
Figure 2: Recommended workflow for stable ac4Cm sample preparation.
Figure 3: Troubleshooting decision tree for ac4Cm degradation.
References
- 1. The RNA acetyltransferase driven by ATP hydrolysis synthesizes N4‐acetylcytidine of tRNA anticodon | The EMBO Journal [link.springer.com]
- 2. Temperature-responsive N4-acetylcytidine mRNA modification controls thermosensory flowering in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiling Cytidine Acetylation with Specific Affinity and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
Technical Support Center: Purification of N4-Acetyl-2'-O-methylcytidine Oligonucleotides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refining of purification protocols for N4-Acetyl-2'-O-methylcytidine modified oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound oligonucleotides?
A1: The primary challenges stem from the inherent sensitivity of the N4-acetyl group on the cytidine (B196190) base. Standard oligonucleotide deprotection protocols often utilize strong bases (e.g., ammonium (B1175870) hydroxide) at elevated temperatures, which can lead to the premature cleavage of this acetyl group.[1][2][3] Additionally, achieving high-resolution separation of the full-length product from closely related impurities, such as failure sequences (n-1 mers), remains a significant hurdle.[4][5] The presence of the 2'-O-methyl modification can also influence the chromatographic behavior of the oligonucleotide, requiring optimization of purification conditions.
Q2: Which purification techniques are most suitable for this compound oligonucleotides?
A2: Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) and Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC) are the most commonly employed and effective techniques.[6][7][8] IP-RP-HPLC separates oligonucleotides based on hydrophobicity, which is particularly useful for separating modified and unmodified oligos.[6] AEX-HPLC separates based on the negative charge of the phosphate (B84403) backbone and is highly effective at resolving different lengths of oligonucleotides.[4][7] The choice between these methods, or a combination of both, depends on the specific impurities that need to be removed.[9]
Q3: How can I prevent the loss of the N4-acetyl group during deprotection?
A3: To preserve the N4-acetyl modification, it is crucial to employ mild deprotection conditions.[10][11] This often involves using alternatives to standard ammonium hydroxide (B78521) treatment. Milder bases like potassium carbonate in methanol (B129727) or the use of specialized protecting group strategies that allow for non-nucleophilic deprotection are recommended.[2][10] It is also advisable to perform deprotection at room temperature to minimize the risk of acetyl group cleavage.[2]
Q4: What is "trityl-on" purification and is it recommended for these modified oligonucleotides?
A4: "Trityl-on" purification is a strategy used in reversed-phase chromatography where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length oligonucleotide after synthesis.[12][13] This significantly increases the hydrophobicity of the desired product, allowing for excellent separation from failure sequences that lack the DMT group.[12][13] This method is highly recommended for the initial purification of this compound oligonucleotides as it provides a robust initial cleanup before proceeding to a final polishing step if required.[6]
Troubleshooting Guides
Issue 1: Premature loss of the N4-acetyl group during processing.
| Potential Cause | Recommended Solution |
| Harsh Deprotection Conditions | Utilize ultra-mild deprotection reagents. A common choice is 0.05 M potassium carbonate in methanol for 4 hours at room temperature.[2] Avoid high temperatures and prolonged exposure to basic conditions. |
| Inappropriate Capping Reagents | If using acetic anhydride (B1165640) in the capping step during synthesis, it may be necessary to deprotect overnight at room temperature to remove any Ac-dG formed.[2] Consider using phenoxyacetic anhydride as the capping agent, which allows for shorter deprotection times with mild bases.[1] |
| Post-Purification Handling | Ensure that all buffers and solvents used after purification are at or near neutral pH to prevent gradual deacetylation. |
Issue 2: Poor resolution between the full-length product and n-1 failure sequences.
| Potential Cause | Recommended Solution |
| Suboptimal HPLC Method | For AEX-HPLC: Optimize the salt gradient. A shallower gradient will often improve the resolution of different length oligonucleotides.[7] Increasing the column temperature can also enhance separation.[4] For IP-RP-HPLC: Adjust the concentration of the ion-pairing reagent and the organic solvent gradient. Different ion-pairing agents (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA, or hexylammonium acetate - HAA) can significantly impact selectivity.[14] |
| High Synthesis Failure Rate | A high percentage of n-1 products from synthesis can overwhelm the resolving capacity of the purification system. Ensure high coupling efficiency (>99%) during oligonucleotide synthesis.[15] |
| Secondary Structures | The presence of secondary structures can cause peak broadening and poor separation. For AEX-HPLC, performing the separation at a higher pH and temperature can help to disrupt these structures.[12] |
Issue 3: Presence of unknown peaks in the chromatogram.
| Potential Cause | Recommended Solution |
| Incomplete Deprotection | If protecting groups on the nucleobases are not fully removed, they will appear as distinct, often more hydrophobic, peaks in RP-HPLC.[1] Ensure deprotection is carried out for the recommended time and with fresh reagents. Re-treating the sample with the deprotection solution can help diagnose this issue.[16] |
| Base Modification | Side reactions during synthesis or deprotection can lead to modified bases. For example, the use of AMA (ammonium hydroxide/methylamine) for deprotection can cause transamination of cytidine if the incorrect protecting group is used.[1] Use of acetyl-protected dC is recommended with AMA.[1] |
| Phosphodiester Backbone Issues | Incomplete removal of the cyanoethyl protecting groups from the phosphate backbone can result in additional peaks. Ensure the deprotection step is sufficient to remove these groups. |
Data Presentation
Table 1: Comparison of Typical Purification Efficiencies for Modified Oligonucleotides
| Purification Method | Typical Purity Achieved | Resolution of n-1 mers | Throughput | Scalability |
| Desalting | 50-70% | Poor | High | High |
| Cartridge Purification (Trityl-on) | 70-90% | Moderate | High | Moderate |
| Anion-Exchange HPLC (AEX-HPLC) | >95% | Excellent | Low | Moderate |
| Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | >95% | Good to Excellent | Low | High |
| Polyacrylamide Gel Electrophoresis (PAGE) | >98% | Excellent | Very Low | Low |
Experimental Protocols
Protocol 1: Mild Deprotection and Cleavage
-
After synthesis, transfer the solid support containing the oligonucleotide to a 2 mL screw-cap vial.
-
Prepare a fresh solution of 0.05 M potassium carbonate in anhydrous methanol.
-
Add 1.5 mL of the potassium carbonate solution to the vial.
-
Seal the vial tightly and agitate at room temperature for 4 hours.
-
After incubation, carefully transfer the methanolic solution containing the cleaved and deprotected oligonucleotide to a new tube, leaving the solid support behind.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
Resuspend the dried pellet in an appropriate buffer for purification (e.g., sterile water or HPLC mobile phase A).
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) - Trityl-on Purification
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 100 mM Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Procedure: a. Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B. b. Dissolve the crude, trityl-on oligonucleotide in Mobile Phase A. c. Inject the sample onto the column. d. Wash the column with the initial mobile phase composition to elute the unbound, trityl-off failure sequences. e. Apply a linear gradient of increasing Mobile Phase B to elute the DMT-on full-length product. A typical gradient would be from 5% to 70% B over 30-40 minutes. f. Collect the fractions corresponding to the major, late-eluting peak. g. Analyze the collected fractions for purity. h. Pool the pure fractions and dry them in a vacuum concentrator. i. To remove the DMT group, resuspend the dried oligonucleotide in 80% aqueous acetic acid and incubate at room temperature for 30 minutes. j. Quench the reaction by adding a neutralizing buffer or by immediate desalting. k. Desalt the final product using size-exclusion chromatography or ethanol (B145695) precipitation.
Visualizations
Caption: Workflow for the purification of this compound oligonucleotides.
Caption: A logical troubleshooting guide for common purification issues.
References
- 1. glenresearch.com [glenresearch.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 6. gilson.com [gilson.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. labcluster.com [labcluster.com]
- 9. idtdna.com [idtdna.com]
- 10. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oligodeoxynucleotide Synthesis Under Non-Nucleophilic Deprotection Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. diva-portal.org [diva-portal.org]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. glenresearch.com [glenresearch.com]
- 16. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: N4-Acetyl-2'-O-methylcytidine (ac4mC) Antibody Specificity
Welcome to the technical support center for troubleshooting antibody specificity in the detection of N4-Acetyl-2'-O-methylcytidine (ac4mC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Important Note on Antibody Specificity: The detection of this compound (ac4mC) is an emerging field. While the troubleshooting and validation principles outlined here are broadly applicable, much of the currently available antibody validation data is for N4-acetylcytidine (ac4C). The cross-reactivity of anti-ac4C antibodies with ac4mC has not been extensively documented in the available literature. Researchers should, therefore, rigorously validate their antibodies for specificity against ac4mC, ac4C, and other related modified nucleosides.
Frequently Asked Questions (FAQs)
Q1: My anti-ac4mC antibody is showing high background in my immunofluorescence (IF) experiment. What are the possible causes and solutions?
High background in immunofluorescence can be caused by several factors:
-
Suboptimal antibody concentration: The concentration of the primary or secondary antibody may be too high.
-
Insufficient blocking: The blocking step may not be adequate to prevent non-specific antibody binding.
-
Inadequate washing: Insufficient washing between antibody incubation steps can lead to the retention of non-specifically bound antibodies.
-
Autofluorescence: Some cell or tissue types exhibit natural fluorescence.
Troubleshooting Steps:
-
Titrate your antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.
-
Optimize blocking: Increase the blocking time or try a different blocking agent (e.g., bovine serum albumin (BSA) or serum from the same species as the secondary antibody).
-
Increase washing stringency: Increase the number and duration of washes between antibody incubation steps.
-
Include proper controls:
-
Secondary antibody only control: This will help determine if the secondary antibody is binding non-specifically.
-
Isotype control: Use a non-specific antibody of the same isotype as your primary antibody to assess non-specific binding.
-
Unstained sample: This will help you assess the level of autofluorescence in your sample.
-
Q2: I am seeing non-specific bands in my Western blot for ac4mC. How can I troubleshoot this?
Non-specific bands in a Western blot can be due to:
-
Antibody concentration: The primary or secondary antibody concentration may be too high.
-
Low antibody specificity: The antibody may be cross-reacting with other proteins.
-
Incomplete blocking: Similar to IF, inadequate blocking can lead to non-specific binding.
-
Sample degradation: Protein degradation can result in bands of lower molecular weight.
Troubleshooting Steps:
-
Optimize antibody concentrations: Titrate both primary and secondary antibodies.
-
Increase blocking efficiency: Increase the blocking time or change the blocking agent (e.g., from non-fat dry milk to BSA or vice versa).
-
Improve washing steps: Increase the number and duration of washes.
-
Use protease inhibitors: Always include protease inhibitors in your lysis buffer to prevent protein degradation.
-
Validate with a positive control: Use a sample known to be positive for ac4mC to confirm the expected band size.
Q3: How can I validate the specificity of my anti-ac4mC antibody?
Validating the specificity of your antibody is crucial for reliable results. Here are some key validation experiments:
-
Dot Blot Analysis: This is a simple and effective method to assess antibody specificity against various modified nucleosides.[1][2]
-
Competitive ELISA: This quantitative method can determine the antibody's binding affinity and cross-reactivity.
-
NAT10 Knockdown/Knockout: N-acetyltransferase 10 (NAT10) is the enzyme responsible for the acetylation of cytidine. Knocking down or knocking out NAT10 should lead to a significant reduction in the ac4C/ac4mC signal, confirming the antibody's specificity for the modification.
Troubleshooting Guides
Guide 1: Dot Blot for Antibody Specificity
Objective: To assess the specificity of an anti-ac4mC antibody by testing its binding to ac4mC, ac4C, and other modified or unmodified nucleosides.
Experimental Workflow:
Caption: Workflow for validating anti-ac4mC antibody specificity using a dot blot assay.
Troubleshooting:
| Issue | Possible Cause | Solution |
| No signal | Inactive antibody | Use a new antibody aliquot. Ensure proper storage. |
| Insufficient antigen | Increase the concentration of the spotted nucleosides. | |
| Incorrect antibody dilution | Optimize primary and secondary antibody concentrations. | |
| High background | Inadequate blocking | Increase blocking time or change blocking agent. |
| Antibody concentration too high | Decrease primary and/or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of washes. | |
| Cross-reactivity | Antibody is not specific | If the antibody shows significant binding to other modified nucleosides, it is not specific for ac4mC and a different antibody should be sourced and validated. |
Guide 2: RNA Immunoprecipitation (RIP)
Objective: To enrich for RNA containing ac4mC to identify specific RNA targets.
Experimental Workflow:
Caption: General workflow for RNA Immunoprecipitation (RIP) to detect ac4mC-modified RNA.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Low RNA yield | Inefficient immunoprecipitation | Optimize antibody concentration. Ensure proper bead preparation and binding. |
| RNA degradation | Use RNase inhibitors throughout the protocol. Work in an RNase-free environment. | |
| High background | Non-specific binding to beads | Pre-clear lysate with beads before adding the specific antibody. |
| Non-specific antibody binding | Include an isotype IgG control to assess background levels. Increase wash stringency. | |
| No enrichment of target RNA | Antibody not suitable for RIP | Test the antibody in other applications like dot blot first. |
| Target RNA does not contain ac4mC | Use a known positive control RNA target if available. |
Data Presentation
Table 1: Cross-Reactivity of a Commercial Anti-N4-acetylcytidine (ac4C) Antibody
The following data is derived from the datasheet for a commercially available rabbit monoclonal anti-ac4C antibody and demonstrates a method for presenting specificity data. A similar table should be generated by researchers for their specific anti-ac4mC antibody.
| Antigen | Signal Detected in Dot Blot | Conclusion |
| Synthetic RNA with ac4C | Yes | Antibody recognizes ac4C |
| Synthetic RNA with C (unmodified) | No | No cross-reactivity with unmodified cytidine |
| Synthetic RNA with m5C | No | No cross-reactivity with 5-methylcytidine |
| Synthetic RNA with hm5C | No | No cross-reactivity with 5-hydroxymethylcytidine |
Data is qualitative and based on visual inspection of dot blot results. Quantitative analysis would require densitometry.
Experimental Protocols
Protocol 1: Dot Blot for Antibody Specificity Validation
Materials:
-
Nitrocellulose membrane
-
Modified and unmodified nucleosides/RNA (e.g., ac4mC, ac4C, m5C, C)
-
Phosphate-buffered saline (PBS)
-
Tris-buffered saline with 0.1% Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in TBST)
-
Primary anti-ac4mC antibody
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
UV crosslinker
Procedure:
-
Prepare serial dilutions of your modified and unmodified nucleosides or RNA samples in PBS.
-
Carefully spot 1-2 µL of each dilution onto a dry nitrocellulose membrane. Mark the location of each spot.
-
Allow the membrane to air dry completely.
-
Crosslink the RNA/nucleosides to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-ac4mC antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Protocol 2: Competitive ELISA for Quantitative Specificity Analysis
Materials:
-
96-well ELISA plate
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
ac4mC-conjugated BSA (for coating)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary anti-ac4mC antibody
-
Competing modified and unmodified nucleosides (ac4mC, ac4C, m5C, C, etc.)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with ac4mC-conjugated BSA in coating buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
In separate tubes, pre-incubate a fixed concentration of the primary anti-ac4mC antibody with serial dilutions of the competing nucleosides (including ac4mC as a positive control) for 1-2 hours at room temperature.
-
Add the antibody-competitor mixtures to the wells of the coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add the HRP-conjugated secondary antibody diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
Generate a competition curve by plotting the absorbance against the concentration of the competing nucleoside. This will allow you to determine the IC50 for each competitor and quantitatively assess the antibody's specificity.
Logical Relationships for Troubleshooting
Troubleshooting Workflow for Unexpected Immunofluorescence Signal
Caption: A logical workflow for troubleshooting and validating unexpected signals in immunofluorescence experiments for ac4mC detection.
References
Technical Support Center: Optimizing PCR for N4-Acetyl-2'-O-methylcytidine Templates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the PCR amplification of DNA templates containing the modified base N4-Acetyl-2'-O-methylcytidine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect PCR?
This compound (ac4Cm) is a modified pyrimidine (B1678525) nucleoside.[1][2][3] The addition of an acetyl group at the N4 position and a methyl group at the 2'-O position introduces steric bulk and alters the chemical properties of the cytidine (B196190) base.[4] While much of the research focuses on its role in enhancing RNA stability,[2][3][4] its presence in a DNA template can pose a significant challenge for DNA polymerases, potentially leading to stalled replication and low or no PCR product yield.
Q2: Can standard Taq polymerase amplify templates with this modification?
Standard Taq polymerase may have difficulty amplifying templates with bulky adducts like this compound.[5][] Its activity can be reduced, and it may be more prone to stalling.[5][] While not impossible, successful amplification with Taq would likely require significant optimization of reaction conditions and additives. For more challenging templates, high-fidelity or specially engineered polymerases are often a better choice.[7]
Q3: Are there specialized DNA polymerases that are better suited for this application?
Yes, several categories of DNA polymerases are more suitable for amplifying modified DNA templates:
-
High-Fidelity Polymerases: Enzymes like Phusion™ or Pfu-based polymerases have a higher processivity and a 3'-5' exonuclease (proofreading) activity, which can sometimes help in navigating past modified bases.[7][8]
-
Engineered Polymerases: Some polymerases have been specifically engineered to have increased tolerance for and ability to incorporate modified nucleotides.[9][10][11] An example is Therminator™ DNA Polymerase, a variant of 9°N DNA polymerase, which is known to incorporate a variety of modified nucleotide classes.[9][10]
-
Polymerases for "Difficult" Templates: Many suppliers offer polymerases optimized for templates with high GC content or complex secondary structures. These enzymes are often supplied with specialized buffers or "enhancers" that can also be effective for modified templates.[7]
Q4: What are PCR additives and can they help with amplification?
PCR additives are chemicals that can be included in the reaction mix to improve amplification efficiency and specificity, particularly for difficult templates.[5][] They work by various mechanisms, such as reducing DNA secondary structures or lowering the melting temperature.[5][12] Common and potentially useful additives for this application include:
-
DMSO (Dimethyl Sulfoxide): Helps to reduce secondary structures, especially in GC-rich regions.[5][][13]
-
Betaine: Reduces the formation of secondary structures and can improve the amplification of GC-rich sequences.[5][][12]
-
Formamide (B127407): Lowers the melting temperature of the DNA, which can help with primer annealing and strand separation.[5][13]
-
Non-ionic Detergents (e.g., Tween 20, Triton X-100): Can help to stabilize the polymerase and reduce the formation of secondary structures.[5][]
It is crucial to empirically test the optimal concentration for any additive, as high concentrations can inhibit the polymerase.[13][14]
Troubleshooting Guide
This guide addresses common problems encountered when amplifying DNA containing this compound.
Problem: No PCR Product or Very Low Yield
| Possible Cause | Suggested Solution |
| Polymerase Stalling: The DNA polymerase may be unable to read through the modified base. | 1. Switch to a more robust polymerase. Try a high-fidelity enzyme (e.g., Phusion™, Pfu) or a polymerase specifically designed for modified templates (e.g., Therminator™).[7][9][10] 2. Increase the amount of DNA polymerase to improve the chances of successful extension.[15] |
| Suboptimal Cycling Conditions: Denaturation, annealing, or extension parameters may not be suitable for the modified template. | 1. Optimize annealing temperature. Use a gradient cycler to test a range of temperatures, typically starting 3-5°C below the calculated primer Tm.[15] 2. Increase extension time. Allow more time for the polymerase to synthesize past the modification. A general guideline is one minute per kilobase of the amplicon, but this may need to be extended.[16][17] 3. Increase the number of cycles by 3-5 at a time, up to a maximum of 40.[18] |
| Inhibitory Secondary Structures: The modification may contribute to the formation of stable secondary structures that block the polymerase. | 1. Add PCR enhancers. Empirically test additives like DMSO (2-10%), Betaine (1-1.7 M), or formamide (1-5%).[5][][13] 2. Increase the initial denaturation time to 2-5 minutes at 95°C to ensure the template is fully single-stranded.[19][20] |
| Poor Primer Design: Primers may not be binding efficiently or specifically. | 1. Design longer primers (20-30 nucleotides) with a GC content of 40-60% to ensure stable annealing.[16][17] 2. Ensure the 3' end of the primer is not located immediately before the modification , if possible. |
| Incorrect Magnesium Concentration: The concentration of MgCl₂ is critical for polymerase activity and primer binding. | Titrate MgCl₂ concentration. Test a range from 1.5 mM to 4.0 mM in 0.5 mM increments.[13][16] |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting failed PCR amplification of templates containing this compound.
Caption: A flowchart for troubleshooting PCR with modified templates.
Data Summary Tables
Table 1: Recommended DNA Polymerase Characteristics
| Polymerase Type | Key Features | Recommended For |
| Standard Taq | 5'→3' polymerase activity. | Routine PCR, but may struggle with modified templates.[8] |
| High-Fidelity (e.g., Phusion™, Pfu) | 3'→5' exonuclease (proofreading) activity, high processivity. | Cloning, sequencing, and amplifying difficult or long templates.[7][8] |
| Engineered (e.g., Therminator™) | Modified active site to better accommodate unnatural nucleotides. | Amplifying templates with various base modifications.[9][10] |
Table 2: Common PCR Additives for Difficult Templates
| Additive | Typical Final Concentration | Mechanism of Action |
| DMSO | 2 - 10% | Reduces DNA secondary structures.[5][][13] |
| Betaine | 1.0 - 1.7 M | Reduces formation of secondary structures, especially in GC-rich DNA.[5][][12] |
| Formamide | 1 - 5% | Lowers DNA melting temperature (Tm).[5][13] |
| Tween® 20 | 0.1 - 1% | Non-ionic detergent that stabilizes polymerase and may reduce secondary structures.[5][] |
Experimental Protocols
Protocol 1: Initial PCR Setup with a High-Fidelity Polymerase
This protocol provides a starting point for amplifying a ~1 kb region from a DNA template containing this compound using a high-fidelity polymerase like Phusion™.
-
Reaction Setup:
-
Assemble the following components on ice in a sterile PCR tube:
-
5X High-Fidelity Buffer: 10 µL
-
10 mM dNTPs: 1 µL
-
10 µM Forward Primer: 2.5 µL
-
10 µM Reverse Primer: 2.5 µL
-
Template DNA (10-100 ng): 1-5 µL
-
High-Fidelity DNA Polymerase (e.g., Phusion™): 0.5 µL
-
Nuclease-Free Water: to a final volume of 50 µL
-
-
-
Thermal Cycling:
-
Place the reaction in a thermal cycler and run the following program:
-
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 98°C | 2 minutes | 1 |
| Denaturation | 98°C | 15 seconds | 35 |
| Annealing | Tm - 3°C | 20 seconds | |
| Extension | 72°C | 1 minute | |
| Final Extension | 72°C | 7 minutes | 1 |
| Hold | 4°C | Indefinite | 1 |
-
Analysis:
-
Analyze 5 µL of the PCR product on a 1% agarose (B213101) gel stained with a DNA-binding dye. A band of the expected size indicates successful amplification.
-
Protocol 2: PCR Optimization with Additives
If Protocol 1 fails or yields are low, introduce a PCR additive. This example uses DMSO.
-
Reaction Setup:
-
Prepare a master mix as in Protocol 1, but for multiple reactions.
-
Aliquot the master mix into separate PCR tubes.
-
To each tube, add a different final concentration of DMSO (e.g., 2%, 4%, 6%, 8%). Adjust the volume of nuclease-free water accordingly to maintain a 50 µL final volume.
-
Include a no-DMSO control.
-
-
Thermal Cycling:
-
Use the same cycling conditions as in Protocol 1. Note that some additives may require adjusting the annealing temperature.[15]
-
-
Analysis:
-
Run all reactions on a 1% agarose gel to determine which concentration of DMSO provides the best amplification.
-
Visualizing the Polymerase Blockade Hypothesis
The presence of this compound can physically hinder the progression of the DNA polymerase.
Caption: A diagram illustrating potential polymerase stalling at the modified base.
References
- 1. Modomics - A Database of RNA Modifications [genesilico.pl]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the common PCR additives? | AAT Bioquest [aatbio.com]
- 7. neb.com [neb.com]
- 8. Thermostable DNA polymerase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates [frontiersin.org]
- 10. Therminator DNA Polymerase: Modified Nucleotides and Unnatural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA polymerases engineered by directed evolution to incorporate non-standard nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. genelink.com [genelink.com]
- 14. Enhancement of PCR Sensitivity and Yield Using Thiol-modified Primers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. neb.com [neb.com]
- 17. genscript.com [genscript.com]
- 18. Troubleshooting your PCR [takarabio.com]
- 19. neb.com [neb.com]
- 20. Working with PCR [sigmaaldrich.com]
Technical Support Center: N4-Acetyl Group Stability in Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of N4-acetyl group migration during the chemical synthesis of nucleosides, oligonucleotides, and other complex molecules.
Frequently Asked Questions (FAQs)
Q1: What is N4-acetyl group migration and why is it a problem?
A1: N4-acetyl group migration is an intramolecular reaction where the acetyl group on the N4-position of a cytidine (B196190) nucleobase moves to a nearby hydroxyl group, typically the 2'-hydroxyl of the ribose sugar. This is a common issue during the synthesis of RNA oligonucleotides containing N4-acetylcytidine (ac4C), a naturally occurring RNA modification. This migration is problematic as it results in an undesired structural isomer, compromising the integrity and function of the final product. The N4-acetyl group is sensitive to the nucleophilic conditions often used in standard oligonucleotide synthesis for deprotection, leading to its premature removal or migration.[1][2]
Q2: What are the primary factors that promote N4-acetyl group migration?
A2: The primary factors that promote N4-acetyl group migration are basic pH and elevated temperatures. Acyl migration is a well-documented phenomenon in carbohydrate chemistry and is known to be base-catalyzed.[3][4][5] In the context of oligonucleotide synthesis, the standard deprotection steps, which often involve alkaline reagents like ammonium (B1175870) hydroxide (B78521) or methylamine (B109427) at high temperatures, create an environment conducive to acetyl group migration.[6][7][8] The rate of migration is linearly dependent on the hydroxide ion concentration at pH values between 7 and 8.[3]
Q3: Can standard phosphoramidite (B1245037) chemistry be used for synthesizing RNA with N4-acetylcytidine?
A3: No, conventional protocols for solid-phase RNA synthesis are generally not suitable for producing RNA containing N4-acetylcytidine (ac4C).[2] Standard methods often use N-acetyl or other acyl groups as protecting groups for the exocyclic amine of cytidine, and the deprotection steps are designed to remove these groups.[2][8] These conditions, typically involving nucleophilic cleavage from the solid support and base-mediated deprotection, would also lead to the removal or migration of the desired N4-acetyl group on the ac4C residue.[2]
Troubleshooting Guide
Issue: Premature loss of the N4-acetyl group during oligonucleotide deprotection.
| Potential Cause | Recommended Solution |
| Use of standard, strongly nucleophilic deprotection reagents. | Employ milder, non-nucleophilic deprotection strategies. One successful approach involves using N-cyanoethyl O-carbamate (N-ceoc) for nucleobase protection, which can be removed with the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU).[9] Another method utilizes 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) for amino protection, with deprotection achieved using NaIO4 followed by a non-nucleophilic base like K2CO3.[1] |
| Cleavage from a standard ester-linked solid support. | Utilize an alternative solid support linkage that is cleavable under non-nucleophilic conditions. A photolabile linker is one such option that allows for cleavage using light, avoiding harsh chemical treatments.[1] |
| High temperatures during deprotection. | Optimize deprotection conditions to be performed at lower temperatures. If elevated temperatures are unavoidable with your chosen chemistry, minimize the incubation time to the shortest duration necessary for complete deprotection of other protecting groups. |
Issue: Observation of an unexpected product with a similar mass, suggesting isomerization.
| Potential Cause | Recommended Solution |
| Migration of the N4-acetyl group to the 2'-hydroxyl of the ribose. | This is a strong indication that acyl migration has occurred. To prevent this, it is crucial to use an orthogonal protecting group strategy where the conditions for removing the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) do not promote acetyl migration. The use of fluoride (B91410) sources like triethylamine (B128534) trihydrofluoride (TEA·3HF) for desilylation should be carefully evaluated for its potential to induce migration.[6][7] Consider alternative 2'-OH protecting groups that can be removed under acidic or other non-basic conditions if compatible with the overall synthetic scheme. |
| Transamination side reaction at the C4 position. | In syntheses involving 3-methylcytidine (B1283190), N4-acetyl protection is used to prevent side reactions. However, if methylamine is used for deprotection, transamination at the N4-acylated 3-methylcytidine nucleobase can occur. To avoid this, RNA deprotection using ammonia (B1221849) is recommended for the synthesis of 3-methylcytidine modified RNA.[10] |
Experimental Protocols & Methodologies
Mild, Non-Nucleophilic Deprotection Strategy for ac4C-RNA Synthesis
This protocol is adapted from a successful synthesis of RNA oligonucleotides containing N4-acetylcytidine.[2][9]
-
Solid-Phase Synthesis: Standard phosphoramidite chemistry is used for the automated synthesis of the RNA oligonucleotide on the solid support. For the other nucleobases (A, G, U), N-cyanoethyl O-carbamate (N-ceoc) is used for the protection of the exocyclic amines. The N4-acetylcytidine phosphoramidite is incorporated at the desired position without an additional N4-protecting group.
-
On-Column N-ceoc Deprotection: To prevent nucleobase alkylation by acrylonitrile (B1666552) during N-ceoc removal, an on-column deprotection step is performed. A solution of 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) is passed through the synthesis column.
-
Cleavage from Solid Support: If a photolabile linker is used, the oligonucleotide is cleaved from the solid support by irradiation with UV light. This avoids the use of nucleophilic reagents.
-
2'-OH Deprotection: The 2'-hydroxyl protecting groups (e.g., TBDMS) are removed using a fluoride source such as triethylamine trihydrofluoride (TEA·3HF) in a suitable solvent like DMSO.[6][7] The reaction is typically heated to ensure complete removal.
-
Purification: The final product is purified using standard techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Data Summary
The stability of the N4-acetyl group is highly dependent on the deprotection conditions. The following table summarizes qualitative and quantitative data from various studies.
| Protecting Group Strategy | Deprotection Conditions | N4-Acetyl Group Stability | Reference |
| N-cyanoethyl O-carbamate (N-ceoc) with photolabile linker | DBU for N-ceoc removal, photolysis for cleavage, TEA·3HF for 2'-OH deprotection | High retention of N4-acetyl group | [2][9] |
| Alkyl Dmoc (aDmoc) for amino protection | NaIO4 followed by K2CO3 | The highly sensitive N4-acetylcytidine was successfully incorporated into ODNs. | [1] |
| Standard acyl protecting groups | Ammonium hydroxide/methylamine (AMA) | Leads to removal of the N4-acetyl group. | [2][7][8] |
| N-acetyl protection on 3-methylcytidine | Aqueous methylamine solutions | Transamination at the C4 position observed. | [10] |
| N-acetyl protection on 3-methylcytidine | Ammonia | Avoids transamination at C4. | [10] |
Visual Guides
Caption: Mechanism of N4-acetyl group migration to the 2'-hydroxyl group.
Caption: Workflow for synthesizing RNA with N4-acetylcytidine.
References
- 1. Oligonucleotide synthesis under mild deprotection conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Studies of Acetyl Group Migration between the Saccharide Units in an Oligomannoside Trisaccharide Model Compound and a Native Galactoglucomannan Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acetyl Group Migration in Xylan and Glucan Model Compounds as Studied by Experimental and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. glenresearch.com [glenresearch.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Overview of N4-Acetyl-2'-O-methylcytidine (ac4C) and Pseudouridine (Ψ)
An essential aspect of post-transcriptional gene regulation is the chemical modification of RNA molecules. These modifications, often referred to as the "epitranscriptome," play a crucial role in fine-tuning RNA structure, function, and stability. Among the more than 170 known RNA modifications, N4-acetyl-2'-O-methylcytidine (ac4C) and pseudouridine (B1679824) (Ψ) are two of the most studied due to their significant impact on RNA metabolism.
This guide provides an objective comparison of the effects of ac4C and pseudouridine on RNA stability, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals working in the fields of RNA biology and therapeutics.
This compound (ac4C) is a conserved RNA modification where an acetyl group is added to the N4 position of cytidine (B196190).[1] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[2][3][4] Found in various RNA types, including mRNA, tRNA, and rRNA, ac4C is known to enhance RNA stability and promote translation efficiency.[1][2][5]
Pseudouridine (Ψ) is the most abundant RNA modification, an isomer of uridine (B1682114) where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C-C) bond instead of a nitrogen-carbon (N-C) bond.[6] This isomerization is catalyzed by a family of enzymes called pseudouridine synthases (PUS).[6][7] The unique structure of Ψ grants it greater conformational flexibility and an additional hydrogen bond donor, which contributes to its role in stabilizing RNA structures.[6]
Mechanism of RNA Stabilization
Both ac4C and Ψ enhance RNA stability, but they achieve this through distinct molecular mechanisms that primarily affect the local RNA structure.
This compound (ac4C): The primary stabilizing effect of ac4C comes from its ability to strengthen Watson-Crick base-pairing with guanosine (B1672433) in RNA duplexes.[2] The acetyl group at the N4 position makes the hydrogen on the N4 nitrogen more available for hydrogen bonding.[2] This modification reinforces key secondary structures like hairpins and internal loops, increasing the RNA's resistance to degradation by nucleases.[3][5] Furthermore, ac4C helps to stabilize the C3'-endo conformation of the ribose sugar, a feature common to other stabilizing modifications.[8]
Pseudouridine (Ψ): Pseudouridine enhances RNA stability primarily by improving base stacking interactions within an RNA helix.[9][10] The C-C glycosidic bond provides more rotational freedom compared to the N-C bond in uridine.[6] This flexibility, combined with an extra imino proton at the N1 position that can serve as a hydrogen bond donor, allows Ψ to form a more stable, stacked arrangement with neighboring bases.[9][10][11] The effect of Ψ is context-dependent; it typically stabilizes helical regions but can be destabilizing in single-stranded loops.[11] Like ac4C, Ψ also favors the C3'-endo sugar conformation, which contributes to the stability of A-form helical structures.[12]
Comparative Data on RNA Stability
Quantitative data from various studies highlight the differential impact of these modifications on RNA stability, often measured by the change in melting temperature (ΔTm).
| Feature | This compound (ac4C) | Pseudouridine (Ψ) |
| Catalyzing Enzyme | N-acetyltransferase 10 (NAT10)[2][3] | Pseudouridine Synthases (PUS)[6][7] |
| Primary Mechanism | Enhances Watson-Crick base-pairing with guanosine.[2] | Improves base stacking and conformational rigidity.[6][9][10] |
| Structural Impact | Stabilizes C-G pairs; reinforces secondary structures like hairpins.[2][5] | Stabilizes helical stems; can destabilize loops.[11] |
| Effect on Tm (ΔTm) | Increases Tm by +8.2 °C in the D-arm hairpin of eukaryotic tRNASer.[8] | Increases Tm by ~5 °C in the anticodon stem of tRNA-Lys.[13] |
| Other Functions | Enhances translation efficiency and accuracy.[2][14] | Modulates tRNA-ribosome interactions, affects splicing.[6][13] |
Experimental Protocols for Assessing RNA Stability
Several methods can be employed to measure the effect of modifications on RNA stability. Below are protocols for two common approaches: thermal denaturation analysis for in vitro assessment and transcriptional inhibition for in vivo measurement.
Protocol 1: Thermal Denaturation Analysis (In Vitro)
This method measures the melting temperature (Tm) of RNA duplexes, providing a direct assessment of thermodynamic stability.
Methodology:
-
RNA Synthesis: Synthesize RNA oligonucleotides corresponding to the sequence of interest. Create two versions: one with a standard cytidine or uridine and another with the ac4C or Ψ modification at a specific site.[8]
-
Duplex Formation: Anneal the modified and unmodified RNA strands with their complementary strands by heating to 95°C for 5 minutes, followed by slow cooling to room temperature in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).
-
UV Absorbance Measurement: Use a UV-Vis spectrophotometer equipped with a temperature controller. Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate.
-
Data Analysis: Plot the absorbance against temperature. The melting temperature (Tm) is determined as the temperature at which 50% of the RNA is in a double-stranded state. The change in Tm (ΔTm) between the modified and unmodified duplexes quantifies the stabilizing effect of the modification.[8]
Protocol 2: Transcriptional Inhibition Assay (In Vivo)
This assay measures the half-life of an mRNA transcript within cells to determine its stability.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to a desired confluency. To halt transcription, treat the cells with a transcriptional inhibitor, such as Actinomycin D (typically at 5 µg/mL).[15]
-
Time-Course RNA Extraction: Harvest the cells and extract total RNA at various time points after adding the inhibitor (e.g., 0, 10, 30, 60 minutes).[15]
-
Quantification of RNA: Use reverse transcription-quantitative PCR (RT-qPCR) to measure the amount of the specific target mRNA remaining at each time point. Use primers specific to the mRNA of interest. Normalize the expression to a stable housekeeping gene.
-
Half-Life Calculation: Plot the percentage of remaining mRNA against time on a semi-logarithmic scale. The time point at which 50% of the initial mRNA has degraded is the mRNA half-life. Comparing the half-life of a transcript known to be modified (e.g., in wild-type cells) versus one that is not (e.g., in NAT10 or PUS knockout/knockdown cells) reveals the impact of the modification on stability.[15]
Conclusion
Both this compound and pseudouridine are critical RNA modifications that enhance RNA stability, thereby playing significant roles in gene expression regulation.
-
ac4C primarily acts by strengthening the hydrogen bonding in C-G base pairs, directly increasing the thermodynamic stability of RNA duplexes.
-
Pseudouridine contributes to stability through improved base stacking and increased conformational rigidity of the RNA backbone.
While both modifications lead to a more stable RNA molecule, their distinct mechanisms suggest they may be employed by the cell in different structural or sequential contexts to achieve precise regulatory outcomes. For professionals in drug development, particularly in the design of RNA therapeutics (e.g., mRNA vaccines, siRNAs), understanding these differences is paramount. The choice to incorporate ac4C or Ψ could be leveraged to optimize the stability, translational efficiency, and immunogenicity of an RNA-based product.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pseudouridine - Wikipedia [en.wikipedia.org]
- 7. ijeab.com [ijeab.com]
- 8. biorxiv.org [biorxiv.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Stabilization of RNA stacking by pseudouridine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The contribution of pseudouridine to stabilities and structure of RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulation and Function of RNA Pseudouridylation in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive Guide to acRIP-seq: Principles and Workflow - CD Genomics [cd-genomics.com]
- 15. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermodynamic Stability of N4-Acetyl-2'-O-methylcytidine and 2'-O-methylation in RNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermodynamic stability conferred by two significant RNA modifications: N4-acetyl-2'-O-methylcytidine (ac4Cm) and 2'-O-methylation (Nm), with a focus on 2'-O-methylcytidine (Cm). Understanding the stabilizing effects of these modifications is crucial for the rational design of RNA-based therapeutics, diagnostics, and for elucidating the fundamental biology of RNA. This document summarizes key experimental findings, provides detailed experimental protocols, and visualizes the underlying principles of these modifications.
Executive Summary
Data Presentation: Thermodynamic Stability Comparison
The following table summarizes the quantitative and qualitative effects of cytidine (B196190) modifications on the thermodynamic stability of RNA duplexes. The data for ac4C is derived from thermal denaturation experiments on synthetic RNA oligonucleotides.
| Modification | Nucleoside | Change in Melting Temperature (ΔTm) | Free Energy Contribution (ΔG°) | Key Findings & Citations |
| Unmodified | Cytidine (C) | Baseline | Baseline | N/A |
| 2'-O-methylation | 2'-O-methylcytidine (Cm) | Increase | Approx. -0.2 kcal/mol per modification | Stabilizes the C3'-endo sugar pucker, favoring an A-form helix.[1] |
| N4-acetylation | N4-acetylcytidine (ac4C) | +1.7 °C (in a fully complementary duplex) | Favorable | N4-acetylation stabilizes the C3'-endo conformation of the ribose sugar and enhances C-G base pair stability.[2][3] |
| N4-acetylation | N4-acetylcytidine (ac4C) | +3.1 °C (near a G•U wobble pair) | More Favorable | The stabilizing effect is augmented in specific sequence contexts, such as near a G•U wobble pair.[2] |
| N4-acetylation & 2'-O-methylation | This compound (ac4Cm) | Significant Increase (Qualitative) | Most Favorable (Inferred) | The combined effects of N4-acetylation and 2'-O-methylation lead to an "extremely rigid" conformation, suggesting a greater stabilizing effect than either individual modification.[1] This modification is found in thermophilic archaea, indicating a role in RNA stability at high temperatures.[4][5] |
Experimental Protocols
The primary method for determining the thermodynamic stability of nucleic acid duplexes is UV Thermal Denaturation Analysis . This technique measures the change in UV absorbance of an RNA solution as the temperature is increased, allowing for the determination of the melting temperature (Tm), the temperature at which 50% of the duplex has dissociated into single strands.
Protocol: UV Thermal Denaturation of RNA Duplexes
-
Oligonucleotide Synthesis and Purification:
-
RNA oligonucleotides, both unmodified and containing the desired modifications (Cm, ac4C, or ac4Cm), are chemically synthesized using solid-phase phosphoramidite (B1245037) chemistry.
-
Following synthesis, the oligonucleotides are deprotected and purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.
-
-
Duplex Formation (Annealing):
-
Complementary RNA strands are mixed in equimolar amounts in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The mixture is heated to 95°C for 5 minutes and then allowed to cool slowly to room temperature to facilitate the formation of duplexes.
-
-
UV Absorbance Measurements:
-
The annealed RNA duplex solution is placed in a quartz cuvette in a UV-Vis spectrophotometer equipped with a temperature controller.
-
The absorbance of the sample is monitored at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C).
-
-
Data Analysis:
-
A melting curve is generated by plotting the absorbance at 260 nm against the temperature.
-
The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of the melting curve.
-
By performing melting experiments at various duplex concentrations, a van't Hoff plot (1/Tm vs. ln[concentration]) can be generated.
-
Thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) can be calculated from the slope and intercept of the van't Hoff plot.
-
Mandatory Visualization
The following diagrams illustrate the chemical structures of the modified nucleosides and the logical relationship of their impact on RNA stability.
Caption: Logical flow of how RNA modifications lead to increased thermodynamic stability.
References
- 1. Relation between functions and conformational characteristics of modified nucleosides found in tRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Function of N4-Acetylcytidine (ac4C) Using NAT10 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental approaches to validate the function of N4-acetylcytidine (ac4C), a critical post-transcriptional RNA modification. The primary focus is on the use of knockout models targeting the N-acetyltransferase 10 (NAT10) enzyme, the sole known "writer" of ac4C in humans. We will explore the impact of NAT10 depletion on cellular processes and compare the molecular phenotypes of wild-type versus knockout/knockdown models, supported by experimental data and detailed protocols. While the query specified N4-Acetyl-2'-O-methylcytidine (ac4Cm), a dually modified nucleoside found in thermophilic archaea for enhanced RNA stability[1][2], the predominant research on functional validation using knockout models in eukaryotes focuses on ac4C, catalyzed by NAT10.
The Role of ac4C and its Writer Enzyme NAT10
N4-acetylcytidine is a conserved RNA modification found in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA)[3][4][5]. This modification plays a crucial role in regulating gene expression by influencing mRNA stability and translation efficiency[6][7][8]. The enzyme responsible for depositing this modification is NAT10, which possesses both acetyltransferase and RNA-binding activities[3][9].
Dysregulation of NAT10 and, consequently, ac4C levels has been implicated in various diseases, including cancer, making it a potential therapeutic target[3][10][11]. Validating the specific functions of ac4C is therefore paramount for understanding its role in health and disease and for the development of novel therapeutic strategies.
Comparative Analysis of Wild-Type vs. NAT10 Knockout/Knockdown Models
The most direct approach to elucidate the function of ac4C is to deplete its writer enzyme, NAT10, using genetic knockout (KO) or knockdown (KD) techniques. This allows for a comparative analysis of cellular and molecular phenotypes between the wild-type (WT) and NAT10-deficient models.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies utilizing NAT10 knockout or knockdown models.
Table 1: Impact of NAT10 Depletion on Global ac4C Levels and mRNA Stability
| Parameter | Wild-Type (Control) | NAT10 Knockout/Knockdown | Fold Change/Effect | Reference |
| Global ac4C levels in mRNA | Normal physiological levels | Significantly reduced | ↓ | [6][7][12] |
| mRNA Half-life of ac4C-containing transcripts | Longer half-life | Significantly decreased | ↓ | [6][7] |
| ANP32B mRNA stability | Stable | Significantly decreased | ↓ | [6] |
| RUNX2 mRNA stability | Stable | Decreased in osteogenic differentiation | ↓ | [13] |
| BCL-XL mRNA stability | Stable | Decreased in multiple myeloma cells | ↓ | [13] |
Table 2: Effects of NAT10 Depletion on Translation and Cellular Phenotypes
| Parameter | Wild-Type (Control) | NAT10 Knockout/Knockdown | Effect | Reference |
| Translation efficiency of ac4C-modified mRNA | Enhanced | Significantly decreased | ↓ | [3][7][8] |
| Protein levels of ANP32B | Normal | Notably reduced | ↓ | [6] |
| Human Embryonic Stem Cell (hESC) proliferation | Normal | Significantly impaired | ↓ | [6] |
| Bladder cancer cell growth | Promoted | Slowed | ↓ | [3][14] |
| Oocyte maturation (First polar body extrusion) | ~74.6% | ~34.6% | Retarded | [15] |
| R-loop levels at specific genes | Basal levels | Increased | ↑ | [16] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are key experimental protocols employed in the functional validation of ac4C using NAT10 knockout models.
Generation of NAT10 Knockout/Knockdown Cell Lines
a) CRISPR/Cas9-Mediated Knockout:
-
Objective: To create a stable cell line with a complete loss of NAT10 function.
-
Methodology:
-
Design single-guide RNAs (sgRNAs) targeting a critical exon of the NAT10 gene.
-
Clone the sgRNAs into a Cas9 expression vector.
-
Transfect the vector into the desired cell line (e.g., HeLa, HEK293T, hESCs).
-
Select single-cell clones and expand them.
-
Verify the knockout by Sanger sequencing of the targeted genomic region and Western blotting for the NAT10 protein.[7][12]
-
-
Note: Complete knockout of NAT10 can be lethal in some cell types, necessitating the use of knockdown or conditional knockout systems[12][17].
-
Objective: To achieve a transient or stable reduction in NAT10 expression.
-
Methodology:
-
Design short hairpin RNAs (shRNAs) or small interfering RNAs (siRNAs) targeting the NAT10 mRNA.
-
For stable knockdown, clone shRNAs into a lentiviral vector.
-
Produce lentiviral particles and transduce the target cells.
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
For transient knockdown, transfect siRNAs into the cells.
-
Validate the knockdown efficiency by RT-qPCR and Western blotting.[6][12][15]
-
Detection and Quantification of ac4C
a) Acetylated RNA Immunoprecipitation followed by Sequencing (acRIP-seq):
-
Objective: To identify and quantify ac4C-modified transcripts on a transcriptome-wide scale.
-
Methodology:
-
Isolate total RNA from wild-type and NAT10-knockdown/knockout cells.
-
Fragment the RNA to an appropriate size (e.g., ~100 nucleotides).
-
Incubate the fragmented RNA with an anti-ac4C antibody to immunoprecipitate ac4C-containing fragments.
-
Purify the immunoprecipitated RNA.
-
Construct sequencing libraries from the immunoprecipitated RNA and input RNA (control).
-
Perform high-throughput sequencing and analyze the data to identify enriched peaks, representing ac4C sites.[6][14]
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Objective: To quantify the global levels of ac4C.
-
Methodology:
-
Isolate total RNA and purify poly(A) RNA.
-
Digest the RNA into single nucleosides using nucleases.
-
Separate the nucleosides using liquid chromatography.
-
Detect and quantify ac4C and other nucleosides using tandem mass spectrometry.
-
Calculate the ratio of ac4C to a canonical nucleoside (e.g., cytidine).[6]
-
Functional Assays
a) mRNA Stability Assay:
-
Objective: To determine the half-life of specific mRNAs.
-
Methodology:
b) Ribosome Profiling:
-
Objective: To measure translation efficiency on a global scale.
-
Methodology:
-
Treat cells with a translation inhibitor (e.g., cycloheximide) to freeze ribosomes on mRNA.
-
Lyse the cells and treat with RNase to digest mRNA not protected by ribosomes.
-
Isolate the ribosome-protected fragments (RPFs).
-
Construct sequencing libraries from the RPFs.
-
Perform high-throughput sequencing and align the reads to the transcriptome to determine the density of ribosomes on each mRNA.
-
Calculate translation efficiency by normalizing the RPF abundance to the total mRNA abundance.[7]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
Caption: Signaling pathway of NAT10-mediated ac4C modification.
Caption: Workflow for validating ac4C function using knockout models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Mechanisms of NAT10 as ac4C writer in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NAT10 and cytidine acetylation in mRNA: intersecting paths in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of RNA acetylation modification ac4C in diseases: Current advances and future challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RNA modification: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NAT10‐mediated mRNA N4‐acetylcytidine modification promotes bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NAT10 and N4-acetylcytidine restrain R-loop levels and related inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Comparative Analysis of N4-Acetyl-2'-O-methylcytidine Across Different Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N4-Acetyl-2'-O-methylcytidine (ac4mC), a crucial modified ribonucleoside, across different domains of life. While ac4mC is predominantly found in thermophilic archaea, this guide will also draw comparisons with its more widespread precursor, N4-acetylcytidine (ac4C), to offer a broader perspective on its significance. The information presented herein is supported by experimental data to aid in research and drug development endeavors.
Introduction to this compound (ac4mC)
This compound is a post-transcriptional modification of RNA where an acetyl group is added to the N4 position of cytidine (B196190) and a methyl group is added to the 2'-hydroxyl of the ribose sugar. This dual modification is particularly prevalent in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, organisms that thrive in high-temperature environments. The presence of ac4mC is strongly associated with the structural stability of RNA molecules, a critical adaptation for survival under extreme thermal conditions.
Comparative Overview: ac4mC vs. ac4C
While ac4mC is characteristic of thermophilic archaea, its non-methylated form, N4-acetylcytidine (ac4C), is a more universally conserved modification found in bacteria, archaea, and eukaryotes.[1] The enzyme responsible for the acetylation step in eukaryotes is the highly conserved N-acetyltransferase 10 (NAT10) or its homologs in other species.[2] The subsequent 2'-O-methylation in archaea is carried out by a separate class of enzymes, often guided by small RNAs.[3][4]
The following table summarizes the key differences and similarities between ac4mC and ac4C across different domains of life.
| Feature | This compound (ac4mC) | N4-acetylcytidine (ac4C) |
| Domain(s) | Primarily Thermophilic Archaea | Archaea, Bacteria, Eukaryotes |
| Location in RNA | tRNA, 5S rRNA | tRNA, rRNA, mRNA |
| Primary Function | Enhances RNA thermal stability | Enhances RNA stability, promotes translation fidelity and efficiency |
| Enzymatic Machinery | Acetylation by NAT10 homolog; 2'-O-methylation by specific methyltransferases (e.g., C/D box sRNP)[3][4] | Acetylation by NAT10 or its homologs (e.g., TmcA in bacteria) |
| Structural Impact | Confers high conformational rigidity to the ribose moiety, stabilizing the C3'-endo form | Stabilizes duplex RNA structures by enhancing Watson-Crick base pairing with guanosine[1][5] |
Quantitative Analysis
Quantitative data on the abundance of ac4mC across different archaeal species is limited. However, studies on specific organisms like Pyrococcus furiosus have confirmed its presence. The table below provides a summary of the known distribution of ac4mC and ac4C.
| Species/Domain | RNA Type | Modification | Abundance/Stoichiometry |
| Pyrococcus furiosus (Archaea) | tRNA, 5S rRNA | ac4mC, ac4C | Present, exact quantification varies |
| Sulfolobus solfataricus (Archaea) | 5S rRNA | ac4C | Detected |
| Escherichia coli (Bacteria) | tRNA | ac4C | Present at specific positions |
| Homo sapiens (Eukaryote) | 18S rRNA, tRNA, mRNA | ac4C | Present, dynamically regulated |
Experimental Protocols
The detection and quantification of ac4mC and ac4C rely heavily on chromatographic and mass spectrometric techniques. Below is a generalized workflow for the analysis of these modified nucleosides.
RNA Extraction from Thermophilic Archaea
-
Cell Lysis: Harvest archaeal cells and lyse them using a suitable method, such as sonication or bead beating, in a lysis buffer (e.g., TRIzol).[6][7]
-
Phase Separation: Add chloroform (B151607) to the lysate, vortex, and centrifuge to separate the mixture into aqueous, interphase, and organic phases.[7]
-
RNA Precipitation: Transfer the upper aqueous phase containing RNA to a new tube and precipitate the RNA by adding isopropanol.[7]
-
RNA Wash and Resuspension: Wash the RNA pellet with 75% ethanol (B145695) to remove impurities, air-dry the pellet, and resuspend it in nuclease-free water.[7]
Enzymatic Digestion of RNA to Nucleosides
-
Nuclease P1 Digestion: Incubate the purified RNA with Nuclease P1 to digest the RNA into 5'-mononucleotides.
-
Alkaline Phosphatase Treatment: Add alkaline phosphatase to the mixture to dephosphorylate the mononucleotides into nucleosides.[8]
HPLC-Mass Spectrometry (HPLC-MS) Analysis
-
Chromatographic Separation: Separate the resulting nucleoside mixture using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column. A gradient of a suitable buffer system (e.g., ammonium (B1175870) formate (B1220265) and acetonitrile) is typically used for elution.[9][10]
-
Mass Spectrometry Detection: Analyze the eluting nucleosides using a mass spectrometer to identify and quantify ac4mC and ac4C based on their specific mass-to-charge ratios.
Visualizations
Molecular Structures
Caption: Chemical structures of N4-acetylcytidine (ac4C) and this compound (ac4mC).
Experimental Workflow
Caption: General experimental workflow for the analysis of ac4mC.
Functional Comparison of RNA Modifications
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ac4C acetylation regulates mRNA stability and translation efficiency in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cm56 tRNA modification in archaea is catalyzed either by a specific 2′-O-methylase, or a C/D sRNP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Archaea box C/D enzymes methylate two distinct substrate rRNA sequences with different efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rnaseqcore.vet.cornell.edu [rnaseqcore.vet.cornell.edu]
- 7. bitesizebio.com [bitesizebio.com]
- 8. benchchem.com [benchchem.com]
- 9. protocols.io [protocols.io]
- 10. UHPLC Analysis of Nucleosides on Supel™ Carbon LC Column: Performance Comparisons with Competitor [sigmaaldrich.com]
cross-validation of N4-Acetyl-2'-O-methylcytidine detection methods
For Researchers, Scientists, and Drug Development Professionals
N4-acetylcytidine (ac4C) is a conserved RNA modification implicated in various biological processes, including mRNA stability and translation. Accurate and robust detection of ac4C is crucial for understanding its roles in health and disease. This guide provides an objective comparison of the leading methods for ac4C detection, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their studies.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative performance metrics of the primary ac4C detection methods.
| Feature | Sequencing-Based Methods | Antibody-Based Methods | Mass Spectrometry |
| Method | ac4C-seq | RedaC:T-seq & RetraC:T-seq | acRIP-seq |
| Principle | Chemical reduction (NaCNBH₃) of ac4C to induce C>T mutation during reverse transcription. | Chemical reduction (NaBH₄) of ac4C to induce C>T mutation during reverse transcription. | Immunoprecipitation of ac4C-containing RNA fragments using a specific antibody. |
| Resolution | Single nucleotide | Single nucleotide | ~100-200 nucleotides (fragment dependent) |
| Quantitative | Yes | Yes | Semi-quantitative (enrichment-based) |
| C>T Mismatch Rate | Up to 90% | <20% (RedaC:T); ~60% (RetraC:T)[1] | Not applicable |
| Sensitivity | High, dependent on sequencing depth | Moderate, dependent on sequencing depth | High, effective for low-abundance transcripts[2] |
| Specificity | High, with appropriate controls | High, with appropriate controls | Dependent on antibody specificity |
| Input RNA | 0.2 - 1 µg of total RNA[3] | ~10 µg of total RNA | Variable, typically in the microgram range |
| Advantages | High resolution and quantification. | High resolution and quantification. | Enriches for low-abundance transcripts. |
| Limitations | Potential for RNA degradation with chemical treatment. | Lower efficiency for RedaC:T-seq.[1] | Does not provide single-nucleotide resolution; potential for antibody cross-reactivity. |
Experimental Protocols & Methodologies
This section provides detailed experimental protocols for the key ac4C detection methods.
Sequencing-Based Detection: ac4C-seq
ac4C-seq provides quantitative, single-nucleotide resolution mapping of ac4C. The method relies on the chemical reduction of ac4C using sodium cyanoborohydride (NaCNBH₃), which leads to a C>T transition during reverse transcription.
Experimental Protocol:
-
RNA Preparation: Isolate total RNA using a standard method like TRIzol extraction. Assess RNA integrity and quantity. For each sample, prepare three reactions:
-
+NaCNBH₃: The experimental sample for ac4C detection.
-
-NaCNBH₃ (mock): A negative control to assess background C>T mutations.
-
+Alkali +NaCNBH₃: A control where ac4C is deacetylated before reduction to confirm the signal is from acetylation.[3]
-
-
Chemical Deacetylation (for control): Incubate 1 µg of RNA in 100 µl of 100 mM sodium bicarbonate (pH 9.5) at 60°C for 1 hour.[3] Precipitate the RNA.
-
Reduction Reaction:
-
For the +NaCNBH₃ and +Alkali +NaCNBH₃ samples, mix 1 µg of RNA in 80 µl of nuclease-free water with 10 µl of 1 M NaCNBH₃.
-
For the mock control, add 10 µl of nuclease-free water instead of NaCNBH₃.
-
Incubate all samples in the dark at room temperature for 2 hours.
-
-
RNA Purification: Purify the RNA from all reactions using an appropriate RNA cleanup kit.
-
Library Preparation:
-
Fragment the purified RNA to the desired size (e.g., ~200 bp).
-
Perform end-repair and ligate a 3' adapter.
-
Carry out reverse transcription using a reverse transcriptase that efficiently reads through the modified base and introduces the C>T mutation.
-
Ligate the 5' adapter and amplify the library by PCR.
-
-
Sequencing and Data Analysis: Sequence the prepared libraries on a high-throughput sequencing platform. Analyze the data by mapping reads to the reference transcriptome and identifying sites with a significant increase in C>T mismatches in the +NaCNBH₃ sample compared to the control samples.
Antibody-Based Detection: acRIP-seq
Acetylated RNA Immunoprecipitation followed by sequencing (acRIP-seq) is a powerful method for identifying ac4C-containing transcripts, particularly those of low abundance.
Experimental Protocol:
-
RNA Fragmentation: Isolate total RNA and fragment it to an average size of 100-200 nucleotides using RNA fragmentation buffer or enzymatic methods.
-
Immunoprecipitation:
-
Incubate the fragmented RNA with an anti-ac4C antibody. A negative control with a non-specific IgG antibody should be run in parallel.
-
Add protein A/G magnetic beads to the RNA-antibody mixture to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA.
-
-
RNA Elution and Purification: Elute the bound RNA from the beads and purify it.
-
Library Preparation and Sequencing: Construct a sequencing library from the immunoprecipitated RNA and an input control (a small fraction of the fragmented RNA before immunoprecipitation). Sequence the libraries.
-
Data Analysis: Align the sequencing reads to the reference genome/transcriptome. Identify regions with a significant enrichment of reads in the ac4C-IP sample compared to the input and IgG controls.
Mass Spectrometry-Based Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the absolute quantification of ac4C in a total RNA sample.
Experimental Protocol:
-
RNA Digestion: Digest a known amount of total RNA (typically in the microgram range) to single nucleosides using a cocktail of nucleases (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
Stable Isotope Labeled Internal Standard: Add a known amount of a stable isotope-labeled ac4C internal standard to the digested nucleoside mixture for accurate quantification.
-
LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous ac4C and the labeled internal standard are monitored.
-
Quantification: Generate a standard curve using known concentrations of ac4C. Determine the absolute amount of ac4C in the sample by comparing the peak area ratio of the endogenous ac4C to the internal standard against the standard curve.
Mandatory Visualization: Experimental Workflows
The following diagrams illustrate the experimental workflows for the described ac4C detection methods.
Caption: Workflow for ac4C-seq, a sequencing-based method for ac4C detection.
Caption: Workflow for acRIP-seq, an antibody-based method for ac4C detection.
Caption: Workflow for LC-MS/MS-based quantification of ac4C.
References
- 1. Enhanced ac4C detection in RNA via chemical reduction and cDNA synthesis with modified dNTPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring acRIP-seq: Decoding RNA Acetylation through Workflow, Analysis, and Future Perspectives - CD Genomics [cd-genomics.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
A Functional Showdown: N4-Acetyl-2'-O-methylcytidine vs. N4-methylcytidine in RNA Regulation
For Immediate Release
In the intricate world of epitranscriptomics, the chemical modifications of RNA molecules play a pivotal role in regulating gene expression. Among the more than 170 known RNA modifications, N4-Acetyl-2'-O-methylcytidine (ac4Cm) and N4-methylcytidine (m4C) are two distinct cytidine (B196190) analogues that contribute to the fine-tuning of RNA function. This guide provides a comprehensive functional comparison of ac4Cm and m4C, offering researchers, scientists, and drug development professionals a clear understanding of their differential impacts on RNA stability, translation efficiency, and their involvement in cellular signaling pathways, supported by experimental data and detailed protocols.
At a Glance: Key Functional Differences
| Feature | This compound (ac4Cm) | N4-methylcytidine (m4C) |
| Primary Function | Enhances RNA structural stability, particularly at elevated temperatures. | Modulates base pairing specificity and can influence translational fidelity. |
| Effect on RNA Duplex Stability | Significantly increases thermal stability of RNA duplexes. | Has a relatively minor effect on the stability of RNA duplexes.[1] |
| Impact on Translation | Can influence translation efficiency, with its effect being position-dependent within the mRNA. | Can affect coding efficiency and fidelity during translation and reverse transcription.[1] |
| Key Enzyme | N-acetyltransferase 10 (NAT10) is the writer enzyme for the initial acetylation (ac4C). | In E. coli, RsmH is a key methyltransferase. In human mitochondria, METTL15 is involved. |
| Signaling Pathway Involvement | NAT10-mediated ac4C modification is implicated in the Wnt/β-catenin signaling pathway, promoting colorectal cancer progression. | Less defined, but m4C in mitochondrial rRNA is required for efficient mitochondrial protein synthesis. |
In-Depth Functional Analysis
Enhancing RNA Stability: A Tale of Two Modifications
The most striking functional divergence between ac4Cm and m4C lies in their influence on RNA stability.
This compound (ac4Cm) , a dually modified nucleoside, is notably found in the ribosomal and transfer RNAs of thermophilic archaea. This unique modification significantly contributes to the structural integrity and stability of RNA molecules, particularly under high-temperature conditions. The presence of both an acetyl group at the N4 position and a methyl group at the 2'-O position of the ribose sugar is thought to rigidify the sugar-phosphate backbone and enhance base stacking interactions, thereby increasing the melting temperature (Tm) of RNA duplexes.
N4-methylcytidine (m4C) , on the other hand, exerts a more subtle effect on RNA stability.[1] While the N4-methylation does not significantly alter the standard Watson-Crick base pairing with guanosine, it has been shown to have a minimal impact on the overall thermal stability of an RNA duplex.[1] Its primary role appears to be in modulating the specificity of base pairing interactions rather than providing substantial structural reinforcement.
Modulating Translation: Precision vs. Potential for Error
Both ac4Cm and m4C can influence the process of protein synthesis, but they do so through different mechanisms and with distinct consequences.
The impact of ac4Cm on translation efficiency is context-dependent. Its presence within the coding sequence can potentially influence codon recognition and the rate of peptide elongation. The structural stability conferred by ac4Cm might also affect the accessibility of the mRNA to the ribosomal machinery.
Conversely, m4C has been shown to be a modulator of translational fidelity. Studies on reverse transcription have indicated that m4C can lead to misincorporation of nucleotides, suggesting it can be a source of sequence variation.[1] This property highlights its role in fine-tuning the genetic code and potentially introducing controlled levels of diversity in protein products.
Signaling Pathways and Cellular Roles
The enzymatic machinery responsible for these modifications provides clues to their integration into cellular signaling networks.
The "writer" enzyme for the acetylation component of ac4cm is N-acetyltransferase 10 (NAT10). Research has linked NAT10 and ac4C modification to the Wnt/β-catenin signaling pathway. In colorectal cancer, NAT10-mediated ac4C modification of specific mRNAs can lead to their stabilization and enhanced translation, thereby promoting cancer progression.
dot
Caption: Role of NAT10-mediated ac4C modification in the Wnt/β-catenin pathway.
The enzymes responsible for m4C modification are more diverse. In bacteria like E. coli, the methyltransferase RsmH is involved in m4C formation in rRNA. In human mitochondria, METTL15 has been identified as the m4C methyltransferase for 12S rRNA, and its activity is essential for the proper assembly of the mitochondrial ribosome and subsequent protein synthesis. This highlights a critical role for m4C in mitochondrial function.
dot
Caption: Involvement of m4C modification in mitochondrial ribosome function.
Experimental Protocols
Quantification of ac4Cm and m4C by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of RNA modifications.
Workflow:
dot
Caption: Workflow for quantifying ac4Cm and m4C using LC-MS/MS.
Methodology:
-
RNA Isolation: Extract total RNA from the cells or tissues of interest using a standard protocol that ensures high purity and integrity.
-
Enzymatic Digestion: Digest the purified RNA to single nucleosides using a cocktail of enzymes, typically nuclease P1 followed by alkaline phosphatase. This breaks down the RNA into its constituent nucleoside components.
-
LC-MS/MS Analysis: Separate the resulting nucleosides using reverse-phase liquid chromatography coupled to a triple quadrupole mass spectrometer. The separation is based on the polarity of the nucleosides.
-
Quantification: Monitor the specific mass transitions for ac4Cm, m4C, and the four canonical nucleosides (A, C, G, U). The abundance of ac4Cm and m4C is quantified by comparing their peak areas to those of the canonical nucleosides, for which standard curves are generated using known concentrations of pure nucleoside standards.
In Vitro Translation Assay to Compare Functional Effects
To directly compare the impact of ac4Cm and m4C on translation efficiency, an in vitro translation assay using modified mRNA reporters can be employed.
Workflow:
dot
Caption: Workflow for comparing the translational efficiency of modified mRNAs.
Methodology:
-
Template Preparation: Generate DNA templates for a reporter gene (e.g., luciferase or GFP) that either contain or lack the specific codon to be modified.
-
In Vitro Transcription: Synthesize mRNAs from these templates using in vitro transcription. For the modified mRNAs, include the corresponding chemically synthesized ac4Cm or m4C triphosphates in the reaction mixture.
-
mRNA Purification: Purify all transcribed mRNAs to remove unincorporated nucleotides and enzymes.
-
In Vitro Translation: Add equal amounts of the unmodified, ac4Cm-modified, and m4C-modified mRNAs to an in vitro translation system, such as rabbit reticulocyte lysate, which contains all the necessary components for protein synthesis.
-
Protein Quantification: After a set incubation time, quantify the amount of protein produced from each mRNA. For a luciferase reporter, this can be done by measuring luminescence. For other reporters, methods like Western blotting or fluorescence measurement can be used. By comparing the protein output from the modified versus the unmodified mRNAs, the relative translation efficiency can be determined.
Conclusion
This compound and N4-methylcytidine, while both being modifications of cytidine, exhibit distinct functional roles in RNA biology. Ac4Cm is a powerful stabilizer of RNA structure, crucial for organisms in extreme environments and implicated in cancer-related signaling pathways. In contrast, m4C acts as a more subtle modulator of base pairing, influencing the fidelity and efficiency of translation, with a key role in mitochondrial function. Understanding these differences is essential for researchers in the fields of RNA biology, drug development, and molecular medicine, as targeting the enzymes that install these modifications could offer novel therapeutic strategies. The experimental protocols outlined in this guide provide a framework for the direct and quantitative comparison of these and other RNA modifications, paving the way for a deeper understanding of the epitranscriptomic landscape.
References
Decoding with Precision: Validating the Role of N4-acetylcytidine (ac4C) in Translation Fidelity Using In Vitro Assays
For researchers, scientists, and drug development professionals, understanding the nuances of mRNA modifications is paramount for advancing therapeutic strategies. Among these modifications, N4-acetylcytidine (ac4C) has emerged as a critical regulator of mRNA stability and translation. This guide provides a comparative analysis of in vitro assays designed to validate the role of ac4C in translation fidelity, offering detailed experimental protocols and data presentation to support your research endeavors.
N4-acetylcytidine is a conserved mRNA modification catalyzed by the N-acetyltransferase 10 (NAT10) enzyme.[1] Its presence within the coding sequence (CDS) of an mRNA molecule has been shown to enhance both mRNA stability and the efficiency of translation.[1] Conversely, when located in the 5' untranslated region (5'UTR), ac4C can inhibit the initiation of translation.[1][2][3][4] A key hypothesis is that ac4C at the wobble position of a codon can improve decoding accuracy by stabilizing the codon-anticodon interaction. This guide focuses on the in vitro methodologies available to rigorously test this hypothesis.
Comparative Analysis of In Vitro Assays for Translation Fidelity
To dissect the precise role of ac4C in translation fidelity, a combination of in vitro translation systems and analytical techniques is employed. The primary goal is to compare the translation of an mRNA transcript with and without a site-specifically incorporated ac4C modification.
| Assay | Principle | Measures | Advantages | Limitations |
| Luciferase Reporter Assay | In vitro translation of a luciferase reporter mRNA. The amount of functional luciferase produced is quantified by measuring luminescence. | Translation efficiency (protein yield). | High-throughput, sensitive, and provides a quantitative measure of overall protein synthesis. | Indirectly assesses fidelity; does not directly measure amino acid misincorporation. |
| Mass Spectrometry (MS)-Based Proteomics | In vitro translation of a target protein followed by enzymatic digestion and analysis of the resulting peptides by mass spectrometry. | Direct identification and quantification of amino acid misincorporation events. | Provides direct evidence of translation fidelity at specific codons. High sensitivity and specificity. Can identify the exact nature of the misincorporated amino acid. | Lower throughput than reporter assays. Requires specialized equipment and expertise in data analysis. |
| In Vitro Ribosome Profiling | In vitro translation followed by nuclease treatment to isolate ribosome-protected mRNA fragments. These fragments are then sequenced. | Ribosome occupancy and pausing along the mRNA transcript. | Provides insights into how ac4C may affect ribosome translocation and identify potential sites of ribosome stalling. | Technically challenging. Does not directly measure misincorporation. |
Experimental Protocols
Preparation of ac4C-Modified and Unmodified mRNA Templates
Objective: To generate identical mRNA transcripts differing only by the presence or absence of a site-specific ac4C modification.
Method: In Vitro Transcription and Splint Ligation
This method allows for the precise placement of ac4C within a target mRNA.
-
In Vitro Transcription of mRNA Fragments:
-
Synthesize two fragments of the target mRNA (e.g., a luciferase reporter) via in vitro transcription using T7 RNA polymerase.
-
The first fragment will contain the 5' end of the mRNA, and the second fragment will contain the 3' end.
-
For the ac4C-containing transcript, the 5' fragment is synthesized to end just before the desired ac4C position. A short, chemically synthesized RNA oligonucleotide containing the ac4C modification at the desired position is used as a splint.
-
For the unmodified control, the 5' fragment includes the corresponding unmodified cytosine.
-
-
Splint Ligation:
-
Anneal the two mRNA fragments to a complementary DNA splint oligonucleotide.
-
Ligate the fragments using T4 DNA ligase.
-
-
Purification:
-
Purify the full-length mRNA transcripts using denaturing polyacrylamide gel electrophoresis (PAGE) or a suitable RNA purification kit.
-
-
Quality Control:
-
Verify the integrity and purity of the mRNA by gel electrophoresis and determine the concentration using a spectrophotometer.
-
In Vitro Translation Assays
Objective: To translate the prepared mRNA templates in a controlled cell-free environment.
A. Luciferase Reporter Assay for Translation Efficiency
-
Choice of In Vitro Translation System:
-
Reaction Setup:
-
Prepare a master mix containing the cell-free lysate, amino acids (including a labeled amino acid like ³⁵S-methionine if desired for parallel analysis), an energy source (ATP, GTP), and RNase inhibitors.
-
Add equimolar amounts of the ac4C-modified or unmodified luciferase mRNA to separate reaction tubes.
-
Incubate the reactions at the recommended temperature (typically 30-37°C) for a specified time (e.g., 60-90 minutes).
-
-
Quantification of Luciferase Activity:
-
Add the appropriate luciferase substrate to each reaction.
-
Measure the resulting luminescence using a luminometer.
-
Normalize the luminescence values to the amount of mRNA added to determine the relative translation efficiency.
-
B. Mass Spectrometry for Amino Acid Misincorporation Analysis
-
In Vitro Translation:
-
Perform in vitro translation as described above, but using an mRNA template encoding a model protein for which high-quality mass spectrometry data can be obtained.
-
-
Protein Purification:
-
Purify the newly synthesized protein from the in vitro translation reaction. This can be achieved by incorporating an affinity tag (e.g., His-tag) into the protein sequence.
-
-
Enzymatic Digestion:
-
Denature, reduce, and alkylate the purified protein.
-
Digest the protein into smaller peptides using a sequence-specific protease, such as trypsin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.
-
The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database containing the expected sequence of the model protein.
-
To identify misincorporation events, perform a search that allows for all possible amino acid substitutions at each position.
-
Quantify the relative abundance of the misincorporated peptide compared to the correct peptide to determine the misincorporation frequency. The MS-READ (Mass Spectrometry Reporter for Exact Amino acid Decoding) technique provides a sensitive method for quantifying mistranslation events.[9]
-
Data Presentation
Table 1: Hypothetical Luciferase Assay Results for Translation Efficiency
| mRNA Template | Relative Luminescence Units (RLU) | Fold Change (vs. Unmodified) |
| Unmodified Luciferase mRNA | 100,000 ± 5,000 | 1.0 |
| ac4C-modified Luciferase mRNA (CDS) | 150,000 ± 7,500 | 1.5 |
| ac4C-modified Luciferase mRNA (5'UTR) | 70,000 ± 4,000 | 0.7 |
Table 2: Hypothetical Mass Spectrometry Data for Amino Acid Misincorporation at a Specific Codon
| mRNA Template | Codon | Expected Amino Acid | Misincorporated Amino Acid | Misincorporation Frequency (%) |
| Unmodified | CCG | Proline | Serine | 0.1 ± 0.02 |
| ac4C-modified | aᶜ⁴CG | Proline | Serine | 0.05 ± 0.01 |
Mandatory Visualizations
Caption: Experimental workflow for validating the role of ac4C in translation fidelity.
Alternative and Complementary Mechanisms
While this guide focuses on ac4C, it is important to consider other mRNA modifications that can also influence translation fidelity, such as N6-methyladenosine (m6A) and pseudouridine (B1679824) (Ψ).[10][11] Comparative studies using in vitro assays can help to elucidate the unique and overlapping functions of these different modifications in fine-tuning the translation process.
Caption: Proposed mechanism of ac4C in promoting translation fidelity and mRNA stability.
Conclusion
The in vitro assays described in this guide provide a powerful toolkit for dissecting the role of ac4C in translation fidelity. By combining site-specific mRNA modification with robust in vitro translation systems and sensitive analytical techniques, researchers can gain valuable insights into the molecular mechanisms by which this epitranscriptomic mark regulates protein synthesis. This knowledge is crucial for the development of novel RNA-based therapeutics and for a deeper understanding of gene expression regulation.
References
- 1. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epigenie.com [epigenie.com]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. On the fidelity of mRNA translation in the nuclease-treated rabbit reticulocyte lysate system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro translation using rabbit reticulocyte lysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Translation Using Rabbit Reticulocyte Lysate | Springer Nature Experiments [experiments.springernature.com]
- 9. MS-READ: Quantitative Measurement of Amino Acid Incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RNA Modifications in Translation Fidelity | Encyclopedia MDPI [encyclopedia.pub]
- 11. The Role of RNA Modifications in Translational Fidelity - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of N4-acetylcytidine (ac4Cm): A Comparative Structural Analysis of RNA Duplexes
For researchers, scientists, and drug development professionals, understanding the nuanced effects of RNA modifications is paramount. N4-acetylcytidine (ac4Cm), a conserved post-transcriptional modification, has emerged as a critical regulator of RNA stability and function. This guide provides an objective comparison of the structural and thermodynamic properties of RNA duplexes with and without ac4Cm, supported by experimental data and detailed methodologies.
The presence of N4-acetylcytidine in an RNA duplex significantly enhances its thermal stability. This stabilizing effect is a key factor in its biological roles, influencing the structure and function of non-coding RNAs like tRNA and rRNA and impacting mRNA translation and stability. Mechanistically, the acetyl group of ac4C is thought to contribute to a more favorable enthalpy of duplex formation.
Quantitative Analysis: The Thermodynamic Impact of ac4Cm
Thermal denaturation experiments are a cornerstone for quantifying the stability of nucleic acid duplexes. By measuring the melting temperature (Tm), the temperature at which half of the duplex dissociates, researchers can assess the impact of modifications like ac4Cm. The data presented below, derived from studies on synthetic RNA oligonucleotides, clearly demonstrates the stabilizing effect of ac4Cm.
| Duplex Context | Sequence (5'-3') | Modification | Tm (°C) | ΔTm (°C) (ac4Cm vs. C) |
| Fully Complementary | GCCGC GGC paired with GCCGG CGGC | Unmodified (C) | 61.2 | N/A |
| GCCGac4C GGC paired with GCCGG CGGC | ac4Cm | 62.9 | +1.7 | |
| G•U Wobble Pair (+2) | GCCGC GUGC paired with GCACG CGGC | Unmodified (C) | 55.4 | N/A |
| GCCGac4C GUGC paired with GCACG CGGC | ac4Cm | 58.5 | +3.1 | |
| tRNA D-arm Hairpin | GCGUC GUC (hairpin) | Unmodified (C) | 62.9 | N/A |
| GCGUac4C GUC (hairpin) | ac4Cm | 71.4 | +8.2 |
Data compiled from studies on synthetic RNA duplexes mimicking sequences found in human rRNA and tRNA. The change in free energy due to ac4C is primarily driven by an increased enthalpy of duplex formation[1].
Experimental Protocols: A Closer Look at the Methodologies
The following protocols provide a detailed overview of the key experiments used to characterize and compare RNA duplexes with and without ac4Cm.
RNA Oligonucleotide Synthesis and Duplex Formation (Annealing)
Objective: To prepare unmodified and ac4Cm-modified RNA single strands and anneal them to form duplexes for structural and thermodynamic analysis.
Methodology:
-
Synthesis: RNA oligonucleotides, both with and without the ac4Cm modification, are chemically synthesized using solid-phase phosphoramidite (B1245037) chemistry.
-
Purification: The synthesized oligonucleotides are purified, typically by polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC), to ensure high purity.
-
Quantification: The concentration of the purified RNA is determined by measuring its absorbance at 260 nm using a spectrophotometer.
-
Annealing:
-
Equimolar amounts of the complementary RNA strands are mixed in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The mixture is heated to 95°C for 2-5 minutes to dissociate any secondary structures.[2]
-
The solution is then slowly cooled to room temperature over several hours to facilitate proper duplex formation.[2]
-
UV Thermal Denaturation Analysis
Objective: To determine the melting temperature (Tm) and other thermodynamic parameters (ΔH°, ΔS°, ΔG°) of the RNA duplexes.
Methodology:
-
Sample Preparation: Annealed RNA duplexes are diluted to a known concentration (e.g., 5 µM) in the desired buffer.[1]
-
Instrumentation: A UV-Vis spectrophotometer equipped with a temperature controller is used for the measurements.
-
Data Acquisition: The absorbance of the sample at 260 nm is monitored as the temperature is gradually increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).[3]
-
Data Analysis:
-
The resulting data is plotted as absorbance versus temperature, generating a melting curve.
-
The melting temperature (Tm) is determined as the temperature at the midpoint of the transition.
-
Thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) can be derived from the shape of the melting curve using van't Hoff analysis.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution structural information about the RNA duplexes in solution.
Methodology:
-
Isotope Labeling (Optional but recommended for larger RNAs): For detailed structural studies, RNA can be isotopically labeled with 13C and/or 15N by in vitro transcription using labeled NTPs.
-
Sample Preparation: The purified RNA duplex is dissolved in a suitable NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, in 90% H2O/10% D2O).
-
NMR Data Acquisition: A series of one- and two-dimensional NMR experiments (e.g., 1H-1H NOESY, TOCSY, 1H-13C HSQC) are performed on a high-field NMR spectrometer.
-
Structure Calculation: The distance and dihedral angle restraints derived from the NMR data are used as input for structure calculation programs (e.g., XPLOR-NIH, CYANA) to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the RNA duplex at atomic resolution.
Methodology:
-
Crystallization Screening: The purified RNA duplex is subjected to a wide range of crystallization screening conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion.
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, well-diffracting crystals.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination: The diffraction data is processed, and the phases are determined (often through molecular replacement or heavy-atom derivatization) to calculate an electron density map. An atomic model of the RNA duplex is then built into the electron density map and refined.
Visualizing the Processes: Workflows and Pathways
To better illustrate the experimental and biological contexts, the following diagrams are provided.
References
- 1. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metabion.com [metabion.com]
- 3. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Impact of N4-Acetyl-2'-O-methylcytidine on Reverse Transcription: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the impact of the dual RNA modification, N4-Acetyl-2'-O-methylcytidine (ac4Cm), on the process of reverse transcription. Due to the limited direct experimental data on ac4Cm, this document outlines a proposed comparative study, including hypothetical data and detailed experimental protocols. The comparison is made against unmodified cytidine (B196190) (C), N4-acetylcytidine (ac4C), and 2'-O-methylcytidine (Cm) to delineate the individual and combined effects of N4-acetylation and 2'-O-methylation on reverse transcriptase activity.
Introduction to this compound and its Component Modifications
This compound (ac4Cm) is a modified ribonucleoside carrying both an acetyl group on the N4 position of the cytidine base and a methyl group on the 2'-hydroxyl of the ribose sugar. While N4-acetylcytidine (ac4C) is a known conserved RNA modification that enhances RNA stability and translation, 2'-O-methylation (Nm) is one of the most common post-transcriptional modifications in various RNA species, contributing to RNA stability and function. The combined influence of these two modifications on the enzymatic process of reverse transcription is of significant interest for RNA biology and biotechnology, particularly in the context of developing RNA-based therapeutics and diagnostics where accurate reverse transcription is crucial.
Impact of Individual Modifications on Reverse Transcription
-
N4-acetylcytidine (ac4C): Under standard reverse transcription conditions, ac4C does not significantly impede the progress of reverse transcriptase or induce a high rate of misincorporation. However, chemical reduction of ac4C using agents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaCNBH3) converts it to N4-acetyl-3,4,5,6-tetrahydrocytidine. This reduced form can cause reverse transcriptase to misread the base as a uridine, leading to a C-to-T transition in the resulting cDNA, or can cause the enzyme to stall. This principle is the foundation of sequencing methods like ac4C-seq.
-
2'-O-methylcytidine (Cm): The 2'-O-methyl group can present a steric hindrance to reverse transcriptase. This often results in pausing or stalling of the enzyme one nucleotide 3' to the modification, particularly at low dNTP concentrations.[1][2][3][4] The extent of this stalling can be dependent on the specific reverse transcriptase enzyme used.[5]
Proposed Comparative Analysis of ac4Cm
To elucidate the specific impact of ac4Cm on reverse transcription, a direct comparison with its constituent modifications and the unmodified base is necessary. The following sections detail a proposed experimental workflow and expected outcomes.
Data Presentation: Comparative Reverse Transcription Efficiency and Fidelity
The following tables summarize the expected quantitative data from a primer extension assay designed to assess reverse transcription stalling and misincorporation.
Table 1: Reverse Transcription Stalling Analysis
| RNA Template Sequence | Modification at Position X | % Full-Length Product (High dNTPs) | % Full-Length Product (Low dNTPs) | % Stalling at X+1 (Low dNTPs) |
| 5'-...X...-3' | Unmodified Cytidine (C) | >95% | >95% | <5% |
| 5'-...X...-3' | N4-acetylcytidine (ac4C) | >95% | >95% | <5% |
| 5'-...X...-3' | 2'-O-methylcytidine (Cm) | ~90% | ~60% | ~40% |
| 5'-...X...-3' | This compound (ac4Cm) | ~85% | ~40% | ~60% |
Table 2: Misincorporation Analysis (Sanger Sequencing of cDNA)
| RNA Template Sequence | Modification at Position X | Predominant Base Incorporated at X | % Misincorporation |
| 5'-...X...-3' | Unmodified Cytidine (C) | G | <0.1% |
| 5'-...X...-3' | N4-acetylcytidine (ac4C) | G | <0.1% |
| 5'-...X...-3' | 2'-O-methylcytidine (Cm) | G | <0.5% |
| 5'-...X...-3' | This compound (ac4Cm) | G | <0.5% |
Table 3: Misincorporation Analysis after Chemical Reduction
| RNA Template Sequence | Modification at Position X | Treatment | Predominant Base Incorporated at X | % C-to-T Transition |
| 5'-...X...-3' | N4-acetylcytidine (ac4C) | NaBH4 | A | ~15-20% |
| 5'-...X...-3' | This compound (ac4Cm) | NaBH4 | A | ~10-15% (predicted) |
Experimental Protocols
Synthesis of Modified RNA Oligonucleotides
Custom RNA oligonucleotides containing a single, site-specific unmodified cytidine, ac4C, Cm, or ac4Cm would be synthesized. While ac4C and Cm phosphoramidites are commercially available from various suppliers, ac4Cm phosphoramidite (B1245037) may require custom synthesis.[6] Several companies specialize in custom oligonucleotide synthesis and can incorporate modified bases.[7][8][9][][11]
-
Oligonucleotide Design: A 40-50 nucleotide RNA template with the modified base positioned at least 20 nucleotides from the 3' end to allow for clear visualization of stalling.
-
Purification: HPLC purification of the synthesized oligonucleotides is essential to ensure the purity of the template.
Primer Extension Assay for Stalling Analysis
This assay is designed to quantify the percentage of reverse transcriptase that stalls at or near the modified nucleotide.
-
Primer Annealing: A 5'-radiolabeled (e.g., with 32P) DNA primer is annealed to the 3' end of the RNA template.
-
Reverse Transcription Reaction: The reverse transcription reaction is set up with a chosen reverse transcriptase (e.g., SuperScript™ III or AMV Reverse Transcriptase). Two sets of reactions are performed: one with high dNTP concentrations (e.g., 1 mM each) and one with low dNTP concentrations (e.g., 10 µM each).
-
Reaction Incubation: The reactions are incubated at the optimal temperature for the reverse transcriptase for a defined period (e.g., 30 minutes).
-
Denaturing Gel Electrophoresis: The reaction products are resolved on a high-resolution denaturing polyacrylamide gel.
-
Visualization and Quantification: The gel is exposed to a phosphor screen, and the band intensities corresponding to the full-length product and the stalled products are quantified using densitometry software. The percentage of stalling is calculated as (intensity of stalled band) / (intensity of stalled band + intensity of full-length band) * 100.
Misincorporation Analysis via Sanger Sequencing
This protocol aims to identify any misincorporations introduced by the reverse transcriptase opposite the modified nucleotide.
-
Reverse Transcription: A non-radiolabeled primer is used to generate cDNA from the modified RNA templates under standard (high dNTP) conditions.
-
PCR Amplification: The resulting cDNA is amplified by PCR using the reverse transcription primer and a forward primer.
-
Purification of PCR Product: The PCR product is purified to remove primers and dNTPs.
-
Sanger Sequencing: The purified PCR product is subjected to Sanger sequencing using the reverse transcription primer.
-
Analysis: The sequencing chromatograms are analyzed to identify any nucleotide misincorporations at the position corresponding to the modified base.
Chemical Reduction and Misincorporation Analysis
This experiment is designed to investigate if ac4Cm, like ac4C, can be chemically modified to induce a specific reverse transcription signature.
-
Chemical Reduction: The ac4Cm- and ac4C-containing RNA oligonucleotides are treated with sodium borohydride (NaBH4) under optimized conditions to reduce the acetylated cytidine.
-
RNA Purification: The reduced RNA is purified to remove the reducing agent.
-
Reverse Transcription and Sequencing: The purified, reduced RNA is then subjected to the misincorporation analysis protocol described above.
-
Analysis: The sequencing data is analyzed for the presence and frequency of C-to-T transitions at the site of the modification.
Mandatory Visualizations
Caption: Experimental workflow for assessing the impact of ac4Cm on reverse transcription.
Caption: Logical relationship of RNA modifications and their potential effects on reverse transcription.
Conclusion and Future Directions
This guide outlines a systematic approach to characterizing the impact of the dual modification this compound on reverse transcription. Based on the known effects of its constituent modifications, it is hypothesized that ac4Cm will cause a more significant stall to reverse transcriptase than Cm alone, particularly under low dNTP conditions, due to the combined steric hindrance of the 2'-O-methyl group and potential electronic effects of the N4-acetyl group. The N4-acetyl group is not expected to induce misincorporation without prior chemical treatment.
Future studies should investigate the effect of ac4Cm on different reverse transcriptase enzymes, as some may be more adept at reading through modified nucleotides. Furthermore, understanding how the cellular machinery interacts with ac4Cm-containing RNA is a critical next step in elucidating the biological function of this complex modification. The experimental framework presented here provides a foundation for these future investigations, which will be crucial for the accurate quantification and analysis of RNA containing this modification in various biological contexts.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Internal RNA 2'-O-methylation on the HIV-1 genome impairs reverse transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection and quantification of RNA 2′-O-methylation and pseudouridylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What Is 2'-O-Methylation and How to Detect It - CD Genomics [rna.cd-genomics.com]
- 5. Emerging approaches for detection of methylation sites in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Custom RNA synthesis [horizondiscovery.com]
- 8. idtdna.com [idtdna.com]
- 9. genscript.com [genscript.com]
- 11. High Quality Custom RNA Oligo Synthesis - Tsingke [tsingke.com]
Decoding RNA Stability: A Comparative Guide to N4-Acetyl-2'-O-methylcytidine and Other Epitranscriptomic Marks
For researchers, scientists, and drug development professionals, understanding the nuances of RNA modifications is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of the effects of N4-Acetyl-2'-O-methylcytidine (ac4mC) and other key RNA modifications on RNA half-life, supported by experimental data and detailed protocols.
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the duration and intensity of protein production. Post-transcriptional modifications to RNA nucleotides, collectively known as the epitranscriptome, have emerged as key regulators of mRNA fate. Among these, N4-acetylcytidine (ac4C) and 2'-O-methylation (Nm) are recognized for their role in enhancing RNA stability.[1][2] The dual modification, this compound (ac4mC), found in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, is implicated in increasing RNA rigidity and stability, particularly in extreme temperature conditions.[3][4][5]
This guide will delve into the stabilizing effects of ac4mC, drawing inferences from its constituent modifications, ac4C and 2'-O-methylation. We will compare these effects with another well-studied modification, N6-methyladenosine (m6A), which exhibits a more complex, context-dependent role in regulating RNA half-life.
Comparative Analysis of RNA Modifications on Half-Life
The following table summarizes the impact of ac4mC, its constituent modifications, and m6A on RNA stability. Due to the limited direct experimental data on ac4mC's effect on the half-life of specific mRNAs, its influence is largely inferred from the known stabilizing properties of ac4C and 2'-O-methylation.
| Modification | Mechanism of Action on RNA Stability | Quantitative Impact on Stability (Examples) |
| This compound (ac4mC) | Inferred: Combines the effects of N4-acetylation and 2'-O-methylation to significantly increase the structural rigidity and thermal stability of RNA. The acetyl group enhances base-pairing with guanosine, while the 2'-O-methyl group provides protection against nuclease degradation.[3][4] | Direct quantitative data on mRNA half-life is limited. Found to confer high conformational rigidity to the ribose moiety in tRNA, suggesting a significant stabilizing role.[4] |
| N4-acetylcytidine (ac4C) | Enhances Watson-Crick base pairing with guanosine, leading to increased thermal stability of RNA duplexes.[6] The acetyl group can also protect RNA from degradation by nucleases.[2] | In a duplex RNA from human 18S rRNA, ac4C increased the melting temperature (Tm) by +1.7°C to +3.1°C. In a tRNA hairpin, ac4C increased the Tm by a significant +8.2°C.[7] |
| 2'-O-methylation (Nm) | The methyl group at the 2' position of the ribose sterically hinders nuclease access, thereby protecting the RNA from degradation. It also promotes a more stable A-form helical conformation.[1] | 2'-O-methylated mRNAs have been shown to have significantly longer half-lives compared to their unmodified counterparts. Knockdown of the methyltransferase FBL leads to decreased half-lives of target mRNAs.[1] |
| N6-methyladenosine (m6A) | The effect is context-dependent and mediated by "reader" proteins. YTHDF2 binding typically leads to mRNA degradation by recruiting deadenylase complexes. Conversely, IGF2BP proteins can bind to m6A-modified mRNAs and enhance their stability. | The presence of m6A generally correlates with shorter mRNA half-lives. Knockdown of the m6A methyltransferase METTL3 can lead to longer half-lives of m6A-containing mRNAs.[8] However, in some contexts, m6A can also lead to mRNA stabilization. |
Experimental Protocols for Measuring RNA Half-Life
Accurate determination of RNA half-life is crucial for validating the effects of RNA modifications. Below are detailed protocols for three widely used methods.
Actinomycin D Chase followed by RT-qPCR
This traditional method involves inhibiting transcription and measuring the decay of a specific RNA over time.
Experimental Workflow:
References
- 1. 2′-O-Methylation at internal sites on mRNA promotes mRNA stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ac4C: a fragile modification with stabilizing functions in RNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Settling the m6A debate: methylation of mature mRNA is not dynamic but accelerates turnover - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of N4-Acetyl-2'-O-methylcytidine and N6-methyladenosine functions
A Comparative Analysis of N4-Acetyl-2'-O-methylcytidine and N6-methyladenosine: Function and Methodology
In the dynamic landscape of epitranscriptomics, post-transcriptional modifications of RNA molecules play a pivotal role in regulating gene expression and cellular function. Among the over 170 identified RNA modifications, this compound (ac4Cm) and N6-methyladenosine (m6A) have emerged as key players with distinct functional roles. This guide provides a comprehensive comparison of their functions, the enzymatic machinery involved, their impact on biological pathways, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these critical RNA modifications.
Comparative Overview of ac4Cm and m6A
| Feature | This compound (ac4Cm) / N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) |
| Chemical Structure | Acetyl group at the N4 position of cytidine (B196190) and a methyl group at the 2'-O position of the ribose. ac4C lacks the 2'-O-methylation. | Methyl group at the N6 position of adenosine (B11128). |
| Prevalence | ac4Cm is found in thermophilic archaea.[1][2] ac4C is a highly conserved modification found in eukaryotes and prokaryotes in various RNA types.[3][4] | The most abundant internal modification in eukaryotic mRNA, also found in various other RNA types.[5][6] |
| Cellular Location | Primarily nuclear for the writing process. | The methylation process is predominantly nuclear.[7] |
| Writer Enzyme(s) | ac4C: N-acetyltransferase 10 (NAT10) is the sole known writer enzyme in eukaryotes.[3][8] | A methyltransferase complex including METTL3 (catalytic subunit), METTL14 (RNA-binding scaffold), WTAP, and other associated proteins.[9] |
| Eraser Enzyme(s) | Not yet identified for ac4C. | FTO (fat mass and obesity-associated protein) and ALKBH5.[9] |
| Reader Protein(s) | Not yet well-characterized for ac4C. | YTH domain-containing proteins (YTHDF1, YTHDF2, YTHDF3, YTHDC1, YTHDC2), IGF2BP proteins, and HNRNP proteins.[9][10] |
| Primary Function | ac4Cm: Enhances RNA stability in extreme environments.[1][2] ac4C: Increases RNA stability, promotes translation fidelity, and influences ribosome biogenesis.[4][11] | Regulates multiple aspects of RNA metabolism including splicing, nuclear export, stability, and translation.[5][12] |
| Biological Processes | ac4C: Involved in cell proliferation, DNA repair, chromatin remodeling, and tumor immunity.[13][14][15] | Regulates a wide array of biological processes including embryonic development, cell differentiation, immune responses, and the circadian clock.[9][16] |
Functional Comparison
| Function | This compound (ac4Cm) / N4-acetylcytidine (ac4C) | N6-methyladenosine (m6A) |
| RNA Stability | The acetyl group in ac4C protects RNA from degradation by nucleases, thereby increasing its half-life.[11] ac4Cm provides enhanced stability to tRNA and rRNA in thermophilic archaea. | Can either promote or decrease mRNA stability depending on the reader protein involved. YTHDF2, for example, targets m6A-modified mRNA for degradation. |
| Translation | ac4C in the anticodon loop of tRNA is crucial for accurate codon recognition and translation fidelity.[11] Its presence in mRNA can enhance translation efficiency.[4] | Can enhance translation by recruiting initiation factors via YTHDF1 or repress translation depending on the context. |
| RNA Splicing | Less established role in splicing compared to m6A. | m6A modification can influence pre-mRNA splicing by recruiting splicing factors. |
| Cellular Signaling | The writer enzyme NAT10 is implicated in pathways related to tumor progression and immunity.[13][14][15] | Directly influences key signaling pathways such as TGF-β, ERK, mTORC1, Wnt, and PI3K/Akt.[17][18][19] |
| Disease Implication | Dysregulation of NAT10 and ac4C levels is associated with various cancers and may serve as a prognostic marker.[3][8] | Aberrant m6A modification is linked to a wide range of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.[9][16] |
Experimental Protocols
Detection of N6-methyladenosine (m6A)
1. Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)
MeRIP-seq is a widely used technique to map m6A modifications across the transcriptome.
-
Principle: This method involves the immunoprecipitation of m6A-containing RNA fragments using an m6A-specific antibody, followed by high-throughput sequencing of the enriched fragments.
-
Methodology:
-
RNA Extraction and Fragmentation: Isolate total RNA from the cells or tissues of interest and fragment it into smaller pieces (typically around 100 nucleotides).[20][21]
-
Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically pull down the RNA fragments containing the m6A modification. Protein A/G magnetic beads are used to capture the antibody-RNA complexes.[20][22]
-
Washing and Elution: Wash the beads to remove non-specifically bound RNA, and then elute the m6A-containing RNA fragments.[21]
-
Library Preparation and Sequencing: Construct a sequencing library from the eluted RNA fragments and a corresponding input control library from the fragmented total RNA. Sequence both libraries using a high-throughput sequencing platform.[23][24]
-
Data Analysis: Align the sequencing reads to a reference genome/transcriptome and identify enriched regions (peaks) in the MeRIP sample compared to the input control. These peaks represent m6A-modified regions.
-
2. Site-Specific Cleavage and Radioactive-Labeling Followed by Ligation-Assisted Extraction and Thin-Layer Chromatography (SCARLET)
SCARLET allows for the detection and quantification of m6A at single-nucleotide resolution.
-
Principle: This method combines site-specific cleavage of RNA, radioactive labeling of the target nucleotide, and thin-layer chromatography to identify and quantify the m6A modification at a specific site.[25][26]
-
Methodology:
-
Site-Specific Cleavage: Use a complementary oligodeoxynucleotide and RNase H to induce a specific cleavage at the 5' side of the target adenosine in the total RNA pool.[27]
-
Radioactive Labeling: Label the 5' end of the cleaved RNA fragment containing the target adenosine with 32P.[27]
-
Ligation and Digestion: Ligate a single-stranded DNA splint to the radiolabeled RNA fragment, followed by enzymatic digestion to release the labeled nucleotide.[26]
-
Thin-Layer Chromatography (TLC): Separate the radiolabeled nucleotides (A and m6A) using TLC.[26][27]
-
Quantification: Quantify the radioactivity of the spots corresponding to A and m6A to determine the fraction of m6A modification at that specific site.[26]
-
3. Mass Spectrometry (MS)
MS provides a direct and highly accurate method for the identification and quantification of RNA modifications.
-
Principle: RNA is enzymatically digested into single nucleosides, which are then separated by liquid chromatography and identified and quantified by tandem mass spectrometry based on their mass-to-charge ratio.[1][28]
-
Methodology:
-
RNA Digestion: Digest the purified RNA sample into individual nucleosides using a cocktail of enzymes like nuclease P1 and alkaline phosphatase.[29]
-
Liquid Chromatography (LC) Separation: Separate the resulting nucleosides using high-performance liquid chromatography.
-
Tandem Mass Spectrometry (MS/MS) Analysis: Introduce the separated nucleosides into a mass spectrometer for ionization and detection. The mass difference between adenosine and m6A allows for their precise identification and quantification.[1][29]
-
4. Direct RNA Sequencing
Emerging technologies like Oxford Nanopore sequencing allow for the direct detection of RNA modifications without the need for immunoprecipitation or enzymatic treatment.
-
Principle: As a native RNA molecule passes through a nanopore, it creates a characteristic disruption in the ionic current. RNA modifications cause subtle changes in this current signal, which can be detected and used to identify the modification and its location.[30][31][32]
-
Methodology:
-
Library Preparation: Prepare a sequencing library using native RNA molecules.
-
Nanopore Sequencing: Sequence the RNA library on a nanopore sequencing device.
-
Data Analysis: Use specialized bioinformatic tools and machine learning models to analyze the raw electrical signal data and identify deviations that correspond to m6A modifications at single-nucleotide resolution.[33]
-
Detection of N4-acetylcytidine (ac4C)
The detection of ac4C is an emerging field, and established high-throughput methods are still under development. However, existing techniques can be adapted for its study.
-
Mass Spectrometry (MS): Similar to m6A, MS is a powerful tool for the direct detection and quantification of ac4C. The workflow involves the enzymatic digestion of RNA to nucleosides and subsequent LC-MS/MS analysis. The unique mass of ac4C allows for its differentiation from unmodified cytidine.
-
Antibody-based methods: The development of a specific antibody against ac4C would enable techniques analogous to MeRIP-seq for transcriptome-wide mapping of this modification.
-
NAT10 Knockdown/Inhibition: The functional role of ac4C can be inferred by depleting or inhibiting its writer enzyme, NAT10, and observing the downstream effects on RNA stability and translation of target transcripts.[13][14]
Signaling Pathways and Experimental Workflows
N6-methyladenosine (m6A) Regulatory Pathway
Caption: The m6A regulatory pathway involves writer, eraser, and reader proteins.
MeRIP-seq Experimental Workflow
Caption: Workflow for transcriptome-wide mapping of m6A using MeRIP-seq.
Influence of m6A on the PI3K/Akt Signaling Pathway
Caption: m6A modification can regulate the PI3K/Akt pathway by affecting target mRNA stability.
References
- 1. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of RNA N4-acetylcytidine modification in reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N6-methyladenosine methyltransferases: functions, regulation, and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rethinking m6A Readers, Writers, and Erasers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The function of NAT10-driven N4-acetylcytidine modification in cancer: novel insights and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring m6A RNA Methylation: Writers, Erasers, Readers | EpigenTek [epigentek.com]
- 10. researchgate.net [researchgate.net]
- 11. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The critical role of NAT10-mediated N4-acetylcytidine modification in tumor immunity [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. m6A in the Signal Transduction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of m6A modifications on signaling pathways in human cance...: Ingenta Connect [ingentaconnect.com]
- 19. Effects of m6A modifications on signaling pathways in human cancer - ProQuest [proquest.com]
- 20. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 21. RNA-Seq and m6A-RNA Immunoprecipitation (MeRIP-seq) Seq [bio-protocol.org]
- 22. MeRIP-seq and Its Principle, Protocol, Bioinformatics, Applications in Diseases - CD Genomics [cd-genomics.com]
- 23. Refined RIP-seq protocol for epitranscriptome analysis with low input materials - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rna-seqblog.com [rna-seqblog.com]
- 25. Probing N⁶-methyladenosine (m⁶A) RNA Modification in Total RNA with SCARLET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. liulab.life.tsinghua.edu.cn [liulab.life.tsinghua.edu.cn]
- 27. Current progress in strategies to profile transcriptomic m6A modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. mRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]
- 30. Direct RNA sequencing enables m6A detection in endogenous transcript isoforms at base-specific resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 31. nanoporetech.com [nanoporetech.com]
- 32. academic.oup.com [academic.oup.com]
- 33. biorxiv.org [biorxiv.org]
Confirming the Stoichiometry of N4-Acetyl-2'-O-methylcytidine (ac4mC) in rRNA: A Comparative Guide
For researchers engaged in epitranscriptomics and drug development, accurately quantifying RNA modifications is paramount to understanding their roles in biological processes and as potential therapeutic targets. This guide provides a comparative overview of methodologies for confirming the stoichiometry of N4-Acetyl-2'-O-methylcytidine (ac4mC), a modified nucleoside found in ribosomal RNA (rRNA). While specific quantitative data for ac4mC in rRNA is not extensively documented in publicly available literature, this guide draws parallels from the closely related and well-studied N4-acetylcytidine (ac4C) modification. The methodologies presented here are the current standards for quantitative RNA modification analysis and are adaptable for ac4mC.
Comparison of Quantitative Methods
The primary methods for the site-specific quantification of RNA modifications like ac4C, and by extension ac4mC, are sequencing-based approaches and liquid chromatography-mass spectrometry (LC-MS). Each offers distinct advantages and disadvantages in terms of resolution, sensitivity, and the nature of the data produced.
| Method | Principle | Resolution | Throughput | Quantification | Advantages | Disadvantages |
| ac4C-seq | Chemical reduction of the acetyl group leads to misincorporation during reverse transcription, which is detected by high-throughput sequencing.[1][2][3] | Single nucleotide | High | Relative (Stoichiometry) | Provides transcriptome-wide, site-specific information. High sensitivity. | Indirect detection method. Relies on the efficiency and specificity of the chemical reaction. May underestimate modification levels.[1] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of enzymatically digested RNA nucleosides by liquid chromatography followed by detection and quantification using mass spectrometry.[4][5][6][7] | Global or fragment-specific | Low to Medium | Absolute | "Gold standard" for absolute quantification.[6] Highly accurate and sensitive. Can detect unknown modifications. | Does not provide single-nucleotide resolution on a global scale without prior fragmentation. Requires specialized equipment and expertise.[8] |
| Antibody-based Methods (e.g., acRIP-seq) | Immunoprecipitation of RNA containing the modification of interest using a specific antibody, followed by sequencing of the enriched fragments.[9][10] | Fragment (Region-specific) | High | Semi-quantitative (Enrichment) | Useful for identifying regions with the modification. | Dependent on antibody specificity and can be prone to off-target effects. Does not provide single-nucleotide resolution or precise stoichiometry.[1][8] |
Experimental Protocols
N4-acetylcytidine sequencing (ac4C-seq)
This protocol is adapted from the established method for ac4C and would require validation for ac4mC. The core principle relies on the chemical reduction of the acetylated cytidine (B196190), leading to a C-to-T transition during reverse transcription that can be quantified through sequencing.[1][2][3]
A. RNA Preparation and Chemical Treatment:
-
Isolate total RNA from the biological sample of interest using a standard method like TRIzol extraction.
-
To create a control for the chemical reduction, subject an aliquot of the RNA to mild alkaline conditions to deacetylate the ac4C/ac4mC residues.
-
Treat both the experimental and deacetylated control RNA samples with a reducing agent, such as sodium cyanoborohydride, under acidic conditions. This reaction converts ac4C to a reduced form that causes misincorporation by reverse transcriptase.[1][9]
B. Library Preparation and Sequencing:
-
Fragment the treated RNA to a desired size (e.g., ~200 nucleotides).
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription using a reverse transcriptase that efficiently reads through the modified base and introduces a non-cognate nucleotide (e.g., using TGIRT-III enzyme results in C→T misincorporation).[1]
-
Ligate a second adapter to the 3' end of the resulting cDNA.
-
Amplify the cDNA library via PCR.
-
Perform high-throughput sequencing of the prepared libraries.
C. Data Analysis:
-
Align the sequencing reads to the reference rRNA sequence.
-
Calculate the misincorporation rate at each cytidine residue for both the treated and control samples.
-
Identify sites with a significantly higher C-to-T misincorporation rate in the treated sample compared to the control. The percentage of C-to-T reads at a specific site corresponds to the stoichiometry of the modification.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Absolute Quantification
This generalized protocol can be adapted for the absolute quantification of ac4mC nucleosides in rRNA.[4][5][6][7]
A. Sample Preparation and Digestion:
-
Isolate and purify the rRNA of interest.
-
For absolute quantification, spike the purified rRNA with a known amount of a stable isotope-labeled internal standard corresponding to the modified nucleoside of interest (e.g., 13C- or 15N-labeled ac4mC).
-
Enzymatically digest the rRNA mixture down to individual nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., alkaline phosphatase).
B. LC-MS/MS Analysis:
-
Separate the digested nucleosides using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Introduce the separated nucleosides into a tandem mass spectrometer (MS/MS) via electrospray ionization (ESI).
-
Perform selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect and quantify the specific mass transitions for the unlabeled (from the sample) and labeled (internal standard) ac4mC.
C. Data Analysis:
-
Generate a standard curve using known concentrations of the unlabeled ac4mC standard.
-
Determine the ratio of the peak areas of the endogenous ac4mC to the isotope-labeled internal standard.
-
Calculate the absolute amount of ac4mC in the original rRNA sample based on the standard curve and the known amount of the spiked-in internal standard. The stoichiometry can then be calculated by normalizing this value to the total amount of cytidine or total RNA.
Concluding Remarks
Confirming the stoichiometry of this compound in rRNA is a challenging yet crucial task for understanding its biological significance. While direct, published data on ac4mC stoichiometry is sparse, the methodologies developed for the closely related ac4C modification offer a robust starting point. For site-specific, relative quantification on a transcriptome-wide scale, sequencing-based methods like ac4C-seq are powerful tools. For absolute quantification of the total amount of ac4mC, LC-MS remains the gold standard. The choice of method will ultimately depend on the specific research question, the required level of resolution, and the available resources. As research in the field of epitranscriptomics continues to evolve, it is anticipated that more direct and refined methods for the quantification of ac4mC and other complex RNA modifications will become available.
References
- 1. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discover.library.noaa.gov [discover.library.noaa.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Processing, Gene Regulation, Biological Functions, and Clinical Relevance of N4-Acetylcytidine on RNA: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Validating ac4C's Role in Protein Synthesis: A Comparative Guide to Polysome Profiling
For researchers, scientists, and drug development professionals, understanding the nuances of post-transcriptional modifications is paramount. This guide provides an objective comparison of polysome profiling and its alternatives for validating the role of N4-acetylcytidine (ac4C) in protein synthesis, supported by experimental data and detailed protocols.
N4-acetylcytidine (ac4C) is a highly conserved RNA modification that has been identified in various types of RNA, including messenger RNA (mRNA).[1][2] This modification is catalyzed by the enzyme N-acetyltransferase 10 (NAT10) and has been shown to play a crucial role in regulating mRNA stability and translation efficiency.[3][4][5][6] Specifically, the position of the ac4C modification within an mRNA molecule can have different effects: when located in the coding sequence (CDS), it tends to promote translation elongation, whereas its presence in the 5' untranslated region (5'UTR) can inhibit translation initiation.[7][8] The depletion of NAT10, and consequently the reduction of ac4C levels, has been linked to significant changes in protein expression, underscoring the importance of this modification in cellular processes and disease.[2][9][10]
Polysome Profiling: A Window into Translational Activity
Polysome profiling is a powerful technique used to assess the translational status of mRNAs on a global scale.[11][12] This method separates mRNAs based on the number of associated ribosomes through sucrose (B13894) gradient ultracentrifugation.[13] Actively translated mRNAs, bound by multiple ribosomes (polysomes), will sediment further down the gradient compared to poorly translated or untranslated mRNAs associated with single ribosomes (monosomes) or no ribosomes. By analyzing the distribution of specific mRNAs across the gradient fractions, researchers can infer their translation efficiency.
Quantitative Data from Polysome Profiling
The following table presents representative data illustrating the effect of NAT10 knockdown on the translational efficiency of a target mRNA, as measured by the distribution of the mRNA across monosome and polysome fractions. In this example, a decrease in NAT10 levels leads to a shift of the target mRNA from the actively translated polysome fractions to the poorly translated monosome fraction, indicating reduced translation efficiency.
| Condition | Target mRNA in Monosome Fraction (%) | Target mRNA in Polysome Fractions (%) | Implied Effect on Translation |
| Control (Wild-Type NAT10) | 30% | 70% | Active Translation |
| NAT10 Knockdown | 65% | 35% | Repressed Translation |
This table is a synthesized representation based on findings that NAT10 ablation is globally associated with target mRNA downregulation and affects ribosome biogenesis.[5][14][15]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow of polysome profiling and the role of ac4C in the protein synthesis pathway.
Detailed Experimental Protocol for Polysome Profiling
This protocol is a synthesized methodology based on established procedures.[4][11][16][17][18]
-
Cell Culture and Treatment:
-
Culture control and experimental (e.g., NAT10 knockdown) cells to 70-80% confluency.
-
Prior to harvesting, treat cells with 100 µg/mL cycloheximide for 5-10 minutes at 37°C to arrest ribosome translocation.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Lyse cells in a hypotonic lysis buffer (e.g., 15 mM Tris-HCl pH 7.4, 15 mM MgCl₂, 300 mM NaCl, 1% Triton X-100, 100 µg/mL cycloheximide, and RNase inhibitors).[4]
-
Incubate on ice for 10 minutes and then centrifuge to pellet nuclei and cell debris.[19]
-
-
Sucrose Gradient Preparation:
-
Ultracentrifugation:
-
Carefully layer the cytoplasmic lysate onto the top of the prepared sucrose gradient.
-
Perform ultracentrifugation at a high speed (e.g., 40,000 rpm) for a sufficient time (e.g., 2 hours) at 4°C in a swinging-bucket rotor.[17]
-
-
Fractionation and Monitoring:
-
RNA Isolation and Analysis:
-
Isolate total RNA from each fraction using a standard method like TRIzol extraction followed by isopropanol (B130326) precipitation.[16]
-
Analyze the distribution of a specific mRNA of interest across the fractions using reverse transcription quantitative PCR (RT-qPCR).
-
Alternatively, RNA from pooled monosome and polysome fractions can be subjected to high-throughput sequencing (RNA-seq) for a genome-wide analysis of translational changes.[4]
-
Comparison with Alternative Methods
While polysome profiling is a robust method, other techniques offer different advantages for studying mRNA translation.
| Method | Principle | Advantages | Disadvantages |
| Polysome Profiling | Separates mRNAs based on the number of bound ribosomes via sucrose gradient ultracentrifugation.[11] | Provides a global overview of translation, access to full-length mRNAs, and can be combined with proteomics.[11][20][21] | Requires specialized equipment, larger sample sizes, and has a lower resolution than ribosome profiling.[20] |
| Ribosome Profiling (Ribo-seq) | Deep sequencing of ribosome-protected mRNA fragments.[11] | Provides single-nucleotide resolution, allowing for the identification of translation start sites and ribosome pausing. | Does not provide information on the full-length mRNA and can be technically challenging.[11] |
| Translating Ribosome Affinity Purification (TRAP-seq) | Affinity purification of tagged ribosomes to isolate cell-type-specific translating mRNAs.[11] | Enables the analysis of translation in specific cell types within a complex tissue. | Requires genetic modification of the organism or cells to express a tagged ribosomal protein.[19] |
| Ribosome-Nascent Chain complex sequencing (RNC-seq) | Isolates and sequences mRNA molecules that are actively being translated by ribosomes. | High recovery rate and good for identifying translated splice variants. | Does not provide positional information of the ribosome on the mRNA. |
| Puromycin-Associated Nascent Chain Proteomics (PUNCH-P) | Uses puromycin (B1679871) to tag and isolate newly synthesized proteins for identification by mass spectrometry. | Directly measures protein synthesis and is suitable for studying rapid changes in translation. | Does not provide information at the mRNA level and has lower resolution than sequencing-based methods. |
Conclusion
Polysome profiling remains a cornerstone technique for validating the role of mRNA modifications like ac4C in protein synthesis. It provides a direct measure of an mRNA's engagement with the translational machinery. While newer techniques like Ribo-seq offer higher resolution, the ability of polysome profiling to provide a global overview of translation and to recover full-length mRNAs for further analysis ensures its continued relevance. For researchers investigating the functional consequences of ac4C, a combination of polysome profiling to assess overall translational shifts and a higher-resolution method like Ribo-seq to pinpoint specific regulatory events on the mRNA would constitute a powerful and comprehensive approach.
References
- 1. N-Acetyltransferase 10 represses Uqcr11 and Uqcrb independently of ac4C modification to promote heart regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Dynamic RNA acetylation revealed by quantitative cross-evolutionary mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polysome profiling followed by RNA-seq of cardiac differentiation stages in hESCs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAT10-mediated mRNA N4-acetylation is essential for the translational regulation during oocyte meiotic maturation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Ribosome Biogenesis In Vivo Causes p53-Dependent Death and p53-Independent Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyltransferase NAT10 controls cell fates via connecting mRNA cytidine acetylation to chromatin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 12. Advances of NAT10 in diseases: insights from dual properties as protein and RNA acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NAT10-Mediated N4-Acetylcytidine of RNA Contributes to Post-transcriptional Regulation of Mouse Oocyte Maturation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human NAT10 Is an ATP-dependent RNA Acetyltransferase Responsible for N4-Acetylcytidine Formation in 18 S Ribosomal RNA (rRNA) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 17. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research Collection | ETH Library [research-collection.ethz.ch]
- 19. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nat10 maintains the homeostasis of pluripotent and 2-cell-like states in mouse embryonic stem cells through mRNA cytidine acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quantitative nucleotide resolution profiling of RNA cytidine acetylation by ac4C-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Enzymatic Writers for N4-Acetyl-2'-O-methylcytidine (ac4Cm)
For Researchers, Scientists, and Drug Development Professionals
N4-Acetyl-2'-O-methylcytidine (ac4Cm) is a dually modified ribonucleoside found predominantly in the ribosomal and transfer RNAs of thermophilic archaea. This modification is crucial for maintaining RNA structural integrity and function at high temperatures. The biosynthesis of ac4Cm involves two key enzymatic steps: N4-acetylation of cytidine (B196190) (ac4C) and 2'-O-methylation of the ribose sugar (Cm). While no single enzyme has been identified that performs both modifications, two distinct classes of enzymes, functioning as "enzymatic writers," are responsible for these modifications. This guide provides a comparative analysis of the known and putative archaeal enzymatic writers involved in the pathway to ac4Cm formation.
Currently, direct comparative studies on a single enzyme system for ac4Cm synthesis are unavailable as the two modifications are catalyzed by separate enzyme complexes. Therefore, this guide will compare the writers for each modification step individually: the N4-acetyltransferase and the 2'-O-methyltransferase.
Part 1: N4-Acetylcytidine (ac4C) Writers
The primary enzymatic writer for N4-acetylcytidine in archaea is a homolog of the eukaryotic N-acetyltransferase 10 (NAT10). A key example is the NAT10 homolog found in the hyperthermophilic archaeon Thermococcus kodakarensis (TkNat10).
Quantitative Data Summary: Archaeal NAT10 Homolog (TkNat10)
| Parameter | Thermococcus kodakarensis NAT10 (TkNat10) | Eukaryotic NAT10 (Human) |
| Function | RNA cytidine acetyltransferase | RNA cytidine acetyltransferase, Protein acetyltransferase |
| Substrate(s) | rRNA, tRNA | rRNA, tRNA, mRNA |
| Cofactors | Acetyl-CoA, ATP | Acetyl-CoA, ATP |
| Optimal Temperature | Heat-dependent, active at 85°C | 37°C |
| Adapter Requirement | Appears to have stand-alone activity | Requires adapter proteins (e.g., THUMPD1 for tRNA) and snoRNAs for rRNA |
| Biological Role | Thermotolerance, tRNA stability | Ribosome biogenesis, mRNA stability and translation, cell cycle control |
Experimental Protocol: In Vitro N4-Acetylation Assay for Archaeal NAT10
This protocol is a hypothetical procedure based on established methods for assaying acetyltransferase activity.
1. Reagents and Buffers:
-
Recombinant archaeal NAT10 homolog (e.g., TkNat10)
-
RNA substrate (e.g., a synthetic RNA oligonucleotide containing the target cytidine)
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
[3H]-Acetyl-CoA or [14C]-Acetyl-CoA (for radioactive detection)
-
ATP solution
-
Reaction Buffer: 50 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT
-
Scintillation cocktail and vials
2. Procedure:
-
Set up the reaction mixture in a total volume of 50 µL:
-
1X Reaction Buffer
-
1 µM RNA substrate
-
100 µM ATP
-
50 µM Acetyl-CoA (spiked with [3H]-Acetyl-CoA)
-
500 nM recombinant archaeal NAT10
-
-
Incubate the reaction at the optimal temperature for the archaeal enzyme (e.g., 75-85°C) for 1 hour.
-
Spot the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 10 mM sodium phosphate (B84403) buffer (pH 7.0) to remove unincorporated [3H]-Acetyl-CoA.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
A no-enzyme reaction should be included as a negative control.
Part 2: 2'-O-methylcytidine (Cm) Writers
In archaea, 2'-O-methylation is catalyzed by a ribonucleoprotein (RNP) complex. The catalytic activity is provided by the enzyme fibrillarin, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase. The specificity of methylation is determined by a guide RNA, known as a C/D box sRNA, which base-pairs with the substrate RNA to direct fibrillarin to the target nucleotide. Interestingly, some archaeal fibrillarin-Nop5 heterodimers have been shown to possess stand-alone methylation activity in vitro on specific substrates, independent of a guide RNA.
Quantitative Data Summary: Archaeal Fibrillarin
| Parameter | Archaeal Fibrillarin/C/D box sRNP |
| Function | RNA 2'-O-methyltransferase |
| Substrate(s) | rRNA, tRNA |
| Cofactor | S-adenosyl-L-methionine (SAM) |
| Specificity Determinant | C/D box guide sRNA |
| Optimal Temperature | Dependent on the source organism (e.g., active at 72°C for Pyrococcus abyssi) |
| Biological Role | RNA folding and stabilization, ribosome biogenesis |
Experimental Protocol: In Vitro 2'-O-Methylation Assay for Archaeal Fibrillarin
This protocol is a hypothetical procedure based on established methods for assaying RNA methyltransferase activity.
1. Reagents and Buffers:
-
Recombinant archaeal fibrillarin and Nop5 proteins
-
In vitro transcribed C/D box sRNA corresponding to the target site
-
RNA substrate (e.g., a synthetic RNA oligonucleotide)
-
S-adenosyl-L-methionine (SAM)
-
[3H]-SAM (for radioactive detection)
-
Reaction Buffer: 20 mM HEPES-KOH pH 7.9, 150 mM KCl, 1.5 mM MgCl2, 0.5 mM DTT
-
Scintillation cocktail and vials
2. Procedure:
-
Assemble the C/D box sRNP by pre-incubating equimolar amounts of recombinant fibrillarin, Nop5, and the C/D box sRNA in reaction buffer at the optimal temperature for 15 minutes.
-
Initiate the methylation reaction by adding the RNA substrate (1 µM) and SAM (10 µM, spiked with [3H]-SAM) to the assembled sRNP complex.
-
Incubate at the optimal temperature (e.g., 70°C) for 1 hour.
-
Spot the reaction mixture onto a DE81 filter paper.
-
Wash the filter paper three times with 0.2 M ammonium (B1175870) bicarbonate to remove unincorporated [3H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
A reaction lacking the enzyme or the guide RNA should be included as a negative control.
Visualizations
Signaling and Experimental Workflows
Caption: Pathways for N4-acetylation and 2'-O-methylation.
Caption: Workflow for in vitro enzyme activity assays.
Conclusion and Future Directions
The synthesis of this compound in archaea is a two-step process involving distinct enzymatic writers for N4-acetylation and 2'-O-methylation. The archaeal NAT10 homolog and the fibrillarin/C/D box sRNP complex are the key players in these respective modifications. While this guide provides a comparative overview based on their individual known characteristics, further research is needed to elucidate the precise interplay between these two modification systems.
Key unanswered questions for future investigation include:
-
Determining the order of events: Is cytidine first acetylated and then methylated, or vice versa?
-
Identifying the specific fibrillarin/C/D box sRNP complexes responsible for modifying the cytidines that become acetylated.
-
Conducting detailed kinetic analyses of both enzymes with singly and dually modified RNA substrates to understand substrate preferences and catalytic efficiencies.
-
In vitro reconstitution of the complete ac4Cm biosynthesis pathway using purified components.
Answering these questions will provide a more complete picture of this important RNA modification pathway and could open avenues for targeting these enzymes in biotechnological applications or for understanding the evolution of RNA modification machinery.
N4-acetylcytidine (ac4C): A Key Player in RNA Thermal Stability Validated by Melting Curve Analysis
For researchers, scientists, and drug development professionals, understanding the factors that influence RNA stability is paramount for therapeutic development and deciphering fundamental biological processes. Among the more than 170 known post-transcriptional RNA modifications, N4-acetylcytidine (ac4C) has emerged as a critical player in enhancing the thermal stability of RNA molecules. This guide provides a comprehensive comparison of ac4C's stabilizing effects against other RNA modifications, supported by experimental data from melting curve analysis, and details the methodologies for such validation.
N4-acetylcytidine is a highly conserved RNA modification found in all domains of life.[1] Its primary role is to bolster the stability of RNA structures. The addition of an acetyl group to the N4 position of cytidine (B196190) enhances its base-stacking interactions within an RNA duplex, thereby increasing the energy required to separate the strands. This stabilizing effect has been consistently observed in various RNA contexts, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).[1][2]
Quantifying Stability: A Comparative Look at RNA Modifications
Melting curve analysis is a fundamental technique used to determine the thermal stability of nucleic acid duplexes. The melting temperature (Tm), the temperature at which 50% of the duplex molecules dissociate into single strands, serves as a direct measure of stability. An increase in Tm indicates a more stable structure.
The stabilizing effect of ac4C is significant when compared to other common RNA modifications. The following table summarizes the impact of various modifications on RNA duplex stability, with a focus on the change in melting temperature (ΔTm).
| Modification | General Effect on RNA Stability | Typical Change in Melting Temperature (ΔTm) per Modification (°C) | Key References |
| N4-acetylcytidine (ac4C) | Stabilizing | +1.7 | [3] |
| Pseudouridine (B1679824) (Ψ) | Stabilizing | +1.0 to +3.0 | [4] |
| 2'-O-methylation (Nm) | Stabilizing | +0.5 to +1.5 | [3] |
| 5-methylcytosine (m5C) | Generally Stabilizing | +0.3 to +1.0 | [5] |
| N1-methyladenosine (m1A) | Destabilizing | Negative (disrupts Watson-Crick pairing) | [4][5] |
| Dihydrouridine (D) | Destabilizing | Negative | [5] |
As the data indicates, ac4C provides a substantial increase in thermal stability, comparable to and in some contexts exceeding other well-known stabilizing modifications like pseudouridine and 2'-O-methylation. This inherent stability enhancement makes ac4C a modification of significant interest for the development of RNA-based therapeutics, where maintaining structural integrity is crucial for efficacy.
Alternative Methods for Assessing RNA Stability
While melting curve analysis is a widely used and accessible method, other techniques can also provide valuable insights into RNA stability:
-
Temperature Gradient Gel Electrophoresis (TGGE): This technique separates RNA molecules based on their melting behavior in a gel containing a temperature gradient. As the RNA migrates through the gel, it encounters increasing temperatures and begins to denature, leading to a change in its electrophoretic mobility. This method can resolve different structural conformations and provide a visual representation of the melting transition.
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient. Changes in the hydration shell, charge, or size of a molecule upon binding or unfolding affect its thermophoretic movement. This technique can be used to determine binding affinities and conformational changes, including those induced by temperature, providing an alternative way to assess thermal stability.
Experimental Protocol: Melting Curve Analysis of ac4C-Modified RNA
This protocol outlines the key steps for validating the thermal stabilizing effects of ac4C in an RNA duplex using UV-Vis spectrophotometry.
1. Materials and Reagents:
-
Purified single-stranded RNA oligonucleotides (both unmodified and containing a site-specific ac4C modification) and their complementary strands.
-
Nuclease-free water.
-
Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder (Peltier device).
-
Quartz cuvettes with a defined path length (e.g., 1 cm).
2. Experimental Procedure:
-
RNA Annealing:
-
Resuspend the lyophilized RNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
To form the duplex, mix equimolar amounts of the sense and antisense strands in the melting buffer to the desired final concentration (typically 1-5 µM).
-
Heat the mixture to 95°C for 3-5 minutes to disrupt any secondary structures.
-
Allow the solution to cool slowly to room temperature over at least 30 minutes to facilitate proper annealing.
-
-
Melting Curve Acquisition:
-
Transfer the annealed RNA duplex solution to a quartz cuvette.
-
Place the cuvette in the temperature-controlled holder of the UV-Vis spectrophotometer.
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Equilibrate the sample at a low starting temperature (e.g., 20°C) for 5-10 minutes.
-
Increase the temperature in a stepwise or continuous ramp (e.g., 0.5-1.0°C per minute) up to a high temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at 260 nm at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm as a function of temperature. The resulting sigmoidal curve is the melting curve.
-
The melting temperature (Tm) is the temperature at which the absorbance is halfway between the minimum (fully duplexed) and maximum (fully single-stranded) values.
-
The Tm can be accurately determined by calculating the first derivative of the melting curve; the peak of the first derivative corresponds to the Tm.
-
Compare the Tm of the ac4C-modified RNA duplex with that of the unmodified duplex to determine the ΔTm.
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating the thermal stabilizing effects of ac4C through melting curve analysis.
Caption: Experimental workflow for validating ac4C thermal stabilization.
References
- 1. N4-acetylcytidine and other RNA modifications in epitranscriptome: insight into DNA repair and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Specific Synthesis of N4-Acetylcytidine in RNA Reveals Physiological Duplex Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationalizing the effects of RNA modifications on protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemical Diversity of RNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N4-Acetyl-2'-O-methylcytidine: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: In the absence of a specific Safety Data Sheet (SDS) for N4-Acetyl-2'-O-methylcytidine, this compound must be handled as a potentially hazardous substance. The following procedures are based on general best practices for the disposal of research-grade chemicals, particularly nucleoside analogues. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, a modified pyrimidine (B1678525) nucleoside used in research. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
**Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste characterization, containment, and collection.
-
Waste Characterization: Due to the lack of specific hazard data, this compound and any materials contaminated with it (e.g., pipette tips, tubes, gloves) should be treated as hazardous chemical waste. As a nucleoside analogue, it may possess biological activity, warranting a cautious approach.[1][2][3]
-
Containment:
-
Solid Waste: Place pure this compound powder and grossly contaminated solids into a designated, chemically compatible, and leak-proof hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and leak-proof container. Avoid mixing with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic and incompatible materials.
-
Consultation and Collection: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[4] Provide them with all necessary information about the chemical. They will ensure the final disposal is conducted at an approved waste disposal plant in accordance with all regulations.[5]
Summary of Key Information
While specific quantitative data for the disposal of this compound is not available, the following table summarizes its key chemical and safety information.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | ac4Cm |
| CAS Number | 113886-71-8 |
| Molecular Formula | C₁₂H₁₇N₃O₆ |
| Molecular Weight | 299.29 g/mol |
| Assumed Hazard Class | Hazardous Waste (based on general principles for research chemicals and nucleoside analogues)[4] |
| Primary Disposal Route | Collection by institutional EHS for incineration or other approved disposal methods.[5][6] |
| Storage Temperature | -20°C (for product stability)[7] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's specific waste disposal protocols and the most current Safety Data Sheet (SDS) for any chemical you are handling.
References
- 1. drugs.com [drugs.com]
- 2. Nucleoside analogue - Wikipedia [en.wikipedia.org]
- 3. Toxicity of Nucleoside Analogues Used to Treat AIDS and the Selectivity of the Mitochondrial DNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sds.metasci.ca [sds.metasci.ca]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N4-Acetyl-2’-O-methyl-cytidine | LGC Standards [lgcstandards.com]
Personal protective equipment for handling N4-Acetyl-2'-O-methylcytidine
Researchers, scientists, and drug development professionals handling N4-Acetyl-2'-O-methylcytidine must adhere to stringent safety protocols to ensure personal and environmental safety. This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment when handling this compound. While the compound is not classified as hazardous under GHS, adherence to these guidelines is crucial to minimize exposure and ensure safe laboratory practices.[1]
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety Glasses | Safety glasses with side shields or goggles. |
| Skin and Body | Lab Coat | A standard laboratory coat. |
| Respiratory | Respiratory Protection | Not required under normal use conditions with adequate ventilation. Use a NIOSH-approved respirator if dust is generated. |
Operational Plan: Step-by-Step Handling Procedure
Follow these steps to ensure the safe handling of this compound from receipt to use:
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the label is intact and legible.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage temperature is between 2-8°C.[2]
-
Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust particles.
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Have an eyewash station and safety shower readily accessible.[2]
-
-
Handling and Use:
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water.[2]
-
Clean the work area and any equipment used.
-
Securely seal the container before returning it to storage.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste material in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Disposal Method:
-
Treat as chemical waste.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal procedures.
-
In general, the waste should be sent to an approved waste disposal plant.[2]
-
Workflow for Safe Handling
Caption: This diagram outlines the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
